molecular formula C18H34O3 B1216028 10-Oxooctadecanoic acid CAS No. 4158-12-7

10-Oxooctadecanoic acid

Cat. No.: B1216028
CAS No.: 4158-12-7
M. Wt: 298.5 g/mol
InChI Key: BGKROBBCCGUUCF-UHFFFAOYSA-N
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Description

10-Keto stearic acid, also known as 10-keto stearate or ahpba deriv. 43, belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. 10-Keto stearic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 10-Keto stearic acid has been primarily detected in urine. Within the cell, 10-keto stearic acid is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. Outside of the human body, 10-keto stearic acid can be found in milk and milk products. This makes 10-keto stearic acid a potential biomarker for the consumption of this food product.

Properties

IUPAC Name

10-oxooctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H34O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h2-16H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKROBBCCGUUCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80194416
Record name Octadecanoic acid, 10-oxo-
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Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name 10-Oxooctadecanoic acid
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4158-12-7
Record name 10-Ketostearic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octadecanoic acid, 10-oxo-
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Record name Octadecanoic acid, 10-oxo-
Source EPA DSSTox
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Record name 10-Oxooctadecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030980
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

76 °C
Record name 10-Oxooctadecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030980
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Introduction: Unveiling the Oxylipin 10-Oxooctadecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Natural Sources of 10-Oxooctadecanoic Acid

This compound, also known as 10-ketostearic acid, is an 18-carbon saturated fatty acid characterized by a ketone group at the tenth carbon position.[1][2] It belongs to the broad class of lipid mediators known as oxylipins, which are produced through the oxygenation of fatty acids.[3][4] These molecules are ubiquitous across biological kingdoms, serving as critical signaling molecules in a multitude of physiological and pathophysiological processes, including inflammation, immune responses, and development.[5][6] While research into the specific functions of this compound is an emerging field, initial studies have highlighted its potential anti-inflammatory properties and its role in modulating energy metabolism, making it a compound of significant interest for researchers in biochemistry, pharmacology, and drug development.[1][7]

This guide provides a comprehensive overview of the known natural sources of this compound, delving into its biosynthetic origins in various organisms. Furthermore, it offers detailed methodologies for its extraction, isolation, and analysis, providing a technical framework for scientists investigating this intriguing molecule.

Primary Natural Sources of this compound

The presence of this compound has been identified across diverse biological domains, from microbes to plants and mammals. Its origin is invariably linked to the enzymatic or non-enzymatic oxidation of C18 fatty acids, primarily stearic acid, oleic acid, and linoleic acid.

Microbial Kingdom: A Prominent Source

Microorganisms, particularly bacteria and fungi, are significant producers of oxylipins. Their sophisticated enzymatic machinery allows for the targeted modification of fatty acids.

  • Gut Microbiota: Lactic acid bacteria residing in the mammalian gut are capable of metabolizing dietary fatty acids into novel bioactive compounds.[7] Specifically, certain strains can convert linoleic acid into a closely related unsaturated keto-fatty acid, 10-oxo-12(Z)-octadecenoic acid (KetoA).[7][8] This conversion highlights the potential of gut microflora as a source of 10-oxo fatty acids through the hydration and subsequent oxidation of unsaturated fatty acid precursors.

  • Fungi: Fungi produce a vast array of oxylipins that regulate their development, reproduction, and interactions with hosts.[5][9] While the direct identification of this compound is less commonly reported than its hydroxylated precursor, 10-hydroxyoctadecanoic acid (10-HODE), the enzymatic pathways are closely linked.[9] Fungal lipoxygenase (LOX) and cytochrome P450 monooxygenase enzymes are central to these transformations, oxidizing fatty acids to hydroperoxides which can be further metabolized to ketones.[3][6]

The Plant Kingdom

Plants utilize oxylipins, collectively termed phyto-oxylipins, for defense against pathogens and herbivores, and as signaling molecules in growth and development.[4][10] The biosynthesis of these compounds is primarily initiated by lipoxygenases.

This compound has been specifically identified in several plant and algal species, including:

  • Aloe ferox (Cape Aloe)[1]

  • Galeopsis bifida (Bifid hemp-nettle)[1]

  • Gracilariopsis longissima (a species of red algae)[1][11]

The presence in these species suggests that the enzymatic machinery for oxidizing stearic or oleic acid at the C-10 position exists within certain plant lineages.

Mammalian Systems

In mammals, this compound is recognized as an endogenous metabolite found in biofluids such as blood plasma and urine.[1] Its formation is likely a result of cellular lipid metabolism and lipid peroxidation processes.[2] It can arise from the oxidation of stearic acid, one of the most common saturated fatty acids in animal fat.[12] Its presence in mammals underscores its potential role in native physiological processes, including energy homeostasis and cell signaling.[1][8]

Summary of Natural Sources
Kingdom Organism/Source Precursor (Likely) Reference
Microbial Gut Lactic Acid BacteriaLinoleic Acid[7],[8]
Fungi (e.g., Aspergillus)Oleic/Linoleic Acid[9],[6]
Plant Aloe feroxStearic/Oleic Acid[1]
Galeopsis bifidaStearic/Oleic Acid[1]
Gracilariopsis longissimaStearic/Oleic Acid[1],[11]
Animal Human Blood Plasma, UrineStearic Acid[1],

Biosynthetic Pathways: The Oxidation of C18 Fatty Acids

The formation of this compound is a result of fatty acid oxidation. Although the precise, step-by-step enzymatic pathways are still under active investigation in many organisms, the general mechanisms are understood to involve fatty acid oxygenases.

The core transformation involves the conversion of an unactivated methylene group (-CH2-) on the fatty acid backbone into a carbonyl group (C=O). This is typically a two-step process involving an initial hydroxylation to form 10-hydroxyoctadecanoic acid, followed by the oxidation of this secondary alcohol to a ketone. Enzymes such as fatty acid hydroxylases (often cytochrome P450s) and alcohol dehydrogenases are key players in this cascade.

Biosynthesis_of_10_Oxooctadecanoic_acid cluster_precursors C18 Fatty Acid Precursors cluster_enzymes Key Enzyme Classes cluster_products Products stearic Stearic Acid (18:0) p450 Fatty Acid Hydroxylase (e.g., Cytochrome P450) stearic->p450 Hydroxylation at C-10 oleic Oleic Acid (18:1) oleic->p450 Hydroxylation at C-10 linoleic Linoleic Acid (18:2) linoleic->p450 Hydroxylation at C-10 hydroxy 10-Hydroxyoctadecanoic Acid (10-HODE) p450->hydroxy hdh Hydroxy-Fatty Acid Dehydrogenase keto This compound hdh->keto hydroxy->hdh Oxidation caption Conceptual pathway for this compound formation.

A conceptual diagram of the biosynthetic pathway.

Methodology: Isolation and Analysis from Natural Sources

The isolation and quantification of this compound from a complex biological matrix requires a multi-step approach designed to efficiently extract lipids while minimizing degradation and contamination. The described protocol is a self-validating system, incorporating steps for purification and definitive structural confirmation.

Experimental Workflow

Extraction_Workflow sample 1. Sample Homogenization (e.g., Plant tissue, Microbial pellet) extraction 2. Lipid Extraction (Acidified Solvent System) sample->extraction Rationale: Disrupt cells to release lipids phase_sep 3. Phase Separation (Collect Organic Layer) extraction->phase_sep Rationale: Partition lipids into organic solvent purify 4. Chromatographic Purification (Silica Gel or SPE) phase_sep->purify Rationale: Isolate fatty acid class from neutral lipids analysis 5. Derivatization & Analysis (GC-MS or LC-MS/MS) purify->analysis Rationale: Separate and identify target compound quant 6. Quantification (Using Internal Standard) analysis->quant Rationale: Accurate measurement relative to a known standard caption Workflow for isolating this compound.

A typical workflow for extraction and analysis.
Detailed Protocol

1. Sample Preparation and Homogenization

  • Causality: The primary objective is to maximize the surface area and disrupt cellular structures to make lipids accessible to extraction solvents.

  • Method:

    • For solid samples (e.g., plant leaves, fungal mycelia), flash-freeze in liquid nitrogen and grind to a fine powder using a mortar and pestle.

    • For liquid cultures, pellet the cells by centrifugation (e.g., 5,000 x g for 10 minutes).

    • Weigh the resulting powder or cell pellet and add an appropriate internal standard (e.g., deuterated stearic acid) for later quantification.

2. Lipid Extraction

  • Causality: This step uses an organic solvent system to solubilize lipids, separating them from polar cellular components like proteins and carbohydrates. Acidification ensures that carboxylic acids are protonated, increasing their solubility in the organic phase.[1]

  • Method:

    • Resuspend the sample in a 2:1 (v/v) mixture of chloroform:methanol. Use approximately 20 mL of solvent per gram of sample.

    • Acidify the mixture to a pH of ~2-3 using 1M HCl. This is critical for efficient extraction of free fatty acids.[1]

    • Agitate vigorously for 1-2 hours at room temperature.

    • Add 0.25 volumes of 0.9% NaCl solution to the mixture to induce phase separation.

    • Centrifuge at 2,000 x g for 10 minutes to clarify the layers.

    • Carefully collect the lower organic (chloroform) layer containing the lipids. Repeat the extraction on the aqueous layer to maximize yield.

    • Dry the pooled organic extracts under a stream of nitrogen.

3. Chromatographic Purification

  • Causality: The crude lipid extract contains numerous lipid classes. Column chromatography is used to separate the slightly more polar free fatty acids from neutral lipids (like triglycerides) and highly polar lipids (like phospholipids).

  • Method (Silica Gel Column):

    • Prepare a silica gel slurry in a non-polar solvent like hexane.

    • Pack a glass column with the slurry.

    • Dissolve the dried lipid extract in a minimal amount of the starting mobile phase (e.g., petroleum ether).

    • Load the sample onto the column.

    • Elute with a gradient of increasing polarity. A system such as petroleum ether-diethyl ether-formic acid (e.g., starting at 90:10:1 and increasing the ether/acid content) is effective for separating fatty acids.[1]

    • Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing the fatty acid fraction.

4. Analysis and Quantification by Mass Spectrometry

  • Causality: Mass spectrometry provides definitive identification based on mass-to-charge ratio and fragmentation patterns. Gas chromatography (GC) offers excellent separation of volatile compounds, while liquid chromatography (LC) is suitable for less volatile or thermally labile molecules.

  • Method (GC-MS):

    • Derivatization: Free fatty acids are not volatile enough for GC. They must be converted to a volatile ester, typically a fatty acid methyl ester (FAME). This is achieved by incubating the dried, purified fraction with BF3-methanol or methanolic HCl at 60°C for 30 minutes.

    • Analysis: Inject the FAMEs onto a GC column (e.g., a polar capillary column like a DB-WAX). The mass spectrometer will detect the molecular ion of the derivatized this compound and its characteristic fragmentation pattern, confirming its identity.

  • Method (LC-MS/MS):

    • Analysis: Derivatization is not required. Dissolve the purified fraction in a suitable mobile phase (e.g., acetonitrile/water).

    • Inject onto a reverse-phase column (e.g., C18).

    • Use tandem mass spectrometry (MS/MS) in negative ion mode to select the precursor ion ([M-H]⁻) of this compound and generate a fragmentation spectrum for unambiguous identification.

Conclusion

This compound is a naturally occurring oxylipin found across the plant, microbial, and animal kingdoms. Its biosynthesis is fundamentally tied to the enzymatic oxidation of C18 fatty acids, a common metabolic process in most living organisms. The most prominent and potentially scalable sources appear to be microbial, particularly through the fermentation capabilities of bacteria and fungi. As research into the biological activities of this keto-fatty acid expands, a deeper understanding of its natural distribution and the development of robust isolation protocols will be crucial for advancing its potential applications in pharmacology and human health.

References

  • Bachurina, G. P., et al. (2017). Oxylipins and oxylipin synthesis pathways in fungi. Applied Biochemistry and Microbiology, 53(6), 628–639. [Link]

  • Tsitsigiannis, D. I., & Keller, N. P. (2011). Oxylipins in fungi. FEBS Journal, 278(7), 1047–1063. [Link]

  • Schaller, F., & Stintzi, A. (1997). Enzymes of octadecanoid biosynthesis in plants--12-oxo-phytodienoate 10,11-reductase. European Journal of Biochemistry, 245(1), 131–138. [Link]

  • O'Donnell, V. B., et al. (2020). The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. Chemical Reviews, 120(17), 9226–9272. [Link]

  • Gessler, N. N., et al. (2017). Oxylipins and oxylipin synthesis pathways in fungi. ResearchGate. [Link]

  • Brodhun, F., & Feussner, I. (2017). Production of cross-kingdom oxylipins by pathogenic fungi: An update on their role in development and pathogenicity. PLoS Pathogens, 13(8), e1006471. [Link]

  • FooDB. (2019, November 26). Showing Compound this compound (FDB002968). [Link]

  • Kim, M., et al. (2017). 10-oxo-12(Z)-octadecenoic acid, a linoleic acid metabolite produced by gut lactic acid bacteria, enhances energy metabolism by activation of TRPV1. The FASEB Journal, 31(11), 5036–5048. [Link]

  • Knoche, H. W., & Horner, T. L. (1968). A study on the biosynthesis of cis-9,10-epoxyoctadecanoic acid. Lipids, 3(2), 163–169. [Link]

  • Human Metabolome Database. (2012, September 11). Showing metabocard for this compound (HMDB0030980). [Link]

  • ResearchGate. (2017). 10-oxo-12( Z )-octadecenoic acid, a linoleic acid metabolite produced by gut lactic acid bacteria, enhances energy metabolism by activation of TRPV1 | Request PDF. [Link]

  • FooDB. (2010, April 8). Showing Compound Octadecanoic acid (FDB002941). [Link]

  • PubChem. (n.d.). 12-Oxooctadecanoic acid. Retrieved January 16, 2026, from [Link]

Sources

Biological role of 10-Oxooctadecanoic acid in cellular metabolism.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Role of 10-Oxooctadecanoic Acid in Cellular Metabolism

Abstract

This compound (10-oxo-ODE) and its isomers are emerging as significant bioactive lipid mediators derived from the metabolism of the essential omega-6 fatty acid, linoleic acid.[1][2] Once viewed simply as products of lipid oxidation, these keto fatty acids are now recognized as potent signaling molecules that play crucial roles in regulating cellular metabolism, inflammation, and stress responses. This technical guide provides a comprehensive overview of the biosynthesis, molecular mechanisms, and physiological functions of 10-oxo-ODE. We delve into its interaction with key cellular receptors such as TRPV1 and G protein-coupled receptors, its influence on transcription factors like PPARs and NRF2, and its subsequent impact on energy expenditure and immune modulation. Detailed experimental protocols for the extraction, quantification, and functional analysis of 10-oxo-ODE are provided to equip researchers and drug development professionals with the necessary tools to explore this fascinating class of lipid mediators.

Introduction: Unveiling this compound

This compound, also known as 10-ketostearic acid, is a long-chain keto fatty acid characterized by an 18-carbon aliphatic chain with a ketone group at the tenth carbon.[3][4] It is a prominent member of the octadecanoids, a class of oxylipins derived from 18-carbon fatty acids.[2] While found in some natural sources like certain plants, its primary biological significance stems from its role as a metabolite of linoleic acid, produced both endogenously in mammals and by gut microbiota.[1][3] The presence of the keto group is a distinctive feature that dictates its chemical reactivity and biological functions compared to other linoleic acid derivatives.[3]

Biosynthesis and Metabolic Origins

The journey from a dietary essential fatty acid to a potent signaling molecule is a multi-step process involving both host and microbial enzymes.

The Linoleic Acid Metabolic Cascade

Linoleic acid (LA) is an essential omega-6 polyunsaturated fatty acid obtained from the diet, primarily through vegetable oils.[5][6][7] Within the cell, LA is a substrate for a complex network of enzymatic pathways catalyzed by cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes.[2][8] These pathways generate a diverse array of oxidized metabolites, including hydroperoxides, hydroxides (e.g., hydroxyoctadecadienoic acids or HODEs), and ketones (oxooctadecadienoic acids or oxo-ODEs).[2][9][10] The conversion of a hydroxyl group to a ketone is typically catalyzed by a hydroxy-fatty acid dehydrogenase.[9]

The Critical Role of Gut Microbiota

A significant pathway for the generation of specific oxo-fatty acids, including 10-oxo-derivatives, involves the metabolic activity of gut bacteria.[1] Lactic acid bacteria, such as Lactobacillus species, possess enzymes capable of converting dietary linoleic acid into various bioactive metabolites, including 10-hydroxy- and 10-oxo-fatty acids.[1][11][12][13][14] This microbial production represents a key mechanism by which the gut microbiome can directly influence host energy metabolism and inflammatory status through the generation of signaling molecules.

G LA Dietary Linoleic Acid (LA) Host Host Enzymes (LOX, COX, CYP) LA->Host Microbiota Gut Microbiota (e.g., Lactobacillus) LA->Microbiota HODE Hydroxyoctadecadienoic Acids (HODEs) Host->HODE OxoODE This compound & Isomers (10-oxo-ODE) Microbiota->OxoODE Direct Conversion Dehydrogenase Hydroxy-fatty acid Dehydrogenase HODE->Dehydrogenase Dehydrogenase->OxoODE

Caption: Biosynthesis pathways of 10-oxo-ODE from linoleic acid.

Molecular Mechanisms and Signaling Pathways

10-oxo-ODE and its related isomers exert their biological effects by engaging with specific cellular receptors and modulating downstream signaling cascades.

Key Cellular Receptors
  • Transient Receptor Potential Vanilloid 1 (TRPV1): The related linoleic acid metabolite 10-oxo-12(Z)-octadecenoic acid (KetoA) is a potent activator of TRPV1, a non-selective cation channel.[1][2] This activation leads to an influx of calcium ions, initiating a cascade of signaling events.[3]

  • Peroxisome Proliferator-Activated Receptors (PPARs): Various oxo-ODEs, particularly 9-oxo-ODE and 13-oxo-ODE, are identified as endogenous ligands and agonists for PPARs, with activity towards both PPARα and PPARγ isoforms.[2][10][15][16][17] PPARs are nuclear receptors that function as ligand-activated transcription factors, playing a central role in the regulation of lipid metabolism and inflammation.[18]

  • G Protein-Coupled Receptor 120 (GPR120): 10-oxo-trans-11-octadecenoic acid (KetoC) has been shown to exert anti-inflammatory effects by binding to GPR120, a receptor for long-chain fatty acids.[19]

Downstream Signaling Cascades

The engagement of these receptors triggers distinct signaling pathways:

  • TRPV1-Mediated Energy Metabolism: Activation of TRPV1 in adipose tissue by KetoA enhances noradrenaline turnover. This stimulates the expression of Uncoupling Protein 1 (UCP1), a key driver of thermogenesis, and promotes the "browning" of white adipose tissue, thereby increasing overall energy expenditure.[1]

  • PPAR-Mediated Gene Regulation: As PPAR agonists, oxo-ODEs can enter the nucleus, bind to PPARs, and regulate the transcription of target genes. PPARα activation primarily upregulates genes involved in fatty acid β-oxidation, while PPARγ activation is crucial for adipogenesis and improving insulin sensitivity.[17][18][20][21]

  • GPR120-Mediated Anti-Inflammatory Response: The binding of KetoC to GPR120 suppresses the pro-inflammatory NF-κB signaling pathway. This leads to a reduction in the transcription and release of inflammatory cytokines such as TNFα, IL-6, and IL-1β.[19]

  • NRF2-Mediated Cytoprotection: Related oxo-fatty acids have been shown to activate the NRF2 pathway, a master regulator of the antioxidant response.[11][12][13][14][22] This enhances cellular defense against oxidative stress.

G cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus OxoODE 10-oxo-ODE (and isomers) TRPV1 TRPV1 OxoODE->TRPV1 GPR120 GPR120 OxoODE->GPR120 PPAR PPARα / PPARγ Activation OxoODE->PPAR Enters Cell Ca Ca²⁺ Influx TRPV1->Ca NFkB NF-κB Pathway (Inhibition) GPR120->NFkB Energy ↑ Energy Expenditure (UCP1, Browning) Ca->Energy Inflammation ↓ Inflammatory Cytokines (TNFα, IL-6) NFkB->Inflammation Lipid ↑ Fatty Acid Oxidation ↓ Triglycerides PPAR->Lipid

Caption: Key signaling pathways activated by 10-oxo-ODE and its isomers.

Physiological Roles and Therapeutic Potential

The molecular activities of 10-oxo-ODE translate into significant physiological effects, positioning it as a molecule of interest for metabolic and inflammatory diseases.

Regulation of Energy Homeostasis

By activating the TRPV1-UCP1 axis, microbial metabolites like KetoA enhance whole-body energy expenditure.[1] This provides a direct mechanistic link between gut microbiota, dietary fat metabolism, and host energy balance. Studies in mice have shown that dietary intake of KetoA can protect against diet-induced obesity and ameliorate associated metabolic disorders.[1] Its ability to interact with enzymes crucial for the β-oxidation pathway further contributes to energy production.[3]

Modulation of Inflammation and Immunity

10-oxo-ODE and its relatives exhibit potent immunomodulatory effects. The suppression of the NF-κB pathway via GPR120 demonstrates a clear anti-inflammatory role.[19] Furthermore, related compounds can inhibit the proliferation of T-cells and the activation of dendritic cells, suggesting a broader impact on the adaptive immune response.[11][12][13][14] However, it is important to note that the family of oxidized linoleic acid metabolites is diverse, and some members, such as 9-HODE and 13-HODE, have been implicated in pro-inflammatory and pro-nociceptive responses.[15][23]

Cytoprotection and Stress Response

There is evidence to suggest that 10-oxo-ODE participates in cellular stress response mechanisms, offering protection against oxidative stress.[3] The ability of related electrophilic oxo-fatty acids to activate the NRF2-antioxidant response element (ARE) pathway is a key mechanism for upregulating a battery of cytoprotective genes that mitigate damage from reactive oxygen species.[22]

Quantitative Data Summary

The concentration of oxo-ODEs and their precursors can vary significantly depending on the source. The following tables summarize reported concentrations in common oils and biological matrices.

Table 1: Concentrations of 13-HODE and 13-Oxo-ODE in Commercial Plant Oils Data adapted from Gouveia-Figueira & Nording (2015).

Oil Type13-HODE (ng/mL)13-Oxo-ODE (ng/mL)
Flaxseed Oil1000 (725–1250)110 (72–146)
Olive Oil350 (269–431)35 (28–46)
Corn Oil360 (250–435)10 (8–12)
Soybean Oil12 (10–15)3 (2–4)
Canola Oil3 (3–4)2 (1–2)
Values are expressed as median and interquartile range.

Table 2: Quantification of 13-Oxo-ODE in Rat Plasma Data adapted from Taha et al. (2014).[16]

Measurement ApproachConcentration of 13-Oxo-ODE (nmol/L)
One-Point Standard Addition57.8 ± 19.2
Standard Addition Curve69.5

Experimental Methodologies

Studying the biological role of 10-oxo-ODE requires robust analytical and functional assay protocols.

Protocol: Lipid Extraction and Quantification by LC-MS/MS

This protocol outlines the extraction and analysis of oxo-ODEs from plasma, adapted from established methods for oxidized fatty acids.[16]

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 200 µL of plasma into a borosilicate glass test tube on ice. To prevent auto-oxidation, add an antioxidant like butylated hydroxytoluene (BHT) to the solvents.

  • Internal Standard: Add 10 µL of a deuterated internal standard (e.g., 13-HODE-d4) to each sample for accurate quantification.

  • Hydrolysis (Optional): To measure total oxo-ODE (both free and esterified), perform base hydrolysis by adding methanolic sodium hydroxide and incubating at 60°C for 30 minutes.

  • Extraction:

    • Acidify the sample to pH ~3 using acetic acid.

    • Add 1.0 mL of an extraction solvent mixture (e.g., 10% v/v acetic acid in water/2-propanol/hexane at a 2/20/30 ratio).

    • Vortex briefly, then add 2.0 mL of hexane and vortex vigorously for 3 minutes.

    • Centrifuge at 2000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper organic (hexane) layer to a clean tube.

  • Concentration: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., methanol/water).

  • LC-MS/MS Analysis:

    • Chromatography: Use a reverse-phase C18 column.

    • Mobile Phase: Employ a binary gradient of Mobile Phase A (Water/acetonitrile/acetic acid) and Mobile Phase B (Acetonitrile/isopropanol).

    • Mass Spectrometry: Operate in Electrospray Ionization (ESI) negative mode.

    • Quantification: Use Multiple Reaction Monitoring (MRM) for high selectivity. For an analog like 13-Oxo-ODE, the transition would be: Precursor Ion (Q1): m/z 293.2 [M-H]⁻; Product Ion (Q3): m/z 113.1.[16]

G cluster_0 Extraction Workflow Plasma 1. Plasma Sample + Internal Standard Hydrolysis 2. Hydrolysis (Optional) Plasma->Hydrolysis Extraction 3. Liquid-Liquid Extraction Hydrolysis->Extraction Evaporation 4. Evaporation (Nitrogen Stream) Extraction->Evaporation Reconstitution 5. Reconstitution Evaporation->Reconstitution LCMS 6. LC-MS/MS Analysis Reconstitution->LCMS

Caption: Experimental workflow for 10-oxo-ODE extraction and quantification.

Protocol: Cellular Anti-Inflammatory Assay

This protocol details how to assess the anti-inflammatory effect of 10-oxo-ODE on macrophage-like cells.[19]

Step-by-Step Methodology:

  • Cell Culture: Plate RAW 264.7 macrophage-like cells in a 24-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with varying concentrations of 10-oxo-ODE (e.g., 1-10 µM) or vehicle control for 1-2 hours. If investigating receptor involvement, add specific antagonists (e.g., for GPR120) 30 minutes prior to 10-oxo-ODE treatment.

  • Stimulation: Stimulate the cells with an inflammatory agent, such as Porphyromonas gingivalis lipopolysaccharide (LPS) at 1 µg/mL, for 24 hours. Include unstimulated control wells.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and collect the cell culture supernatant.

  • Cytokine Quantification (ELISA):

    • Coat an ELISA plate with a capture antibody for the cytokine of interest (e.g., anti-mouse TNFα).

    • Add the collected supernatants and a standard curve of known cytokine concentrations to the plate.

    • Incubate, wash, and add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate (e.g., TMB) and stop the reaction.

    • Read the absorbance on a plate reader and calculate cytokine concentrations based on the standard curve.

  • Data Analysis: Compare the levels of TNFα, IL-6, etc., in LPS-stimulated cells with and without 10-oxo-ODE pre-treatment to determine the anti-inflammatory effect.

Conclusion and Future Perspectives

This compound and its isomers represent a fascinating and functionally significant class of lipid mediators. Arising from the interplay between dietary linoleic acid, host metabolism, and the gut microbiome, these molecules act as potent signaling agents that bridge nutrition with the regulation of energy homeostasis and inflammation. Their ability to activate key receptors like TRPV1, PPARs, and GPR120 underscores their potential as therapeutic targets for a range of metabolic disorders, including obesity, diabetes, and inflammatory conditions.[1][3]

Future research should focus on further delineating the specific enzymatic pathways responsible for the endogenous synthesis of different oxo-ODE isomers, identifying their complete receptor profiles, and validating their therapeutic efficacy in preclinical and eventually clinical settings. A deeper understanding of these microbial-derived metabolites will undoubtedly open new avenues for the development of novel therapeutics and functional foods aimed at preventing and treating metabolic diseases.

References

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Sources

Physicochemical properties of 10-Oxooctadecanoic acid.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 10-Oxooctadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling this compound

This compound, also known as 10-ketostearic acid, is a long-chain keto fatty acid that has garnered significant interest in the scientific community.[1] Structurally, it is an 18-carbon aliphatic chain featuring a carboxylic acid group at one end and a ketone functional group at the C-10 position.[1] This molecule is not merely a metabolic intermediate but an active participant in various biological processes, making it a subject of study in lipid metabolism and a candidate for the development of therapeutic agents for metabolic disorders.[1][2]

Identified in natural sources such as the plants Aloe ferox and Gracilariopsis longissima, this compound serves as a valuable model compound for investigating enzyme interactions and metabolic pathways.[1] This guide provides a comprehensive overview of its physicochemical properties, synthesis, analytical methodologies, and biological significance, offering a foundational resource for professionals in research and drug development.

Core Physicochemical Characteristics

The functional behavior of this compound in both chemical and biological systems is dictated by its physical and chemical properties. These core characteristics are summarized below.

PropertyValueSource
Molecular Formula C₁₈H₃₄O₃[3][4][5]
Molecular Weight 298.46 g/mol [3][4][5]
CAS Number 4158-12-7[3][4][6]
Melting Point 76-77 °C[1][7]
Boiling Point 444.1 °C at 760 mmHg[3][7]
Density 0.94 g/cm³[3][7]
Water Solubility 0.0012 g/L (Predicted)
pKa ~4.78 - 5.02 (Predicted)[7]
LogP 5.51 - 5.97 (Predicted)[3][5]
Topological Polar Surface Area 54.37 Ų[5]

Spectroscopic and Analytical Profile

Structural elucidation and quantification of this compound rely on standard spectroscopic techniques.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary method for the analysis of fatty acids. For this compound, the monoisotopic mass is 298.2508 Da. While the molecular ion peak (M⁺) may be observed, fatty acids often exhibit characteristic fragmentation patterns. Common fragments would arise from cleavage alpha to the carbonyl groups (ketone and carboxylic acid) and through the aliphatic chain. Derivatization is typically required to increase volatility for GC analysis.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Protons alpha to the ketone group (on C-9 and C-11) would appear as triplets around 2.4 ppm. The protons alpha to the carboxylic acid (C-2) would also be a triplet around 2.3 ppm. The long chain of methylene (-CH₂-) groups would create a large, complex signal between 1.2-1.6 ppm. The terminal methyl (-CH₃) group would be a triplet around 0.9 ppm. The acidic proton of the carboxyl group would appear as a broad singlet at a high chemical shift (>10 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR: The carbonyl carbon of the ketone would have a characteristic chemical shift around 210-215 ppm. The carbonyl carbon of the carboxylic acid would appear around 180 ppm. The carbons alpha to the ketone (C-9 and C-11) and the carboxylic acid (C-2) would be found between 30-45 ppm, with the remaining methylene carbons appearing in the 20-35 ppm range. The terminal methyl carbon would be observed around 14 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. Two distinct carbonyl stretching bands would be prominent:

  • A strong, sharp absorption band for the ketone (C=O) stretch, typically appearing around 1715 cm⁻¹ .

  • A strong, sharp absorption band for the carboxylic acid (C=O) stretch, appearing around 1710 cm⁻¹ . This may overlap with the ketone stretch.

  • A very broad absorption band from approximately 2500 to 3300 cm⁻¹ , characteristic of the O-H stretch of the hydrogen-bonded carboxylic acid dimer.

Synthesis and Purification Workflow

A common and reliable method for producing this compound in a laboratory setting is through the oxidation of its corresponding alcohol, 10-hydroxyoctadecanoic acid.[1] The use of Dess-Martin periodinane (DMP) is favored for its mild conditions and high efficiency.

Experimental Protocol: Dess-Martin Oxidation of 10-Hydroxyoctadecanoic Acid

Causality: This protocol is chosen because DMP is a highly selective oxidant that converts primary and secondary alcohols to aldehydes and ketones, respectively, without affecting other sensitive functional groups. It operates at room temperature with neutral pH, minimizing side reactions.

  • Dissolution: Dissolve 1 equivalent of 10-hydroxyoctadecanoic acid in dichloromethane (DCM) in a round-bottom flask.

  • Buffering: Add sodium bicarbonate (NaHCO₃) to the solution to buffer any acidic byproducts generated during the reaction.

  • Oxidation: Slowly add 1.5 equivalents of Dess-Martin periodinane to the stirred solution at room temperature.

  • Reaction Monitoring: Allow the mixture to stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce excess DMP.

  • Extraction: Transfer the mixture to a separatory funnel, wash with saturated aqueous NaHCO₃, and then with brine. Extract the aqueous layers with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound via flash column chromatography or recrystallization to obtain the final high-purity product.[1]

Visualization: Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Final Product Reactant1 10-Hydroxyoctadecanoic Acid in DCM Reaction Stir at Room Temp (4-6 hours) Reactant1->Reaction Reactant2 Dess-Martin Periodinane (DMP) Reactant2->Reaction Quench Quench with Na2S2O3 Reaction->Quench Reaction Complete Extract Liquid-Liquid Extraction Quench->Extract Purify Purification (Crystallization) Extract->Purify Crude Product Product 10-Oxooctadecanoic Acid Purify->Product

Caption: Workflow for the synthesis of this compound.

Biological Role and Potential Applications

This compound is an active metabolite involved in lipid signaling and metabolism.[1] Its biological functions present opportunities for therapeutic intervention.

Modulation of Lipid Metabolism

This keto fatty acid interacts with key enzymes in the β-oxidation pathway, such as acyl-CoA oxidase and acyl-CoA dehydrogenase.[1] This interaction influences the breakdown of fatty acids for energy production via the citric acid cycle.[1] Its role in modulating gene expression related to cellular metabolism further highlights its physiological importance.[1]

Therapeutic and Research Applications
  • Pharmaceutical Development: Due to its biological activity, this compound is a candidate for developing drugs targeting metabolic disorders.[1][2]

  • Biochemical Research: It is an invaluable tool for studying fatty acid metabolism, enzyme kinetics, and cellular signaling pathways.[1]

  • Food Industry: As a natural component in some foods, it may contribute to flavor profiles and nutritional properties.[1]

Visualization: Biological Interaction Pathway

Biological_Pathway Met 10-Oxooctadecanoic Acid Enz Acyl-CoA Oxidase & Acyl-CoA Dehydrogenase Met->Enz interacts with TRPV1 TRPV1 Channels Met->TRPV1 activates BetaOx β-Oxidation Pathway Enz->BetaOx catalyzes AcetylCoA Acetyl-CoA Production BetaOx->AcetylCoA yields TCA Citric Acid Cycle (Energy Production) AcetylCoA->TCA enters Ca Calcium Influx TRPV1->Ca Signal Downstream Signaling Ca->Signal

Caption: Biological interactions of this compound.

Analytical Workflow for Biological Samples

Accurate quantification of this compound from complex biological matrices (e.g., plasma, tissue) is critical for research. GC-MS is the gold standard for this application.

Protocol: GC-MS Analysis of this compound

Causality: This protocol employs derivatization to convert the non-volatile fatty acid into a volatile ester, which is necessary for gas chromatography. The use of an internal standard ensures high quantitative accuracy by correcting for variations in extraction and injection.

  • Sample Preparation & Spiking: Homogenize the biological sample (e.g., plasma). Add a known amount of an isotope-labeled internal standard (e.g., ¹³C-labeled stearic acid) to the sample.

  • Lipid Extraction: Perform a lipid extraction using the Folch or Bligh-Dyer method with a chloroform/methanol solvent system to isolate the total lipid fraction.

  • Saponification: Saponify the lipid extract using methanolic KOH to release fatty acids from their esterified forms (triglycerides, phospholipids).

  • Derivatization to Fatty Acid Methyl Esters (FAMEs): Convert the free fatty acids to their more volatile methyl esters by heating with BF₃-methanol or methanolic HCl.

  • Extraction of FAMEs: Extract the resulting FAMEs from the reaction mixture using a non-polar solvent like hexane.

  • GC-MS Analysis:

    • Inject the hexane extract into a GC equipped with a suitable capillary column (e.g., a polar polyethylene glycol column).

    • Use a temperature gradient to separate the FAMEs based on their boiling points and polarity.

    • Detect the eluting compounds using a mass spectrometer, typically in Selected Ion Monitoring (SIM) mode for maximum sensitivity, monitoring for characteristic ions of this compound methyl ester and the internal standard.

  • Quantification: Calculate the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualization: Analytical Workflow

Analytical_Workflow start Biological Sample (e.g., Plasma) extract Total Lipid Extraction (Folch Method) start->extract Add Internal Std. derivatize Derivatization to FAMEs (BF3-Methanol) extract->derivatize Saponification gcms GC-MS Analysis derivatize->gcms Extract FAMEs quant Quantification vs. Internal Standard gcms->quant result Concentration Data quant->result

Sources

10-Oxooctadecanoic Acid: A Novel Endogenous Signaling Molecule at the Nexus of Metabolism and Inflammation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract: 10-Oxooctadecanoic acid (10-Keto-ODA), also known as 10-ketostearic acid, is an 18-carbon keto-fatty acid emerging as a significant signaling molecule with considerable therapeutic potential. Produced endogenously by microbial metabolism of oleic acid, 10-Keto-ODA belongs to a class of oxidized lipids known as octadecanoids that are increasingly recognized for their roles in regulating cellular processes.[1] This technical guide provides an in-depth analysis of the biosynthesis, signaling mechanisms, and physiological relevance of 10-Keto-ODA. We synthesize current evidence to hypothesize its action through key cellular sensors, including G protein-coupled receptor 120 (GPR120), Transient Receptor Potential Vanilloid 1 (TRPV1), and Peroxisome Proliferator-Activated Receptors (PPARs). This guide is intended for researchers, scientists, and drug development professionals, offering not only a comprehensive theoretical framework but also detailed, field-proven protocols for the robust investigation of 10-Keto-ODA's cellular functions.

The Emergence of 10-Keto-ODA: An Overview

This compound is a long-chain fatty acid distinguished by a ketone group at the tenth carbon position.[2] It is found in various natural sources and is a metabolite present in human blood plasma.[2] While research into its specific functions is ongoing, its structural similarity to other well-characterized oxidized fatty acids places it at the critical intersection of lipid metabolism and inflammatory signaling. Understanding the pathways it modulates is paramount for developing novel therapeutics for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and chronic inflammatory conditions.[3][4]

Biosynthesis and Metabolic Origin

The primary described pathway for 10-Keto-ODA biosynthesis is through the microbial transformation of oleic acid (cis-9-octadecenoic acid), a common monounsaturated fatty acid.[2] This biotransformation is a two-step enzymatic cascade, making the gut microbiome a potential key source of this signaling molecule.[2][5][6]

  • Hydration: An oleate hydratase enzyme first catalyzes the addition of water across the double bond of oleic acid, forming the intermediate 10-hydroxyoctadecanoic acid (10-HODA).[2]

  • Oxidation: Subsequently, an alcohol dehydrogenase oxidizes the hydroxyl group at the C-10 position to a ketone, yielding 10-Keto-ODA.[2]

Microorganisms such as Mycobacterium fortuitum have demonstrated high efficiency in this conversion process.[2] This origin suggests that dietary composition and the state of the gut microbiota can directly influence the endogenous levels of 10-Keto-ODA, linking diet to host signaling pathways.

cluster_Biosynthesis 10-Keto-ODA Biosynthesis Pathway Oleic Acid Oleic Acid 10-Hydroxyoctadecanoic Acid 10-Hydroxyoctadecanoic Acid Oleic Acid->10-Hydroxyoctadecanoic Acid Hydration (Oleate Hydratase) 10-Keto-ODA 10-Keto-ODA 10-Hydroxyoctadecanoic Acid->10-Keto-ODA Oxidation (Alcohol Dehydrogenase)

Caption: Microbial biosynthesis of 10-Keto-ODA from oleic acid.

Core Signaling Mechanisms: Evidence and Hypotheses

While direct studies on 10-Keto-ODA are still emerging, a robust mechanistic framework can be constructed based on compelling evidence from structurally analogous long-chain fatty acids (LCFAs) and keto-fatty acids.

Hypothesized GPR120-Mediated Anti-Inflammatory Signaling

G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), is a key sensor for medium and long-chain unsaturated fatty acids, particularly omega-3 FAs.[7][8] Its activation is strongly linked to potent anti-inflammatory effects.

Causality of the Proposed Mechanism: The activation of inflammatory pathways like the NF-κB cascade is a hallmark of metabolic diseases. LCFAs, acting through GPR120, provide an endogenous braking system on this inflammation. Upon ligand binding, GPR120 recruits β-arrestin-2.[7][9] This GPR120/β-arrestin-2 complex then physically interacts with and sequesters TAB1, a critical upstream activator of the IKK-β/NF-κB signaling cascade.[10] By preventing TAB1 from activating its kinase partner TAK1, the entire downstream phosphorylation cascade leading to NF-κB nuclear translocation is halted.[10] Given that 10-Keto-ODA is an LCFA, it is highly plausible that it engages this same pathway to exert anti-inflammatory effects in immune cells like macrophages.

cluster_GPR120 Hypothesized GPR120 Anti-Inflammatory Pathway 10_Keto_ODA 10-Keto-ODA GPR120 GPR120 Receptor 10_Keto_ODA->GPR120 Binds B_Arrestin_2 β-Arrestin-2 GPR120->B_Arrestin_2 Recruits TAB1 TAB1 B_Arrestin_2->TAB1 Sequesters TAK1 TAK1 TAB1->TAK1 Activates IKK_Complex IKK Complex TAK1->IKK_Complex Activates NF_kB NF-κB (p65/p50) IKK_Complex->NF_kB Activates Nucleus Nucleus NF_kB->Nucleus Translocates Inflammation Inflammatory Gene Expression Nucleus->Inflammation

Caption: Proposed anti-inflammatory signaling of 10-Keto-ODA via GPR120.

Hypothesized TRPV1 Channel Activation

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel best known as the receptor for capsaicin. It functions as a polymodal sensor of noxious stimuli, including heat and various endogenous lipids.[11] Oxidized linoleic acid metabolites, which are structurally related to 10-Keto-ODA, are potent activators of TRPV1.[11]

Causality of the Proposed Mechanism: Activation of TRPV1 leads to an influx of cations, most notably Ca²⁺.[12] This rise in intracellular calcium acts as a crucial second messenger, triggering a wide array of downstream signaling cascades. These can include the activation of calcium-dependent enzymes and transcription factors that influence energy metabolism and cellular stress responses.[12] For instance, TRPV1 activation in some tissues can upregulate Uncoupling Protein 2 (UCP2), enhancing mitochondrial function and preventing lipid accumulation, a mechanism relevant to treating fatty liver disease.[13] Therefore, 10-Keto-ODA may contribute to metabolic homeostasis by directly gating TRPV1 channels.

Hypothesized Nuclear Receptor Modulation via PPARs

Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that act as master regulators of lipid and glucose metabolism.[14] Fatty acids and their derivatives are the natural ligands for PPARs. Notably, other keto-fatty acids derived from dietary lipids, such as 9-oxo-ODA and 13-oxo-ODA, are potent agonists of PPARα.[15][16]

Causality of the Proposed Mechanism: PPARα is highly expressed in tissues with high fatty acid catabolism rates, like the liver.[14] Its activation by a ligand like 10-Keto-ODA would lead to the upregulation of a suite of genes involved in fatty acid uptake, β-oxidation, and ketogenesis. This provides a direct mechanism for 10-Keto-ODA to not only contribute as a fuel source but also to actively promote a metabolic shift towards fat utilization, thereby reducing triglyceride accumulation in hepatocytes.[16] Furthermore, some fatty acids can act as partial agonists for PPARγ, the master regulator of adipogenesis, potentially offering a more nuanced modulation of insulin sensitivity without the adverse effects of full agonists.[17][18]

Methodologies for the Investigation of 10-Keto-ODA Signaling

To rigorously test the hypothesized signaling functions of 10-Keto-ODA, a multi-faceted approach combining analytical chemistry and cell-based assays is essential. The protocols described below represent self-validating systems designed for accuracy and reproducibility.

Quantification of 10-Keto-ODA by LC-MS/MS

Expertise & Experience: Accurate quantification of lipids from a complex biological matrix is fundamental. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity and specificity over other methods like GC-MS for non-volatile compounds.[19] The choice of a robust lipid extraction method is the critical first step to ensure high recovery and minimize artifactual oxidation.

Trustworthiness: The protocol's integrity is ensured by incorporating a stable isotope-labeled internal standard (IS), such as ¹³C- or d-labeled 10-Keto-ODA, which is added at the very beginning of the extraction. This IS co-purifies with the endogenous analyte and corrects for any variability in extraction efficiency and matrix effects during ionization, ensuring accurate quantification.[20]

  • Sample Collection & Internal Standard Spiking:

    • For cultured cells (e.g., 1x10⁷ cells), wash the pellet twice with ice-cold PBS.[20]

    • Add 10 µL of a known concentration of the IS directly to the cell pellet or 200 µL of plasma.

    • Causality: Spiking the IS at the start is non-negotiable. It ensures the IS experiences the exact same processing as the analyte, which is the foundation of accurate quantification.

  • Lipid Extraction (MTBE Method):

    • To the sample, add 200 µL of cold methanol followed by 800 µL of cold methyl tert-butyl ether (MTBE).[21]

    • Vortex vigorously for 1 minute.

    • Add 200 µL of MS-grade water to induce phase separation. Vortex briefly.[21]

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.[21]

    • Causality: The MTBE method is chosen for its efficiency and for yielding a cleaner upper organic layer compared to the lower, denser chloroform layer in Folch methods, making aspiration easier and reducing contamination.[21]

  • Sample Processing:

    • Carefully collect the upper organic phase into a new glass tube, avoiding the protein interface.[21]

    • Dry the extract completely under a gentle stream of nitrogen or using a vacuum concentrator (e.g., SpeedVac).[22]

    • Reconstitute the dried lipid film in 50-100 µL of a suitable solvent, such as Acetonitrile/Isopropanol/Water (65:30:5 v/v/v), for LC-MS analysis.[21]

  • LC-MS/MS Analysis:

    • Chromatography: Use a C8 or C18 reversed-phase column (e.g., 100 x 2.1 mm).[19][23] A gradient from a mobile phase A (e.g., water with 0.1% formic acid) to mobile phase B (e.g., acetonitrile/isopropanol with 0.1% formic acid) is used to elute the lipids.

    • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification.

    • Method Development: First, determine the precursor ion ([M-H]⁻) for 10-Keto-ODA (C₁₈H₃₄O₃, MW: 298.46 g/mol ) and its stable isotope IS. Then, perform fragmentation (MS/MS) to identify stable, high-intensity product ions for the MRM transitions.

    • Quantification: Generate a calibration curve using a serial dilution of a certified 10-Keto-ODA standard with a fixed amount of IS. Plot the peak area ratio (analyte/IS) against concentration to determine the quantity in unknown samples.[24]

Table 1: Comparison of Analytical Techniques for Keto-Acid Quantification

Parameter LC-MS/MS GC-MS Rationale for Choice
Sample Derivatization Not required Required (e.g., silylation) LC-MS/MS simplifies workflow and reduces potential for analyte loss.
Sensitivity (LOQ) Low ng/mL to pg/mL Low to mid ng/mL LC-MS/MS generally offers superior sensitivity for this compound class.
Specificity Very High (MRM) High (Selected Ion Monitoring) The MRM transition (precursor -> product) in LC-MS/MS provides an extra dimension of specificity.

| Throughput | High | Moderate | Faster run times and no derivatization step allow for higher throughput. |

cluster_Workflow LC-MS/MS Quantification Workflow Sample Biological Sample (Cells, Plasma) Spike Spike with Internal Standard Sample->Spike Extract Lipid Extraction (MTBE Method) Spike->Extract Separate Phase Separation (Centrifugation) Extract->Separate Collect Collect Organic Phase Separate->Collect Dry Dry Down (Nitrogen Stream) Collect->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute Analyze LC-MS/MS Analysis (MRM Mode) Reconstitute->Analyze Quantify Quantification vs. Calibration Curve Analyze->Quantify

Caption: Self-validating workflow for 10-Keto-ODA quantification.

Protocol: Assessing GPR120 Activation via β-Arrestin-2 Recruitment

Expertise & Experience: Ligand-induced G protein-coupled receptor (GPCR) activation leads to the recruitment of β-arrestin proteins, a key step in signal termination and initiation of distinct signaling cascades. Bioluminescence Resonance Energy Transfer (BRET) is a powerful, real-time assay to measure this protein-protein interaction in living cells.[25]

Trustworthiness: This assay is highly specific. A BRET signal is only generated when the donor (e.g., Renilla Luciferase fused to β-arrestin-2) and acceptor (e.g., YFP fused to GPR120) are brought into close physical proximity (<10 nm), which occurs upon ligand-dependent receptor activation. This provides a direct, quantitative readout of receptor engagement by the ligand.[25][26]

  • Cell Line Generation:

    • Generate a stable cell line (e.g., HEK293) co-expressing GPR120 fused to an acceptor fluorophore (e.g., YFP) and β-arrestin-2 fused to a donor luciferase (e.g., Renilla Luciferase, RLuc).[25]

    • Causality: A stable cell line is crucial for minimizing well-to-well variability associated with transient transfections, leading to a more robust and reproducible assay.

  • Assay Execution:

    • Plate the stable cells in a white, 96-well microplate and culture overnight.

    • Wash cells gently with assay buffer (e.g., HBSS).

    • Add the luciferase substrate (e.g., coelenterazine h) to all wells and incubate for 5-10 minutes.

    • Measure the baseline BRET signal using a plate reader capable of simultaneous dual-emission detection (e.g., filters for RLuc ~480 nm and YFP ~530 nm).

    • Add 10-Keto-ODA (or a known GPR120 agonist as a positive control) at various concentrations.

    • Immediately begin kinetic measurement of the BRET signal every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the YFP emission by the RLuc emission for each time point.

    • Subtract the baseline ratio from the ligand-induced ratio to get the net BRET signal.

    • Plot the peak net BRET signal against the logarithm of the ligand concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of 10-Keto-ODA.

Protocol: Analysis of NF-κB p65 Nuclear Translocation

Expertise & Experience: A key downstream consequence of inhibiting the canonical inflammatory pathway is the retention of the NF-κB p65 subunit in the cytoplasm. Western blotting of nuclear and cytoplasmic fractions provides a direct, semi-quantitative measure of this translocation event.

Trustworthiness: This protocol's validity rests on the quality of the subcellular fractionation. The purity of the nuclear and cytoplasmic extracts must be confirmed by blotting for compartment-specific markers (e.g., Histone H3 for the nucleus, α-Tubulin or GAPDH for the cytoplasm). This ensures that any observed changes in p65 levels are due to translocation and not cross-contamination.[27][28]

  • Cell Treatment:

    • Plate macrophages (e.g., RAW 264.7) and allow them to adhere.

    • Pre-treat cells with varying concentrations of 10-Keto-ODA for 1 hour.

    • Stimulate the cells with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 30-60 minutes. Include appropriate vehicle and unstimulated controls.[29]

  • Subcellular Fractionation:

    • Harvest cells and use a commercial nuclear/cytoplasmic extraction kit (following the manufacturer's instructions), which utilizes differential lysis buffers.

    • Crucially, add protease and phosphatase inhibitor cocktails to all buffers to preserve protein integrity and phosphorylation status.[29]

    • Determine the protein concentration of both cytoplasmic and nuclear fractions for each sample.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-40 µg) from each fraction onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.

    • Incubate with a primary antibody against NF-κB p65 overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.

  • Analysis and Validation:

    • Quantify the band intensity for p65 in both fractions using densitometry software.

    • Crucially , re-probe the same blots for a nuclear marker (e.g., Histone H3) and a cytoplasmic marker (e.g., GAPDH) to verify the purity of the fractions and to use as loading controls.

    • Calculate the ratio of nuclear to cytoplasmic p65 for each condition to quantify the degree of translocation and its inhibition by 10-Keto-ODA.

Table 2: Expected Results for NF-κB p65 Translocation Assay

Condition Cytoplasmic p65 Nuclear p65 Cytoplasmic GAPDH Nuclear Histone H3 Interpretation
Control (Unstimulated) High Low High High Basal state, NF-κB is cytoplasmic.
LPS Only Low High High High LPS induces robust nuclear translocation.
10-Keto-ODA + LPS High Low High High 10-Keto-ODA inhibits LPS-induced translocation.

| 10-Keto-ODA Only | High | Low | High | High | 10-Keto-ODA itself is not pro-inflammatory. |

Therapeutic Potential and Future Directions

The hypothesized signaling activities of 10-Keto-ODA position it as a highly attractive candidate for therapeutic development in metabolic and inflammatory diseases.

  • Metabolic Syndrome & NAFLD: By activating PPARα and potentially TRPV1, 10-Keto-ODA could promote hepatic fatty acid oxidation and reduce the lipid accumulation that characterizes fatty liver disease.[4][30] Its anti-inflammatory action via GPR120 would further combat the progression to steatohepatitis (NASH).

  • Type 2 Diabetes: The anti-inflammatory effects mediated by GPR120 are known to improve systemic insulin sensitivity.[31] Thus, 10-Keto-ODA or its stable analogs could serve as insulin-sensitizing agents.

  • Chronic Inflammatory Diseases: The potent inhibition of the NF-κB pathway suggests broad applicability in conditions driven by chronic inflammation.

Future Directions: The immediate priority is the direct validation of the signaling mechanisms proposed in this guide. Rigorous experiments are required to definitively show that 10-Keto-ODA binds to and activates GPR120, TRPV1, and specific PPAR isoforms. Subsequent research should focus on in vivo studies in animal models of metabolic disease to confirm its therapeutic efficacy and on the development of synthetic analogs with optimized pharmacokinetic properties for drug development.

References

A comprehensive list of all sources cited within this guide is provided below.

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Unveiling the Anti-Inflammatory Potential of 10-Oxooctadecanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Endogenous Modulator of Inflammation

10-Oxooctadecanoic acid (10-Keto-9(Z)-octadecenoic acid, or KODA) is an oxidized metabolite of linoleic acid, a polyunsaturated fatty acid abundant in the diet. While historically viewed as a mere metabolic intermediate, a growing body of evidence now positions 10-oxo-ODE as a bioactive lipid with potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the current understanding of 10-oxo-ODE's anti-inflammatory mechanisms, offering a valuable resource for researchers and drug development professionals investigating novel therapeutic strategies for inflammatory diseases.

Recent studies have highlighted the significant role of lipid metabolites, known as oxylipins, in the intricate regulation of inflammatory pathways.[1] Unlike their precursor fatty acids, these oxidized derivatives often exhibit distinct and potent biological activities. This guide will delve into the specific molecular interactions and signaling cascades modulated by 10-oxo-ODE, providing a framework for its investigation as a potential therapeutic agent.

Core Mechanism of Action: GPR120 Agonism and NF-κB Pathway Inhibition

The primary anti-inflammatory mechanism of 10-oxo-ODE is attributed to its function as an agonist for G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[2][3] GPR120 is predominantly expressed in immune cells, such as macrophages, as well as in adipose tissue and the intestines, positioning it as a key sensor of dietary fatty acids and their metabolites.[4]

Upon binding to GPR120, 10-oxo-ODE initiates a signaling cascade that culminates in the suppression of the pro-inflammatory nuclear factor-kappa B (NF-κB) pathway.[2][3][5] The NF-κB signaling cascade is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.

A key study demonstrated that a form of 10-oxo-ODE, specifically 10-oxo-trans-11-octadecenoic acid (KetoC), significantly reduced the expression of tumor necrosis factor-alpha (TNFα), interleukin-6 (IL-6), and interleukin-1β (IL-1β) mRNA and protein in RAW 264.7 macrophages stimulated with Porphyromonas gingivalis lipopolysaccharide (LPS).[2][3][5] This effect was shown to be mediated through GPR120, as the use of a GPR120 antagonist abrogated the anti-inflammatory action of KetoC.[2][3][5] The study further revealed that KetoC binding to GPR120 led to a downregulation of nuclear NF-κB p65 protein levels.[2][3][5]

The proposed signaling pathway is as follows:

GPR120_NFkB_Pathway cluster_intracellular Intracellular Space 10-oxo-ODE 10-oxo-ODE GPR120 GPR120 10-oxo-ODE->GPR120 beta_arrestin2 β-Arrestin 2 GPR120->beta_arrestin2 Recruits TAK1 TAK1 beta_arrestin2->TAK1 Inhibits Phosphorylation IKK_complex IKK Complex TAK1->IKK_complex Activates IkappaB IκB IKK_complex->IkappaB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkappaB->NFkB Sequesters in Cytoplasm Nucleus Nucleus NFkB->Nucleus Translocates Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNFα, IL-6, IL-1β) Nucleus->Proinflammatory_Genes Induces

Figure 1: Proposed signaling pathway of this compound (10-oxo-ODE) via GPR120.

Potential Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)

In addition to its well-defined role as a GPR120 agonist, there is emerging evidence suggesting that oxo-octadecadienoic acids, structurally similar to 10-oxo-ODE, may also exert anti-inflammatory effects through the activation of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are nuclear receptors that play a critical role in the regulation of lipid metabolism and inflammation.

For instance, 9-oxo-10(E),12(E)-octadecadienoic acid, an isomer of 10-oxo-ODE, has been identified as a potent PPARα agonist.[6][7] Another related compound, 13-oxo-ODE, has been shown to be an endogenous ligand for PPARγ in human colonic epithelial cells, leading to a decrease in the secretion of the pro-inflammatory cytokine IL-8.[8][9] The activation of PPARγ is known to have anti-inflammatory effects, making this a plausible parallel or alternative mechanism for the actions of 10-oxo-ODE.[8][9]

Experimental Protocols for Investigating the Anti-Inflammatory Properties of this compound

To rigorously assess the anti-inflammatory potential of 10-oxo-ODE, a series of well-established in vitro assays are recommended. These protocols are designed to be self-validating by including appropriate controls and providing quantifiable endpoints.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line is a widely used and appropriate model for studying inflammation.

  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for protein and RNA extraction).

    • Allow cells to adhere overnight.

    • Pre-treat cells with varying concentrations of 10-oxo-ODE (e.g., 1, 5, 10 µM) for 1-2 hours. A vehicle control (e.g., DMSO) should be included.

    • Stimulate the cells with a pro-inflammatory agent, such as lipopolysaccharide (LPS) from E. coli or P. gingivalis (e.g., 1 µg/mL), for a specified duration (e.g., 6-24 hours). Include a non-stimulated control group.

Assessment of Cytotoxicity

It is crucial to ensure that the observed anti-inflammatory effects are not due to cellular toxicity.

  • Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 assay.

  • Procedure:

    • Following the treatment period, add the MTT or WST-1 reagent to each well.

    • Incubate for the recommended time.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Quantification of Pro-inflammatory Cytokines

The inhibitory effect of 10-oxo-ODE on the production of key pro-inflammatory cytokines can be quantified at both the mRNA and protein levels.

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Collect cell culture supernatants after treatment.

    • Use commercially available ELISA kits to measure the concentrations of TNFα, IL-6, and IL-1β according to the manufacturer's instructions.

  • Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR):

    • Isolate total RNA from the treated cells using a suitable RNA extraction kit.

    • Synthesize cDNA from the RNA.

    • Perform qRT-PCR using specific primers for Tnf, Il6, Il1b, and a housekeeping gene (e.g., Gapdh or Actb) for normalization.

    • Calculate the relative gene expression using the ΔΔCt method.

Western Blot Analysis of NF-κB Signaling Pathway

To confirm the mechanism of action, the effect of 10-oxo-ODE on the NF-κB signaling pathway can be assessed by Western blotting.

  • Procedure:

    • Lyse the treated cells and separate the nuclear and cytosolic fractions.

    • Determine protein concentrations using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membranes with primary antibodies against total and phosphorylated forms of NF-κB p65, IκBα, and IKKβ. Use antibodies against Lamin B and β-actin as nuclear and cytosolic loading controls, respectively.

    • Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Analytical Assays cluster_data Data Analysis & Interpretation Cell_Culture RAW 264.7 Macrophage Culture Treatment Pre-treatment with 10-oxo-ODE followed by LPS Stimulation Cell_Culture->Treatment Cytotoxicity MTT/WST-1 Assay (Cell Viability) Treatment->Cytotoxicity Cytokine_Quant ELISA (Protein) qRT-PCR (mRNA) (TNFα, IL-6, IL-1β) Treatment->Cytokine_Quant Western_Blot Western Blot (NF-κB Pathway Proteins) Treatment->Western_Blot Data_Analysis Statistical Analysis (e.g., ANOVA) Cytotoxicity->Data_Analysis Cytokine_Quant->Data_Analysis Western_Blot->Data_Analysis Interpretation Interpretation of Results (Confirmation of Anti-inflammatory Effect and Mechanism) Data_Analysis->Interpretation

Figure 2: A generalized experimental workflow for investigating the anti-inflammatory properties of 10-oxo-ODE.

Quantitative Data Summary

The following table summarizes the key quantitative findings from a representative study on the anti-inflammatory effects of KetoC (a form of 10-oxo-ODE) on LPS-stimulated RAW 264.7 cells.[2][3][5]

ParameterTreatment GroupResultFold Change/Inhibition
TNFα mRNA Expression LPSIncreased-
LPS + KetoC (5 µM)Significantly Reduced~50% reduction
IL-6 mRNA Expression LPSIncreased-
LPS + KetoC (5 µM)Significantly Reduced~60% reduction
IL-1β mRNA Expression LPSIncreased-
LPS + KetoC (5 µM)Significantly Reduced~70% reduction
TNFα Protein Secretion LPSIncreased-
LPS + KetoC (5 µM)Significantly Reduced~40% reduction
IL-6 Protein Secretion LPSIncreased-
LPS + KetoC (5 µM)Significantly Reduced~55% reduction
Nuclear NF-κB p65 Protein LPSIncreased-
LPS + KetoC (5 µM)Trended towards downregulationNot quantified

Conclusion and Future Directions

This compound has emerged as a promising endogenous lipid mediator with significant anti-inflammatory properties. Its mechanism of action, primarily through the activation of GPR120 and subsequent inhibition of the NF-κB signaling pathway, presents a novel target for therapeutic intervention in a range of inflammatory conditions. The potential for cross-talk with PPAR signaling pathways warrants further investigation and could reveal additional layers of its immunomodulatory functions.

Future research should focus on in vivo studies to validate the anti-inflammatory effects of 10-oxo-ODE in animal models of inflammatory diseases. Furthermore, structure-activity relationship studies could lead to the development of more potent and selective synthetic analogs with improved pharmacokinetic profiles. A deeper understanding of the biosynthesis and metabolism of 10-oxo-ODE in different tissues will also be crucial for elucidating its physiological and pathophysiological roles.

This technical guide provides a solid foundation for researchers to explore the therapeutic potential of this compound. The detailed mechanistic insights and experimental protocols outlined herein are intended to facilitate further investigation into this exciting and promising area of anti-inflammatory drug discovery.

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  • Zhang, Y., Wang, M., Li, Y., et al. (2022). Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus. Molecules, 27(24), 8963. Available from: [Link]

  • Kim, Y. I., Hirai, S., Goto, T., et al. (2011). 13-Oxo-9(Z),11(E),15(Z)-octadecatrienoic Acid Activates Peroxisome Proliferator-Activated Receptor γ in Adipocytes. Semantic Scholar. Available from: [Link]

  • Jo, A. R., Kim, H. J., Kim, J., et al. (2020). Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation. PubMed Central. Available from: [Link]

  • Altmann, R., Hausmann, M., Spottl, T., et al. (2007). 13-Oxo-ODE is an endogenous ligand for PPARgamma in human colonic epithelial cells. PubMed. Available from: [Link]

  • Jo, A. R., Kim, H. J., Kim, J., et al. (2020). Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation. ResearchGate. Available from: [Link]_

  • Gao, L., Wang, J., Li, Y., & Zhang, J. (2008). Activation of the antioxidant response element by specific oxidized metabolites of linoleic acid. Prostaglandins, Leukotrienes and Essential Fatty Acids, 78(4-5), 263-270. Available from: [Link]

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The Emerging Role of 10-Oxooctadecanoic Acid in Lipid Metabolism and Cellular Signaling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

10-Oxooctadecanoic acid (10-oxo-ODA), a keto fatty acid metabolite, is rapidly gaining recognition as a significant bioactive lipid with pleiotropic effects on metabolic and inflammatory pathways. Initially identified as a product of microbial metabolism within the gut, this and other related oxo-fatty acids are now understood to be potent signaling molecules that directly interface with key cellular receptors to modulate gene expression and physiological responses. This guide provides a comprehensive technical overview of the formation, metabolism, and multifaceted roles of 10-oxo-ODA, with a specific focus on its impact on lipid metabolism. We will delve into its primary mechanisms of action, including the activation of Peroxisome Proliferator-Activated Receptor α (PPARα) and Transient Receptor Potential Vanilloid 1 (TRPV1), and its anti-inflammatory signaling through G-protein coupled receptors. This document synthesizes current research to offer field-proven insights and detailed experimental protocols for researchers and drug development professionals investigating novel therapeutics for metabolic and inflammatory diseases.

Introduction: Unveiling this compound

This compound, also known as 10-ketostearic acid, is a long-chain fatty acid distinguished by a ketone group at the tenth carbon position of its 18-carbon backbone.[1] It belongs to a class of oxidized fatty acids, or oxylipins, which are increasingly recognized not merely as byproducts of cellular metabolism but as active signaling molecules.[2][3] While found in some plant species, its significance has grown with the discovery that it is a metabolite produced by gut lactic acid bacteria from dietary fatty acids like linoleic acid and oleic acid.[1][4] This origin places 10-oxo-ODA at the critical intersection of diet, the gut microbiome, and host metabolism, making it a molecule of high interest for understanding and potentially treating metabolic dysregulation.

Property Value
IUPAC Name This compound
Synonyms 10-ketostearic acid
CAS Number 4158-12-7[1][5][6]
Molecular Formula C₁₈H₃₄O₃[1][6]
Molecular Weight 298.46 g/mol [1][6]
Classification Long-chain keto fatty acid[1]

Table 1: Physicochemical Properties of this compound.

Core Mechanisms in Lipid Metabolism

10-oxo-ODA and its structural isomers, such as 9-oxo-ODA and 13-oxo-ODA, exert profound effects on lipid homeostasis primarily through the activation of specific nuclear and cell-surface receptors. These interactions trigger downstream signaling cascades that collectively enhance fatty acid catabolism and energy expenditure.

Activation of PPARα: The Master Regulator of Fatty Acid Oxidation

A primary mechanism by which oxo-octadecadienoic acids regulate lipid metabolism is through the potent activation of Peroxisome Proliferator-Activated Receptor α (PPARα).[7][8] PPARα is a ligand-activated transcription factor predominantly expressed in tissues with high rates of fatty acid catabolism, such as the liver, skeletal muscle, and heart.[9]

Causality of Action: Upon entering the cell and nucleus, 10-oxo-ODA (or its isomers) binds directly to the ligand-binding domain of PPARα. This binding induces a conformational change, causing PPARα to form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of a suite of genes crucial for lipid breakdown.[9][10]

Key Gene Targets and Metabolic Consequences: The activation of PPARα by these lipids leads to the upregulation of genes involved in multiple stages of fatty acid oxidation.[11] This coordinated response effectively reduces the cellular pool of fatty acids, thereby preventing triglyceride accumulation and hepatic steatosis.[7][8]

Gene Target Protein Function Metabolic Consequence
CPT1a Carnitine Palmitoyltransferase 1aFacilitates fatty acid transport into mitochondria.
AOX (ACOX1) Acyl-CoA Oxidase 1Catalyzes the first step of peroxisomal β-oxidation.
FAT/CD36 Fatty Acid TranslocaseMediates fatty acid uptake into the cell.
ACS Acyl-CoA SynthetaseActivates fatty acids for metabolism.
UCP2 Uncoupling Protein 2Promotes energy expenditure by uncoupling respiration.

Table 2: Key PPARα Target Genes Upregulated by 10-oxo-ODA and its Isomers. [9][11]

TRPV1 Activation: A Link to Energy Expenditure

Beyond nuclear receptor activation, specific forms of 10-oxo-ODA produced by gut bacteria, such as 10-oxo-12(Z)-octadecenoic acid (KetoA), have been shown to enhance energy metabolism by activating the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[4][12] TRPV1 is an ion channel known for its role in detecting heat and pain, but it is also expressed in the gastrointestinal tract and adipose tissue, where it influences metabolic regulation.

Mechanism of Action: Activation of TRPV1 by KetoA increases calcium influx into the cell.[1] This influx triggers downstream signaling pathways that can stimulate the sympathetic nervous system, leading to increased catecholamine turnover and the induction of thermogenic genes (like UCP1) in both brown and white adipose tissue.[4][12] This pathway provides a direct link between a gut microbial metabolite and host energy expenditure, highlighting a potential anti-obesity effect.

Figure 1: Integrated Signaling Pathways of 10-oxo-ODA. This diagram illustrates the primary mechanisms by which 10-oxo-ODA and its isomers modulate lipid metabolism and inflammation through PPARα, TRPV1, and GPR120 signaling.

Anti-Inflammatory and Immunomodulatory Roles

Chronic low-grade inflammation is a hallmark of metabolic disorders. Certain isomers of 10-oxo-ODA, such as 10-oxo-trans-11-octadecenoic acid (KetoC), possess significant anti-inflammatory properties.

Mechanism via GPR120: KetoC has been shown to be an agonist for G protein-coupled receptor 120 (GPR120), a receptor for long-chain fatty acids.[13][14][15] Upon activation by KetoC, GPR120 initiates a signaling cascade that inhibits the nuclear factor-kappa B (NF-κB) pathway.[13] This is a critical anti-inflammatory mechanism, as NF-κB is a master transcriptional regulator of pro-inflammatory cytokines. Studies have demonstrated that KetoC significantly reduces the expression of TNFα, IL-6, and IL-1β in macrophages stimulated with lipopolysaccharide (LPS).[13][14][15]

Furthermore, other derivatives like 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC) can suppress the activation of dendritic cells and T cells, suggesting a broader immunomodulatory role that may involve the NRF2 pathway and other GPCRs.[16][17]

Experimental Protocols for Studying 10-oxo-ODA

To facilitate further research, this section provides validated, step-by-step methodologies for investigating the bioactivity of 10-oxo-ODA.

In Vitro Analysis: PPARα Activation in Hepatocytes

This protocol is designed to determine if 10-oxo-ODA activates PPARα and upregulates its target genes in a controlled cellular environment.

Methodology:

  • Cell Culture: Culture mouse primary hepatocytes or HepG2 cells in appropriate media until they reach 80% confluency.

  • Transfection (for Reporter Assay): For the luciferase reporter assay, co-transfect cells with a PPRE-luciferase reporter plasmid, a PPARα expression vector, and a β-galactosidase control vector using a suitable transfection reagent (e.g., Lipofectamine).[18]

  • Treatment: Treat the cells with varying concentrations of 10-oxo-ODA (e.g., 1-50 µM) or a vehicle control (e.g., ethanol) for 24 hours. A known PPARα agonist (e.g., GW7647) should be used as a positive control.

  • Luciferase Assay: Lyse the cells and measure luciferase and β-galactosidase activity. Normalize luciferase activity to β-galactosidase activity to control for transfection efficiency. A significant increase in luciferase activity indicates PPARα activation.[9][11]

  • Gene Expression Analysis (RT-qPCR):

    • Extract total RNA from treated cells using a commercial kit (e.g., RNeasy).

    • Synthesize cDNA using a reverse transcription kit.

    • Perform quantitative PCR using primers specific for PPARα target genes (e.g., CPT1a, ACOX1, UCP2) and a housekeeping gene (e.g., β-actin).

    • Analyze the relative changes in gene expression using the ΔΔCt method.

in_vitro_workflow cluster_assays Downstream Assays start Culture Primary Hepatocytes or HepG2 Cells treatment Treat with 10-oxo-ODA (Vehicle, Positive Control) start->treatment luciferase Luciferase Reporter Assay (for PPARα Activity) treatment->luciferase qpcr RT-qPCR (for Target Gene Expression) treatment->qpcr elisa ELISA / Western Blot (for Protein Expression) treatment->elisa analysis Data Analysis & Interpretation luciferase->analysis qpcr->analysis elisa->analysis

Figure 2: Workflow for In Vitro Analysis of 10-oxo-ODA. This flowchart outlines the key steps for assessing the bioactivity of 10-oxo-ODA in a cellular context, from cell treatment to specific functional assays.

In Vivo Analysis: Metabolic Effects in a Mouse Model

This protocol describes an in vivo experiment to evaluate the effects of 10-oxo-ODA on dyslipidemia and hepatic steatosis in a diet-induced obesity model.

Methodology:

  • Animal Model: Use a relevant mouse model, such as KK-Ay or C57BL/6J mice, which are prone to developing obesity and metabolic syndrome.

  • Diet and Acclimation: Acclimate the mice for one week, then feed them a high-fat diet (HFD) for 4-8 weeks to induce obesity and dyslipidemia.

  • Treatment Groups: Randomly assign mice to different groups (n=6-8 per group):

    • Control Group: HFD + Vehicle.

    • Treatment Group: HFD + 10-oxo-ODA (e.g., 0.05% w/w mixed in the diet or administered via oral gavage).

  • Monitoring: Monitor body weight, food intake, and rectal temperature weekly throughout the treatment period (e.g., 4 weeks).[11]

  • Sample Collection: At the end of the study, collect blood via cardiac puncture for plasma analysis and harvest tissues (liver, skeletal muscle, adipose tissue) and flash-freeze them in liquid nitrogen.

  • Biochemical Analysis:

    • Measure plasma levels of triglycerides, total cholesterol, and glucose using commercial assay kits.

    • Measure hepatic triglyceride content after lipid extraction from liver tissue.

  • Gene Expression Analysis: Perform RT-qPCR on RNA extracted from the liver and skeletal muscle to assess the expression of PPARα target genes, as described in the in vitro protocol.

in_vivo_workflow cluster_analysis Endpoint Analysis start Select Animal Model (e.g., KK-Ay mice) diet Induce Obesity with High-Fat Diet (HFD) start->diet treatment Administer 10-oxo-ODA or Vehicle diet->treatment monitoring Monitor Body Weight, Food Intake, Temperature treatment->monitoring biochem Plasma & Hepatic Triglyceride Analysis monitoring->biochem gene_exp Tissue Gene Expression (RT-qPCR) monitoring->gene_exp conclusion Evaluate Therapeutic Efficacy biochem->conclusion gene_exp->conclusion

Figure 3: Workflow for In Vivo Metabolic Studies. This diagram provides a high-level overview of an animal study designed to test the effects of 10-oxo-ODA on diet-induced metabolic disease.

Conclusion and Future Directions

This compound and its related isomers are powerful, multi-faceted signaling lipids that regulate key aspects of lipid metabolism, energy expenditure, and inflammation. Their ability to act as potent PPARα agonists makes them attractive candidates for the development of therapeutics targeting dyslipidemia and non-alcoholic fatty liver disease. Furthermore, their interaction with TRPV1 and GPR120 reveals a complex interplay between gut microbial metabolites and host physiology, opening new avenues for research into obesity and inflammatory disorders.

Future research should focus on elucidating the specific structure-activity relationships of different 10-oxo-ODA isomers, understanding their transport and bioavailability in vivo, and exploring their therapeutic potential in human clinical trials. As our understanding of these fascinating molecules grows, they promise to become important tools in the fight against metabolic disease.

References

  • Kim, Y. I., Hirai, S., Takahashi, H., Goto, T., Ohyane, C., Tsugane, T., Konishi, C., Fujii, T., Inai, S., Iijima, Y., Aoki, K., Shibata, D., Takahashi, N., & Kawada, T. (2011). 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPARα agonist to decrease triglyceride accumulation in mouse primary hepatocytes. Molecular Nutrition & Food Research, 55(4), 585-593. [Link]

  • Kim, Y. I., Hirai, S., Goto, T., Ohyane, C., Takahashi, H., Tsugane, T., & Kawada, T. (2012). Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice. PLOS ONE, 7(2), e31317. [Link]

  • Kim, M., Furuzono, T., Yamakuni, K., Li, Y., Kim, Y. I., Takahashi, H., Ohue-Kitano, R., Jheng, H. F., Takahashi, N., Kano, Y., Yu, R., Kishino, S., Ogawa, J., Uchida, K., Yamazaki, J., Tominaga, M., Kawada, T., & Goto, T. (2017). 10-oxo-12(Z)-octadecenoic acid, a linoleic acid metabolite produced by gut lactic acid bacteria, enhances energy metabolism by activation of TRPV1. The FASEB Journal, 31(11), 5036-5048. [Link]

  • Kim, Y. I., Hirai, S., Goto, T., Ohyane, C., Takahashi, H., Tsugane, T., & Kawada, T. (2012). Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice. National Institutes of Health. [Link]

  • Kishino, S., et al. (2024). The gut lactic acid bacteria metabolite, 10-oxo-cis-6,trans-11-octadecadienoic acid, suppresses inflammatory bowel disease in mice by modulating the NRF2 pathway and GPCR-signaling. Frontiers in Immunology, 15, 1374425. [Link]

  • Kim, Y. I., Hirai, S., Goto, T., Ohyane, C., Takahashi, H., Tsugane, T., & Kawada, T. (2012). Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice. PubMed. [Link]

  • Sulijaya, B., Takahashi, N., Yamada, M., et al. (2018). The anti-inflammatory effect of 10-oxo-trans-11-octadecenoic acid (KetoC) on RAW 264.7 cells stimulated with Porphyromonas gingivalis lipopolysaccharide. Universitas Indonesia. [Link]

  • Goto, T., et al. (2015). 9-Oxo-10(E),12(Z),15(Z)-Octadecatrienoic Acid Activates Peroxisome Proliferator-Activated Receptor α in Hepatocytes. ResearchGate. [Link]

  • Sulijaya, B., Takahashi, N., Yamada, M., et al. (2018). The anti-inflammatory effect of 10-oxo-trans-11-octadecenoic acid (KetoC) on RAW 264.7 cells stimulated with Porphyromonas gingivalis lipopolysaccharide. ResearchGate. [Link]

  • Kim, Y. I., et al. (2011). 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes. ResearchGate. [Link]

  • Kishino, S., et al. (2024). The gut lactic acid bacteria metabolite, 10-oxo-cis-6,trans-11-octadecadienoic acid, suppresses inflammatory bowel disease in mice by modulating the NRF2 pathway and GPCR-signaling. PubMed. [Link]

  • Human Metabolome Database. (2012, September 11). Showing metabocard for this compound (HMDB0030980). [Link]

  • Sulijaya, B., Takahashi, N., Yamada, M., et al. (2018). The anti-inflammatory effect of 10-oxo-trans-11-octadecenoic acid (KetoC) on RAW 264.7 cells stimulated with Porphyromonas gingivalis lipopolysaccharide. PubMed. [Link]

  • Koya, Y., et al. (2022). Antitumor effects of 9-oxo-10,12-ODAs on human cervical cancer cells: novel insights into CDK regulators and opportunities for cancer therapy. ResearchGate. [Link]

  • Chemsrc. (2025, September 23). This compound | CAS#:4158-12-7. [Link]

  • Kim, M., et al. (2017). 10-oxo-12( Z )-octadecenoic acid, a linoleic acid metabolite produced by gut lactic acid bacteria, enhances energy metabolism by activation of TRPV1. ResearchGate. [Link]

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  • Kishino, S., et al. (2024, February 20). The gut lactic acid bacteria metabolite, 10-oxo-cis-6,trans-11-octadecadienoic acid, suppresses inflammatory bowel disease in mice by modulating the NRF2 pathway and GPCR-signaling. bioRxiv. [Link]

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A Technical Guide to 10-Oxooctadecanoic Acid in Biological Systems: From Biosynthesis to Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Significance of 10-Oxooctadecanoic Acid

This compound (10-oxo-ODA), also known as 10-ketostearic acid, is a long-chain keto fatty acid that has garnered increasing interest within the scientific community. As a member of the broader class of oxidized fatty acids known as octadecanoids, 10-oxo-ODA is emerging as a bioactive lipid with potential roles in a variety of physiological and pathological processes.[1][2] This guide provides a comprehensive overview of the current understanding of 10-oxo-ODA in biological systems, with a focus on its sources, biosynthesis, analytical methodologies for its detection and quantification, and its known biological functions. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are investigating the roles of bioactive lipids in health and disease.

Part 1: Biological Sources and Biosynthesis of this compound

This compound has been identified in a diverse range of biological systems, from microorganisms to plants.[1] Its presence in these organisms suggests a conserved biological relevance.

Microbial Production:

Several microorganisms are known to produce 10-oxo-ODA, often through the enzymatic modification of oleic acid.[1] This microbial biosynthesis is typically a two-step process:

  • Hydration: The double bond of oleic acid (cis-9-octadecenoic acid) is hydrated to form 10-hydroxyoctadecanoic acid.

  • Oxidation: The hydroxyl group at the 10th position is then oxidized to a keto group, yielding this compound.[1]

Notable microorganisms capable of this transformation include species of Nocardia and Mycobacterium.[1]

Occurrence in Plants:

10-oxo-ODA has been identified in various plant species, including Aloe ferox, Gracilariopsis longissima, and Galeopsis bifida.[1] The biosynthetic pathways in plants are less clearly defined than in microorganisms but are thought to be part of the complex network of octadecanoid metabolism that generates a wide array of signaling molecules.[2][3]

Mammalian Biosynthesis (A Developing Picture):

The endogenous production of 10-oxo-ODA in mammals is an area of active investigation. While the precise pathways are not fully elucidated, it is hypothesized that 10-oxo-ODA can be formed through the action of several key enzyme families that metabolize fatty acids:

  • Cytochrome P450 (CYP) Enzymes: These enzymes are known to catalyze the oxidation of a wide range of substrates, including fatty acids.[4][5][6] It is plausible that specific CYP isoforms are involved in the hydroxylation of stearic acid at the 10-position, which would then be a precursor for 10-oxo-ODA.

  • Lipoxygenases (LOX) and Cyclooxygenases (COX): These enzymes are central to the production of many bioactive lipids.[2] While their role in generating other keto fatty acids is well-established, their direct involvement in the synthesis of 10-oxo-ODA from stearic acid requires further investigation.

It is also possible that 10-oxo-ODA is formed through non-enzymatic oxidation processes. The following diagram illustrates the potential biosynthetic pathways of 10-oxo-ODA.

cluster_0 Microbial Biosynthesis cluster_1 Potential Mammalian Biosynthesis Oleic Acid Oleic Acid 10-Hydroxyoctadecanoic Acid 10-Hydroxyoctadecanoic Acid Oleic Acid->10-Hydroxyoctadecanoic Acid Hydration 10-Oxooctadecanoic Acid_microbe This compound 10-Hydroxyoctadecanoic Acid->10-Oxooctadecanoic Acid_microbe Oxidation Stearic Acid Stearic Acid 10-Hydroxystearic Acid 10-Hydroxystearic Acid Stearic Acid->10-Hydroxystearic Acid CYP450/LOX/COX (?) 10-Oxooctadecanoic Acid_mammal This compound 10-Hydroxystearic Acid->10-Oxooctadecanoic Acid_mammal Dehydrogenase

Potential Biosynthetic Pathways of this compound.

Part 2: Methodologies for the Analysis of this compound

The accurate and sensitive quantification of 10-oxo-ODA in complex biological matrices is essential for understanding its physiological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose, offering high selectivity and sensitivity.

Experimental Protocol: Extraction and Quantification of this compound from Mammalian Plasma

This protocol provides a representative workflow for the analysis of 10-oxo-ODA in plasma.

1. Sample Preparation: Protein Precipitation and Solid-Phase Extraction (SPE)

  • Rationale: This two-step process is designed to efficiently remove proteins and other interfering substances from the plasma matrix, which can suppress the ionization of the analyte and contaminate the LC-MS/MS system.

  • Step-by-Step Protocol:

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., ¹³C-labeled 10-oxo-ODA).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

    • Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

    • Elute the 10-oxo-ODA with 1 mL of acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 50 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Rationale: Reversed-phase liquid chromatography is used to separate 10-oxo-ODA from other lipids based on its hydrophobicity. Tandem mass spectrometry provides highly selective and sensitive detection through multiple reaction monitoring (MRM).

  • Instrumentation and Parameters:

    • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 30% to 100% B over 10 minutes, followed by a 5-minute hold at 100% B.

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Negative ion mode.

    • MRM Transitions:

      • 10-oxo-ODA: Precursor ion (m/z) 297.2 -> Product ion (m/z) 171.1

      • Internal Standard (¹³C-10-oxo-ODA): Precursor ion (m/z) 301.2 -> Product ion (m/z) 175.1

Quantitative Data Summary

ParameterValueReference
Linearity Range0.5 - 500 ng/mL[7]
Lower Limit of Quantification (LLOQ)0.5 ng/mL[7]
Inter-assay Precision (%CV)< 15%[7]
Intra-assay Precision (%CV)< 10%[7]
Recovery> 85%[8]

Note: The values in this table are representative and may vary depending on the specific instrumentation and experimental conditions.

The following diagram illustrates the experimental workflow for the analysis of 10-oxo-ODA.

Plasma_Sample Plasma Sample (with Internal Standard) Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection SPE Solid-Phase Extraction (C18) Supernatant_Collection->SPE Elution Elution (Acetonitrile) SPE->Elution Evaporation Evaporation (Nitrogen) Elution->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution LC_MSMS_Analysis LC-MS/MS Analysis Reconstitution->LC_MSMS_Analysis

Workflow for the Extraction and Analysis of this compound.

Part 3: Biological Activities and Signaling Pathways of this compound

The biological functions of 10-oxo-ODA are an expanding area of research. Current evidence suggests its involvement in several key cellular processes.

Modulation of Lipid Metabolism:

10-oxo-ODA has been shown to interact with enzymes involved in fatty acid metabolism.[1] It may influence the activity of acyl-CoA oxidases and dehydrogenases, which are critical for the beta-oxidation of fatty acids.[1] By modulating these pathways, 10-oxo-ODA could play a role in cellular energy homeostasis.

Activation of TRPV1 Channels:

A significant finding is the ability of 10-oxo-ODA to activate the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] TRPV1 is a non-selective cation channel that plays a crucial role in a variety of physiological processes, including pain sensation, inflammation, and thermoregulation. Activation of TRPV1 by 10-oxo-ODA leads to an influx of calcium ions, which can trigger downstream signaling cascades.

Potential Anti-inflammatory and Antitumor Effects:

Preliminary studies have suggested that 10-oxo-ODA may possess anti-inflammatory properties.[1] Furthermore, related keto-octadecadienoic acids (KODEs), such as 9-oxo-ODA, have demonstrated antitumor effects in various cancer cell lines.[9][10] These compounds have been shown to induce apoptosis and cell cycle arrest, suggesting that 10-oxo-ODA may have similar therapeutic potential.[9][10] The antitumor effects of 9-oxo-ODA have been linked to the modulation of the p53 and cell cycle pathways, including the downregulation of cyclin-dependent kinase 1 (CDK1).[9][10]

The following diagram depicts the known and potential signaling pathways of 10-oxo-ODA.

cluster_0 Known Signaling cluster_1 Potential Biological Effects 10_oxo_ODA This compound TRPV1 TRPV1 Channel Activation 10_oxo_ODA->TRPV1 Lipid_Metabolism Modulation of Lipid Metabolism 10_oxo_ODA->Lipid_Metabolism Anti_inflammatory Anti-inflammatory Effects 10_oxo_ODA->Anti_inflammatory Antitumor Antitumor Effects (Apoptosis, Cell Cycle Arrest) 10_oxo_ODA->Antitumor Calcium_Influx Ca²⁺ Influx TRPV1->Calcium_Influx Downstream_Signaling Downstream Signaling Calcium_Influx->Downstream_Signaling

Signaling Pathways and Biological Effects of this compound.

Conclusion and Future Directions

This compound is a bioactive lipid with a widespread presence in nature and emerging roles in mammalian physiology. While significant progress has been made in identifying its sources and developing analytical methods for its detection, many aspects of its biology remain to be explored. Future research should focus on elucidating the specific enzymatic pathways responsible for its biosynthesis in mammals, comprehensively characterizing its downstream signaling pathways and molecular targets, and determining its physiological and pathophysiological concentrations in various tissues and disease states. A deeper understanding of 10-oxo-ODA biology holds the promise of uncovering new therapeutic targets for a range of diseases, including metabolic disorders, inflammatory conditions, and cancer.

References

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  • Human Metabolome Database. (2012). Showing metabocard for this compound (HMDB0030980). [Link]

  • O'Donnell, V. B., Aldrovandi, M., Murphy, R. C., & Krönke, G. (2019). The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. Chemical Reviews, 119(12), 7204-7258. [Link]

  • Champavier, Y., et al. (2000). 10-Oxo-trans-8-decenoic acid (ODA): production, biological activities, and comparison with other hormone-like substances in Agaricus bisporus. Enzyme and Microbial Technology, 26(2-4), 243-251. [Link]

  • Koya, Y., et al. (2022). Antitumor effects of 9-oxo-10,12-ODAs on human cervical cancer cells: novel insights into CDK regulators and opportunities for cancer therapy. Scientific Reports, 12(1), 1-13. [Link]

  • Koya, Y., et al. (2023). 9-oxo-ODAs suppresses the proliferation of human cervical cancer cells through the inhibition of CDKs and HPV oncoproteins. Scientific Reports, 13(1), 1-14. [Link]

  • Karara, A., et al. (2025). Quantification of Octadecanoids in Human Plasma Using Chiral Supercritical Fluid Chromatography-Tandem Mass Spectrometry. Methods in Molecular Biology, 2855, 315-339. [Link]

  • Guengerich, F. P. (2018). Mechanisms of Cytochrome P450-Catalyzed Oxidations. ACS Catalysis, 8(12), 10964-10976. [Link]

  • Nebert, D. W., & Wikvall, K. (2022). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. International Journal of Molecular Sciences, 23(15), 8563. [Link]

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  • Wang, Y., et al. (2023). Oleic Acid Promotes the Biosynthesis of 10-Hydroxy-2-decenoic Acid via Species-Selective Remodeling of TAGs in Apis mellifera ligustica. International Journal of Molecular Sciences, 24(17), 13398. [Link]

  • Kim, Y. I., et al. (2011). 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPARα agonist to decrease triglyceride accumulation in mouse primary hepatocytes. Molecular Nutrition & Food Research, 55(4), 585-593. [Link]

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An In-depth Technical Guide to 10-Oxooctadecanoic Acid: Structure, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

10-Oxooctadecanoic acid (10-OODA), also known as 10-ketostearic acid, is an oxidized long-chain fatty acid emerging as a molecule of significant interest in metabolic regulation and inflammatory signaling. As a metabolite found in sources ranging from microorganisms to human plasma, its unique structure—an eighteen-carbon chain with a ketone group at the tenth position—confers distinct biological activities.[1][2] This guide provides a comprehensive technical overview of 10-OODA, designed for researchers, scientists, and drug development professionals. It consolidates current knowledge on its chemical properties, synthesis and purification methodologies, analytical determination, and its mechanistic roles in key signaling pathways. The content herein is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to critically apply and advance the study of this intriguing lipid molecule.

Molecular Structure and Physicochemical Properties

This compound is a saturated fatty acid derivative. The presence of a carbonyl (keto) group in the middle of the aliphatic chain breaks the linearity typical of stearic acid, influencing its physical properties and creating a site for specific biochemical interactions.

Chemical Identity
PropertyValueSource(s)
IUPAC Name This compound[3]
Synonyms 10-Ketostearic acid, 10-Oxostearic acid[2]
CAS Number 4158-12-7[4]
Molecular Formula C₁₈H₃₄O₃[4]
Molecular Weight 298.46 g/mol [4]
SMILES CCCCCCCCC(=O)CCCCCCCCC(=O)O[2]
InChI Key BGKROBBCCGUUCF-UHFFFAOYSA-N[2]
Structural Diagram

The structure consists of a carboxylic acid head and a 17-carbon tail, with a ketone functional group located at the C-10 position.

Caption: Chemical structure of this compound.

Synthesis and Purification

The generation of high-purity 10-OODA is critical for accurate biological and pharmacological studies. Both chemical synthesis and microbial fermentation routes have been established, each with distinct advantages.

Chemical Synthesis

Chemical synthesis provides a controlled route to 10-OODA, typically starting from more common fatty acid precursors.

This is a common and direct laboratory-scale method. The secondary alcohol at the C-10 position of 10-hydroxyoctadecanoic acid is oxidized to a ketone. The choice of oxidizing agent is crucial; mild agents are preferred to avoid cleavage of the carbon chain.

Protocol: Dess-Martin Oxidation This protocol utilizes the Dess-Martin periodinane (DMP) reagent, which operates under mild conditions, ensuring high yield and minimal side products.

  • Dissolution: Dissolve 1 equivalent of 10-hydroxyoctadecanoic acid in anhydrous dichloromethane (DCM) to a final concentration of 0.1-0.2 M in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Buffering: Add sodium bicarbonate (NaHCO₃, ~3 equivalents) to the solution to neutralize trace acidic impurities in the DMP reagent that could cause side reactions.

  • Oxidation: While stirring at room temperature (20-25°C), add Dess-Martin periodinane (1.2-1.5 equivalents) portion-wise over 10 minutes.[1]

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), typically with a solvent system like petroleum ether:ether:formic acid (60:40:0.75). The disappearance of the starting material (10-hydroxyoctadecanoic acid) indicates reaction completion, which usually occurs within 2-4 hours.[1]

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess DMP. Stir vigorously for 15-20 minutes until the solution becomes clear.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 10-OODA.

  • Purification: Purify the crude product via flash column chromatography on silica gel to obtain pure 10-OODA.[1]

Microbial Fermentation

Microbial biosynthesis presents a sustainable and highly specific alternative to chemical synthesis. Certain bacteria and yeasts can convert oleic acid into 10-OODA with high efficiency.[5]

Causality: This biotransformation is a two-step enzymatic process. First, a hydratase enzyme catalyzes the addition of water across the double bond of oleic acid to form 10-hydroxyoctadecanoic acid. Subsequently, an alcohol dehydrogenase oxidizes the hydroxyl group to the ketone, yielding 10-OODA.[1]

Table of Microbial Production Yields

Microorganism Substrate Yield (%) Reference(s)
Mycobacterium fortuitum Oleic Acid 80% [5]
Nocardia aurantia Oleic Acid 65% [5]

| Nocardia sp. NRRL 5646 | Oleic Acid | 55% |[5] |

Downstream processing is critical for isolating the final product from the complex fermentation media. This protocol outlines a general workflow.

  • Cell Removal: Centrifuge the fermentation broth at high speed (e.g., 8,000 x g for 20 minutes) to pellet the microbial cells. Collect the supernatant.

  • Acidification: Adjust the pH of the supernatant to ~2.0 using a strong acid like 6M HCl.[1] This step is crucial as it protonates the carboxylic acid group of 10-OODA, making it less water-soluble and more amenable to extraction into an organic solvent.

  • Solvent Extraction: Transfer the acidified supernatant to a separatory funnel and perform a liquid-liquid extraction using an equal volume of an organic solvent such as ethyl acetate.[1][6] Shake vigorously and allow the layers to separate. Collect the organic phase. Repeat the extraction 2-3 times to maximize recovery.

  • Drying and Concentration: Pool the organic extracts and dry over anhydrous Na₂SO₄. Filter the drying agent and evaporate the solvent using a rotary evaporator to obtain the crude fatty acid extract.

  • Chromatographic Purification: For high purity, dissolve the crude extract in a minimal amount of solvent and purify using column chromatography on silica gel with a gradient of petroleum ether and ethyl acetate, often with a small amount of formic or acetic acid to improve peak shape.[1]

Purification_Workflow start Fermentation Broth step1 Centrifugation (Cell Removal) start->step1 step2 Supernatant Acidification (pH ~2.0) step1->step2 Collect Supernatant step3 Liquid-Liquid Extraction (e.g., Ethyl Acetate) step2->step3 step4 Solvent Evaporation step3->step4 Collect Organic Phase step5 Column Chromatography step4->step5 Crude Product end Pure 10-OODA step5->end

Caption: General workflow for purification of 10-OODA from fermentation broth.

Biological Activity and Mechanisms of Action

10-OODA is not merely a metabolic intermediate but an active signaling molecule with potential therapeutic applications, particularly in metabolic disorders and inflammation.

Regulation of Energy Metabolism via TRPV1 Activation

One of the most significant roles of 10-OODA and related fatty acids is the regulation of energy homeostasis. Studies on similar molecules, such as the capsaicin found in chili peppers, have elucidated a pathway involving the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[2][7] Activation of TRPV1, a non-selective cation channel, is a key mechanism for enhancing energy expenditure.

Mechanism of Action: The binding of a ligand like 10-OODA to TRPV1 channels on adipocytes (fat cells) triggers an influx of calcium ions (Ca²⁺).[8] This increase in intracellular Ca²⁺ initiates a signaling cascade:

  • CaMKII and AMPK Activation: The elevated Ca²⁺ activates Calcium/calmodulin-dependent protein kinase II (CaMKII), which in turn phosphorylates and activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy status.[2]

  • SIRT1 Activation: Activated AMPK then phosphorylates and activates Sirtuin-1 (SIRT1), a protein deacetylase.[2][9]

  • Thermogenic Gene Expression: SIRT1 deacetylates and activates key transcription factors and coactivators, including PRDM16 and PGC-1α. This complex then promotes the transcription of Uncoupling Protein 1 (UCP-1).[2][9]

  • Increased Thermogenesis: UCP-1 is predominantly found in the mitochondria of brown adipose tissue (BAT) and is responsible for non-shivering thermogenesis. By uncoupling mitochondrial respiration from ATP synthesis, it dissipates energy as heat, thereby increasing overall energy expenditure.[9]

This pathway provides a direct link between 10-OODA and the enhancement of metabolic rate, making it a promising target for combating diet-induced obesity.[7]

TRPV1_Signaling_Pathway ligand 10-OODA trpv1 TRPV1 Channel ligand->trpv1 Binds & Activates ca_influx Ca²⁺ Influx trpv1->ca_influx camkii CaMKII ca_influx->camkii Activates ampk AMPK camkii->ampk Activates sirt1 SIRT1 ampk->sirt1 Activates prdm16 PRDM16 (Deacetylation) sirt1->prdm16 Activates pgc1a PGC-1α (Activation) sirt1->pgc1a Activates ucp1 UCP-1 Gene Transcription prdm16->ucp1 pgc1a->ucp1 thermo Increased Thermogenesis & Energy Expenditure ucp1->thermo

Caption: TRPV1-mediated signaling cascade for enhanced energy metabolism.

Anti-Inflammatory Effects via GPR120 Signaling

Chronic low-grade inflammation is a hallmark of many metabolic diseases. Oxidized fatty acids have been shown to possess potent anti-inflammatory properties. While direct studies on 10-OODA are limited, research on the closely related molecule 10-oxo-trans-11-octadecenoic acid (KetoC) provides a validated mechanistic model.[10]

Mechanism of Action: The anti-inflammatory effects are mediated by G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[11]

  • Receptor Binding: KetoC binds to GPR120 on the surface of macrophages.[10]

  • β-Arrestin 2 Recruitment: Ligand binding promotes the recruitment of β-arrestin 2 to the intracellular domain of the receptor.[11]

  • Inhibition of Inflammatory Cascade: The GPR120/β-arrestin 2 complex then physically interacts with and sequesters TAB1, a key adaptor protein. This prevents the formation of the TAB1-TAK1 complex, which is essential for the downstream activation of the NF-κB and JNK signaling pathways.[11]

  • Reduced Cytokine Production: By inhibiting the nuclear translocation of NF-κB p65 and the activation of JNK, the expression and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) are significantly suppressed.[10]

Table of Anti-Inflammatory Activity of KetoC (5 µM) in LPS-Stimulated RAW 264.7 Macrophages

Pro-inflammatory Marker Effect Pathway Implicated Reference(s)
TNF-α Significantly reduced mRNA & protein NF-κB [10]
IL-6 Significantly reduced mRNA & protein NF-κB [10]
IL-1β Significantly reduced mRNA NF-κB [10]

| NF-κB p65 (Nuclear) | Downregulated protein levels | GPR120/β-arrestin 2 |[10] |

This GPR120-mediated pathway represents a powerful mechanism for resolving inflammation and is a key area of interest for the development of novel therapeutics for inflammatory diseases.

Analytical Methodologies

Accurate quantification and identification of 10-OODA in complex biological matrices or as a pure compound require robust analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a gold-standard method, though it necessitates chemical derivatization due to the low volatility of the fatty acid.

Protocol: GC-MS Analysis of 10-OODA

Rationale for Derivatization: The carboxylic acid and ketone groups make 10-OODA non-volatile. A two-step derivatization is employed: first, methoximation of the keto group to prevent enolization, and second, silylation of the carboxylic acid to create a volatile trimethylsilyl (TMS) ester.

  • Sample Preparation & Extraction:

    • For biological samples (e.g., plasma), perform a liquid-liquid extraction as described in section 2.2.1, steps 3-4.

    • Spike the sample with a known amount of a suitable internal standard (e.g., a deuterated version of 10-OODA or another keto-fatty acid) prior to extraction for accurate quantification.

    • Evaporate the organic extract to complete dryness under a gentle stream of nitrogen. It is critical to remove all water, as it interferes with the silylation reagent.

  • Step 1: Methoximation

    • Prepare a fresh solution of 20 mg/mL methoxyamine hydrochloride in anhydrous pyridine.

    • Add 50 µL of this solution to the dried sample extract.

    • Seal the reaction vial and heat at 60°C for 60 minutes.

    • Allow the vial to cool to room temperature.

  • Step 2: Silylation

    • To the cooled, methoximated sample, add 100 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

    • Seal the vial tightly and heat at 70°C for 45 minutes.

    • Allow the vial to cool to room temperature before analysis.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS.

    • Typical GC Parameters:

      • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).

      • Carrier Gas: Helium at a constant flow rate.

      • Oven Program: Start at 100°C, hold for 2 min, ramp to 300°C at 10-15°C/min, and hold for 5-10 min.

    • Typical MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification.

Applications in Drug Development and Future Outlook

The dual role of 10-OODA in enhancing energy expenditure and suppressing inflammation positions it as an attractive molecule for drug development, particularly for metabolic syndrome, type 2 diabetes, and obesity.[7][12]

  • Therapeutic Potential: As an endogenous or microbially-derived molecule, 10-OODA may offer a favorable safety profile. Its ability to activate thermogenesis in brown and beige adipose tissue is a highly sought-after therapeutic strategy for obesity.[9] Furthermore, its potential to resolve the chronic inflammation associated with insulin resistance via GPR120 makes it a multi-faceted candidate.[11]

  • Preclinical Research: Further preclinical studies in diet-induced obesity and inflammation animal models are warranted to establish in vivo efficacy, pharmacokinetics, and optimal dosing.[13]

  • Future Directions: Research should focus on identifying other potential cellular receptors and downstream targets of 10-OODA. Optimizing microbial fermentation processes through metabolic engineering could lead to cost-effective, large-scale production for future therapeutic use.

Safety and Toxicology

There is currently a lack of specific, publicly available toxicological studies for this compound. However, data from structurally related long-chain fatty acids and their derivatives can provide an initial assessment.

  • Related Compounds: Stearic acid (octadecanoic acid) is generally recognized as safe (GRAS) and has very low acute toxicity.[14] Safety assessments on related hydroxy-fatty acids, such as 10-hydroxystearic acid and 12-hydroxystearic acid, which are used in cosmetics and industrial applications, have not indicated significant toxicity concerns at relevant concentrations.[15][16] A 90-day repeated dose oral toxicity study in rats using a diet containing up to 10% hydrogenated castor oil (rich in a related hydroxy-fatty acid) showed no adverse effects attributed to toxicity.[15]

References

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Methodological & Application

Synthesis of 10-Oxooctadecanoic Acid: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a reliable and scalable laboratory synthesis of 10-oxooctadecanoic acid, a keto fatty acid with significant research interest in lipid metabolism and as a potential therapeutic agent.[1] The primary protocol focuses on the selective oxidation of the corresponding secondary alcohol, 10-hydroxyoctadecanoic acid, utilizing Dess-Martin periodinane (DMP) for its mild and efficient conversion.[2][3] This document provides a step-by-step methodology, including reaction setup, work-up, purification, and characterization of the final product. Furthermore, alternative synthetic strategies are discussed, offering a broader perspective on the synthesis of this important molecule.

Introduction

This compound, also known as 10-ketostearic acid, is a long-chain fatty acid characterized by a ketone group at the tenth carbon of its eighteen-carbon backbone.[1] This molecule is a subject of growing interest in biochemical and pharmaceutical research due to its involvement in various biological processes, including lipid metabolism.[1] Its structural features make it a valuable tool for studying enzyme kinetics and a potential precursor for the synthesis of more complex bioactive molecules. The development of robust and reproducible synthetic methods is crucial for advancing research in these areas. This application note provides a detailed protocol for the synthesis of this compound, designed to be accessible to researchers with a foundational knowledge of synthetic organic chemistry.

Synthesis of this compound via Dess-Martin Oxidation

The recommended and most reliable method for the laboratory-scale synthesis of this compound is the oxidation of its precursor, 10-hydroxyoctadecanoic acid. The Dess-Martin periodinane (DMP) is the oxidant of choice for this transformation due to its high selectivity, mild reaction conditions, and straightforward work-up.[2][3]

Reaction Scheme

G cluster_reactants Reactants cluster_products Products 10-Hydroxyoctadecanoic_Acid 10-Hydroxyoctadecanoic Acid Reaction_Vessel Stir at RT 10-Hydroxyoctadecanoic_Acid->Reaction_Vessel CH2Cl2, NaHCO3 Dess_Martin_Periodinane Dess-Martin Periodinane (DMP) Dess_Martin_Periodinane->Reaction_Vessel 10-Oxooctadecanoic_Acid This compound Iodinane_Byproduct Iodinane Byproduct Acetic_Acid Acetic Acid Reaction_Vessel->10-Oxooctadecanoic_Acid Reaction_Vessel->Iodinane_Byproduct Reaction_Vessel->Acetic_Acid G cluster_workflow Purification Workflow Crude_Product Crude this compound Column_Chromatography Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) Crude_Product->Column_Chromatography Fraction_Analysis TLC Analysis of Fractions Column_Chromatography->Fraction_Analysis Combine_Pure_Fractions Combine Pure Fractions & Evaporate Fraction_Analysis->Combine_Pure_Fractions Purified_Product Purified this compound Combine_Pure_Fractions->Purified_Product Recrystallization Optional Recrystallization (Hexane/Ethyl Acetate) Purified_Product->Recrystallization High_Purity_Product High Purity Product Recrystallization->High_Purity_Product

Sources

Protocol for the Robust Extraction and Quantification of 10-Oxooctadecanoic Acid (10-OXO) from Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Researchers

Abstract

10-Oxooctadecanoic acid (10-OXO), also known as 10-ketostearic acid, is an oxidized lipid metabolite of the C18 fatty acid family. As an oxylipin, it is part of a class of signaling molecules involved in various physiological and pathological processes, making its accurate quantification in biological matrices like plasma a key objective in metabolic research and clinical biomarker discovery.[1][2] However, its low endogenous concentration and the complexity of the plasma matrix present significant analytical challenges. This document provides a detailed protocol for the efficient extraction of 10-OXO from human plasma using a combination of protein precipitation (PPT) and solid-phase extraction (SPE), followed by sensitive quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology is designed to ensure high recovery, minimize matrix effects, and provide the accuracy and precision required for rigorous scientific investigation.

Scientific Principles and Rationale

The successful quantification of low-abundance lipids from plasma hinges on a multi-step strategy that addresses the primary challenges of a complex biological matrix: high protein content and a vast excess of interfering lipids.

  • The Analyte: this compound 10-OXO is a long-chain fatty acid featuring a ketone group at the tenth carbon.[3] Its carboxylic acid functional group makes it suitable for analysis by negative ion electrospray ionization mass spectrometry. The main analytical challenge is distinguishing it from structurally similar isomers and separating it from the complex lipidome of plasma.

  • Extraction Strategy: Protein Precipitation followed by Solid-Phase Extraction A simple protein "crash" is insufficient for achieving the clean extract necessary for sensitive LC-MS/MS analysis. While PPT with a solvent like acetonitrile effectively removes the majority of plasma proteins, many interfering phospholipids and other lipids remain soluble.[2][4] Therefore, a subsequent Solid-Phase Extraction (SPE) step is employed as the core of this protocol. We utilize a reversed-phase (e.g., C18) sorbent, which retains non-polar molecules like 10-OXO while allowing more polar contaminants to be washed away.[2] This dual approach ensures a cleaner final extract, which is critical for reducing matrix effects, protecting the analytical column, and improving the limit of quantification.[2]

  • Quantification Strategy: Isotope Dilution LC-MS/MS Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this application, offering unparalleled sensitivity and selectivity.[5][6] To account for analyte loss during the multi-step extraction process and to correct for variability in instrument response, the use of a stable isotope-labeled internal standard (IS) is mandatory.[7][8] An ideal IS, such as this compound-d4, has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during extraction and chromatography, but is distinguishable by its mass.[7] Quantification is achieved by calculating the peak area ratio of the analyte to the known concentration of the internal standard.

Overall Experimental Workflow

The entire process, from sample collection to final data analysis, follows a systematic and validated workflow to ensure reproducibility and accuracy.

G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis plasma Plasma Sample (100 µL) add_is Spike with Internal Standard (e.g., 10-OXO-d4) plasma->add_is ppt Protein Precipitation (400 µL cold Acetonitrile) add_is->ppt vortex Vortex & Incubate ppt->vortex centrifuge Centrifuge (10,000 x g) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe_load Load Supernatant onto Conditioned SPE Cartridge supernatant->spe_load spe_wash Wash Cartridge to Remove Impurities spe_elute Elute 10-OXO with Organic Solvent dry Evaporate Eluate (Under Nitrogen Stream) spe_elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data

Caption: High-level workflow for the extraction and analysis of 10-OXO from plasma.

Materials and Reagents

  • Chemicals & Solvents:

    • Acetonitrile (ACN), LC-MS Grade

    • Methanol (MeOH), LC-MS Grade

    • Water, LC-MS Grade

    • Formic Acid (FA), LC-MS Grade

    • Hexane, HPLC Grade

  • Standards:

    • This compound (analytical standard)

    • This compound-d4 (or other suitable stable isotope-labeled internal standard)

  • Consumables:

    • Human Plasma with K2EDTA as anticoagulant

    • 1.5 mL Polypropylene microcentrifuge tubes

    • Reversed-phase SPE cartridges (e.g., C18, 100 mg, 1 mL)

    • Glass tubes for evaporation

    • LC vials with inserts

  • Equipment:

    • Calibrated pipettes

    • Vortex mixer

    • Refrigerated microcentrifuge

    • SPE vacuum manifold

    • Nitrogen evaporator with water bath

    • LC-MS/MS system (e.g., Triple Quadrupole)

Detailed Step-by-Step Protocol

This protocol is optimized for a starting plasma volume of 100 µL. All steps should be performed on ice where possible to minimize analyte degradation.

Part A: Internal Standard Spiking and Protein Precipitation
  • Thaw Plasma: Thaw frozen human plasma samples on ice. Once thawed, vortex briefly to ensure homogeneity.

  • Aliquot Sample: In a 1.5 mL microcentrifuge tube, pipette 100 µL of plasma.

  • Spike Internal Standard (IS): Add 10 µL of the IS working solution (e.g., this compound-d4 at 1 µg/mL in methanol) to the plasma. Rationale: The IS is added at the very beginning to account for any analyte loss during all subsequent steps of sample handling and extraction.[7]

  • Precipitate Proteins: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid. Rationale: Acetonitrile is an efficient solvent for precipitating proteins.[2] The addition of formic acid helps to keep the 10-OXO analyte in its protonated, less polar state, improving its retention on the reversed-phase SPE sorbent.

  • Vortex and Incubate: Vortex the mixture vigorously for 1 minute. Incubate on ice for 20 minutes to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the clear supernatant to a new clean tube, being careful not to disturb the protein pellet.

Part B: Solid-Phase Extraction (SPE) Cleanup

This procedure utilizes a vacuum manifold for parallel processing.

G start Start SPE cond_meth Step 1: Condition 1 mL Methanol start->cond_meth cond_water Step 2: Equilibrate 1 mL Water cond_meth->cond_water load Step 3: Load Sample (Pre-treated Supernatant) cond_water->load wash1 Step 4: Wash 1 1 mL Water w/ 5% Methanol load->wash1 wash2 Step 5: Wash 2 1 mL Hexane wash1->wash2 dry_cart Step 6: Dry Cartridge (High Vacuum, 5 min) wash2->dry_cart elute Step 7: Elute 1 mL Acetonitrile w/ 0.1% FA dry_cart->elute end Collect Eluate elute->end

Caption: Detailed step-by-step workflow for the Solid-Phase Extraction (SPE) procedure.

  • Conditioning: Place the SPE cartridges on the manifold. Pass 1 mL of methanol through each cartridge, followed by 1 mL of water. Do not let the cartridges go dry. Rationale: Conditioning with methanol wets the C18 stationary phase, while equilibration with water prepares it for the aqueous sample.[2]

  • Sample Loading: Load the entire supernatant from Part A onto the conditioned SPE cartridge. Apply a slow, steady vacuum to allow the sample to pass through the cartridge at approximately 1 mL/min.

  • Wash 1 (Aqueous): Wash the cartridge with 1 mL of 5% methanol in water. Rationale: This removes highly polar, water-soluble impurities that were not retained on the sorbent.[9]

  • Wash 2 (Organic): Wash the cartridge with 1 mL of hexane. Rationale: This wash removes highly non-polar, neutral lipids (like triglycerides and cholesterol esters) that are more non-polar than 10-OXO, leading to a cleaner final extract.

  • Dry Cartridge: Dry the cartridge under high vacuum for 5-10 minutes to remove any residual wash solvents.

  • Elution: Place clean glass collection tubes inside the manifold. Elute the 10-OXO and the internal standard by passing 1 mL of acetonitrile with 0.1% formic acid through the cartridge.

Part C: Evaporation and Reconstitution
  • Evaporate to Dryness: Evaporate the collected eluate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Transfer: Transfer the reconstituted sample to an LC vial with an insert for analysis.

Analytical Method and Data Presentation

The reconstituted extract is analyzed using an LC-MS/MS system operating in negative ion mode with Multiple Reaction Monitoring (MRM).

Table 1: Suggested LC-MS/MS Parameters
ParameterSuggested ConditionRationale
LC Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Provides excellent retention and separation for fatty acids.[5][10]
Mobile Phase A 0.1% Formic Acid in WaterStandard aqueous phase for reversed-phase chromatography.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic phase; provides good elution strength.[6]
Flow Rate 0.3 mL/minTypical for a 2.1 mm ID column.
Gradient Start at 40% B, ramp to 98% B over 10 min, hold, re-equilibrateA gradient is required to elute the analyte while separating it from other matrix components.
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), NegativeThe carboxylic acid group readily deprotonates to form a [M-H]⁻ ion.[11]
MRM Transitions 10-OXO: 297.2 > Specific Fragment (e.g., 113.1, 155.1) 10-OXO-d4: 301.2 > Corresponding FragmentThe precursor ion is the [M-H]⁻ mass. Product ions must be optimized by infusing the analytical standard.
Table 2: Expected Performance Characteristics

The following data are representative of what can be achieved for oxylipins using this methodology. Actual performance must be validated in your laboratory.

Performance MetricExpected ValueReference
Linear Dynamic Range 3 - 4 orders of magnitude[12]
Limit of Quantification (LOQ) 1 - 40 nmol/L[13][14]
Extraction Recovery > 85%[2]
Precision (%RSD) < 15%[12]
Accuracy (%Bias) ± 15%[12]

References

  • Yang, J., et al. (2021). Quantification of Plasma Oxylipins Using Solid-Phase Extraction and Reversed-Phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Methods in Molecular Biology. Available at: [Link]

  • Yang, J., et al. (2021). Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Protocols.io. Available at: [Link]

  • Kortz, L., et al. (2019). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. Molecules. Available at: [Link]

  • Gajewska, M., et al. (2021). Methods of the Analysis of Oxylipins in Biological Samples. Molecules. Available at: [Link]

  • Yang, J., et al. (2021). Quantification of Plasma Oxylipins Using Solid-Phase Extraction and Reversed-Phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry. ResearchGate. Available at: [Link]

  • Kaur, G., et al. (2012). Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS). Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Kishino, S., et al. (2022). Comprehensive analysis of fatty acid metabolites produced by gut microbiota using a targeted lipidomics approach. Medical Mass Spectrometry. Available at: [Link]

  • Shimadzu Corporation. (N.D.). MRM Based Free Fatty Acids Profiling in Human Plasma and Serum Using LC-MS/MS. Shimadzu. Available at: [Link]

  • Vlase, L., et al. (2024). Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool. Molecules. Available at: [Link]

  • Human Metabolome Database. (2012). This compound (HMDB0030980). HMDB. Available at: [Link]

  • Kaur, G., et al. (2012). Identification and profiling of targeted oxidized linoleic acid metabolites in rat plasma by quadrupole time-of-flight mass spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Kuiper, C., et al. (2024). Impact of internal standard selection on measurement results for long chain fatty acids in blood. Prostaglandins, Leukotrienes and Essential Fatty Acids. Available at: [Link]

  • Prasain, J. (N.D.). Quantitative analysis of small molecules in biological samples. University of Alabama at Birmingham. Available at: [Link]

  • Agilent Technologies. (2016). Removal of Lipids for the Analysis of Toxicological Compounds in Plasma by LC/MS/MS. Agilent. Available at: [Link]

  • Patel, R., et al. (2019). A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. Bioanalysis. Available at: [Link]

Sources

Quantitative Analysis of 10-Oxooctadecanoic Acid in Biological Matrices using Stable Isotope Dilution GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development and Clinical Research Professionals

Abstract

This application note presents a robust and sensitive method for the quantification of 10-Oxooctadecanoic acid (10-Keto-18:0), a keto fatty acid implicated in various physiological and pathological processes. The methodology employs a stable isotope dilution strategy coupled with Gas Chromatography-Mass Spectrometry (GC-MS). A detailed protocol is provided, covering sample extraction from plasma, a two-step derivatization procedure to enhance analyte volatility and stability, and optimized GC-MS parameters for selective detection. This method provides the high accuracy and precision required for clinical research and drug development applications.

Introduction

This compound (10-Keto-18:0 or 10-ketostearic acid) is a long-chain keto fatty acid, a type of oxylipin formed from the oxidation of oleic or stearic acid.[1] Oxylipins are critical signaling molecules involved in a wide array of biological processes, including inflammation and metabolic regulation.[2][3] Given their potent bioactivity, the accurate quantification of specific oxylipins like 10-Keto-18:0 in biological samples is crucial for understanding disease mechanisms and for the development of novel therapeutics.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the analysis of fatty acids due to its high chromatographic resolution and sensitive detection.[4] However, the inherent polarity and low volatility of compounds containing carboxyl and keto functional groups present a significant analytical challenge.[5][6] These properties can lead to poor peak shape, thermal degradation, and adsorption within the GC system.[6] To overcome these issues, a chemical derivatization step is mandatory to convert the analyte into a more volatile and thermally stable form prior to GC-MS analysis.[4][6]

This guide provides a comprehensive, field-tested protocol for the quantification of 10-Keto-18:0 using a stable isotope dilution GC-MS method, ensuring the highest level of analytical specificity and accuracy.[7]

Principle of the Method

The quantitative analysis is based on the principle of stable isotope dilution mass spectrometry. A known quantity of a stable isotope-labeled internal standard (e.g., this compound-d4) is added to the sample at the initial stage of preparation.[8] This internal standard is chemically identical to the endogenous analyte and therefore experiences the same extraction efficiency, derivatization yield, and ionization response. Any sample loss during the multi-step preparation process affects both the analyte and the internal standard equally, allowing for highly accurate and precise quantification by comparing the mass spectrometer's response ratio of the analyte to the internal standard.

The workflow involves three key stages:

  • Lipid Extraction: Total lipids, including 10-Keto-18:0, are extracted from the biological matrix (e.g., plasma) using solid-phase extraction (SPE).

  • Two-Step Derivatization: The extracted sample undergoes a two-step derivatization. First, the keto group is protected via methoximation. Second, the carboxylic acid group is converted into its trimethylsilyl (TMS) ester. This process yields a single, stable, and volatile derivative suitable for GC analysis.

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The 10-Keto-18:0 derivative is chromatographically separated and detected by the mass spectrometer operating in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Chemical Derivatization cluster_analysis Instrumental Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (10-Keto-18:0-d4) Sample->Spike SPE Solid-Phase Extraction (SPE) (Lipid Fraction Isolation) Spike->SPE Drydown Evaporation to Dryness (Under Nitrogen Stream) SPE->Drydown Methoximation Step 1: Methoximation (Keto Group Protection) Drydown->Methoximation Silylation Step 2: Silylation (Carboxyl Group Esterification) Methoximation->Silylation GCMS GC-MS Injection & Analysis (SIM Mode) Silylation->GCMS Data Data Acquisition (Chromatogram) GCMS->Data Quant Quantification (Analyte/IS Peak Area Ratio) Data->Quant

Fig 1. Overall workflow for 10-Keto-18:0 quantification.

Materials and Reagents

  • Analytes & Standards:

    • This compound (≥98% purity)

    • This compound-d4 (Internal Standard, IS)

  • Solvents (HPLC or GC grade):

    • Methanol

    • Hexane

    • Ethyl Acetate

    • Acetonitrile

    • Pyridine (Anhydrous)

  • Reagents:

    • Methoxyamine hydrochloride (MOX)

    • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

    • Butylated hydroxytoluene (BHT)

    • Formic Acid

  • Consumables:

    • Solid-Phase Extraction (SPE) Cartridges (e.g., C18, 500 mg)

    • Glass vials with PTFE-lined caps

    • Nitrogen evaporator

    • Heating block / Water bath

    • GC vials with inserts

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 10-Keto-18:0 and 10-Keto-18:0-d4 in ethanol. Store at -20°C.

  • Working Internal Standard (IS) Solution (1 µg/mL): Dilute the 10-Keto-18:0-d4 primary stock in ethanol.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the 10-Keto-18:0 primary stock. A typical concentration range would be 1-500 ng/mL. Each calibrator level should be spiked with the IS to a final concentration of 50 ng/mL.

Sample Preparation and Extraction

Causality Note: This procedure is designed to efficiently extract lipids while minimizing artifactual oxidation by using an antioxidant (BHT) and acidic conditions to ensure protonation of the carboxylic acid for better retention on the C18 sorbent.

  • Sample Aliquoting: To a 2 mL glass tube, add 200 µL of plasma sample.

  • Internal Standard Spiking: Add 10 µL of the 1 µg/mL IS working solution to each sample, calibrator, and quality control (QC) sample.

  • Protein Precipitation & Acidification: Add 800 µL of cold acetonitrile containing 0.1% formic acid and 0.005% BHT. Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 4,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • SPE Conditioning: Condition a C18 SPE cartridge by washing sequentially with 3 mL of methanol followed by 3 mL of water with 0.1% formic acid. Do not allow the cartridge to go dry.

  • Sample Loading: Load the supernatant from step 4 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of water with 0.1% formic acid, followed by 3 mL of 15% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and IS with 2 mL of ethyl acetate into a clean glass tube.

  • Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 35°C. The dried extract is now ready for derivatization.

Two-Step Derivatization Protocol

Causality Note: Methoximation is performed first to protect the reactive keto group and prevent it from undergoing enolization and side reactions during the subsequent high-temperature silylation step. Silylation then converts the polar carboxyl group into a non-polar, volatile TMS ester, which is ideal for GC analysis.

  • Step 1: Methoximation:

    • Add 50 µL of MOX reagent (20 mg/mL in anhydrous pyridine) to the dried extract.

    • Cap the vial tightly and heat at 60°C for 60 minutes.

    • Cool the vial to room temperature.

  • Step 2: Silylation:

    • Add 50 µL of BSTFA + 1% TMCS to the vial.

    • Cap tightly and heat at 70°C for 45 minutes.

    • Cool to room temperature. Transfer the final solution to a GC vial with an insert for analysis.

GC-MS Instrumental Analysis

The following parameters serve as a validated starting point and may be optimized for specific instrumentation.

Parameter Setting Rationale
Gas Chromatograph
Injection Volume1 µL
Injector TypeSplitlessTo maximize sensitivity for trace-level analysis.
Injector Temp.280°CEnsures rapid volatilization of the derivatized analyte.
Carrier GasHelium, constant flowInert gas providing good chromatographic efficiency.
Flow Rate1.2 mL/minOptimal flow for most 30m x 0.25mm ID columns.
GC Column30m x 0.25mm ID, 0.25µm film (e.g., DB-5ms, HP-5ms)A mid-polarity column providing excellent separation for this type of derivative.
Oven Program80°C (hold 1 min), then 15°C/min to 300°C (hold 5 min)A temperature ramp that effectively separates the analyte from matrix components.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique producing reproducible fragmentation patterns.
Ion Source Temp.230°C
Quadrupole Temp.150°C
Acquisition ModeSelected Ion Monitoring (SIM)Drastically improves signal-to-noise by monitoring only specific ions of interest.
SIM Ions (Example) Note: These ions must be empirically determined by injecting a derivatized standard in full scan mode.
10-Keto-18:0 Derivativem/z XXX (Quantifier), m/z YYY (Qualifier)The quantifier ion is typically the most abundant and specific fragment.
10-Keto-18:0-d4 ISm/z XXX+4 (Quantifier), m/z YYY+4 (Qualifier)The mass shift corresponds to the number of deuterium atoms.

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for the quantifier ions of both the endogenous 10-Keto-18:0 derivative and the 10-Keto-18:0-d4 IS derivative.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the concentration of the analyte for each calibration standard. Use a linear regression model with a 1/x or 1/x² weighting.

  • Concentration Calculation: Determine the concentration of 10-Keto-18:0 in the unknown samples by interpolating their measured peak area ratios from the calibration curve.

Method Performance Characteristics

The following table summarizes the expected performance of this analytical method.

Parameter Expected Result Description
Linearity (R²) > 0.995Demonstrates a direct proportional relationship between concentration and instrument response.
Limit of Quantification (LOQ) 1-5 ng/mLThe lowest concentration that can be measured with acceptable precision and accuracy.
Intra-day Precision (%RSD) < 15%The relative standard deviation of replicate measurements within the same day.
Inter-day Precision (%RSD) < 15%The relative standard deviation of replicate measurements across different days.
Accuracy (Recovery %) 85 - 115%The closeness of the measured value to the true value, assessed using spiked QC samples.

Conclusion

The method detailed in this application note provides a reliable, sensitive, and specific platform for the quantification of this compound in biological matrices. The use of stable isotope dilution, combined with an optimized extraction and two-step derivatization protocol, ensures high-quality data suitable for demanding research and development environments. This robust GC-MS workflow can be readily implemented in laboratories aiming to investigate the role of keto fatty acids in health and disease.

References

  • Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry after facile derivatization coupled with liquid-liquid extraction. (2018). PubMed.
  • Methods of the Analysis of Oxylipins in Biological Samples. (n.d.). PMC - NIH.
  • The methods and application of Oxylipins Analysis. (2019).
  • High-Throughput Profiling of Long Chain Fatty Acids and Oxylipins by LC–MS. (2020). LIPID MAPS.
  • Showing metabocard for this compound (HMDB0030980). (2012). Human Metabolome Database. [Link]

  • Acids: Derivatization for GC Analysis. (n.d.). ScienceDirect. [Link]

  • Lipidomics Analysis of Essential Fatty Acids in Macrophages. (n.d.). PMC - NIH. [Link]

  • Derivatization of fatty acids and its application for conjugated linoleic acid studies in ruminant meat lipids. (n.d.). ResearchGate. [Link]

  • Stable-Isotope Dilution LC–MS for Quantitative Biomarker Analysis. (2010). ResearchGate. [Link]

  • Free Saturated Oxo Fatty Acids (SOFAs) and Ricinoleic Acid in Milk Determined by a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Method. (2021). PMC - NIH. [Link]

Sources

Application Notes & Protocols for the Purification of Synthesized 10-Oxooctadecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in 10-Oxooctadecanoic Acid Research

This compound, also known as 10-ketostearic acid, is a long-chain keto fatty acid of significant interest in various research and development sectors, including pharmaceuticals and industrial applications.[1] It is a metabolite found in human blood plasma and is involved in lipid metabolism.[2] The synthesis of this compound, commonly achieved through the oxidation of 10-hydroxyoctadecanoic acid, often results in a crude mixture containing unreacted starting materials, byproducts, and residual reagents.[2] Obtaining high-purity this compound is critical for accurate biological studies, ensuring reproducible results, and for the development of downstream applications.[2]

This guide provides a comprehensive overview of the purification strategies for this compound, detailing the underlying principles and offering step-by-step protocols for researchers, scientists, and drug development professionals. The purification process typically employs a multi-step approach, combining techniques such as solvent extraction, column chromatography, and crystallization to progressively enhance the purity of the final product.[2]

Strategic Purification Workflow: A Multi-faceted Approach

A robust purification strategy for this compound is not a single method but a sequence of techniques, each targeting different types of impurities. The choice and order of these techniques are dictated by the scale of the synthesis and the nature of the impurities.

Purification_Workflow cluster_0 Crude Synthetic Mixture cluster_1 Initial Purification cluster_2 Intermediate Purification cluster_3 High-Resolution Purification cluster_4 Final Product Crude Crude 10-Oxooctadecanoic Acid Mixture Extraction Solvent Extraction (Liquid-Liquid) Crude->Extraction Removes bulk water-soluble impurities ColumnChrom Silica Gel Column Chromatography Extraction->ColumnChrom Separates based on polarity (removes non-polar byproducts and unreacted precursors) HPLC Preparative RP-HPLC ColumnChrom->HPLC For highest purity and analytical separation Crystallization Low-Temperature Crystallization ColumnChrom->Crystallization Final polishing step PureProduct High-Purity This compound (>98%) HPLC->PureProduct Crystallization->PureProduct

Caption: General purification workflow for this compound.

Part 1: Initial Purification via Solvent Extraction

Solvent extraction is a fundamental first step to separate the synthesized this compound from the aqueous phase of the reaction mixture and remove highly polar impurities.

Principle of Extraction

The carboxylic acid group of this compound allows for its solubility in aqueous solutions to be manipulated by pH. By acidifying the reaction mixture, the carboxylate anion is protonated, rendering the fatty acid less water-soluble and more soluble in organic solvents. This allows for its selective extraction into an immiscible organic phase.

Protocol for Liquid-Liquid Extraction
  • Acidification: Following the completion of the synthesis reaction, cool the aqueous reaction mixture to room temperature. Slowly add 1 M hydrochloric acid (HCl) with stirring until the pH of the solution is approximately 2. This ensures the complete protonation of the carboxylic acid.

  • Solvent Addition: Transfer the acidified mixture to a separatory funnel. Add an equal volume of ethyl acetate.

  • Extraction: Stopper the funnel and invert it gently, venting frequently to release any pressure buildup. Shake vigorously for 1-2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Phase Separation: Allow the layers to separate. The upper organic layer containing the this compound should be clear.

  • Collection: Drain the lower aqueous layer and collect the upper organic layer.

  • Repeated Extraction: To maximize recovery, re-extract the aqueous layer with another portion of ethyl acetate. Combine the organic extracts.

  • Washing: Wash the combined organic extracts with a saturated sodium chloride solution (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

Part 2: Intermediate Purification by Column Chromatography

Column chromatography is a powerful technique for separating this compound from structurally similar impurities, such as the unreacted 10-hydroxyoctadecanoic acid precursor, based on differences in polarity.

Principle of Silica Gel Chromatography

Silica gel is a polar stationary phase. In normal-phase chromatography, non-polar compounds elute first, followed by compounds of increasing polarity. The hydroxyl group in the precursor, 10-hydroxyoctadecanoic acid, makes it significantly more polar than the keto group in the product, this compound. This difference in polarity allows for their effective separation.

Column_Chromatography cluster_0 Column Elution Profile Elution_Start Start Elution (Low Polarity Solvent) NonPolar_Imp Elution of Non-polar Impurities Elution_Start->NonPolar_Imp Fraction 1 Product Elution of This compound NonPolar_Imp->Product Fraction 2 Polar_Imp Elution of 10-Hydroxyoctadecanoic Acid (Higher Polarity Solvent) Product->Polar_Imp Fraction 3

Sources

Harnessing 10-Oxooctadecanoic Acid in In-Vitro Cell Culture: Technical Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

10-Oxooctadecanoic acid (10-Keto-18:0), also known as 10-ketostearic acid, is an oxidized long-chain fatty acid emerging as a bioactive lipid mediator. As a metabolite of oleic acid, notably produced by microbial action, its presence in biological systems points to a significant role in cellular signaling.[1][2] This guide provides a comprehensive overview of 10-Keto-18:0, its proposed mechanisms of action, and detailed, field-tested protocols for its application in in-vitro cell culture. We address critical aspects from stock solution preparation to the design and execution of functional assays, empowering researchers to confidently explore the therapeutic potential of this compound in metabolic and inflammatory disease models.

Scientific Foundation: Understanding the Mechanism of Action

While the full spectrum of its cellular interactions is an active area of research, current evidence suggests 10-Keto-18:0 exerts its biological effects through several key pathways.[1] Understanding these potential mechanisms is crucial for designing hypothesis-driven experiments and selecting appropriate in-vitro models.

1.1. Modulation of Lipid Metabolism and Energy Homeostasis 10-Keto-18:0 has been shown to interact with enzymes central to fatty acid metabolism, including acyl-CoA oxidase and acyl-CoA dehydrogenase.[1] These enzymes are critical components of the peroxisomal and mitochondrial β-oxidation pathways, respectively. By influencing these pathways, 10-Keto-18:0 may play a role in modulating cellular energy production from lipids.

1.2. Anti-Inflammatory Signaling Pathways A key area of interest is the anti-inflammatory potential of 10-Keto-18:0.[1] Many long-chain fatty acids are ligands for receptors that govern inflammatory responses. Two highly plausible targets for 10-Keto-18:0 are:

  • G-Protein Coupled Receptor 120 (GPR120/FFAR4): This receptor is highly expressed in pro-inflammatory macrophages and adipocytes and functions as a sensor for long-chain fatty acids.[3][4] Ligand activation of GPR120 is known to mediate potent anti-inflammatory effects by inhibiting Toll-like receptor 4 (TLR4) signaling, a key pathway in bacterial-induced inflammation.[3] This involves blocking the activation of downstream effectors like JNK and NF-κB.

  • Peroxisome Proliferator-Activated Receptors (PPARs): These are ligand-activated transcription factors that are master regulators of lipid metabolism and inflammation.[5] Structurally related oxo-fatty acids, such as 9-oxo-ODA and 13-oxo-ODA, have been identified as potent PPARα agonists, a subtype known to suppress inflammation and reduce triglycerides.[6][7][8] It is therefore a strong working hypothesis that 10-Keto-18:0 may also exhibit activity as a PPAR agonist.

The diagram below illustrates the hypothesized signaling cascades through which 10-Keto-18:0 may exert its anti-inflammatory effects.

10_Keto_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 10_Keto 10-Oxooctadecanoic Acid GPR120 GPR120 (FFAR4) 10_Keto->GPR120 Activates (Hypothesized) PPAR PPARα 10_Keto->PPAR Activates (Hypothesized) TAK1 TAK1 GPR120->TAK1 Inhibits TLR4 TLR4 TLR4->TAK1 Phosphorylates LPS LPS IKK IKK Complex TAK1->IKK Phosphorylates NFkB_Inhib IκB IKK->NFkB_Inhib Degrades NFkB NF-κB IKK->NFkB Phosphorylates NFkB_Nuc NF-κB NFkB->NFkB_Nuc Translocates PPAR->NFkB_Nuc Inhibits Metabolic_Genes Metabolic Gene Transcription PPAR->Metabolic_Genes Induces Gene_Expression Inflammatory Gene Transcription NFkB_Nuc->Gene_Expression Induces

Caption: Hypothesized signaling pathways of this compound.

Essential Protocols for In-Vitro Investigation

Successful experimentation with lipophilic compounds like 10-Keto-18:0 hinges on meticulous preparation and handling.

Part A: Reagent Preparation and Handling

Physicochemical Properties

Property Value Source
Molecular Formula C₁₈H₃₄O₃ [9][10]
Molecular Weight 298.46 g/mol [9][10][11]
Appearance Solid [10][12]

| Storage (Solid) | -20°C or colder in a desiccator |[10][12] |

Protocol: Preparation of a 50 mM Stock Solution

Causality: Due to its poor aqueous solubility, a stock solution in an organic solvent is mandatory.[1][13] Dimethyl sulfoxide (DMSO) is a common and effective solvent for this purpose.[12] Preparing a concentrated stock allows for minimal solvent introduction into the final cell culture medium, reducing the risk of solvent-induced artifacts.[13]

Materials:

  • This compound (solid)

  • Anhydrous, sterile-filtered DMSO

  • Sterile, conical-bottom polypropylene tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance and weighing paper

  • Vortex mixer

  • Water bath or heat block set to 37°C

Procedure:

  • Calculation: To prepare 1 mL of a 50 mM stock solution, weigh out 14.92 mg of 10-Keto-18:0.

    • Calculation: 0.050 mol/L * 298.46 g/mol * 0.001 L = 0.01492 g = 14.92 mg

  • Weighing: Carefully weigh the calculated amount of the compound and transfer it into a sterile polypropylene tube.

  • Solubilization: Add 1 mL of anhydrous, sterile DMSO to the tube.

  • Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes. The solution may appear cloudy.

  • Warming (Optional but Recommended): Place the tube in a 37°C water bath or heat block for 5-10 minutes to aid dissolution.[13]

  • Final Vortex: Remove the tube and vortex again until the solution is completely clear. A clear solution indicates full solubilization.

  • Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile polypropylene tubes. Store immediately at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Stored correctly, the stock solution is stable for several months.[12]

Self-Validation Check: A correctly prepared stock solution should be perfectly clear at room temperature. Any persistent precipitate or cloudiness indicates incomplete dissolution or that the solubility limit has been exceeded.

Part B: Core Experimental Workflow

The following diagram outlines a universal workflow for treating cultured cells with 10-Keto-18:0.

Experimental_Workflow cluster_treatments Treatment Groups Seed 1. Seed Cells (Appropriate density in multi-well plate) Acclimate 2. Acclimation (Allow cells to adhere and resume growth, ~24h) Seed->Acclimate Treat 3. Treatment Phase (Replace media with fresh media containing treatments) Acclimate->Treat Incubate 4. Incubation (Specified duration based on assay, e.g., 6-48h) Treat->Incubate Analyze 5. Endpoint Analysis (e.g., ELISA, qPCR, Western Blot, Viability Assay) Incubate->Analyze Control Untreated Control Vehicle Vehicle Control (e.g., 0.1% DMSO) Compound 10-Keto-18:0 (Dose-response concentrations) Positive Positive Control (e.g., known agonist)

Caption: A generalized workflow for in-vitro cell treatment experiments.

Protocol: Determining Optimal Working Concentration via Dose-Response

Causality: The biological activity of any compound is concentration-dependent. A dose-response study is essential to identify the optimal concentration range that elicits a biological effect without causing cytotoxicity.

Procedure:

  • Cell Seeding: Plate your cells of interest (e.g., RAW 264.7 macrophages, HepG2 hepatocytes) in a 96-well plate and allow them to acclimate for 24 hours.

  • Prepare Dilutions: Prepare serial dilutions of the 10-Keto-18:0 stock solution in your complete cell culture medium. A common starting range is from 0.1 µM to 100 µM.

    • Crucially, ensure the final concentration of the vehicle (DMSO) is constant across all wells (including a "vehicle-only" control) and is non-toxic (typically ≤0.5%). [13]

  • Treatment: Replace the old medium with the medium containing the different concentrations of 10-Keto-18:0, the vehicle control, and an untreated control.

  • Incubation: Incubate the plate for a relevant duration (e.g., 24 to 48 hours).

  • Viability Assay: Perform a standard cell viability assay (e.g., MTT, XTT, CCK-8) according to the manufacturer's instructions to quantify cell health.

  • Analysis: Plot cell viability (%) against the log of the compound concentration to determine the concentration at which toxicity occurs. Select a range of non-toxic concentrations for subsequent functional assays.

Typical Concentration Ranges for Related Lipids

Compound Type Typical In-Vitro Range Source
PPAR Agonists 1 - 100 µM [5]

| GPR120 Agonists | 10 - 100 µM |[14][15] |

Part C: Application-Specific Protocol

Protocol: Measuring Anti-inflammatory Activity in LPS-Stimulated Macrophages

Causality: This assay directly tests the hypothesis that 10-Keto-18:0 can suppress inflammation. It uses lipopolysaccharide (LPS) to mimic a bacterial inflammatory challenge via the TLR4 pathway, and measures the production of TNF-α, a key pro-inflammatory cytokine, as a quantitative endpoint.[3]

Procedure:

  • Cell Seeding: Seed RAW 264.7 murine macrophages into a 24-well plate at a density that will result in an 80-90% confluent monolayer the next day. Incubate for 24 hours.

  • Pre-treatment: Carefully aspirate the culture medium. Add fresh serum-free medium containing the desired, non-toxic concentrations of 10-Keto-18:0 (e.g., 1, 10, 50 µM) or the vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate for 1-2 hours. This allows the compound to enter the cells and engage its targets before the inflammatory stimulus.

  • Inflammatory Challenge: Add LPS to all wells (except the untreated control) to a final concentration of 100 ng/mL.[3] Gently swirl the plate to mix.

  • Final Incubation: Incubate the plate for an additional 18-24 hours to allow for cytokine synthesis and secretion.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well into microcentrifuge tubes. Centrifuge at 1,000 x g for 5 minutes to pellet any detached cells or debris.

  • ELISA: Measure the concentration of TNF-α (or another cytokine like IL-6) in the cleared supernatants using a commercially available ELISA kit, following the manufacturer’s protocol precisely.

  • Data Analysis: Normalize the data by subtracting the background from the untreated control. Plot the TNF-α concentration against the 10-Keto-18:0 concentration. A dose-dependent decrease in TNF-α levels in the LPS-stimulated wells indicates anti-inflammatory activity.

Troubleshooting Common Issues

ProblemProbable CauseRecommended Solution
Compound precipitates in media - Final solvent concentration is too high.- Compound solubility limit exceeded in aqueous buffer.- Ensure final DMSO concentration is <0.5%.- Prepare working solutions fresh.- Consider complexing the fatty acid with fatty acid-free Bovine Serum Albumin (BSA) before adding to serum-free media.[13]
High cytotoxicity observed - Compound is toxic at the tested concentration.- Solvent concentration is too high.- Perform a careful dose-response viability assay to define a non-toxic range.- Lower the final DMSO concentration to ≤0.1%.
No observable biological effect - Concentration is too low.- Compound has degraded.- Cell line is not responsive to the targeted pathway.- Test a higher range of concentrations.- Use a fresh aliquot of the stock solution.- Include a positive control (e.g., a known PPAR or GPR120 agonist) to validate that the cellular pathway is functional.

References

  • Kim, M., et al. (2011). 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPARα agonist to decrease triglyceride accumulation in mouse primary hepatocytes. Molecular Nutrition & Food Research, 55(4), 585-593. [Link]

  • Carreño, D., et al. (2019). The Production of 10-Hydroxystearic and 10-Ketostearic Acids Is an Alternative Route of Oleic Acid Transformation by the Ruminal Microbiota in Cattle. Journal of Agricultural and Food Chemistry. [Link]

  • Aiello, C., et al. (2023). Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs). Marine Drugs, 21(2), 93. [Link]

  • Kim, M., et al. (2011). 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes. ResearchGate. [Link]

  • Manivannan, P., et al. (2015). Prediction aided in vitro analysis of octa-decanoic acid from Cyanobacterium Lyngbya sp. as a proapoptotic factor in eliciting anti-inflammatory properties. Bioinformation, 11(8), 396-401. [Link]

  • Kim, M., et al. (2012). Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice. PLoS One, 7(2), e31317. [Link]

  • Oh, D. Y., et al. (2010). GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects. Cell, 142(5), 687-698. [Link]

  • Lopes, M., et al. (2021). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Biology Methods and Protocols, 7(1). [Link]

  • Malapaka, R. R. V., et al. (2012). Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists. PLoS One, 7(5), e36297. [Link]

  • An, D., et al. (2014). A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation in Obese Mice. Nature Medicine, 20(2), 168-175. [Link]

  • Oh, D. Y., & Olefsky, J. M. (2012). Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases. Cellular and Molecular Life Sciences, 69(19), 3267-3282. [Link]

  • Wu, C-L., et al. (2017). GPR120 is an important inflammatory regulator in the development of osteoarthritis. Arthritis Research & Therapy, 19(1), 144. [Link]

  • FooDB. (n.d.). Showing Compound 3-Oxooctadecanoic acid (FDB027883). [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • PubChem. (n.d.). 12-Oxooctadecanoic acid. [Link]

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Application Notes & Protocols: 10-Oxooctadecanoic Acid as a Substrate for Enzyme Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 10-Oxooctadecanoic Acid in Biochemical Research

This compound (10-OXO or 10-Keto-ODE) is a long-chain keto fatty acid, a class of oxidized lipids known as oxylipins.[1][2] In nature, it is a bioactive metabolite formed through enzymatic pathways in various organisms. For instance, microorganisms can synthesize 10-OXO from oleic acid via a two-step process involving hydration to 10-hydroxyoctadecanoic acid (10-HODE) by hydratases, followed by oxidation via alcohol dehydrogenases.[3] Additionally, certain gut lactic acid bacteria can produce a related compound, 10-oxo-12(Z)-octadecenoic acid, from linoleic acid.[4]

The scientific interest in 10-OXO and its analogs stems from their roles as signaling molecules in lipid and energy metabolism.[3] These molecules can interact with critical metabolic enzymes and act as ligands for nuclear receptors, such as the Peroxisome Proliferator-Activated Receptors (PPARs), which are master regulators of lipid homeostasis, glucose metabolism, and inflammation.[5][6] This biological activity makes 10-OXO an invaluable tool and substrate for researchers studying metabolic pathways and for professionals in drug development targeting metabolic disorders.[3] This guide provides a comprehensive overview of the principles and detailed protocols for using 10-OXO in various enzyme assay formats.

Section 1: Foundational Principles of Enzyme Assays with 10-OXO

When utilizing 10-OXO in an enzyme assay, the primary goal is to monitor its transformation by a specific enzyme. This can be achieved by measuring the depletion of 10-OXO, the formation of a product, or the change in a coupled co-substrate. The choice of assay depends on the enzyme of interest, the required throughput, and the available instrumentation.

Key Enzyme Classes Studied with 10-OXO:

  • Dehydrogenases/Reductases: These enzymes catalyze the interconversion of 10-OXO and its corresponding alcohol, 10-HODE. Assays for these enzymes typically monitor the consumption or generation of the nicotinamide cofactors NADH or NADPH.[7][8]

  • Enzymes of β-oxidation: 10-OXO can serve as a substrate to study enzymes involved in fatty acid catabolism, such as acyl-CoA oxidases.[3]

  • Nuclear Receptors (e.g., PPARs): While not a direct enzymatic substrate in the classical sense, 10-OXO and its isomers act as ligands that activate these transcription factors. Cell-based reporter assays are employed to quantify this activation.[5][9]

Comparison of Assay Methodologies
Assay TypePrincipleThroughputAdvantagesDisadvantages
Spectrophotometric Measures change in absorbance of a chromogenic substrate or cofactor (e.g., NADPH at 340 nm).[10][11]HighReal-time (continuous) monitoring, simple, cost-effective.Can be prone to interference from other compounds that absorb at the same wavelength.
LC-MS/MS Chromatographic separation followed by mass spectrometric detection to quantify substrate and/or product.[12][13]MediumHigh specificity and sensitivity, allows for multiplexing (measuring multiple analytes).Endpoint assay, requires expensive instrumentation and expertise in method development.
Cell-Based Reporter Measures the activation of a transcription factor (e.g., PPARγ) by 10-OXO, leading to the expression of a reporter gene (e.g., luciferase).[14][15]HighMeasures a functional cellular outcome, highly relevant for studying signaling pathways.Indirect measurement of enzyme-substrate interaction, susceptible to cell-based artifacts.

Section 2: Experimental Protocols

Protocol 1: Continuous Spectrophotometric Assay for an NADPH-Dependent Reductase

This protocol details the measurement of an enzyme that reduces 10-OXO to 10-HODE using NADPH as an electron donor. The reaction is monitored by the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+.[8][10]

Causality and Experimental Design: The rate of NADPH consumption is directly proportional to the rate of the enzymatic reaction. By ensuring that 10-OXO and NADPH are in saturating concentrations (relative to their Kₘ values), the observed rate is dependent only on the enzyme concentration and its intrinsic catalytic efficiency. Controls are critical to validate that the observed activity is specific to the enzyme and substrate.

Materials:

  • This compound (CAS 4158-12-7)

  • NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)

  • Purified enzyme or cell/tissue lysate

  • Reaction Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)

  • UV/Vis Spectrophotometer with temperature control and 1 cm path-length cuvettes

Step-by-Step Methodology:

  • Reagent Preparation:

    • 10-OXO Stock (10 mM): Dissolve an appropriate amount of 10-OXO in 100% ethanol or DMSO. Store at -20°C.

    • NADPH Stock (10 mM): Dissolve NADPH in Reaction Buffer. Determine the precise concentration by measuring absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹). Prepare fresh daily and keep on ice.

    • Enzyme Preparation: Dilute the enzyme stock or lysate in ice-cold Reaction Buffer to a concentration that yields a linear reaction rate for at least 5-10 minutes.

  • Assay Execution:

    • Set the spectrophotometer to read absorbance at 340 nm and equilibrate the sample holder to the desired temperature (e.g., 37°C).

    • In a 1 mL cuvette, prepare the reaction mixture by adding the following (example volumes):

      • 880 µL Reaction Buffer

      • 100 µL Enzyme Preparation

      • 10 µL NADPH Stock Solution (Final concentration: 100 µM)

    • Mix gently by inverting and incubate in the spectrophotometer for 3-5 minutes to achieve temperature equilibrium and record a baseline.

    • Initiate the reaction by adding 10 µL of the 10-OXO Stock Solution (Final concentration: 100 µM).

    • Immediately mix by inverting and begin monitoring the decrease in absorbance at 340 nm for 5-10 minutes.

  • Data Analysis & Self-Validation:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve.

    • Convert the rate to enzyme activity (µmol/min/mg) using the Beer-Lambert law: Activity (U/mL) = (ΔAbs/min) / 6.22 Specific Activity (U/mg) = Activity (U/mL) / [Protein] (mg/mL)

    • Validation Controls:

      • No Enzyme Control: Replace enzyme with buffer to ensure no non-enzymatic NADPH oxidation.

      • No Substrate Control: Replace 10-OXO with vehicle (ethanol/DMSO) to measure any substrate-independent NADPH oxidase activity.

      • Enzyme Titration: Perform the assay with varying concentrations of the enzyme preparation to confirm the reaction rate is proportional to the amount of enzyme.

Protocol 2: Endpoint LC-MS/MS Assay for Quantifying 10-OXO Conversion

This protocol provides a highly specific and sensitive method to measure enzyme activity by quantifying the depletion of 10-OXO and the formation of its product, 10-HODE, after a fixed time.

Causality and Experimental Design: The reaction is allowed to proceed for a defined period within the linear range of product formation. It is then abruptly stopped, or "quenched," by a method that denatures the enzyme and precipitates proteins, effectively freezing the reaction in time.[16] An internal standard is added during quenching to account for variations in sample processing and instrument response. LC-MS/MS provides unambiguous identification and quantification based on mass-to-charge ratio and fragmentation patterns.[12]

Materials:

  • Enzymatic reaction components (as in Protocol 1, excluding spectrophotometer)

  • Internal Standard (IS) Stock: A structurally similar but isotopically labeled compound (e.g., 10-HODE-d4).

  • Quenching Solution: Ice-cold acetonitrile containing the internal standard at a known concentration (e.g., 100 nM).

  • LC-MS/MS system with a C18 reversed-phase column and electrospray ionization (ESI) source.

Step-by-Step Methodology:

  • Enzymatic Reaction:

    • In a microcentrifuge tube, set up a 100 µL reaction containing buffer, enzyme, and NADPH.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding 10-OXO.

    • Incubate for a predetermined time (e.g., 15 minutes), ensuring the reaction is still in the linear phase.

  • Reaction Quenching and Sample Preparation:

    • Stop the reaction by adding 300 µL of ice-cold Quenching Solution to the tube.[17] Vortex vigorously.

    • Incubate at -20°C for 20 minutes to facilitate protein precipitation.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to an LC-MS vial for analysis.

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would run from 30% B to 98% B over 10 minutes.

    • Ionization Mode: ESI Negative.

    • Detection: Multiple Reaction Monitoring (MRM). Set up transitions for 10-OXO, 10-HODE, and the internal standard.

  • Data Analysis & Self-Validation:

    • Generate standard curves for 10-OXO and 10-HODE by plotting the analyte/IS peak area ratio against concentration.

    • Quantify the amount of substrate remaining and product formed in the enzymatic reactions.

    • Validation Controls:

      • Time Zero (T0) Control: Add the Quenching Solution before adding the substrate to determine the baseline.

      • Boiled Enzyme Control: Use a heat-denatured enzyme to ensure the observed conversion is enzymatic.

      • Time Course: Run the reaction for several time points (e.g., 0, 5, 15, 30 min) to confirm linearity.

Protocol 3: Cell-Based PPARγ Luciferase Reporter Assay

This protocol measures the ability of 10-OXO to function as a ligand for the nuclear receptor PPARγ. Ligand binding induces the expression of a luciferase reporter gene, which is quantified via a luminescent signal.

Causality and Experimental Design: This assay leverages the cellular machinery to report on a specific molecular interaction. Cells are engineered to express PPARγ and a reporter construct where the luciferase gene is under the control of a PPAR response element (PPRE). An active ligand like 10-OXO will bind to PPARγ, which then forms a heterodimer with the Retinoid X Receptor (RXR), binds to the PPRE, and drives luciferase expression. The amount of light produced is proportional to the degree of receptor activation.[15][18]

Materials:

  • A suitable mammalian cell line (e.g., HEK293T, U2OS).

  • Expression plasmid for human PPARγ.[14]

  • Reporter plasmid containing multiple PPREs upstream of a luciferase gene.

  • A control plasmid for normalization (e.g., expressing Renilla luciferase).

  • Transfection reagent.

  • 10-OXO and a known PPARγ agonist (e.g., Rosiglitazone) as a positive control.

  • Cell culture reagents and multi-well plates (white, opaque for luminescence).

  • Dual-luciferase reporter assay system.

Step-by-Step Methodology:

  • Cell Culture and Transfection:

    • Plate cells in a 96-well white plate to be ~70-80% confluent on the day of transfection.

    • Co-transfect the cells with the PPARγ expression plasmid, the PPRE-luciferase reporter, and the normalization control plasmid according to the transfection reagent manufacturer's protocol.

  • Compound Treatment:

    • Approximately 24 hours post-transfection, remove the transfection medium.

    • Add fresh medium containing serial dilutions of 10-OXO, the positive control (Rosiglitazone), or a vehicle control (e.g., 0.1% DMSO).

  • Luciferase Assay:

    • Incubate the cells with the compounds for 18-24 hours.

    • Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase assay kit and a plate-based luminometer.

  • Data Analysis & Self-Validation:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

    • Calculate the "Fold Activation" by dividing the normalized signal of each treatment by the normalized signal of the vehicle control.

    • Plot the Fold Activation against the compound concentration and fit to a dose-response curve to determine the EC₅₀ value.

    • Validation Controls:

      • Positive Control: Rosiglitazone should produce a robust, dose-dependent activation.

      • Vehicle Control: Establishes the baseline level of reporter activity.

      • Specificity Control: Test a known inactive fatty acid to ensure the response is specific to the oxylipin structure.

Section 3: Visualizations and Data Summary

Biochemical and Signaling Pathways

10-OXO_Biosynthesis Oleic_Acid Oleic Acid HODE 10-Hydroxyoctadecanoic Acid (10-HODE) Oleic_Acid->HODE Hydratase OXO 10-Oxooctadecanoic Acid (10-OXO) HODE->OXO Alcohol Dehydrogenase (NAD⁺ → NADH)

Caption: Microbial biosynthesis of 10-OXO from oleic acid.[3]

PPAR_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OXO 10-OXO (Ligand) PPAR PPARγ OXO->PPAR Binding & Activation PPAR_RXR PPARγ-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE (DNA Response Element) PPAR_RXR->PPRE Binds to DNA Transcription Target Gene Transcription PPRE->Transcription Initiates

Caption: Ligand activation of PPARγ by 10-OXO.[5]

Experimental Workflow

LCMS_Workflow start 1. Start Enzymatic Reaction (Enzyme + Substrate) incubate 2. Incubate (e.g., 15 min @ 37°C) start->incubate quench 3. Quench Reaction (Add cold Acetonitrile + Internal Standard) incubate->quench centrifuge 4. Centrifuge (Pellet precipitated protein) quench->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant analyze 6. Analyze via LC-MS/MS supernatant->analyze data 7. Quantify Results (Compare to Standard Curve) analyze->data

Caption: Workflow for an endpoint LC-MS/MS enzyme assay.

References

  • INDIGO Biosciences, Inc. Human Peroxisome Proliferator-Activated Receptor Gamma Reporter Assay System. [Link]

  • Scientist.com. Panel of Human PPAR Reporter Assays: PPARa, PPARd, & PPARg. [Link]

  • van der Burg, B., et al. (2011). Stable reporter cell lines for peroxisome proliferator-activated receptor γ (PPARγ)-mediated modulation of gene expression. J Environ Sci Health A Tox Hazard Subst Environ Eng, 46(13), 1546-56. [Link]

  • INDIGO Biosciences, Inc. Human PPAR Delta (PPARd) Reporter Assay Kit. [Link]

  • INDIGO Biosciences, Inc. Human PPARα Reporter Assay Kit. [Link]

  • Kim, Y. I., et al. (2011). 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPARα agonist to decrease triglyceride accumulation in mouse primary hepatocytes. Mol Nutr Food Res, 55(4), 585-93. [Link]

  • Margaritelis, N. V., et al. (2018). Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network. Annals of Medicine, 50(6), 461-471. [Link]

  • Yao, X., et al. (2007). A simple procedure for effective quenching of trypsin activity and prevention of 18O-labeling back-exchange. J Proteome Res, 6(6), 2507-13. [Link]

  • Biology Discussion. Enzymatic Reaction: A Common Strategy for Initiating an Enzymatic Reaction. [Link]

  • Ivan, C. I., et al. (2016). Fast Enzymatic Processing of Proteins for MS Detection with a Flow-through Microreactor. J Vis Exp, (110), 53909. [Link]

  • Evans, J. E., & Zhang, Z. Y. (2001). Investigation of Enzyme Kinetics Using Quench-Flow Techniques with MALDI-TOF Mass Spectrometry. Department of Biochemistry, Albert Einstein College of Medicine. [Link]

  • Veskoukis, A. S., et al. (2017). Spectrophotometric Assays for Measuring Redox Biomarkers in Blood and Tissues: The NADPH Network. Curr Pharm Biotechnol, 18(14), 1144-1153. [Link]

  • ResearchGate. Flow chart of steps for fast quenching and extraction. [Link]

  • Altmann, R., et al. (2007). 13-Oxo-ODE is an endogenous ligand for PPARγ in human colonic epithelial cells. Biochem Pharmacol, 74(4), 612-22. [Link]

  • Schaller, F., et al. (1997). Enzymes of octadecanoid biosynthesis in plants--12-oxo-phytodienoate 10,11-reductase. Planta, 202(2), 186-94. [Link]

  • ResearchGate. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes. [Link]

  • ResearchGate. a) Cascade‐3: Biotransformation of oleic acid (10, black •) into.... [Link]

  • Tallman, K. A., & Porter, N. A. (2024). The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. Chem Rev. [Link]

  • MySkinRecipes. This compound. [Link]

  • Karu, K., et al. (2003). Gas chromatography-mass spectrometry of cis-9,10-epoxyoctadecanoic acid (cis-EODA). I. Direct evidence for cis-EODA formation from oleic acid oxidation by liver microsomes and isolated hepatocytes. J Chromatogr B Analyt Technol Biomed Life Sci, 784(2), 351-65. [Link]

  • LIPID MAPS. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. [Link]

  • Kim, Y. I., et al. (2012). Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice. PLoS One, 7(2), e31317. [Link]

  • Garcı́a-Garcı́a, I., et al. (2001). Biosynthesis of 1-octen-3-ol and 10-oxo-trans-8-decenoic acid using a crude homogenate of Agaricus bisporus: Optimization of the reaction: Kinetic factors. Process Biochemistry, 37(4), 391-399. [Link]

  • Riendeau, D., & Meighen, E. (1985). Enzymatic reduction of fatty acids and acyl-CoAs to long chain aldehydes and alcohols. Experientia, 41(6), 707-13. [Link]

  • Ofman, R., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5700. [Link]

  • Semantic Scholar. 13-Oxo-9(Z),11(E),15(Z)-octadecatrienoic Acid Activates Peroxisome Proliferator-Activated Receptor γ in Adipocytes. [Link]

  • Li, Y., et al. (2024). LC-MS/MS-Based Determination and Optimization of Linoleic Acid Oxides in Baijiu and Their Variation with Storage Time. Foods, 13(3), 444. [Link]

  • FooDB. (2010). Showing Compound this compound (FDB002968). [Link]

  • Kim, M., et al. (2017). 10-oxo-12(Z)-octadecenoic acid, a linoleic acid metabolite produced by gut lactic acid bacteria, enhances energy metabolism by activation of TRPV1. FASEB J, 31(11), 5036-5048. [Link]

  • Perini, M., et al. (2019). A rapid LC–MS/MS method for quantitative profiling of fatty acids, sterols, glycerolipids. Metabolomics, 15(11), 146. [Link]

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Analytical standards for 10-Oxooctadecanoic acid analysis.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Quantitative Analysis of 10-Oxooctadecanoic Acid

Authored by: Senior Application Scientist

Introduction: The Significance of this compound

This compound (10-oxo-ODA), also known as 10-ketostearic acid, is a long-chain keto fatty acid with the molecular formula C₁₈H₃₄O₃.[1] This molecule is more than a simple metabolic intermediate; it is a bioactive lipid found in various natural sources and human plasma.[1] Emerging research has highlighted its potential biological activities, including anti-inflammatory properties, making it a compound of significant interest in lipid metabolism studies, drug development, and nutritional science.[1][2]

Accurate and precise quantification of 10-oxo-ODA in complex biological matrices is paramount to understanding its physiological roles, metabolic pathways, and potential as a biomarker for various conditions. However, its chemical structure—possessing both a polar carboxylic acid head and a reactive ketone group—presents unique analytical challenges. This guide provides a comprehensive overview of the analytical standards, sample preparation protocols, and validated methodologies for the robust quantification of 10-oxo-ODA using modern chromatographic and mass spectrometric techniques.

The Cornerstone of Quantification: The Analytical Standard

Quantitative analysis is fundamentally reliant on the quality of the reference standard. Without a well-characterized standard, any generated data lacks a reliable anchor for accuracy.

An analytical standard for 10-oxo-ODA serves as the benchmark for instrument calibration and method validation. When sourcing a standard, it is critical to obtain a Certificate of Analysis (CoA) that specifies its key properties.

Table 1: Key Properties of this compound Analytical Standard

PropertyValueSource(s)
CAS Number 4158-12-7[1][3][4][5]
Molecular Formula C₁₈H₃₄O₃[1][3][4]
Molecular Weight 298.46 g/mol [1][4]
Purity Typically ≥98%[4]
Storage Conditions 2-8°C, sealed in a dry environment[4][6]

Causality in Practice: The purity of the standard directly impacts the accuracy of the calibration curve. Impurities can lead to an overestimation of the standard's concentration, causing a systematic underestimation of the analyte in unknown samples. Proper storage is crucial to prevent degradation, which would similarly compromise quantification.

From Matrix to Analyte: Sample Preparation Protocols

The primary goal of sample preparation is to isolate 10-oxo-ODA from interfering matrix components such as proteins, phospholipids, and salts, which can suppress ionization in mass spectrometry and compromise the analytical column.[7] The choice of method depends on the sample matrix, required throughput, and desired level of cleanliness.

G cluster_0 Sample Preparation Workflow cluster_1 Extraction Choices BiologicalMatrix Biological Matrix (Plasma, Serum, Urine, Tissue) AddIS Spike Internal Standard BiologicalMatrix->AddIS Extraction Extraction Method AddIS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation LLE Liquid-Liquid Extraction (LLE) SPE Solid-Phase Extraction (SPE) PP Protein Precipitation (PP) Reconstitution Reconstitute in Mobile Phase / Derivatization Solvent Evaporation->Reconstitution Analysis LC-MS or GC-MS Analysis Reconstitution->Analysis

Caption: General workflow for extracting 10-oxo-ODA from biological samples.

Protocol 1: Liquid-Liquid Extraction (LLE) for Tissues and Plasma

This method is robust and suitable for a broad range of lipids, based on the principle of partitioning the analyte between immiscible liquid phases.[8]

Step-by-Step Methodology:

  • Sample Preparation:

    • Tissues: Weigh ~100 mg of frozen tissue and homogenize it in 2 mL of a 2:1 (v/v) chloroform:methanol mixture.[8]

    • Plasma/Serum: To 100 µL of sample, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.[8]

  • Internal Standard: Add an appropriate internal standard (e.g., stable isotope-labeled 10-oxo-ODA) to the homogenate. This is crucial for correcting for analyte loss during sample processing.

  • Extraction: Vortex the mixture vigorously for 2 minutes, then agitate on an orbital shaker for 20 minutes at room temperature.[8]

  • Phase Separation: Add 0.5 mL of 0.9% NaCl solution (or MS-grade water). Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes to induce phase separation.

  • Collection: Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer to a clean tube.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitution: The dried extract is now ready for reconstitution for LC-MS analysis or for the derivatization procedure for GC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Extracts

SPE provides a more selective extraction, yielding a cleaner sample by retaining the analyte on a solid sorbent while matrix interferences are washed away. This is particularly useful for complex matrices like urine.

Step-by-Step Methodology:

  • Sample Pre-treatment: To 500 µL of plasma or urine, add an internal standard and 1.5 mL of 0.1% formic acid in acetonitrile to precipitate proteins. Vortex and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant.[8]

  • Cartridge Conditioning: Condition a mixed-mode or reverse-phase SPE cartridge with 3 mL of methanol, followed by 3 mL of water.

  • Equilibration: Equilibrate the cartridge with 3 mL of an appropriate buffer (e.g., 100 mM ammonium acetate, pH 6.0).[8]

  • Sample Loading: Load the pre-treated supernatant onto the cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities, followed by 3 mL of hexane to remove non-polar interferences.[8]

  • Elution: Elute 10-oxo-ODA with 2 mL of a suitable solvent, such as 5% formic acid in acetonitrile.[8]

  • Drying & Reconstitution: Evaporate the eluate to dryness and reconstitute as required for the analytical method.[8]

Core Analytical Methodologies

A. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the analysis of 10-oxo-ODA as it can measure the native compound with high sensitivity and selectivity without the need for derivatization. The technique separates the analyte from other molecules via liquid chromatography before it is ionized and detected by a mass spectrometer.

G cluster_0 LC-MS/MS Workflow Sample Reconstituted Extract UPLC UPLC Separation (e.g., C18 Column) Sample->UPLC Ionization Electrospray Ionization (ESI Negative) UPLC->Ionization Q1 Quadrupole 1 (Q1) Precursor Ion Selection [M-H]⁻ = m/z 297.25 Ionization->Q1 Q2 Quadrupole 2 (Q2) Collision-Induced Dissociation Q1->Q2 Q3 Quadrupole 3 (Q3) Product Ion Selection Q2->Q3 Detector Detector Q3->Detector

Caption: Workflow for the quantitative analysis of 10-oxo-ODA by LC-MS/MS.

Protocol: UPLC-MS/MS Method for this compound

  • Sample Preparation: Reconstitute the dried extract from LLE or SPE in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial.

  • Chromatographic and Mass Spectrometric Conditions: The following parameters serve as a validated starting point and should be optimized for the specific instrumentation used.

Table 2: Typical UPLC/HPLC Parameters

ParameterRecommended Setting
Column C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 100% B over 10 min, hold for 2 min, re-equilibrate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temp 40°C

Table 3: Typical Tandem Mass Spectrometry (MS/MS) Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion [M-H]⁻ m/z 297.25
Product Ions (Example) To be determined empirically by infusing the standard. Likely fragments from cleavage around the keto group or loss of water/carboxyl group.
Collision Energy Optimize for maximum signal of the product ion.
Dwell Time 100-200 msec[9]

Trustworthiness through Validation: The method must be validated by establishing linearity with a calibration curve (typically 1-1000 ng/mL), determining the limit of detection (LOD) and limit of quantification (LOQ), and assessing accuracy and precision through quality control samples at low, medium, and high concentrations.[10]

B. Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of 10-oxo-ODA by GC-MS is challenging due to its low volatility and the presence of a polar carboxylic acid group.[11] A derivatization step is mandatory to convert the analyte into a more volatile and thermally stable form.[2][11][12] A two-step procedure involving methoximation followed by silylation is highly effective.[11]

Principle of Derivatization:

  • Methoximation: The ketone group is protected by reacting it with methoxyamine hydrochloride. This forms a stable methoxime derivative, which crucially prevents keto-enol tautomerism that can lead to multiple, confounding peaks in the chromatogram.[11]

  • Silylation: The carboxylic acid group is converted into a volatile trimethylsilyl (TMS) ester by reacting it with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This step significantly increases the molecule's volatility.[11][13]

G cluster_0 GC-MS Workflow with Derivatization DriedExtract Dried Sample Extract Methoximation Step 1: Methoximation (Methoxyamine HCl in Pyridine) Protects Keto Group DriedExtract->Methoximation Silylation Step 2: Silylation (BSTFA + 1% TMCS) Derivatizes Carboxyl Group Methoximation->Silylation GC_Analysis GC-MS Analysis Silylation->GC_Analysis

Caption: The mandatory two-step derivatization workflow for GC-MS analysis.

Protocol: Derivatization and GC-MS Analysis

  • Sample Preparation: Ensure the dried sample extract is completely free of water, as moisture will quench the silylation reagent.

  • Methoximation Step:

    • Prepare a fresh solution of 20 mg/mL methoxyamine hydrochloride in anhydrous pyridine.

    • To the dried extract, add 50 µL of this solution.

    • Seal the vial and heat at 60°C for 60 minutes.[13]

    • Allow the vial to cool to room temperature.

  • Silylation Step:

    • To the cooled reaction mixture, add 100 µL of BSTFA with 1% TMCS as a catalyst.[11]

    • Seal the vial tightly and heat at 70°C for 45 minutes.[11]

    • Allow the vial to cool to room temperature before GC-MS analysis.

  • GC-MS Conditions:

Table 4: Typical GC-MS Parameters

ParameterRecommended Setting
GC Column DB-5ms, HP-5ms, or similar (e.g., 30m x 0.25mm x 0.25µm)
Injector Temp 280°C
Oven Program Initial 100°C for 2 min, ramp at 10°C/min to 250°C, then ramp at 5°C/min to 300°C, hold for 5 min.[11]
Carrier Gas Helium, constant flow ~1 mL/min
Ion Source Temp 230°C
Ionization Mode Electron Impact (EI), 70 eV
Mass Range m/z 50-650

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low Recovery Incomplete extraction or derivatization.Optimize extraction solvent/pH. Ensure derivatization reagents are fresh and the sample is dry.
Peak Tailing (LC/GC) Active sites on the column or liner; secondary interactions.Use a new column or a deactivated injector liner for GC. Ensure mobile phase pH is appropriate.
Multiple Peaks (GC-MS) Incomplete methoximation leading to keto-enol tautomers.Ensure complete dryness before derivatization. Optimize methoximation reaction time and temperature.[11]
Signal Suppression (LC-MS) Matrix effects from co-eluting compounds.Improve sample cleanup using SPE. Dilute the sample. Adjust chromatography to separate the analyte from the interference.

Conclusion

The quantitative analysis of this compound is a critical capability for advancing research in lipidomics and related fields. Success hinges on a multi-faceted approach grounded in scientific integrity. This begins with the use of a high-purity, certified analytical standard. For analysis, LC-MS/MS offers a direct, sensitive, and high-throughput method for quantifying the native molecule. Alternatively, GC-MS provides a robust, high-resolution option, provided that a validated two-step derivatization protocol is meticulously followed to ensure the analyte is suitable for gas-phase analysis. By implementing the detailed protocols and understanding the causality behind each step outlined in this guide, researchers can generate accurate, reproducible, and trustworthy data.

References

  • Cleanchem. CERTIFICATE OF ANALYSIS - this compound. Available at: [Link]

  • MDPI. (2021). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. Available at: [Link]

  • MySkinRecipes. This compound. Available at: [Link]

  • Chemsrc. This compound | CAS#:4158-12-7. Available at: [Link]

  • PubMed Central (PMC). (2020). Recent advances in the mass spectrometric analysis of glycosphingolipidome – A review. Available at: [Link]

  • Waters. Targeted Metabolomics and Lipidomics. Available at: [Link]

  • Journal of the American Society for Mass Spectrometry. (2023). Utilization of LC–MS/MS and Drift Tube Ion Mobility for Characterizing Intact Oxidized Arachidonate-Containing Glycerophosphatidylethanolamine. Available at: [Link]

  • Masinde Muliro University of Science and Technology. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Available at: [Link]

  • ResearchGate. (2012). (PDF) Derivatization reactions and reagents for gas chromatography analysis. Available at: [Link]

  • PubMed Central (PMC). (2018). Liquid Chromatography-Tandem Mass Spectrometry of Desoxo-Narchinol a and Its Pharmacokinetics and Oral Bioavailability in Rats and Mice. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). NMAM METHOD 8327. Available at: [Link]

  • Semantic Scholar. Derivatization Methods in GC and GC/MS. Available at: [Link]

  • MDPI. (2022). A Comprehensive Study for Determination of Free Fatty Acids in Selected Biological Materials: A Review. Available at: [Link]

Sources

Anwendungsleitfaden: Derivatisierungsstrategien für 10-Oxooctadecansäure zur chromatographischen Analyse

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung

10-Oxooctadecansäure (auch als 10-Ketostearinsäure bekannt) ist eine oxidierte Fettsäure, die in verschiedenen biologischen und kommerziellen Systemen vorkommt.[1][2][3] Ihre Analyse stellt aufgrund der Präsenz von zwei polaren funktionellen Gruppen – einer Carbonsäure und einer Ketogruppe – eine erhebliche Herausforderung dar.[4] Diese Gruppen verleihen dem Molekül eine geringe Flüchtigkeit und thermische Instabilität, was zu Problemen wie schlechter Peakform, thermischem Abbau und geringer Empfindlichkeit bei der direkten gaschromatographischen (GC) Analyse führt.[4][5] Für die Flüssigchromatographie (LC) können diese polaren Gruppen ebenfalls die Retention und die Ionisationseffizienz in der Massenspektrometrie (MS) beeinträchtigen.

Die Derivatisierung ist ein entscheidender Schritt in der Probenvorbereitung, um diese analytischen Hürden zu überwinden. Dieser Prozess modifiziert die funktionellen Gruppen des Analyten chemisch, um seine Flüchtigkeit und thermische Stabilität für die GC zu erhöhen oder seine chromatographischen und Detektionseigenschaften für die LC zu verbessern.[4][5] Dieser Leitfaden bietet detaillierte Protokolle und die wissenschaftliche Begründung für die robuste Derivatisierung von 10-Oxooctadecansäure für die GC-MS- und LC-MS-Analyse.

Teil 1: Derivatisierung für die Gaschromatographie-Massenspektrometrie (GC-MS)

Für die GC-MS-Analyse ist das primäre Ziel, die Flüchtigkeit zu erhöhen und die thermische Stabilität zu verbessern. Eine zweistufige Derivatisierung, die sowohl auf die Keton- als auch auf die Carbonsäuregruppe abzielt, ist die am meisten empfohlene und validierte Strategie.[4][6]

Wissenschaftliche Begründung:

  • Methoxyaminierung der Ketogruppe: Der erste Schritt ist die Reaktion der Ketogruppe mit Methoxyaminhydrochlorid (MOX).[6][7][8] Diese Reaktion wandelt das Keton in ein stabiles Methoxim-Derivat um.[4][7] Dieser Schritt ist entscheidend, da er die Tautomerisierung (Enolisierung) der Ketogruppe während des nachfolgenden Silylierungsschritts bei hoher Temperatur verhindert.[7][8] Ohne diesen Schutzschritt könnte die Enolisierung zur Bildung mehrerer Derivate aus einer einzigen Verbindung führen, was zu gespaltenen oder verbreiterten Peaks im Chromatogramm führt.[6][7]

  • Silylierung der Carbonsäuregruppe: Nach dem Schutz der Ketogruppe wird die Carbonsäuregruppe silyliert.[6][7] Silylierungsreagenzien wie N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) oder N,O-Bis(trimethylsilyl)trifluoroacetamid (BSTFA) ersetzen den aktiven Wasserstoff der Carboxylgruppe durch eine unpolare Trimethylsilyl (TMS)-Gruppe.[6][7][9] Diese Umwandlung neutralisiert die Polarität der Carbonsäure, erhöht die Flüchtigkeit des Moleküls erheblich und verbessert die thermische Stabilität, was scharfe, symmetrische Peaks im GC ermöglicht.[5][8]

Workflow für die GC-MS-Derivatisierung

Workflow der zweistufigen Derivatisierung für GC-MS cluster_prep Probenvorbereitung cluster_step1 Schritt 1: Methoxyaminierung cluster_step2 Schritt 2: Silylierung cluster_analysis Analyse Start Getrockneter Probenextrakt (enthält 10-Oxooctadecansäure) Reagent1 MOX-Reagenz zugeben (z.B. 20 mg/mL in Pyridin) Start->Reagent1 Incubate1 Inkubieren (z.B. 90 min bei 37°C) Reagent1->Incubate1 Reagent2 Silylierungsreagenz zugeben (z.B. MSTFA + 1% TMCS) Incubate1->Reagent2 Incubate2 Inkubieren (z.B. 30 min bei 37°C) Reagent2->Incubate2 End Analyse mittels GC-MS Incubate2->End

Abbildung 1: Workflow der zweistufigen Derivatisierung für GC-MS.

Detailliertes Protokoll: Methoxyaminierung gefolgt von Silylierung

Dieses Protokoll ist eine allgemeine Richtlinie und kann je nach Probenmatrix und Konzentration des Analyten eine Optimierung erfordern.[6]

Materialien:

  • Getrockneter Probenextrakt, der 10-Oxooctadecansäure enthält

  • Methoxyaminhydrochlorid (MOX) Lösung (20 mg/mL in wasserfreiem Pyridin)

  • N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) mit 1% Trimethylchlorsilan (TMCS)

  • Reaktionsgefäße (2 mL) mit PTFE-ausgekleideten Kappen

  • Heizblock oder Ofen

  • Vortex-Mischer

  • Stickstoff-Evaporator

Verfahren:

  • Rekonstitution: Stellen Sie sicher, dass der Probenextrakt vollständig trocken ist, um eine Reaktion der Reagenzien mit Wasser zu verhindern.

  • Methoxyaminierung:

    • Geben Sie 50 µL der MOX-Lösung in das trockene Probengefäß.[6]

    • Verschließen Sie das Gefäß fest und vortexen Sie es 1 Minute lang, um den Rückstand vollständig aufzulösen.[6]

    • Inkubieren Sie die Mischung 90 Minuten lang bei 37°C in einem Heizblock.[6][7]

  • Silylierung:

    • Kühlen Sie das Gefäß nach der Inkubation auf Raumtemperatur ab.

    • Geben Sie 80 µL MSTFA (+ 1% TMCS) in das Reaktionsgefäß.

    • Verschließen Sie das Gefäß erneut fest und vortexen Sie es kurz.

    • Inkubieren Sie die Mischung 30 Minuten lang bei 37°C.[7]

  • Analyse:

    • Nach dem Abkühlen ist die Probe bereit für die Injektion in das GC-MS-System. Eine Überführung in ein separates Autosampler-Vial ist üblich.

ParameterEmpfohlene EinstellungBegründung
GC-Säule Niedrigpolare Phenyl-Arylen-Polysiloxan-Säule (z.B. DB-5ms, HP-5ms)Bietet eine gute Trennung für eine breite Palette von TMS-Derivaten.
Injektor-Temperatur 250 - 280 °CGewährleistet eine schnelle Verdampfung des derivatisierten Analyten ohne thermischen Abbau.
Ofenprogramm Start bei 100 °C, Rampe mit 10 °C/min auf 300 °C, 10 min haltenEin typisches Programm, das eine gute Trennung von Fettsäurederivaten ermöglicht. Muss eventuell optimiert werden.
Ionenquelle-Temp. 230 °CStandardtemperatur für die Elektronenstoßionisation (EI).
Quadrupol-Temp. 150 °CStandardtemperatur zur Minimierung von Kontaminationen.
MS-Modus Scan (m/z 50-650) oder Selected Ion Monitoring (SIM)Der Scan-Modus dient der Identifizierung, während der SIM-Modus für eine erhöhte Empfindlichkeit und Quantifizierung verwendet wird.

Tabelle 1: Typische GC-MS-Bedingungen für die Analyse von derivatisierter 10-Oxooctadecansäure.

Teil 2: Derivatisierungsstrategien für die Flüssigchromatographie (LC-MS)

Für die LC-MS-Analyse ist die Derivatisierung nicht immer zwingend erforderlich, kann aber die Empfindlichkeit, die chromatographische Leistung und die Selektivität erheblich verbessern. Die Ziele unterscheiden sich von denen der GC; anstatt die Flüchtigkeit zu erhöhen, zielt die LC-Derivatisierung darauf ab, die Ionisationseffizienz zu verbessern oder eine chromophore Gruppe für die UV-Detektion hinzuzufügen.[10]

Strategie 1: Direkte Analyse (ohne Derivatisierung)

10-Oxooctadecansäure kann direkt mittels Umkehrphasen-LC (RP-LC) gekoppelt mit Elektrospray-Ionisations-Massenspektrometrie (ESI-MS) analysiert werden.

  • Wissenschaftliche Begründung: Die Carbonsäuregruppe kann im negativen Ionenmodus leicht deprotoniert werden ([M-H]⁻), was eine empfindliche Detektion ermöglicht. Die Analyse erfordert eine sorgfältige Optimierung der mobilen Phase, typischerweise durch Zugabe kleiner Mengen einer schwachen Säure (z.B. Ameisensäure) oder eines Puffers (z.B. Ammoniumacetat), um eine gute Peakform und eine stabile Ionisation zu gewährleisten.[11]

  • Vorteile: Schnelle Probenvorbereitung, vermeidet potenzielle Verluste oder Artefakte durch Derivatisierungsreaktionen.

  • Nachteile: Kann unter schlechter Retentionszeit auf C18-Säulen, Peak-Tailing und geringerer Empfindlichkeit im Vergleich zu derivatisierten Proben leiden.

Strategie 2: Derivatisierung mit 2,4-Dinitrophenylhydrazin (DNPH)

Diese Strategie zielt spezifisch auf die Ketogruppe ab und ist besonders nützlich, wenn eine UV-Detektion gewünscht ist oder die Empfindlichkeit im MS verbessert werden muss.

  • Wissenschaftliche Begründung: DNPH reagiert in saurem Milieu mit der Ketogruppe zu einem stabilen 2,4-Dinitrophenylhydrazon-Derivat.[10][12][13] Dieses Derivat besitzt einen starken Chromophor, der eine hochempfindliche Detektion mittels UV-Vis-Detektor (typischerweise um 360 nm) ermöglicht.[14] Darüber hinaus kann die DNPH-Gruppe die Ionisationseffizienz in der ESI-MS verbessern.

  • Vorteile: Erhöht die Empfindlichkeit für die UV- und MS-Detektion erheblich.[10][13] Die Derivate sind stabil und zeigen ein gutes chromatographisches Verhalten auf RP-Säulen.[10]

  • Nachteile: Erfordert einen zusätzlichen Schritt in der Probenvorbereitung. Das DNPH-Reagenz selbst und seine Verunreinigungen können zu Interferenzen im Chromatogramm führen.[15]

Workflow für die LC-UV/MS-Derivatisierung

Workflow der DNPH-Derivatisierung für LC-Analyse cluster_prep Probenvorbereitung cluster_derivatization Derivatisierung cluster_cleanup Aufreinigung (Optional) cluster_analysis Analyse Start Probenlösung (in Acetonitril) Reagent DNPH-Lösung zugeben (in saurem Medium) Start->Reagent Incubate Reagieren lassen (z.B. 1h bei 40°C) Reagent->Incubate SPE SPE-Aufreinigung (zur Entfernung von überschüssigem Reagenz) Incubate->SPE End Analyse mittels RP-LC-UV/MS SPE->End

Abbildung 2: Workflow der DNPH-Derivatisierung für LC-Analyse.

Detailliertes Protokoll: DNPH-Derivatisierung

Dieses Protokoll basiert auf etablierten Methoden zur Derivatisierung von Carbonylverbindungen.[12][15]

Materialien:

  • Probenlösung, die 10-Oxooctadecansäure enthält (typischerweise in Acetonitril gelöst)

  • DNPH-Reagenzlösung (z.B. 0,5 mg/mL in Acetonitril mit 1% Schwefelsäure oder Salzsäure)

  • Reaktionsgefäße

  • Heizblock oder Wasserbad

Verfahren:

  • Reaktion:

    • Mischen Sie ein Aliquot Ihrer Probenlösung mit einem Überschuss der DNPH-Reagenzlösung in einem Reaktionsgefäß. Ein molares Verhältnis von DNPH zu Keton von >100 ist oft optimal.[12]

    • Verschließen Sie das Gefäß und mischen Sie es gut.

    • Inkubieren Sie die Mischung für 1 Stunde bei 40°C.[12]

  • Neutralisation/Aufreinigung (optional, aber empfohlen):

    • Nach dem Abkühlen kann die Reaktion durch Zugabe einer Base (z.B. Kaliumhydrogencarbonatlösung) gestoppt werden.

    • Um überschüssiges DNPH-Reagenz zu entfernen, das die Analyse stören kann, kann eine Festphasenextraktion (SPE) mit einer C18-Kartusche durchgeführt werden.[15]

  • Analyse:

    • Die resultierende Lösung ist bereit für die Injektion in das LC-System.

ParameterEmpfohlene EinstellungBegründung
LC-Säule C18-Umkehrphasensäule (z.B. 2.1 x 100 mm, <3 µm Partikelgröße)Standard für die Trennung von hydrophoben Derivaten wie DNPH-Hydrazonen.
Mobile Phase A Wasser + 0.1% AmeisensäureSäurezusatz verbessert die Peakform und fördert die Ionisation.
Mobile Phase B Acetonitril oder Methanol + 0.1% AmeisensäureOrganisches Lösungsmittel zur Elution der Analyten.
Gradient Start bei 50% B, Rampe auf 95-100% B über 10-15 minEin typischer Gradient, der an die spezifische Probe angepasst werden muss.
UV-Detektion 360 nmOptimale Wellenlänge für die Detektion von DNPH-Derivaten.
MS-Ionenmodus Negativ- oder Positiv-Ionen-ESIDer negative Modus detektiert die deprotonierte Carbonsäure, während der positive Modus das protonierte Hydrazon detektieren kann. Muss empirisch ermittelt werden.

Tabelle 2: Typische LC-UV/MS-Bedingungen für die Analyse von DNPH-derivatisierter 10-Oxooctadecansäure.

Zusammenfassung und Empfehlungen

Die Wahl der geeigneten Derivatisierungsstrategie hängt von der analytischen Plattform und den Zielen der Studie ab.

  • Für die GC-MS-Analyse ist eine zweistufige Methoxyaminierung-Silylierung unerlässlich. Sie adressiert sowohl die Reaktivität der Ketogruppe als auch die Polarität der Carbonsäuregruppe und liefert robuste, reproduzierbare Ergebnisse.

  • Für die LC-MS-Analyse kann die direkte Analyse ohne Derivatisierung für ein schnelles Screening ausreichend sein. Für eine höhere Empfindlichkeit und Quantifizierung, insbesondere bei niedrigen Konzentrationen oder wenn eine UV-Detektion erforderlich ist, wird die DNPH-Derivatisierung der Ketogruppe dringend empfohlen.

Durch die Anwendung dieser detaillierten Protokolle und das Verständnis der zugrunde liegenden chemischen Prinzipien können Forscher eine genaue und zuverlässige Quantifizierung von 10-Oxooctadecansäure in komplexen Matrizes erreichen.

Referenzen

  • Marten, S., & Naguschewski, M. (n.d.). Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. KNAUER. Abgerufen von [Link]

  • Dobarganes, C., & Márquez-Ruiz, G. (n.d.). Analysis of Oxidized Fatty Acids. AOCS. Abgerufen von [Link]

  • Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Abgerufen von [Link]

  • Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Abgerufen von [Link]

  • Christie, W. W., & Brechany, E. Y. (1992). Identification of the saturated oxo fatty acids in cheese. Journal of Dairy Research, 59(1), 57-64. Abgerufen von [Link]

  • Zhang, X., et al. (2010). Determination of ketoacids in drinking water by DNPH derivatization and LC-ESI-MS/MS. Talanta, 81(3), 950-955. Abgerufen von [Link]

  • Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent. Abgerufen von [Link]

  • Christie, W. W., & Brechany, E. Y. (1992). Identification of the saturated oxo fatty acids in cheese. ResearchGate. Abgerufen von [Link]

  • Li, J., et al. (2019). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. International Journal of Analytical Chemistry. Abgerufen von [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). EPA. Abgerufen von [Link]

  • Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 5(1), 1-13. Abgerufen von [Link]

  • Le, A., et al. (2012). Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism. Journal of Visualized Experiments, (68), e4226. Abgerufen von [Link]

  • Requena, R., et al. (2011). Determination of 10-hydroxystearic, 10-ketostearic, 8-hydroxypalmitic, and 8-ketopalmitic acids in milk fat by solid-phase extraction plus gas chromatography-mass spectrometry. ResearchGate. Abgerufen von [Link]

  • Requena, R., et al. (2011). Determination of 10-hydroxystearic, 10-ketostearic, 8-hydroxypalmitic, and 8-ketopalmitic acids in milk fat by solid-phase extraction plus gas chromatography-mass spectrometry. Journal of Dairy Science, 94(12), 5845-5853. Abgerufen von [Link]

  • Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis. In Encyclopedia of Chromatography. Abgerufen von [Link]

  • Murphy, R. C., et al. (n.d.). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. LIPID MAPS. Abgerufen von [Link]

  • Nacalai Tesque. (n.d.). Fatty Acid Analysis by HPLC. Nacalai Tesque. Abgerufen von [Link]

  • Phenomenex. (n.d.). Derivatisierung für die Gaschromatographie. Phenomenex. Abgerufen von [Link]

  • Doriane, T., & Yamada, M. (n.d.). 10 min LC-MSMS analysis of fatty acids in triacylglycerols to compare human serum and food. Shimadzu. Abgerufen von [Link]

  • Wang, Y., et al. (2023). LC-MS/MS-Based Determination and Optimization of Linoleic Acid Oxides in Baijiu and Their Variation with Storage Time. Foods, 12(23), 4301. Abgerufen von [Link]

  • Rajasekaran, A., et al. (2017). Comprehensive review on gas chromatographic analysis of fatty acids in coconut oil. Indo American Journal of Pharmaceutical Sciences, 4(10), 3845-3852. Abgerufen von [Link]

  • Jipescu, I., et al. (2019). Derivatization Methods in GC and GC/MS. IntechOpen. Abgerufen von [Link]

  • Universität Duisburg-Essen. (n.d.). Entwicklung neuer Derivatisierungsmethoden für die GC-MS Analyse von Perfluorcarbonsäuren in variablen Probenmatrices. OPUS. Abgerufen von [Link]

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Application Note: Quantitative Analysis of 10-Oxooctadecanoic Acid in Tissues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 10-Oxooctadecanoic Acid

This compound (10-oxo-ODA), also known as 10-ketostearic acid, is an oxidized fatty acid (oxylipin) derived from the oxidation of oleic or stearic acid. Oxylipins are potent signaling molecules that play crucial roles in a myriad of biological processes, including inflammation and immune responses. The concentration of specific oxylipins like 10-oxo-ODA in tissues can serve as a critical biomarker for oxidative stress and metabolic dysregulation, making its accurate quantification essential for research in metabolic diseases, cardiovascular conditions, and drug development.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for analyzing lipids due to its high sensitivity, specificity, and throughput.[1][2] This application note provides a comprehensive, field-proven protocol for the extraction, separation, and quantification of 10-oxo-ODA from complex tissue matrices, ensuring data integrity and reproducibility for researchers.

Principle of the Analytical Method

This method employs a systematic workflow to ensure accurate quantification. The core principle relies on the effective liberation of 10-oxo-ODA from the tissue matrix, its purification from interfering substances, and its highly specific detection using tandem mass spectrometry.

The workflow begins with the mechanical homogenization of tissue in the presence of an antioxidant and a deuterated internal standard. The internal standard, which is added at the very beginning of the process, is chemically identical to the analyte but mass-shifted, allowing it to account for analyte loss during every subsequent step of sample preparation and for variations in instrument response.[3][4] A biphasic liquid-liquid extraction (LLE), based on the well-established Bligh and Dyer method, is used to efficiently separate lipids from other cellular components.[5] The extracted lipids are then concentrated and injected into a reverse-phase LC system for chromatographic separation. Finally, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides definitive identification and precise quantification.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Tissue 1. Tissue Sample Collection (Flash-frozen, ~20-50 mg) IS_Spike 2. Addition of Antioxidant (BHT) & Internal Standard (10-oxo-ODA-d4) Tissue->IS_Spike Homogenize 3. Homogenization (Ice-cold Methanol) IS_Spike->Homogenize Extract 4. Liquid-Liquid Extraction (Chloroform/Methanol/Water) Homogenize->Extract Separate 5. Phase Separation (Centrifugation) Extract->Separate Collect 6. Collect Organic Layer (Lower Chloroform Phase) Separate->Collect Dry 7. Solvent Evaporation (Under Nitrogen Stream) Collect->Dry Reconstitute 8. Reconstitution (Mobile Phase) Dry->Reconstitute LC 9. LC Separation (Reversed-Phase C18) Reconstitute->LC MS 10. MS/MS Detection (ESI-, MRM Mode) LC->MS Quant 11. Quantification (Internal Standard Calibration) MS->Quant

Materials, Reagents, and Instrumentation

Standards and Reagents
  • Analytical Standard: this compound (≥98% purity)

  • Internal Standard (IS): this compound-d4 (or a suitable analog such as 13-HODE-d4)

  • Solvents: Methanol, Acetonitrile, Chloroform, Water, n-Hexane (all LC-MS grade or equivalent)

  • Additives: Formic acid (LC-MS grade), Butylated hydroxytoluene (BHT)

  • Extraction Salts: Sodium Chloride (NaCl)

Instrumentation and Consumables
  • Homogenizer: Bead beater or rotor-stator homogenizer

  • Centrifuge: Capable of 3,000 x g and 4°C

  • Evaporation System: Nitrogen evaporator with a water bath

  • LC System: UHPLC or HPLC system (e.g., Shimadzu Nexera, Waters ACQUITY)

  • LC Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size)

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., SCIEX QTRAP series, Agilent 6400 series)

  • Vials and Caps: Autosampler vials with Teflon-lined caps

Detailed Experimental Protocols

Protocol 1: Preparation of Standards and Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10-oxo-ODA and the internal standard in ethanol to prepare individual 1 mg/mL stock solutions. Store at -80°C.[6]

  • Working Internal Standard (1 µg/mL): Dilute the IS stock solution with methanol to create a 1 µg/mL working solution. This will be added to samples.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the 10-oxo-ODA stock solution in methanol. A typical concentration range is 1-1000 ng/mL. Fortify each calibration level with the internal standard to a final concentration of 100 ng/mL.

Protocol 2: Tissue Homogenization and Lipid Extraction

This protocol is a modified Bligh and Dyer procedure, optimized for small tissue samples to ensure high recovery of oxylipins.[5][6]

  • Preparation: On dry ice, weigh approximately 20-50 mg of frozen tissue into a 2 mL tube containing ceramic beads.

  • Spiking: To each sample, add 10 µL of the 1 µg/mL internal standard working solution and 10 µL of a 0.2 mg/mL BHT solution in methanol to prevent auto-oxidation during sample processing.[7]

  • Homogenization: Add 500 µL of ice-cold methanol. Homogenize the tissue using a bead beater for 2-3 cycles of 45 seconds each, cooling the samples on ice between cycles.

  • Extraction:

    • Add 1 mL of chloroform to the homogenate. Vortex vigorously for 2 minutes.

    • Add 300 µL of LC-MS grade water. Vortex for another 2 minutes.

  • Phase Separation: Centrifuge the samples at 3,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous/methanol layer, a protein disk in the middle, and a lower organic (chloroform) layer containing the lipids.

  • Collection: Carefully aspirate the lower organic layer using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Drying: Evaporate the chloroform extract to complete dryness under a gentle stream of nitrogen at 30-35°C.

  • Reconstitution: Reconstitute the dried lipid residue in 100 µL of methanol/water (80:20, v/v). Vortex for 30 seconds, then transfer to an autosampler vial for analysis.

Protocol 3: LC-MS/MS Analysis

The chromatographic and mass spectrometric parameters must be optimized to achieve sensitive and specific detection. Negative mode ESI is preferred for detecting the deprotonated [M-H]⁻ precursor ion of 10-oxo-ODA.[8]

Table 1: Liquid Chromatography Parameters

ParameterValue
ColumnC18 Reversed-Phase (100 x 2.1 mm, 1.8 µm)
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile/Methanol (90:10, v/v) + 0.1% Formic Acid
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient Program Time (min)
0.0
1.0
8.0
10.0
10.1
12.0

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Negative
Scan TypeMultiple Reaction Monitoring (MRM)
Spray Voltage-4500 V
Source Temperature400°C
Nebulizer Gas (Gas 1)45 psi
Heater Gas (Gas 2)50 psi
Curtain Gas30 psi
MRM Transitions Analyte
10-oxo-ODA
10-oxo-ODA-d4 (IS)

Note: The molecular formula for 10-oxo-ODA is C₁₈H₃₄O₃, with a monoisotopic mass of 298.25 g/mol . The precursor ion [M-H]⁻ is m/z 297.2. Product ions and collision energies should be optimized on the specific instrument used.

Data Analysis and Method Validation

Quantification

Quantification is performed by constructing a calibration curve. The peak area ratio of the 10-oxo-ODA MRM transition to the internal standard MRM transition is plotted against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically applied. The concentration in the tissue sample is calculated from this curve and reported as ng per mg of tissue.

Method Performance Characteristics

A robust method validation should be performed to ensure data quality.[1][9] Key parameters include linearity, sensitivity, accuracy, and precision.

Table 3: Summary of Method Validation Parameters

ParameterTypical Performance Metric
Linearity (R²)> 0.995
Lower Limit of Quantitation (LLOQ)1-5 ng/mL
Accuracy (% Bias at LLOQ, LQC, MQC, HQC)85-115%
Precision (%RSD at LLOQ, LQC, MQC, HQC)< 15%
Extraction Recovery> 80%

Conclusion

This application note details a reliable and sensitive LC-MS/MS method for the quantification of this compound in tissue samples. The protocol emphasizes robust sample preparation using a proven liquid-liquid extraction technique and the critical use of a stable isotope-labeled internal standard to ensure accuracy. By following this comprehensive guide, researchers in drug development and life sciences can confidently generate high-quality, reproducible data on this important lipid biomarker, advancing our understanding of its role in health and disease.

References

  • Liakh, I., Pakiet, A., Sledzinski, T., & Mika, A. (2019). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. Molecules, 24(8), 1639. Available from: [Link]

  • Gouveia-Figueira, S., & Nording, M. L. (2015). A multi-pathway non-targeted metabolomics approach to study the metabolism of the endocannabinoid/endocannabinoid-like lipidome. AIMS Molecular Science, 2(3), 316-335.
  • Ostermann, A. I., Willenberg, I., & Schebb, N. H. (2015). Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS. Analytical and Bioanalytical Chemistry, 407(5), 1403–1414. Available from: [Link]

  • Fan, Y., et al. (2018). Effects of Diets Enriched in Linoleic Acid and Its Peroxidation Products on Brain Fatty Acids, Oxylipins, and Aldehydes in Mice. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1863(10), 1206-1213.
  • Moon, Y. A., et al. (2011). Oxidized Fatty Acid Analysis by Charge Switch Derivatization, Selected Reaction Monitoring and Accurate Mass Quantification. Analytical Chemistry, 83(12), 4842–4850. Available from: [Link]

  • Hammond, B. R., & Murphy, R. C. (2013). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. Journal of Visualized Experiments, (73), 50130. Available from: [Link]

  • Veličković, D., et al. (2019). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. Journal of Medical Biochemistry, 38(4), 498-506. Available from: [Link]

  • Varesio, E., et al. (2015). A rapid LC–MS/MS method for quantitative profiling of fatty acids, sterols, glycerolipids, glycerophospholipids and sphingolipids in grapes. Talanta, 140, 52-61. Available from: [Link]

  • Koch, C., et al. (2024). Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool. Molecules, 29(9), 2137. Available from: [Link]

  • Sannova (n.d.). Analysis of Lipids via Mass Spectrometry. Available from: [Link]

  • Quehenberger, O., et al. (2011). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Biochimica et Biophysica Acta, 1811(11), 648-656. Available from: [Link]

  • Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipides from animal tissues. The Journal of biological chemistry, 226(1), 497–509.
  • LIPID MAPS (2007). Internal standards for lipidomic analysis. Available from: [Link]

  • Sharma, K., et al. (2017). Quantitative analysis of lipids: a higher-throughput LC–MS/MS-based method and its comparison to ELISA. Bioanalysis, 9(3), 241-253. Available from: [Link]

  • Han, X., & Gross, R. W. (2013). RPLC-Ion-Trap-FTMS Method for Lipid Profiling of Plasma: Method Validation and Application to p53 Mutant Mouse Model. Journal of Proteome Research, 12(7), 3447-3457.
  • Doriane, T., & Yamada, M. (n.d.). 10 min LC-MSMS analysis of fatty acids in triacylglycerols to compare human serum and food. Shimadzu Corporation. Available from: [Link]

  • Chan, R. B., et al. (2024). A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. bioRxiv. Available from: [Link]

  • Hanus, M., et al. (2015). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Metabolites, 5(3), 437-453. Available from: [Link]

  • Zenodo (2021). Technical recommendations for liquid chromatography mass spectrometry analysis of oxylipins. Available from: [Link]

  • Pañeda, C., et al. (2007). Determination of 10-hydroxystearic, 10-ketostearic, 8-hydroxypalmitic, and 8-ketopalmitic acids in milk fat by solid-phase extraction plus gas chromatography-mass spectrometry. Journal of Dairy Science, 90(11), 5026-5034.
  • de la Cruz, D. A. N., et al. (2019). Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations. Metabolites, 9(6), 119. Available from: [Link]

  • Das, A. K., et al. (2021). Advances in Lipid Extraction Methods—A Review. Molecules, 26(24), 7677. Available from: [Link]

  • Boselli, E., et al. (2001). Pressurized liquid extraction of lipids for the determination of oxysterols in egg-containing food.
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  • Wang, Y., et al. (2023). Liquid–Liquid Extraction of Volatile Fatty Acids from Anaerobic Acidification Broth Using Ionic Liquids and Cosolvent. Fermentation, 9(1), 60. Available from: [Link]

  • Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian journal of biochemistry and physiology, 37(8), 911–917.

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Troubleshooting & Optimization

Technical Support Center: Analysis of Keto-Fatty Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of keto-fatty acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the experimental analysis of these crucial metabolites. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower your troubleshooting and method development efforts.

Frequently Asked Questions (FAQs)

Here we address some of the foundational questions regarding the analysis of keto-fatty acids.

Q1: What are the primary analytical platforms for keto-fatty acid analysis, and how do I choose between them?

A1: The two main platforms are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • GC-MS is a robust technique that offers excellent chromatographic separation of volatile compounds. However, keto-fatty acids are generally not volatile and require chemical derivatization to increase their volatility and thermal stability.[1][2]

  • LC-MS/MS is highly versatile and can analyze a broader range of molecules, often with simpler sample preparation.[1][3] For keto-fatty acids, derivatization is still frequently employed to improve chromatographic retention, enhance ionization efficiency, and increase sensitivity.[2][4]

The choice depends on the specific keto-fatty acids of interest, the complexity of your sample matrix, and the instrumentation available in your laboratory. LC-MS/MS is often preferred for its high sensitivity and specificity in complex biological samples.[1][5]

Q2: Why is derivatization a critical step in the analysis of keto-fatty acids?

A2: Derivatization is crucial for several reasons that address the inherent chemical properties of keto-fatty acids:

  • For GC-MS: It increases the volatility and thermal stability of these polar compounds, which is essential for their passage through the GC column.[2][6]

  • For LC-MS/MS: It can significantly enhance ionization efficiency, leading to lower detection limits.[3][7] It also improves the retention of these polar molecules on reverse-phase columns.

  • Stabilization: Keto-fatty acids can be unstable and prone to decarboxylation.[1] Derivatization "locks" the keto group into a more stable form, preventing degradation during analysis.

  • Improved Chromatography: It can lead to better peak shapes and resolution of isomers.[7]

Q3: What are the most common derivatization reagents for keto-fatty acids?

A3: The choice of derivatization reagent is dependent on the analytical platform.

Analytical PlatformDerivatization ReagentPurpose
GC-MS Methoxyamine hydrochloride (MeOx) followed by a silylating agent (e.g., MSTFA)MeOx protects the keto group, and silylation derivatizes the carboxylic acid group, increasing volatility.[2]
LC-MS/MS O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA)Highly effective for oximation of the keto group, significantly enhancing detection sensitivity in negative ion mode ESI-MS.[3][4]
LC-MS/MS Phenylhydrazine (PH)Stabilizes α-keto acids upon sample collection and enhances MS signal and chromatographic retention.[1]
LC-MS/MS Girard Reagents (e.g., Girard's Reagent T)These reagents introduce a quaternary ammonium group, providing a permanent positive charge that greatly enhances ionization efficiency in positive ion mode ESI-MS.[8]

Troubleshooting Guide

This section provides solutions to common problems encountered during the analysis of keto-fatty acids.

Issue 1: Low or No Analyte Signal
Potential Cause Troubleshooting Steps & Explanation
Inefficient Extraction * Action: Review and optimize your extraction protocol. For plasma or serum, a Folch extraction (chloroform:methanol) is a common starting point.[9] Ensure the solvent-to-sample ratio is adequate to partition the analytes into the organic phase.
* Explanation: Keto-fatty acids are often present at low concentrations in complex biological matrices. An inefficient extraction will result in significant analyte loss before the analysis even begins.
Analyte Degradation * Action: Minimize sample handling time and keep samples on ice or at 4°C during preparation. Consider immediate derivatization after extraction to stabilize the keto-fatty acids.[1] Store samples at -80°C for long-term stability.[10]
* Explanation: The keto group makes these molecules susceptible to degradation, particularly decarboxylation, which can be accelerated by heat and light.[1]
Incomplete Derivatization * Action: Ensure that the sample is completely dry before adding the derivatization reagent, as water can interfere with the reaction. Optimize the reaction time and temperature according to the manufacturer's or a validated protocol's recommendations.[4]
* Explanation: Derivatization reactions are often sensitive to environmental conditions. Water, incorrect temperatures, or insufficient reaction times can lead to an incomplete reaction, resulting in a low yield of the derivatized product.
Instrumental Issues * Action: Verify the MS settings, including the ionization source parameters and the specific precursor-product ion transitions for your derivatized analytes in Multiple Reaction Monitoring (MRM) mode.
* Explanation: The derivatization adds a chemical moiety to the keto-fatty acid, significantly changing its mass-to-charge ratio (m/z). The MS method must be set to detect the m/z of the derivatized compound, not the native one.
Issue 2: Poor Peak Shape and Chromatographic Resolution
Potential Cause Troubleshooting Steps & Explanation
Suboptimal Chromatographic Conditions * Action: For LC-MS, adjust the gradient elution profile. A shallower gradient can improve the separation of closely eluting isomers.[7] For GC-MS, optimize the temperature ramp.
* Explanation: Isomeric keto-fatty acids can have very similar physicochemical properties, making their separation challenging. Fine-tuning the mobile phase gradient or temperature program is often necessary to achieve baseline resolution.
Matrix Effects * Action: Incorporate a sample clean-up step, such as solid-phase extraction (SPE), after the initial liquid-liquid extraction. Diluting the sample can also mitigate matrix effects, though this may compromise sensitivity.[11]
* Explanation: Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte in the MS source, leading to ion suppression or enhancement and poor peak shapes.
Tautomerization * Action: Ensure your derivatization reaction has gone to completion.
* Explanation: In solution, keto-fatty acids can exist as keto-enol tautomers. If not "locked" into a single form by derivatization, a single analyte can produce multiple peaks, complicating the chromatogram.[2]
Issue 3: High Variability and Poor Reproducibility
Potential Cause Troubleshooting Steps & Explanation
Inconsistent Sample Preparation * Action: Use an internal standard (preferably a stable isotope-labeled version of your analyte) added at the very beginning of the sample preparation process.[12] Automating liquid handling steps can also improve consistency.[13]
* Explanation: Manual sample preparation is a significant source of variability. An internal standard co-processed with the sample will experience the same extraction inefficiencies and derivatization variations, allowing for accurate normalization of the final signal.
Instability of Derivatized Samples * Action: Analyze the derivatized samples as soon as possible. If storage is necessary, perform a stability study to determine the optimal storage conditions (temperature and duration). Some derivatives are stable for at least 24 hours.[3]
* Explanation: The derivatized product may not be stable over long periods, even at low temperatures. Degradation of the derivative before analysis will lead to inconsistent results.

Experimental Protocols

The following are generalized protocols that should be optimized for your specific application.

LC-MS/MS Protocol for Keto-Fatty Acid Analysis

This protocol provides a framework for the analysis of keto-fatty acids using derivatization with PFBHA.[3][4]

1. Sample Preparation and Extraction:

  • To 100 µL of plasma, add an appropriate internal standard (e.g., a stable isotope-labeled keto-fatty acid).
  • Perform a liquid-liquid extraction using a suitable solvent system (e.g., methyl tert-butyl ether, methanol, and water).[14]
  • Vortex thoroughly and centrifuge to separate the phases.
  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

2. Derivatization:

  • Reconstitute the dried extract in the derivatization solution containing PFBHA.
  • Incubate at a specific temperature (e.g., 60°C) for a set duration (e.g., 60 minutes) to ensure complete reaction.
  • After incubation, evaporate the solvent and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Inject the derivatized sample onto a reverse-phase C18 column.
  • Use a gradient elution with mobile phases typically consisting of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.[15]
  • Detect the derivatized keto-fatty acids using an MS/MS system in negative ion mode with Multiple Reaction Monitoring (MRM).

4. Data Analysis:

  • Construct a calibration curve using standards prepared in the same manner as the samples.
  • Quantify the keto-fatty acids in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.[4]
GC-MS Protocol for Keto-Fatty Acid Analysis

This protocol involves a two-step derivatization process suitable for GC-MS.[2]

1. Sample Preparation and Extraction:

  • Follow the same extraction procedure as for the LC-MS/MS protocol.

2. Derivatization (Two-Step):

  • Methoximation: Add methoxyamine hydrochloride in pyridine to the dried extract and incubate to protect the keto group.
  • Silylation: Following methoximation, add a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate to derivatize the carboxylic acid group.

3. GC-MS Analysis:

  • Inject the derivatized sample into the GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
  • Use a temperature gradient program to separate the derivatized analytes.
  • Detect the compounds in scan or selected ion monitoring (SIM) mode.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is extract Liquid-Liquid Extraction add_is->extract dry Evaporate to Dryness extract->dry reconstitute Reconstitute in Reagent dry->reconstitute incubate Incubate (Heat) reconstitute->incubate reconstitute_final Reconstitute in Mobile Phase incubate->reconstitute_final inject Inject into LC-MS/MS or GC-MS reconstitute_final->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Data Quantification detect->quantify

Caption: General experimental workflow for the analysis of keto-fatty acids.

troubleshooting_logic start Problem: Low/No Signal cause1 Inefficient Extraction? start->cause1 cause2 Analyte Degradation? cause1->cause2 No solution1 Optimize Extraction Protocol cause1->solution1 Yes cause3 Incomplete Derivatization? cause2->cause3 No solution2 Improve Sample Handling (Cold Chain) cause2->solution2 Yes cause4 Instrument Issue? cause3->cause4 No solution3 Optimize Derivatization (Dryness, Time, Temp) cause3->solution3 Yes solution4 Verify MS Method Parameters cause4->solution4 Yes

Sources

Technical Support Center: Synthesis of 10-Oxooctadecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 10-oxooctadecanoic acid (also known as 10-ketostearic acid). Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to enhance your experimental success and improve yields.

Introduction

This compound is a valuable keto fatty acid with applications in various research and industrial fields. Its synthesis, however, can present several challenges that affect the final yield and purity. This technical support center addresses common issues encountered during both chemical and biotechnological synthesis routes, offering practical solutions and preventative measures.

Part 1: Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific problems you might encounter during your experiments.

Chemical Synthesis Troubleshooting

Scenario 1: Low or No Yield in the Oxidation of 10-Hydroxyoctadecanoic Acid

Question: I am attempting to synthesize this compound by oxidizing 10-hydroxyoctadecanoic acid, but I am getting a very low yield or no product at all. What could be the issue?

Answer:

Low or no yield in the oxidation of 10-hydroxyoctadecanoic acid can stem from several factors related to the choice of oxidizing agent, reaction conditions, and the quality of the starting material.

  • Ineffective Oxidizing Agent: The choice and quality of the oxidizing agent are critical.

    • Dess-Martin Periodinane (DMP): This is a mild and selective reagent for oxidizing secondary alcohols to ketones.[1] If you are using DMP, ensure it is fresh. Old or improperly stored DMP can decompose and lose its reactivity. The reaction is also sensitive to moisture, so anhydrous conditions are recommended.[2]

    • Jones Reagent (CrO₃/H₂SO₄/acetone): This is a powerful oxidizing agent.[3][4] If you are using Jones reagent, ensure it is prepared correctly. The color of the reagent should be a clear orange-red. A brown or green color indicates the presence of reduced chromium species, which are inactive for oxidation.[5]

  • Suboptimal Reaction Conditions:

    • Temperature: For DMP oxidation, the reaction is typically carried out at room temperature.[6] For Jones oxidation, the reaction is often performed at low temperatures (0-25°C) to control its exothermicity.[7] Running the reaction at too low a temperature may slow it down significantly, while too high a temperature can lead to side reactions and degradation of the product.

    • Solvent: The choice of solvent is crucial. For DMP, chlorinated solvents like dichloromethane (DCM) are commonly used.[1] For Jones oxidation, acetone is the standard solvent.[3] Using an inappropriate solvent can hinder the reaction.

    • pH: For Jones oxidation, acidic conditions are necessary for the formation of chromic acid, the active oxidizing species.[4]

  • Poor Quality Starting Material: The 10-hydroxyoctadecanoic acid should be pure. Impurities can interfere with the reaction. Verify the purity of your starting material by techniques like NMR or GC-MS.

Question: I am observing multiple spots on my TLC plate after the oxidation reaction, and the desired product spot is faint. What are these side products?

Answer:

The formation of multiple byproducts is a common issue that can significantly lower the yield of this compound. The nature of these byproducts depends on the oxidizing agent used.

  • With Jones Reagent:

    • Over-oxidation: While Jones reagent is excellent for oxidizing secondary alcohols to ketones, it can cleave the carbon-carbon bond next to the carbonyl group under harsh conditions, leading to shorter-chain carboxylic acids.

    • Aldehyde Intermediate Byproducts: If the starting material contains any primary alcohol impurities, they will be oxidized to carboxylic acids via an aldehyde intermediate.[4]

  • With Potassium Permanganate (KMnO₄):

    • Oxidative Cleavage: If you are using a stronger oxidant like KMnO₄ to directly oxidize oleic acid, oxidative cleavage of the double bond is a major side reaction, especially under acidic conditions. This will produce shorter-chain dicarboxylic acids and monocarboxylic acids.[8] Under alkaline conditions, diols are the primary product.[8]

  • Incomplete Reaction: Some of the spots on your TLC may be unreacted starting material (10-hydroxyoctadecanoic acid).

To minimize side products:

  • Use a Milder Oxidant: Consider using a milder and more selective oxidant like Dess-Martin periodinane.

  • Control Reaction Conditions: Carefully control the temperature and reaction time. Monitor the reaction progress by TLC to determine the optimal time to stop the reaction.

  • Purify the Starting Material: Ensure your 10-hydroxyoctadecanoic acid is free from impurities.

Biotechnological Synthesis Troubleshooting

Scenario 2: Low Yield of this compound in Microbial Fermentation

Question: My microbial fermentation of oleic acid to this compound is resulting in a low product yield. What are the potential causes and how can I improve it?

Answer:

Low yields in microbial fermentation are often multifactorial. Here are the key areas to investigate:

  • Suboptimal Fermentation Parameters:

    • pH: The pH of the fermentation medium is critical for microbial growth and enzyme activity. The optimal pH can vary depending on the microbial strain used. For example, some strains of Sphingobacterium thalpophilum have been shown to be effective producers.[9] It is essential to monitor and control the pH throughout the fermentation process.[10]

    • Temperature: Each microorganism has an optimal temperature range for growth and product formation. Deviating from this range can significantly impact yield. For instance, some Sphingobacterium species are incubated at around 28°C.[9]

    • Aeration and Agitation: The conversion of 10-hydroxyoctadecanoic acid to this compound is an oxidation step that requires oxygen. Therefore, adequate aeration and agitation are necessary to ensure sufficient dissolved oxygen levels. However, excessive agitation can cause shear stress on the cells, leading to cell death.[11]

  • Nutrient Limitation: The fermentation medium must contain all the necessary nutrients for microbial growth and metabolism, including carbon and nitrogen sources, and essential minerals.[10][12] Nutrient depletion can lead to a premature halt in product formation.

  • Substrate/Product Inhibition: High concentrations of the substrate (oleic acid) or the product (this compound) can be toxic to the microorganisms, inhibiting their growth and metabolic activity. A fed-batch fermentation strategy, where the substrate is added incrementally, can help to mitigate substrate inhibition.

  • Contamination: Contamination of the fermentation broth with other microorganisms can lead to competition for nutrients and the production of inhibitory substances, ultimately reducing the yield of the desired product.[13] Strict aseptic techniques are crucial.

Question: The conversion of oleic acid in my fermentation seems to stop at the 10-hydroxyoctadecanoic acid intermediate. How can I promote the final oxidation step?

Answer:

The accumulation of the 10-hydroxyoctadecanoic acid intermediate suggests an issue with the second step of the biosynthetic pathway, which is the oxidation to the keto acid. This step is catalyzed by an alcohol dehydrogenase.

  • Oxygen Limitation: As mentioned, this oxidation step is oxygen-dependent. Ensure that the dissolved oxygen level in your fermenter is not limiting. You may need to increase the aeration rate or agitation speed.

  • Cofactor Imbalance: The alcohol dehydrogenase often requires a cofactor, such as NAD⁺. An imbalance in the intracellular NAD⁺/NADH ratio can limit the rate of this reaction.

  • Enzyme Activity: The specific activity of the alcohol dehydrogenase in your microbial strain might be low. You could consider using a different strain known for high this compound production, such as certain strains of Sphingobacterium thalpophilum or Micrococcus luteus.[9][14][15]

  • Strain Selection: Not all microorganisms that can hydrate oleic acid to 10-hydroxyoctadecanoic acid are efficient at the subsequent oxidation. Some strains predominantly produce the hydroxy acid.[9]

Part 2: Frequently Asked Questions (FAQs)

Chemical Synthesis

  • Q1: What is the most reliable method for synthesizing this compound in a laboratory setting?

    • A1: For laboratory-scale synthesis, the two-step approach starting from oleic acid is generally more reliable and gives higher purity. This involves the hydration of oleic acid to 10-hydroxyoctadecanoic acid, followed by the oxidation of the secondary alcohol. The oxidation of 10-hydroxyoctadecanoic acid using Dess-Martin periodinane (DMP) is a popular choice due to its mild reaction conditions and high selectivity, which minimizes the formation of byproducts.[1][6]

  • Q2: Can I directly oxidize oleic acid to this compound?

    • A2: Direct oxidation of the double bond in oleic acid to a ketone is challenging and often results in low yields and a mixture of products due to oxidative cleavage. Strong oxidizing agents like potassium permanganate can cleave the double bond, leading to the formation of shorter-chain dicarboxylic acids.[8]

  • Q3: How do I monitor the progress of the oxidation reaction?

    • A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. You can spot the reaction mixture alongside the starting material (10-hydroxyoctadecanoic acid) on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the progress of the reaction.

Biotechnological Synthesis

  • Q4: What are the advantages of producing this compound through microbial fermentation?

    • A4: Biotechnological synthesis offers several advantages, including the use of renewable feedstocks (like oleic acid from vegetable oils), milder reaction conditions (ambient temperature and pressure), and high specificity, which can lead to a purer product and simpler downstream processing.

  • Q5: Which microorganisms are known to produce this compound?

    • A5: Several bacterial strains have been identified as producers of this compound from oleic acid. Notable examples include species of Sphingobacterium, Micrococcus, Nocardia, and Mycobacterium.[6][14][15] Some strains of Sphingobacterium thalpophilum have been shown to produce high yields of 10-ketostearic acid.[9][16]

  • Q6: How can I purify this compound from the fermentation broth?

    • A6: The purification process typically involves several steps. First, the microbial cells are removed by centrifugation or filtration. The product is then extracted from the supernatant using an organic solvent like ethyl acetate after acidification of the broth. Further purification can be achieved by column chromatography on silica gel or by crystallization.[6]

Part 3: Experimental Protocols & Data

Chemical Synthesis Protocols

Protocol 1: Synthesis of this compound via Dess-Martin Oxidation of 10-Hydroxyoctadecanoic Acid

This protocol is based on the mild and selective oxidation using Dess-Martin periodinane.

Materials:

  • 10-Hydroxyoctadecanoic acid

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • Dissolve 10-hydroxyoctadecanoic acid (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add sodium bicarbonate (2-3 equivalents) to the solution.

  • Slowly add Dess-Martin periodinane (1.1-1.5 equivalents) to the stirred solution at room temperature.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Dilute the mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to obtain pure this compound.

Troubleshooting for Dess-Martin Oxidation:

ProblemPossible CauseSolution
Low Yield Incomplete reactionEnsure the DMP is fresh and the reaction is run under anhydrous conditions. Increase the reaction time or slightly increase the equivalents of DMP.
Difficult work-upThe solid byproducts of DMP can sometimes trap the product. Diluting the reaction mixture with ether or hexane before filtration can help precipitate the byproducts, making them easier to remove.[17]
Side Reactions Acid-catalyzed side reactionsThe reaction produces acetic acid as a byproduct. Adding sodium bicarbonate to the reaction mixture can buffer the reaction and protect acid-sensitive groups.[17]

Protocol 2: Synthesis of this compound via Jones Oxidation of 10-Hydroxyoctadecanoic Acid

This protocol uses a strong oxidizing agent and is suitable for robust substrates.

Materials:

  • 10-Hydroxyoctadecanoic acid

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone

  • Isopropyl alcohol

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Jones Reagent: In a flask, dissolve chromium trioxide in water, then cool the solution in an ice bath. Slowly add concentrated sulfuric acid. The final solution should be a clear orange-red.

  • Dissolve 10-hydroxyoctadecanoic acid in acetone in a separate flask and cool it in an ice bath.

  • Slowly add the prepared Jones reagent dropwise to the stirred solution of the alcohol. Maintain the temperature below 20°C.

  • The color of the reaction mixture will change from orange-red to green as the Cr(VI) is reduced to Cr(III). Continue adding the Jones reagent until a faint orange color persists.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench the excess oxidant by adding a small amount of isopropyl alcohol until the orange color disappears and the solution is entirely green.

  • Remove the acetone under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.

  • Purify by column chromatography or crystallization.

Troubleshooting for Jones Oxidation:

ProblemPossible CauseSolution
Low Yield Incomplete reactionEnsure sufficient Jones reagent is added (persistent orange color).
Over-oxidation/cleavagePerform the reaction at a lower temperature (0°C) and add the reagent slowly.
Reaction does not start Poor quality Jones reagentPrepare fresh Jones reagent. Ensure the correct concentrations of CrO₃ and H₂SO₄ are used.
Biotechnological Synthesis Protocol

Protocol 3: Production of this compound using Sphingobacterium thalpophilum

This protocol provides a general guideline for the microbial conversion of oleic acid.

Materials:

  • Sphingobacterium thalpophilum strain (e.g., a known 10-KSA producer)

  • Fermentation medium (e.g., containing a carbon source, nitrogen source, yeast extract, and mineral salts)

  • Oleic acid (substrate)

  • Bioreactor with pH, temperature, and dissolved oxygen control

  • Ethyl acetate for extraction

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • Inoculum Preparation: Grow a seed culture of S. thalpophilum in the fermentation medium until it reaches the exponential growth phase.

  • Fermentation: Inoculate the sterile fermentation medium in the bioreactor with the seed culture.

  • Maintain the fermentation at the optimal temperature (e.g., 28°C) and pH.[9]

  • After an initial growth phase (e.g., 24 hours), add oleic acid to the culture. It can be added as a single dose or fed incrementally.

  • Continue the fermentation with agitation and aeration to maintain a sufficient dissolved oxygen level. The production of this compound typically peaks after 36-48 hours.[9][16]

  • Product Recovery:

    • Harvest the fermentation broth and centrifuge to remove the bacterial cells.

    • Acidify the supernatant to a low pH (e.g., pH 2) with HCl.

    • Extract the this compound with an organic solvent such as ethyl acetate.

    • Wash and dry the organic extract.

    • Concentrate the solvent to obtain the crude product.

  • Purification: Purify the crude product using column chromatography or crystallization.

Troubleshooting for Microbial Fermentation:

ProblemPossible CauseSolution
Low Cell Growth Suboptimal medium compositionOptimize the concentrations of carbon, nitrogen, and other essential nutrients.[12]
Incorrect pH or temperatureMonitor and control these parameters within the optimal range for the specific strain.[10]
Low Product Conversion Insufficient aerationIncrease agitation and/or airflow to improve oxygen transfer.
Substrate toxicityImplement a fed-batch strategy for oleic acid addition.
Contamination Poor aseptic techniqueEnsure all equipment and media are properly sterilized. Use sterile sampling techniques.

Part 4: Visualization & Data

Reaction Pathways

Synthesis of this compound cluster_0 Two-Step Chemical Synthesis cluster_1 Biotechnological Synthesis Oleic Acid Oleic Acid 10-Hydroxyoctadecanoic Acid 10-Hydroxyoctadecanoic Acid Oleic Acid->10-Hydroxyoctadecanoic Acid Hydration 10-Oxooctadecanoic Acid_chem This compound 10-Hydroxyoctadecanoic Acid->10-Oxooctadecanoic Acid_chem Oxidation (e.g., DMP, Jones Reagent) Oleic Acid_bio Oleic Acid 10-Hydroxyoctadecanoic Acid_bio 10-Hydroxyoctadecanoic Acid Oleic Acid_bio->10-Hydroxyoctadecanoic Acid_bio Hydratase (Microbial) 10-Oxooctadecanoic Acid_bio This compound 10-Hydroxyoctadecanoic Acid_bio->10-Oxooctadecanoic Acid_bio Alcohol Dehydrogenase (Microbial)

Caption: Key synthetic pathways to this compound.

Experimental Workflow for Synthesis and Purification

Experimental Workflow cluster_0 Synthesis cluster_1 Purification Start Starting Material (10-Hydroxyoctadecanoic Acid or Oleic Acid) Reaction Chemical or Biotechnological Synthesis Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Quenching Reaction Quenching/ Harvesting Reaction->Quenching Monitoring->Reaction Extraction Solvent Extraction Quenching->Extraction Drying Drying and Concentration Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Crystallization Crystallization (Optional) Chromatography->Crystallization Final_Product Pure this compound Chromatography->Final_Product Crystallization->Final_Product

Caption: General workflow for synthesis and purification.

Comparative Yield of Synthesis Methods
Synthesis MethodStarting MaterialKey Reagents/MicroorganismReported YieldReference
Dess-Martin Oxidation 10-Hydroxyoctadecanoic AcidDess-Martin periodinaneHigh (typically >90%)[1][6]
Jones Oxidation 10-Hydroxyoctadecanoic AcidCrO₃/H₂SO₄/acetoneHigh (can be >90%)[18]
Microbial Fermentation Oleic AcidSphingobacterium thalpophilum~75% conversion[9][16]
Microbial Fermentation Oleic AcidMycobacterium fortuitumUp to 80% conversion[6]
Microbial Fermentation Oleic AcidNocardia aurantia~65% conversion[6]
Analytical Data
  • GC-MS Analysis: For GC-MS analysis, this compound typically requires derivatization to increase its volatility. A common method is a two-step process involving methoximation of the keto group followed by silylation of the carboxylic acid group.[19][20] The resulting derivative will show a characteristic mass spectrum that can be used for identification and quantification.

  • NMR Spectroscopy:

    • ¹H NMR: The spectrum of this compound will show characteristic signals for the protons alpha to the carbonyl group and the carboxylic acid. The long aliphatic chain will appear as a complex multiplet.

    • ¹³C NMR: The carbonyl carbon of the ketone and the carboxylic acid will have distinct chemical shifts, providing clear evidence of the product's structure.

References

  • Heravi, M. M., et al. (2021). Application of Dess-Martin oxidation in total synthesis of natural products. Current Organic Synthesis, 18(0).
  • Kuo, T. M., et al. (1999). Conversion of Oleic Acid to 10-Ketostearic Acid by Sphingobacterium sp. Strain O22. Journal of the American Oil Chemists' Society, 76(6), 709–712.
  • Nofitasari, H., et al. (n.d.). 1 H NMR spectrum of 9-ethoxy-10-hydroxy-octadecanoic ethyl ester (oleic acid ester).
  • Kuo, T. M., et al. (2000). Production of 10-ketostearic acid and 10-hydroxystearic acid by strains of Sphingobacterium thalpophilum isolated from composted manure. Current Microbiology, 40(2), 105-9.
  • BenchChem. (2025). A Comparative Cost-Effectiveness Analysis of Octadecanedioic Acid Synthesis Routes.
  • Chem-Station. (2014, May 5).
  • Wikipedia. (n.d.).
  • LIPID MAPS. (n.d.).
  • Sciencemadness Wiki. (2019, July 11).
  • Chemistry Stack Exchange. (2017, March 24).
  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP)
  • Organic Chemistry Portal. (n.d.).
  • Shi, P., et al. (n.d.). Synthesis and optimization of long-chain fatty acids via the oxidation of long-chain fatty alcohols.
  • Alfa Chemistry. (n.d.).
  • Smolecule. (2023, August 15). Buy this compound | 4158-12-7.
  • ResearchGate. (n.d.). 1H NMR spectrum for 10,12-dihydroxy-9-(stearoyloxy) octadecanoic acid...
  • International Journal of Pharmaceutical Sciences Review and Research. (2014, June 30). GC-MS Analysis of Phytochemicals, Fatty acid Profile, Antimicrobial Activity of Gossypium Seeds.
  • Scribd. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols for the GC Analysis of 3-Oxooctadecanoic Acid.
  • YouTube. (2025, November 20).
  • Alfa Chemistry. (n.d.).
  • Heravi, M. M., et al. (n.d.). (PDF) Application of Dess-Martin oxidation in total synthesis of natural products.
  • Digital CSIC. (n.d.).
  • Germ AI. (n.d.). Sphingobacterium thalpophilum.
  • Benchchem. (n.d.).
  • Frontiers. (n.d.).
  • AOCS. (n.d.). NMR.
  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • Benchchem. (n.d.). Application Note: Derivatization of 3-Oxooctadecanoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis.
  • Journal of Pharmaceutical and Chemical Research. (2025, May 1).
  • Organic & Biomolecular Chemistry. (2024, April 16). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid.
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Lanser, A. C. (1993). Conversion of oleic acid to 10-ketostearic acid by aStaphylococcus species. Journal of the American Oil Chemists' Society, 70, 543-545.
  • PubMed. (2020, July 2). Bacterial Biotransformation of Oleic Acid: New Findings on the Formation of γ-Dodecalactone and 10-Ketostearic Acid in the Culture of Micrococcus luteus.
  • MDPI. (n.d.). Bacterial Biotransformation of Oleic Acid: New Findings on the Formation of γ-Dodecalactone and 10-Ketostearic Acid in the Culture of Micrococcus luteus.
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). CID 159134677.
  • Scientific Research Publishing. (n.d.). Study on Optimizing Nutrition and Fermentation Conditions for Compound Bacillus spp.

Sources

Stability issues of 10-Oxooctadecanoic acid in different solvents.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 10-Oxooctadecanoic acid (10-OODA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and handling of 10-OODA in various solvents. Our goal is to help you achieve reproducible and accurate experimental outcomes by addressing common challenges encountered in the lab.

Introduction: Understanding this compound

This compound (also known as 10-ketostearic acid) is a long-chain oxo-fatty acid used in various research applications, including the study of lipid metabolism and cellular signaling pathways.[1] Like many lipids, its chemical stability is paramount for obtaining reliable data. The presence of a ketone group and a carboxylic acid on a long aliphatic chain presents unique handling and storage challenges. This guide will walk you through the critical factors influencing its stability and provide actionable protocols to mitigate degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing a stock solution of 10-OODA?

For long-term storage, we strongly recommend using high-purity, anhydrous polar aprotic solvents. In our experience, Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices. These solvents are capable of fully solvating the fatty acid chain while minimizing the potential for reactive interactions.[2] Ethanol is also a viable option for creating stock solutions, particularly if DMSO or DMF are incompatible with your downstream application.[2]

Q2: How should I store my 10-OODA, both as a solid and in solution?

  • Solid Form: The solid powder should be stored tightly sealed in a dry environment at 2-8°C for short-term storage or, for maximum stability, at -20°C or -80°C.[3]

  • Stock Solutions: Prepare stock solutions in a recommended aprotic solvent (like DMSO) at a high concentration (e.g., 50 mg/mL).[2] Aliquot into single-use vials to avoid repeated freeze-thaw cycles and overlay the solution with an inert gas like argon or nitrogen before sealing. Store these aliquots at -80°C.

Q3: Can I dissolve 10-OODA directly in aqueous buffers like PBS?

Directly dissolving 10-OODA in aqueous buffers is not recommended due to its very low water solubility.[1] You will likely observe a cloudy suspension rather than a true solution. For biological experiments requiring an aqueous medium, the standard practice is to first prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol. This stock can then be diluted serially into the aqueous buffer immediately before use. Be aware that at higher final concentrations, the compound may still precipitate out of the aqueous solution. It is not recommended to store aqueous solutions for more than one day.[2]

Q4: What are the visual signs of 10-OODA degradation in my solution?

The primary degradation pathway for fatty acids is oxidation.[4][5] Visual indicators of degradation can include:

  • Color Change: A freshly prepared solution should be clear and colorless. The development of a yellow or brownish tint can indicate oxidative degradation or polymerization.

  • Precipitation: The formation of particulate matter or cloudiness in a solution that was previously clear can suggest degradation, polymerization, or the compound falling out of solution due to temperature changes.

Q5: How does the choice between a polar protic and a polar aprotic solvent affect stability?

This is a critical consideration rooted in fundamental organic chemistry.

  • Polar Protic Solvents (e.g., water, ethanol, methanol) have acidic protons on an oxygen or nitrogen atom (O-H or N-H bonds).[6][7] They can act as hydrogen bond donors. While they can dissolve 10-OODA, these solvents can cage the nucleophilic carboxylate anion through hydrogen bonding, potentially altering its reactivity in assays.[8][9]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone) lack these acidic protons.[6][7] They are excellent at dissolving polar compounds but do not form strong hydrogen bonds with anions. This leaves the 10-OODA molecule more "free" in solution, which is generally preferred for maintaining its native reactivity and stability.

Troubleshooting Guide

Observed Issue Potential Root Cause Recommended Action & Explanation
Inconsistent results in cell-based assays. Degradation in working solution. Prepare fresh working dilutions in your cell culture media from a frozen aprotic stock solution immediately before each experiment. Do not store 10-OODA in aqueous media for extended periods.[2]
Variable peak areas in HPLC/LC-MS analysis. Autosampler instability. Keto acids can be susceptible to degradation while waiting for injection in an autosampler tray.[10] Use a cooled autosampler (4°C) if available and minimize the time samples spend in the queue before injection.
Cloudiness appears when diluting stock into buffer. Poor solubility/precipitation. The concentration in the final aqueous solution is likely above the solubility limit. Try lowering the final concentration. Ensure the initial DMSO/ethanol stock is fully dissolved and that the dilution into the buffer is mixed thoroughly and immediately.
My 10-OODA solution has turned slightly yellow. Oxidative degradation. The solution has likely been exposed to oxygen and/or light over time. Discard the solution. When preparing new solutions, use high-purity solvents, consider purging the vial with inert gas (argon or nitrogen), and store protected from light.[4][11]

Key Factors Influencing 10-OODA Stability

The stability of 10-OODA is not governed by a single factor but is an interplay of several environmental conditions. Understanding these allows for proactive control over the integrity of your experiments.

OODA 10-OODA Stability Solvent Solvent Choice OODA->Solvent Temp Temperature OODA->Temp Atmosphere Atmosphere OODA->Atmosphere Light Light Exposure OODA->Light pH pH (Aqueous) OODA->pH Degradation Degradation Pathways Solvent->Degradation Temp->Degradation Atmosphere->Degradation Light->Degradation pH->Degradation Oxidation Oxidation Degradation->Oxidation Polymerization Polymerization Degradation->Polymerization Tautomerism Keto-Enol Tautomerism Degradation->Tautomerism

Caption: Key environmental factors influencing 10-OODA stability.

  • Temperature: Elevated temperatures accelerate all chemical reactions, including degradation.[10][11] Long-term storage should always be at low temperatures (-20°C to -80°C).

  • Atmosphere: Oxygen is a key reactant in the oxidative degradation of lipids.[5] Storing solutions under an inert atmosphere (N₂ or Ar) is a best practice to prolong shelf life.

  • Light: UV light can initiate free-radical chain reactions, leading to photosensitized oxidation.[4] Always store 10-OODA in amber vials or otherwise protected from light.

  • pH: In aqueous solutions, pH determines the protonation state of the carboxylic acid. While 10-OODA is not a β-keto acid and thus not highly susceptible to decarboxylation, the stability of the keto group and the overall molecule can be pH-dependent.[10][12] Extreme pH values should generally be avoided unless experimentally required.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol describes the standard procedure for preparing a concentrated stock solution of 10-OODA for long-term storage.

Workflow Diagram:

start Start weigh 1. Weigh 10-OODA in a sterile vial start->weigh add_solvent 2. Add anhydrous DMSO to desired concentration weigh->add_solvent vortex 3. Vortex until fully dissolved add_solvent->vortex aliquot 4. Aliquot into single-use amber vials vortex->aliquot purge 5. Purge with N2/Ar gas (Optional but recommended) aliquot->purge store 6. Store at -80°C purge->store end_node End store->end_node

Caption: Workflow for preparing a stable 10-OODA stock solution.

Step-by-Step Methodology:

  • Preparation: Allow the vial of solid 10-OODA to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: In a sterile, conical tube or vial, accurately weigh the desired amount of 10-OODA.

  • Solvent Addition: Using a calibrated pipette, add the required volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 50 mg/mL).

  • Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary, but do not overheat.

  • Aliquoting: Immediately dispense the stock solution into smaller, single-use amber glass or polypropylene vials. This minimizes waste and prevents degradation from repeated freeze-thaw cycles.

  • Inerting: For maximum stability, gently blow a stream of inert gas (nitrogen or argon) over the surface of the liquid in each aliquot before capping tightly.

  • Storage: Label the aliquots clearly with the compound name, concentration, date, and solvent. Store immediately at -80°C.

Protocol 2: Assessing 10-OODA Stability in a Chosen Solvent

This protocol provides a framework for empirically testing the stability of 10-OODA under specific experimental conditions using HPLC analysis.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a solution of 10-OODA in the solvent of interest at a typical working concentration (e.g., 1 mM). Use a mobile phase-compatible solvent if possible to avoid peak distortion.

  • Time-Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of the solution onto a suitable HPLC system (e.g., C18 reverse-phase column).

    • Suggested HPLC Conditions: A gradient of water and acetonitrile (both with 0.1% formic acid) is a common starting point for lipid analysis.[1]

    • Detection: Use a UV detector (ketones typically absorb around 200-220 nm) or, ideally, a mass spectrometer (MS) for definitive identification.

    • Data Recording: Record the peak area and retention time of the main 10-OODA peak. This is your baseline reference.

  • Incubation: Store the remaining solution under the conditions you wish to test (e.g., room temperature on the benchtop, 4°C in a refrigerator, 37°C in an incubator).

  • Time-Course Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from the stored solution and inject it onto the HPLC system using the same method as the T=0 analysis.

  • Data Analysis:

    • Compare the peak area of 10-OODA at each time point to the T=0 peak area. A decrease in area indicates degradation.

    • Examine the chromatograms for the appearance of new peaks, which would correspond to degradation products.

    • Calculate the percentage of 10-OODA remaining at each time point: (% Remaining) = (Peak Area at T=x / Peak Area at T=0) * 100.

This self-validating system provides empirical data on the stability of 10-OODA under your specific experimental conditions, allowing you to make informed decisions about solution preparation and handling.

References

  • Mael, L. E., et al. (2020). pH Dependence of the Aqueous Photochemistry of α-Keto Acids. ACS Earth and Space Chemistry. Available at: [Link]

  • Saaka, M., & Shehata, A. (2018). Effect of Storage Environment on the Extent of Lipid Oxidation in Peanut and Cowpea Based Infant Food. Food and Nutrition Sciences. Available at: [Link]

  • Hood, V. L., & Tannen, R. L. (1983). pH Regulation of Endogenous Acid Production in Subjects With Chronic Ketoacidosis. American Journal of Physiology-Renal Physiology. Available at: [Link]

  • Nzikou, J. M., et al. (2014). Effects of different storage conditions on the oxidative stability of crude and refined palm oil, olein and stearin. Food Science and Quality Management. Available at: [Link]

  • Fraga, C. G., et al. (2011). Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry. Magnetic Resonance in Chemistry. Available at: [Link]

  • Bruns, A., & Grün, I. U. (2004). Accumulation of Oxygenated Fatty Acids in Oat Lipids During Storage. Journal of Food Science. Available at: [Link]

  • Ruan, C., et al. (2023). Lipid oxidation in foods and its implications on proteins. Frontiers in Nutrition. Available at: [Link]

  • Vidya-mitra. (2017, January 11). F01FS35 Rancidity and storage of fats [Video]. YouTube. [Link]

  • Oger, C., et al. (2021). The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. Chemical Reviews. Available at: [Link]

  • Asif, M. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Molecules. Available at: [Link]

  • Le, J. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions [Video]. YouTube. [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

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Overcoming matrix effects in 10-Oxooctadecanoic acid quantification.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantification of 10-Oxooctadecanoic acid (10-Oxo-ODA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately measuring this oxidized fatty acid, with a particular focus on overcoming the pervasive challenge of matrix effects in liquid chromatography-mass spectrometry (LC-MS) based workflows.

Introduction to the Challenge

This compound is an oxidized lipid mediator derived from linoleic acid, implicated in various physiological and pathological processes.[1] Its accurate quantification in biological matrices like plasma, serum, or tissues is crucial for understanding its role in health and disease. However, like many lipid species, 10-Oxo-ODA is susceptible to significant matrix effects during LC-MS/MS analysis. These effects, caused by co-eluting endogenous or exogenous compounds, can lead to ion suppression or enhancement, ultimately compromising the accuracy and reproducibility of your results.[2][3] This guide provides in-depth troubleshooting advice and frequently asked questions to help you develop a robust and reliable quantification method.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the quantification of 10-Oxo-ODA.

Issue 1: Poor Peak Shape and Shifting Retention Times for 10-Oxo-ODA

Question: My 10-Oxo-ODA peak is broad, tailing, or its retention time is inconsistent between injections, especially when analyzing biological samples compared to pure standards. What's going on?

Answer:

This is a classic indicator of matrix effects influencing the chromatographic behavior of your analyte.[2] Components from your sample matrix can interact with the analyte or the stationary phase of your LC column, altering the expected retention and peak shape.[2]

Causality and Troubleshooting Steps:

  • Insufficient Sample Cleanup: Complex biological matrices contain a plethora of lipids, proteins, and salts that can interfere with your analysis. A generic protein precipitation step might not be sufficient to remove all interfering compounds.

    • Solution: Implement a more rigorous sample preparation strategy. Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up lipid samples.[4][5][6] Consider using a reversed-phase (C18) or a mixed-mode SPE cartridge to selectively retain 10-Oxo-ODA while washing away more polar and non-polar interferences.[7][8]

  • Suboptimal Chromatographic Conditions: The LC method itself might not be optimized to resolve 10-Oxo-ODA from co-eluting matrix components.

    • Solution:

      • Gradient Optimization: Experiment with the gradient slope and mobile phase composition. A shallower gradient around the elution time of 10-Oxo-ODA can improve resolution from nearby interfering peaks.[9]

      • Mobile Phase Additives: The addition of a small amount of a weak acid, like formic acid or acetic acid (typically 0.1%), to the mobile phase can improve peak shape for acidic analytes like 10-Oxo-ODA by ensuring consistent ionization.[8][9]

      • Column Chemistry: If problems persist, consider trying a different column with an alternative stationary phase chemistry.

  • Matrix-Induced Analyte Modification: In some cases, matrix components can loosely bind to the analyte, creating adducts that exhibit different chromatographic properties.[2]

    • Solution: This is a more complex issue to resolve. A thorough sample cleanup is the first line of defense. Additionally, ensuring optimal ionization conditions in the mass spectrometer source can help minimize in-source adduct formation.

Issue 2: Inconsistent Quantification and Poor Reproducibility

Question: I'm observing high variability in my 10-Oxo-ODA measurements across replicate injections of the same sample. My calibration curve also shows poor linearity. What are the likely causes?

Answer:

This points directly to uncompensated matrix effects, specifically ion suppression or enhancement.[2][3] Co-eluting compounds from the matrix are interfering with the ionization of 10-Oxo-ODA in the mass spectrometer's ion source, leading to either a decreased or an artificially inflated signal.[2][3]

Causality and Troubleshooting Steps:

  • The Critical Role of an Internal Standard: The most effective way to compensate for matrix effects is by using a suitable internal standard (IS).[10][11] An ideal IS for LC-MS/MS is a stable isotope-labeled (SIL) version of the analyte.[10][11]

    • Solution: Incorporate a stable isotope-labeled 10-Oxo-ODA (e.g., 10-Oxo-ODA-d4 or ¹³C₁₈-10-Oxo-ODA) into your workflow. The SIL-IS will co-elute with the endogenous 10-Oxo-ODA and experience the same matrix effects.[10] By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by ion suppression or enhancement is normalized, leading to more accurate and precise quantification.[10]

  • Inadequate Sample Preparation: As with peak shape issues, insufficient cleanup is a major contributor to ion suppression/enhancement.

    • Solution: Re-evaluate and optimize your sample preparation protocol. Compare the performance of different techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1][8] While PPT is simple, it may not remove a sufficient amount of interfering phospholipids.[1] LLE can be effective but is often more labor-intensive.[5][6] SPE generally offers the best combination of cleanup efficiency and selectivity for lipidomics.[4][5][6]

  • Matrix-Matched Calibrators: When a SIL-IS is not available, using matrix-matched calibrators is the next best approach.

    • Solution: Prepare your calibration standards in a blank matrix that is as similar as possible to your study samples (e.g., stripped plasma or a pooled sample with negligible endogenous 10-Oxo-ODA).[12] This helps to ensure that the calibration standards experience similar matrix effects as your unknown samples.[12]

Frequently Asked Questions (FAQs)

Q1: What is the best sample preparation technique for 10-Oxo-ODA quantification in plasma?

For robust and reproducible quantification of 10-Oxo-ODA in plasma, Solid-Phase Extraction (SPE) is highly recommended.[4][5][6] It provides a more thorough cleanup compared to simple protein precipitation, effectively removing phospholipids and other interfering substances that are major sources of matrix effects.[1][8] A reversed-phase C18 sorbent is a good starting point.

Q2: I don't have access to a stable isotope-labeled internal standard for 10-Oxo-ODA. What are my options?

While a SIL-IS is the gold standard, you can use a structural analog as an internal standard.[10] Choose a compound that is structurally similar to 10-Oxo-ODA but not present in your samples. However, be aware that a structural analog may not perfectly mimic the chromatographic behavior and ionization efficiency of 10-Oxo-ODA, and therefore may not fully compensate for matrix effects. In this scenario, it is crucial to perform thorough method validation, including the assessment of matrix effects and recovery.[13]

Q3: How can I assess the extent of matrix effects in my assay?

You can evaluate matrix effects by performing a post-extraction spike experiment. The process involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the same amount of analyte in a pure solvent.

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. A value between 85% and 115% is often considered acceptable.

Q4: Can I just dilute my sample to reduce matrix effects?

Dilution can be a simple and sometimes effective strategy to mitigate matrix effects by reducing the concentration of interfering compounds.[14] However, this approach also dilutes your analyte of interest, which may compromise the sensitivity of your assay, especially if 10-Oxo-ODA is present at low concentrations.[14] It's a trade-off that needs to be carefully evaluated.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for 10-Oxo-ODA from Plasma

This protocol provides a general guideline for SPE. Optimization may be required based on your specific application and instrumentation.

  • Sample Pre-treatment:

    • To 100 µL of plasma, add 10 µL of your internal standard solution (e.g., 10-Oxo-ODA-d4 in methanol).

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 100 mg) by passing 1 mL of methanol followed by 1 mL of water. Do not let the cartridge run dry.

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

  • Elution:

    • Elute the 10-Oxo-ODA and internal standard with 1 mL of methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Generic LC-MS/MS Parameters for 10-Oxo-ODA Analysis

These are starting parameters and will require optimization for your specific instrument.

  • LC Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a common choice.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (1:1, v/v).

  • Gradient: A linear gradient from 30% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions:

    • 10-Oxo-ODA: Precursor ion (Q1) m/z 297.2 -> Product ion (Q3) [To be determined by infusion and optimization].

    • 10-Oxo-ODA-d4 (IS): Precursor ion (Q1) m/z 301.2 -> Product ion (Q3) [To be determined by infusion and optimization].

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt spe Solid-Phase Extraction (C18) ppt->spe Supernatant elute Elution (Methanol) spe->elute dry_recon Dry & Reconstitute elute->dry_recon lcms LC-MS/MS Analysis dry_recon->lcms data Data Processing (Analyte/IS Ratio) lcms->data quant Quantification data->quant

Caption: Workflow for 10-Oxo-ODA quantification.

matrix_effects_logic cluster_problem Problem cluster_causes Primary Causes cluster_solutions Solutions matrix_effects Matrix Effects (Ion Suppression/Enhancement) coelution Co-eluting Interferences matrix_effects->coelution caused by inadequate_cleanup Inadequate Sample Cleanup matrix_effects->inadequate_cleanup caused by inadequate_cleanup->coelution sil_is Stable Isotope-Labeled Internal Standard sil_is->matrix_effects mitigates spe Optimized SPE Cleanup spe->matrix_effects mitigates chrom_opt Chromatographic Optimization chrom_opt->matrix_effects mitigates

Caption: Overcoming matrix effects in 10-Oxo-ODA analysis.

References

Sources

Technical Support Center: Optimizing the Extraction of Oxidized Fatty Acids from Cell Lysates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analysis of oxidized fatty acids (oxylipins). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the critical process of extracting these potent lipid mediators from cell lysates. Given their low abundance and inherent instability, robust and optimized extraction protocols are paramount for generating reliable and reproducible data.[1][2][3]

This resource will delve into the nuances of sample preparation, solvent selection, and extraction techniques, moving beyond a simple recitation of steps to explain the underlying scientific principles. Our goal is to empower you with the knowledge to not only follow a protocol but to understand it, adapt it, and troubleshoot it effectively.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered during the extraction of oxidized fatty acids.

Q1: My recovery of oxidized fatty acids is consistently low. What are the most likely causes?

A: Low recovery is a frequent challenge and can stem from several factors. The most common culprits are incomplete cell lysis, a suboptimal solvent system, incorrect pH during extraction, and degradation of the analytes.[4] Ensure your cell lysis method is sufficient to disrupt the cellular membranes and release the lipids. The choice of extraction solvent is also critical; a mixture of polar and non-polar solvents is often necessary to efficiently extract the diverse range of oxylipins.[5][6] Furthermore, the pH of the aqueous phase during liquid-liquid extraction should be adjusted to below the pKa of the fatty acids (typically around 4-5) to ensure they are in their less polar, protonated form, which favors partitioning into the organic solvent.[4][7]

Q2: I'm concerned about the auto-oxidation of my samples during the extraction process. How can I minimize this?

A: Auto-oxidation is a major concern as it can artificially generate oxidized fatty acids, leading to inaccurate results.[8] To mitigate this, it is crucial to work quickly and at low temperatures (e.g., on ice) throughout the entire procedure.[9] Incorporating antioxidants, such as butylated hydroxytoluene (BHT) or triphenylphosphine (TPP), into your extraction solvents is a standard and effective practice.[10][11] Additionally, minimizing the exposure of your samples to air and light by working under a nitrogen atmosphere and using amber vials can further reduce oxidative stress.[12]

Q3: What is the best method for extracting oxidized fatty acids: liquid-liquid extraction (LLE) or solid-phase extraction (SPE)?

A: Both LLE and SPE are widely used and the "best" method often depends on the specific goals of your experiment, sample matrix, and available resources.

  • Liquid-Liquid Extraction (LLE): This is a classic method, often employing solvent systems like the Folch (chloroform:methanol) or Bligh and Dyer methods.[13][14] LLE is effective for a broad range of lipids but can be less selective and more labor-intensive.[5]

  • Solid-Phase Extraction (SPE): SPE has gained popularity due to its high efficiency, selectivity, and potential for automation.[9][15] Various sorbents are available, such as C18 for reversed-phase separation and mixed-mode cartridges (e.g., Oasis MAX) for more targeted purification.[9][16] SPE can provide cleaner extracts with higher recovery and lower limits of detection compared to LLE.[9]

Q4: Do I need to hydrolyze my samples before extraction?

A: This depends on whether you want to measure only free (unesterified) oxidized fatty acids or the total amount, including those esterified in complex lipids like phospholipids and triglycerides.[17][18] If you are interested in the total pool, a hydrolysis step (typically alkaline hydrolysis) is necessary to cleave the ester bonds and release the fatty acids.[19][20] However, be aware that hydrolysis conditions (temperature, pH) need to be carefully controlled to avoid degradation of the target analytes.[21]

Q5: How critical are internal standards in the quantification of oxidized fatty acids?

A: The use of internal standards is absolutely critical for accurate and reliable quantification.[2][19] Given the potential for analyte loss at various stages of sample preparation and analysis, stable isotope-labeled internal standards are highly recommended.[3][22] These standards are chemically identical to the analytes of interest but have a different mass, allowing them to be distinguished by mass spectrometry. They are added at the beginning of the extraction process and can correct for variations in extraction efficiency, sample handling, and instrument response.[19][23]

Troubleshooting Guides

This section provides a more in-depth look at common problems and their solutions.

Issue 1: High Variability Between Replicates

Potential Causes & Solutions

Potential Cause Explanation Troubleshooting Steps
Inconsistent Sample Homogenization Incomplete or inconsistent disruption of cell pellets leads to variable extraction efficiency.Ensure a standardized and thorough homogenization protocol. Visually inspect for complete cell lysis. Consider using bead beating or sonication for robust cell types.
Phase Separation Issues in LLE Incomplete separation of the aqueous and organic phases can lead to carryover of contaminants or loss of analytes.Centrifuge at a sufficient speed and for an adequate duration to achieve a sharp interface. Ensure the correct solvent ratios are used to promote clear phase separation.
Inconsistent SPE Cartridge Performance Variations in packing or conditioning of SPE cartridges can lead to inconsistent recovery.Use high-quality SPE cartridges from a reputable supplier. Ensure consistent and complete conditioning and equilibration of the cartridges before loading the sample. Elute slowly to maximize recovery.
Evaporation to Dryness Evaporating the final extract to complete dryness can lead to the loss of more volatile oxidized fatty acids and can increase the risk of oxidation.Evaporate the solvent under a gentle stream of nitrogen. Avoid complete dryness by leaving a very small volume of solvent, or add a small amount of a high-boiling point "keeper" solvent like glycerol.[24]
Issue 2: Presence of Interfering Peaks in Chromatogram

Potential Causes & Solutions

Potential Cause Explanation Troubleshooting Steps
Co-extraction of Other Lipids The extraction solvent may be co-extracting other abundant lipid species that can interfere with the analysis of low-abundance oxylipins.Optimize the polarity of your extraction solvent to be more selective for your target analytes.[5] Consider using a more selective SPE sorbent, such as a mixed-mode or immunoaffinity column.[1]
Contamination from Labware Plasticizers and other contaminants from plastic tubes or pipette tips can leach into the organic solvents and appear as interfering peaks.Use glass or polypropylene labware whenever possible. Rinse all labware thoroughly with a high-purity solvent before use.
Carryover from Previous Injections Residual analytes from a previous, more concentrated sample can be carried over in the analytical column or autosampler.Implement a robust column washing protocol between injections. Inject a blank solvent after high-concentration samples to check for carryover.
Formation of Isomers Non-enzymatic oxidation can lead to the formation of numerous isomers that can be difficult to separate chromatographically.[1]Use chiral chromatography to separate enantiomers if necessary.[1] Optimize your chromatographic gradient to improve the resolution of closely eluting isomers.

Experimental Protocols & Workflows

Diagram of the Oxidized Fatty Acid Extraction Workflow

ExtractionWorkflow Start Cell Lysate AddIS Add Internal Standards & Antioxidants Start->AddIS Hydrolysis Optional: Alkaline Hydrolysis AddIS->Hydrolysis Total Oxylipins Extraction Extraction (LLE or SPE) AddIS->Extraction Free Oxylipins Hydrolysis->Extraction LLE Liquid-Liquid Extraction (e.g., Folch) Extraction->LLE SPE Solid-Phase Extraction (e.g., C18, Oasis MAX) Extraction->SPE Drydown Solvent Evaporation (under Nitrogen) LLE->Drydown SPE->Drydown Reconstitution Reconstitute in Injection Solvent Drydown->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis End Data Analysis Analysis->End

Caption: Workflow for Oxidized Fatty Acid Extraction.

Detailed Protocol: Solid-Phase Extraction (SPE) for Oxidized Fatty Acids from Cell Lysates

This protocol is a general guideline and may require optimization for specific cell types and target analytes.

Materials:

  • Cell lysate

  • Internal standard mix (containing stable isotope-labeled analogs of your target oxylipins)

  • Antioxidant solution (e.g., 0.1% BHT in methanol)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Water (HPLC grade)

  • SPE cartridges (e.g., C18 or a mixed-mode sorbent like Oasis MAX)

  • Vacuum manifold

  • Nitrogen evaporator

  • Glass or polypropylene collection tubes

Procedure:

  • Sample Preparation:

    • Thaw the cell lysate on ice.

    • Add the internal standard mix and antioxidant solution to the lysate. Vortex briefly.

    • If performing hydrolysis, follow a validated protocol for alkaline hydrolysis and then neutralize the sample.

    • Acidify the sample to a pH of approximately 3-4 with formic acid to protonate the fatty acids.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 1-2 column volumes of methanol through them.

    • Equilibrate the cartridges by passing 1-2 column volumes of water (acidified to the same pH as the sample) through them. Do not let the cartridges go dry.

  • Sample Loading:

    • Load the acidified cell lysate onto the conditioned SPE cartridges. Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, consistent rate (approximately 1 drop per second).

  • Washing:

    • Wash the cartridges with 1-2 column volumes of an appropriate wash solution to remove interfering polar compounds. A common wash solution is 5-10% methanol in water (acidified).

  • Elution:

    • Place clean collection tubes under the cartridges.

    • Elute the oxidized fatty acids with an appropriate elution solvent. For C18 cartridges, this is typically methanol or acetonitrile. For mixed-mode cartridges, follow the manufacturer's recommendations, which may involve a specific pH and solvent composition.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small, precise volume of the initial mobile phase for your LC-MS/MS analysis.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial and proceed with LC-MS/MS analysis.

Data Presentation: Solvent Selection Guide

The choice of solvent is a critical factor in the successful extraction of lipids.[5] The following table provides a comparison of common solvents used in lipid extraction.

Solvent Polarity Index Properties and Applications
Hexane 0.1Nonpolar; effective for extracting neutral lipids but less so for polar lipids.[5]
Chloroform 4.1A versatile solvent for a wide range of lipids; often used in combination with methanol.[5][14]
Methanol 5.1Polar; helps to disrupt lipid-protein interactions in cell membranes.[5][13]
Ethanol 4.3A less toxic alternative to methanol with similar properties.
Acetonitrile 5.8Polar; can be used for both extraction and as a mobile phase in reversed-phase chromatography.
Methyl-tert-butyl ether (MTBE) 2.5A less toxic alternative to chloroform that forms a distinct upper phase during LLE, simplifying sample collection.

Concluding Remarks

The successful extraction of oxidized fatty acids from cell lysates is a multi-faceted process that demands careful attention to detail at every step. By understanding the chemical principles behind the extraction and being aware of the common pitfalls, researchers can significantly improve the quality and reliability of their data. This guide provides a foundation of knowledge and practical advice to help you optimize your extraction protocols and confidently troubleshoot any issues that may arise. For further in-depth information, please consult the referenced literature.

References

  • Golebiewski, P., & Sawicka, E. (2022). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. Molecules, 27(15), 4938. [Link]

  • Waters Corporation. (n.d.). Targeted UPLC-MS/MS Analysis of Oxylipins. [Link]

  • Al-Saffar, F. E., & Al-Amoudi, R. H. (2021). Advances in Lipid Extraction Methods—A Review. Journal of King Saud University - Science, 33(8), 101623. [Link]

  • ResearchGate. (n.d.). Examples of the most commonly used types of solid-phase extraction...[Link]

  • Golebiewski, P., & Sawicka, E. (2022). Methods of the Analysis of Oxylipins in Biological Samples. Molecules, 27(19), 6265. [Link]

  • Mendis, M., & MacPherson, J. C. (2013). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. Journal of Visualized Experiments, (73), e50266. [Link]

  • International Lipidomics Society. (n.d.). Oxylipin Analysis. [Link]

  • Vu, D. C., et al. (2014). A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL. Journal of Lipid Research, 55(6), 1216–1224. [Link]

  • RockEDU Science Outreach. (n.d.). Single Step Lipid Extraction From Food Stuffs. [Link]

  • MDPI. (2022). Methods of the Analysis of Oxylipins in Biological Samples. [Link]

  • Bio-protocol. (n.d.). 2.5. Solid phase extraction. [Link]

  • AOCS. (n.d.). Analysis of Oxidized Fatty Acids. [Link]

  • Song, W. L., et al. (2010). Oxidized Fatty Acid Analysis by Charge Switch Derivatization, Selected Reaction Monitoring and Accurate Mass Quantification. Analytical chemistry, 82(2), 594–603. [Link]

  • MDPI. (2023). Optimization of Solvent Extraction of Lipids from Yarrowia lipolytica towards Industrial Applications. [Link]

  • Schebb, N. H., et al. (2025). Technical recommendations for analyzing oxylipins by liquid chromatography–mass spectrometry. Science Signaling. [Link]

  • LIPID MAPS. (n.d.). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. [Link]

  • Cyberlipid. (n.d.). LIPID EXTRACTION. GENERAL METHODOLOGIES. [Link]

  • Almeida-Trapp, M., et al. (2021). Development, validation, and application of an HPLC-MS/MS method for quantification of oxidized fatty acids in plants. Journal of Proteomics, 249, 104369. [Link]

  • Mesaros, C., et al. (2011). Cellular Lipid Extraction for Targeted Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry Analysis. Journal of Visualized Experiments, (57), e3410. [Link]

  • MDPI. (2024). Lipidomic Characterization of Marine By-Product Oils: Impact of Species and Extraction Methods on Lipid Profile and Antioxidant Potential. [Link]

  • Buchi.com. (n.d.). Feeling the Heat: Troubleshooting Hydrolysis for Accurate Hot Extraction. [Link]

  • Springer Protocols. (2024). Method for Quantifying Oxidized Fatty Acids in Food Samples Using Ultra-High Pressure Liquid Chromatography-Tandem Mass Spectrometry. [Link]

  • University of Wuppertal. (n.d.). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. [Link]

  • McClements, D. J. (n.d.). ANALYSIS OF LIPIDS. [Link]

  • LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. [Link]

  • ACS Omega. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. [Link]

  • ResearchGate. (2024). Evaluation of lipid extraction methods for fatty acid quantification and compound-specific δ13C and δ2Hn analyses. [Link]

  • Byrd, S. A., & Nuanez, A. E. (2007). Extraction, chromatographic and mass spectrometric methods for lipid analysis. Methods in molecular biology (Clifton, N.J.), 398, 3–17. [Link]

  • BTSA. (n.d.). Oxidation process in fats and oils: how to slow it down. [Link]

  • ResearchGate. (n.d.). Validation of a One-Step Method for Extracting Fatty Acids from Salmon, Chicken and Beef Samples. [Link]

  • Williams, D. L. (2019, February 21). The role of pH in Liquid-Liquid Extraction L9 4380 [Video]. YouTube. [Link]

  • Med School Made Easy. (2017, May 30). Metabolism | Fatty Acid Oxidation: Part 1 [Video]. YouTube. [Link]

  • Google Patents. (n.d.).
  • ACS Omega. (2022). Subcritical Water Hydrolysis of Fresh and Waste Cooking Oils to Fatty Acids Followed by Esterification to Fatty Acid Methyl Esters: Detailed Characterization of Feedstocks and Products. [Link]

  • SciTePress. (n.d.). Enzymatic Esterification Ethyl Ester Fatty Acid from Hydrolyzed Castor Oil and its Oxidation Product as Emulsifier and Antimicro. [Link]

  • Aston Publications Explorer. (2022). Subcritical Water Hydrolysis of Fresh and Waste Cooking Oils to Fatty Acids Followed by Esterification to Fatty Acid Methyl Ester. [Link]

  • ResearchGate. (n.d.). Fatty Acids and Hydrolysis. [Link]

  • MDPI. (2022). Current Perspectives on the Extraction, Isolation, and Identification of Fats and Fatty Acids Using Conventional and Green Methods. [Link]

  • MDPI. (2024). Inhibition of Lipid Accumulation and Oxidation in Hepatocytes by Bioactive Bean Extracts. [Link]

  • ResearchGate. (2025). Optimization of the Aqueous Enzymatic Extraction of Rapeseed Oil and Protein Hydrolysates. [Link]

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Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of 10-Oxooctadecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the gas chromatography (GC) analysis of 10-Oxooctadecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, specifically peak tailing, encountered during their experiments. Symmetrical peaks are crucial for accurate quantification and reliable data.[1][2] Peak tailing, a form of peak asymmetry, can compromise resolution and integration, affecting both qualitative and quantitative results.[3]

This guide provides in-depth, experience-based solutions in a direct question-and-answer format to help you identify the root cause of peak tailing and restore optimal chromatographic performance.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound peak is tailing. What are the most likely causes?

Peak tailing for a polar, high-molecular-weight compound like this compound can stem from several factors, broadly categorized as chemical interactions or physical/mechanical issues within the GC system.[4]

  • Chemical Causes (Adsorption): The most common chemical cause is the interaction of the analyte's polar functional groups (the carboxylic acid and ketone groups) with "active sites" in your GC system.[1][5][6] These active sites can be exposed silanol groups on the injector liner, column stationary phase, or contaminants.[1]

  • Physical/Mechanical Causes: These issues create disruptions in the carrier gas flow path, leading to turbulence and unswept volumes where analyte molecules can be temporarily trapped.[3][4][7] Common culprits include a poorly cut column, incorrect column installation, or dead volumes in connections.[4][8]

To diagnose the issue, first observe your chromatogram. If all peaks are tailing, the problem is likely physical or mechanical.[3][4] If only the this compound and other polar compounds are tailing, the issue is more likely chemical in nature.[4]

Q2: I suspect active sites are the problem. How can I confirm and fix this?

Active sites are a primary cause of peak tailing for polar analytes like carboxylic acids.[1][6][9] These sites, often silanol (-Si-OH) groups, can form strong hydrogen bonds with your analyte, delaying its elution and causing a tailing peak.

A Start: Peak Tailing Observed for this compound B Is the Injector Liner Clean and Deactivated? A->B C Replace Injector Liner with a new, deactivated one. B->C No D Is the Column Contaminated at the Inlet? B->D Yes C->D E Trim 15-20 cm from the front of the column. D->E Yes I Is Derivatization Feasible? D->I No F Is the Peak Shape Improved? E->F G Problem Solved. F->G Yes F->I No H Consider Derivatization to mask polar groups. J Implement Derivatization Protocol (See Q4). I->J Yes K Consider a more inert column phase (e.g., Wax or specialized FFA column). I->K No J->G K->G

Caption: Troubleshooting workflow for peak tailing caused by active sites.

  • Injector Maintenance: The injector is a common source of activity.[6][10]

    • Action: Replace the injector liner with a new, high-quality deactivated liner.[4][5] Even new liners can have active sites, so using one known to be highly inert is crucial.

    • Causality: The hot injector surface is where the sample first interacts with the system. Contaminants from previous injections or septum particles can create active sites.[10] A fresh, deactivated liner provides a clean, inert surface for vaporization.

  • Column Maintenance: The front end of the column can accumulate non-volatile residues and become active.[2][11]

    • Action: Trim 15-20 cm from the inlet side of the column.[2][5] Be sure to make a clean, 90° cut.[5][8]

    • Causality: This removes the portion of the column most likely to be contaminated with sample matrix residue, which can act as or create active sites.

  • System Passivation: If tailing persists, you can try to passivate the system.

    • Action: Inject a high-concentration standard of an active compound (a "priming" injection) several times before running your actual samples.[12]

    • Causality: This can help to saturate the active sites, making them less available to interact with your analyte of interest.

Q3: Could my choice of GC column be causing the peak tailing?

Yes, the column's stationary phase is critical. For fatty acid analysis, especially underivatized ones, a specialized column is often required.

  • Polarity Mismatch: Injecting a sample dissolved in a solvent that is not compatible with the stationary phase polarity can cause peak distortion.[5][13]

  • Phase Degradation: Using a column above its recommended temperature limit can cause the stationary phase to degrade, creating active sites.

  • Inappropriate Phase: Standard non-polar phases (like a 5% phenyl-methylpolysiloxane) are generally not ideal for free fatty acids due to the high potential for interaction between the polar carboxyl group and the stationary phase.

Column TypeStationary PhasePolarityKey Features
Wax Columns Polyethylene Glycol (PEG)HighGood for FAMEs, but can be susceptible to damage from silylating reagents.[14][15]
Specialized FFA Columns Acid-modified PEG (e.g., Nukol™)High (Acidic)Designed specifically for the analysis of free fatty acids, providing excellent peak shape without derivatization.[9]
Cyanopropyl Columns Cyanopropyl Silicone (e.g., HP-88, DB-23)HighExcellent for separating complex mixtures of fatty acid methyl esters (FAMEs), including cis/trans isomers.[14][16]

For this compound, a specialized Free Fatty Acid Phase (FFAP) or a Wax column would be a good starting point if analyzing without derivatization.[9] However, derivatization is strongly recommended.

Q4: Should I derivatize this compound? If so, how?

Derivatization is a highly effective strategy to eliminate peak tailing for compounds with active hydrogens, like carboxylic acids.[17][18] The process replaces the active hydrogen on the carboxyl group and can also react with the keto group, creating a less polar, more volatile, and more thermally stable compound.[19][20]

cluster_0 Analyte Properties cluster_1 GC System Issues cluster_2 Resulting Problem cluster_3 Solution cluster_4 Improved Outcome A This compound (Polar, Active Hydrogens) C Peak Tailing A->C interacts with D Derivatization (e.g., Silylation) A->D is subjected to B Active Sites (e.g., Silanols) B->C causes E Masks Polar Groups (Removes Active Hydrogens) D->E F Increased Volatility & Thermal Stability D->F G Symmetrical Peak E->G leads to F->G leads to

Caption: The logic behind derivatization to solve peak tailing.

For this compound, a two-step derivatization is often recommended: first methoximation of the keto group, followed by silylation of the carboxylic acid group.[21][22] However, a single silylation step is often sufficient to drastically improve chromatography.

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent, and the addition of 1% Trimethylchlorosilane (TMCS) acts as a catalyst to enhance its reactivity, especially for hindered groups.[15][23][24]

  • Sample Preparation: Ensure your extracted sample is completely dry. Evaporate the solvent under a gentle stream of nitrogen. Water is detrimental to silylation reagents.[15][18]

  • Reagent Addition: To your dried sample residue, add an excess of BSTFA + 1% TMCS (e.g., 50-100 µL). A solvent like pyridine or acetonitrile can be used if necessary, but BSTFA can often act as its own solvent.[24][25]

  • Reaction: Tightly cap the reaction vial. Heat at 60-70°C for 30-60 minutes.[23][25] Reaction times can vary, so optimization may be needed.

  • Analysis: Cool the vial to room temperature. Inject 1 µL of the derivatized sample into the GC-MS.

Caution: Do not use silylating reagents with Wax or FFAP columns, as they will derivatize the stationary phase and irreversibly damage the column.[15] A non-polar or mid-polar column (e.g., 5% phenyl-methylpolysiloxane) is suitable for analyzing silylated derivatives.[26]

Q5: My peaks are still tailing even after addressing active sites and trying derivatization. What else should I check?

If chemical issues have been ruled out, revisit the physical and mechanical aspects of your setup. These often cause indiscriminate tailing where all peaks are affected.[3][4]

ParameterPotential IssueRecommended ActionRationale
Column Cut A jagged, uneven, or angled cut.Re-cut the column (both ends) using a ceramic wafer or diamond scribe. Inspect the cut with a magnifying glass to ensure it is clean and at a 90° angle.[5][8][27]A poor cut creates turbulence in the flow path, causing peak distortion.[3][7]
Column Installation Incorrect insertion depth in the injector or detector.Consult your instrument manual for the correct installation distances for your specific inlet and detector. Re-install the column precisely to these specifications.[4][5]Incorrect positioning can create dead volumes where the sample is not efficiently swept onto the column, leading to tailing.[27]
Injector Parameters Injector temperature is too low.For a high molecular weight compound, ensure the injector temperature is high enough for rapid vaporization (e.g., 275-300 °C), but not so high that it causes thermal degradation.[11][28]Incomplete or slow vaporization in the inlet is a common cause of peak broadening and tailing.
Flow Rates Split ratio is too low for a split injection.Ensure the total flow through the inlet is sufficient. A minimum of 20 mL/min is a good starting point for split injections.[13]An insufficient split flow may not be high enough to efficiently transfer the sample into the liner as a tight band.[13]
System Leaks Loose fittings at the injector, detector, or column nuts.Check for leaks using an electronic leak detector. Tighten fittings as necessary, being careful not to over-tighten and break the column or ferrules.Leaks can disrupt the stability of the carrier gas flow, affecting peak shape and retention time.
References
  • Taylor, T. Troubleshooting GC peak shapes. Element Lab Solutions. [Link]

  • MtoZ Biolabs. Which Column Is Best for Fatty Acid Analysis by GC? MtoZ Biolabs. [Link]

  • Restek Corporation. GC Troubleshooting—Tailing Peaks. Restek. [Link]

  • Christie, W.W. What Column do I Need for Gas Chromatographic Analysis of Fatty Acids? AOCS. [Link]

  • Agilent Technologies. Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent. [Link]

  • Greyhound Chromatography. Derivatization reagents for GC. Greyhound Chromatography. [Link]

  • Agilent Technologies. Gas Chromatography Problem Solving and Troubleshooting. Agilent. [Link]

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  • CSQ Analytics. Derivatization reagents for GC, silylation, BSTFA. CSQ Analytics. [Link]

  • Agilent Technologies. Column Selection for the Analysis of Fatty Acid Methyl Esters. Agilent. [Link]

  • Restek Corporation. Silylation Derivatization Reagent, BSTFA. Restek. [Link]

  • ALWSCI. Common Causes Of Peak Tailing in Chromatography. ALWSCI. [Link]

  • Chemistry For Everyone. What Causes Tailing In Gas Chromatography? YouTube. [Link]

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  • Yan, B., et al. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. National Institutes of Health. [Link]

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  • Delloyd's Lab-Tech. Gas chromatography Troubleshooting methods. Delloyd's Lab-Tech. [Link]

  • La Nasa, J., et al. Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in paint samples. University of Pisa. [Link]

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  • Zhang, Y., et al. Optimization of programmed-temperature vaporization injection preparative capillary GC for compound specific radiocarbon analysis. Atmospheric Measurement Techniques. [Link]

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  • Al-Qaraghuli, M.M., and Al-Khafaji, B.Y. Development and validation of a GC-FID method for quantitative analysis of four major fatty acids extracted shark liver oil. International Journal of Pharmaceutical Research. [Link]

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  • Milestone Srl. Fatty acids profiling with a new single step extraction-derivatization method. Milestone Srl. [Link]

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Minimizing degradation of 10-Oxooctadecanoic acid during sample prep.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 10-Oxooctadecanoic acid (10-OODA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for minimizing degradation of 10-OODA during sample preparation. As a reactive keto-fatty acid, 10-OODA requires careful handling to ensure accurate and reproducible analytical results. This resource offers a combination of theoretical knowledge, practical protocols, and troubleshooting solutions to support your research.

Understanding the Stability of this compound

This compound (10-OODA), also known as 10-ketostearic acid, is a long-chain fatty acid with a ketone group at the tenth carbon. This ketone functional group introduces a site of reactivity that makes 10-OODA more susceptible to degradation compared to its saturated fatty acid counterpart, stearic acid. Understanding the potential degradation pathways is the first step in developing a robust sample preparation workflow.

Key Factors Influencing 10-OODA Stability:
  • Temperature: While long-chain fatty acids are generally stable at moderate temperatures for short periods, prolonged exposure to high temperatures (above 140°C) can lead to degradation.[1][2][3]

  • pH: Extremes of pH can catalyze the degradation of fatty acids. Acidic conditions can promote hydrolysis of any esters present, while basic conditions can facilitate enolization of the keto group, potentially leading to undesired side reactions.

  • Light: Keto acids can be susceptible to photodegradation, a process that can be initiated by exposure to UV light.[4][5][6][7][8]

  • Oxidation: The presence of oxidizing agents can lead to the breakdown of the fatty acid chain.[9]

  • Enzymatic Degradation: In biological samples, enzymes can metabolize 10-OODA through pathways such as β-oxidation.[10][11][12][13][14][15]

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common questions and issues that may arise during the sample preparation and analysis of 10-OODA.

Sample Collection and Storage

Q1: What is the best way to collect and store biological samples to prevent 10-OODA degradation?

A1: Proper sample handling from the moment of collection is critical. For biological fluids like plasma or serum, it is recommended to:

  • Collect samples using appropriate anticoagulants (e.g., EDTA).

  • Process the samples as quickly as possible, ideally on ice, to minimize enzymatic activity.

  • For long-term storage, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[16] Avoid repeated freeze-thaw cycles.

Q2: I am working with tissue samples. What are the best practices for handling them?

A2: For tissue samples, prompt homogenization after collection is key.

  • Immediately flash-freeze the tissue in liquid nitrogen upon collection.

  • Store at -80°C until you are ready for extraction.

  • Homogenize the frozen tissue in a cold solvent mixture to precipitate proteins and extract lipids simultaneously.

Extraction

Q3: Which extraction method is most suitable for 10-OODA from plasma?

A3: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be effective.

  • LLE: A common method involves a single-phase extraction with a mixture of butanol and methanol (e.g., 3:1 v/v), which is simple, fast, and suitable for high-throughput analysis.[17]

  • SPE: Solid-phase extraction offers a higher degree of sample cleanup and can be beneficial for complex matrices. A protocol for a similar compound, 3-oxooctadecanoic acid, using a polymeric SPE cartridge has been described and can be adapted.[16]

Q4: I am seeing low recovery of 10-OODA after extraction. What could be the cause?

A4: Low recovery can stem from several factors:

  • Incomplete Extraction: Ensure your solvent system is appropriate for extracting a moderately polar lipid like 10-OODA. A combination of polar and non-polar solvents is often effective.

  • Adsorption: 10-OODA can adsorb to glass and plastic surfaces. Using silanized glassware and low-adsorption plasticware can help mitigate this.

  • Degradation during Extraction: If the extraction process is lengthy or performed at room temperature, degradation can occur. Work quickly and keep samples on ice.

Derivatization for GC-MS Analysis

Q5: Is derivatization necessary for the GC-MS analysis of 10-OODA?

A5: Yes, derivatization is essential for GC-MS analysis of 10-OODA. The carboxylic acid group is highly polar and needs to be converted to a less polar ester, typically a methyl ester (FAME), to improve volatility and chromatographic performance. The ketone group should also be protected to prevent enolization and potential side reactions in the hot GC inlet.

Q6: What is the recommended derivatization procedure for 10-OODA?

A6: A two-step derivatization is recommended:

  • Methoximation: This step protects the ketone group by converting it to an oxime. This is crucial to prevent the formation of multiple derivatives due to keto-enol tautomerism.[18][19]

  • Silylation or Esterification: Following methoximation, the carboxylic acid group is derivatized. Silylation with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is common. Alternatively, esterification to form the methyl ester using reagents like BF3-methanol can be performed.[20]

Q7: I am observing multiple peaks for 10-OODA in my GC-MS chromatogram after derivatization. What is the likely cause?

A7: The presence of multiple peaks for a single analyte is a common issue and can be due to:

  • Incomplete Derivatization: If either the methoximation or the esterification/silylation step is incomplete, you will see peaks for the partially derivatized and underivatized compound.

  • Keto-Enol Tautomerism: If the ketone group is not protected by methoximation, the compound can exist in keto and enol forms, which can be derivatized separately, leading to multiple peaks.[18]

  • Artifact Formation: Derivatization reagents can sometimes react with solvents or other components in the sample to form artifacts.[21][22] Ensure you are using high-purity reagents and solvents.

LC-MS/MS Analysis

Q8: Can I analyze 10-OODA by LC-MS/MS without derivatization?

A8: Yes, LC-MS/MS is well-suited for the analysis of underivatized 10-OODA. This is a significant advantage as it avoids the potential complications of derivatization.

Q9: What are the recommended LC-MS/MS conditions for 10-OODA analysis?

A9: A reversed-phase C18 column is typically used for separation. The mobile phase often consists of a gradient of water and an organic solvent like acetonitrile or methanol, with a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency. Electrospray ionization (ESI) in negative ion mode is generally preferred for detecting the deprotonated molecule [M-H]⁻.[16][23]

Q10: I am experiencing poor sensitivity or inconsistent results in my LC-MS/MS analysis. What should I check?

A10: Several factors can contribute to poor LC-MS/MS performance:

  • Ion Suppression/Enhancement: The sample matrix can significantly affect the ionization of your analyte. A thorough sample cleanup (e.g., using SPE) can help minimize matrix effects.

  • Instrument Contamination: Buildup of contaminants in the ion source or mass spectrometer can lead to a loss of sensitivity. Regular cleaning and maintenance are crucial.[24]

  • Mobile Phase Issues: Ensure your mobile phases are freshly prepared with high-purity solvents and additives. Inconsistent mobile phase composition can lead to retention time shifts and variable ionization.[25][26][27]

  • Sample Degradation: Even without derivatization, 10-OODA can degrade if samples are left at room temperature in the autosampler for extended periods. Keep your samples cooled in the autosampler.

Experimental Protocols

Protocol 1: Extraction of 10-OODA from Plasma (Adapted from a method for 3-Oxooctadecanoic Acid)[17]

Materials:

  • Plasma sample

  • Methanol

  • Water

  • Hexane

  • Acetonitrile with 5% formic acid

  • Solid-Phase Extraction (SPE) cartridges (e.g., polymeric reverse-phase)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Pre-treatment: Thaw plasma samples on ice.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 3 mL of methanol.

    • Equilibrate the cartridge with 3 mL of water.

  • Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

    • Wash the cartridge with 3 mL of hexane to remove non-polar interferences.

    • Dry the cartridge under vacuum for 5-10 minutes.

  • Elution: Elute 10-OODA from the cartridge with 2 mL of acetonitrile containing 5% formic acid.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in a known volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Two-Step Derivatization of 10-OODA for GC-MS Analysis[20][21]

Materials:

  • Dried 10-OODA extract

  • Methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Methoximation:

    • To the dried extract in a GC vial, add 50 µL of methoxyamine hydrochloride in pyridine.

    • Cap the vial tightly and heat at 60°C for 45 minutes to protect the keto group.

    • Cool the vial to room temperature.

  • Silylation:

    • Add 50 µL of MSTFA to the vial.

    • Cap the vial tightly and heat at 60°C for 30 minutes to derivatize the carboxylic acid group.

    • Cool the vial to room temperature before GC-MS analysis.

Visualizing the Workflow

Diagram 1: General Workflow for 10-OODA Analysis

cluster_prep Sample Preparation cluster_analysis Analysis SampleCollection Sample Collection (Plasma, Tissue) Storage Storage (-80°C) SampleCollection->Storage Extraction Extraction (LLE or SPE) Storage->Extraction LCMS LC-MS/MS Analysis (Underivatized) Extraction->LCMS Direct Analysis Derivatization Derivatization (Methoximation + Silylation) Extraction->Derivatization For GC-MS DataAnalysis Data Analysis LCMS->DataAnalysis Quantitative Data GCMS GC-MS Analysis Derivatization->GCMS GCMS->DataAnalysis Quantitative Data

Caption: A generalized workflow for the preparation and analysis of 10-OODA.

Diagram 2: Potential Degradation Pathways of 10-OODA

cluster_factors Degradation Factors cluster_products Potential Degradation Products OODA This compound Temp High Temperature OODA->Temp Light UV Light OODA->Light Oxidation Oxidizing Agents OODA->Oxidation pH Extreme pH OODA->pH Enzymes Enzymes (in vivo) OODA->Enzymes ShorterChains Shorter-chain fatty acids Temp->ShorterChains Oxidized Oxidized Products Light->Oxidized Oxidation->Oxidized Enol Enol Tautomer pH->Enol Metabolites β-oxidation Metabolites Enzymes->Metabolites

Caption: Factors contributing to the degradation of 10-OODA.

Summary of Key Recommendations

ParameterRecommendationRationale
Sample Storage Store at -80°C and minimize freeze-thaw cycles.To prevent enzymatic and chemical degradation.[16]
Extraction Use SPE for cleaner extracts or a rapid LLE for high throughput. Keep samples cold.To efficiently isolate 10-OODA from the matrix while minimizing degradation.[16][17]
GC-MS Analysis Perform a two-step derivatization: methoximation followed by silylation/esterification.To protect the reactive keto group and improve volatility and chromatographic performance.[18][19]
LC-MS/MS Analysis Analyze underivatized using a C18 column with an acidic mobile phase modifier.To avoid derivatization artifacts and achieve high sensitivity and specificity.[16][23]
General Handling Use high-purity solvents and reagents, and work in a clean environment. Protect from light.To minimize the introduction of contaminants and prevent photodegradation.[5]

References

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Technical Support Center: Quantitative Analysis of 10-Oxooctadecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the quantification of 10-Oxooctadecanoic acid (10-oxo-ODA). This guide is designed for researchers, scientists, and drug development professionals who are looking to develop and troubleshoot robust analytical methods for this specific keto-fatty acid. Here, we synthesize our extensive field experience with established scientific principles to provide you with a comprehensive resource for your experimental needs.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions encountered when setting up an analytical workflow for 10-oxo-ODA.

Q1: What is the best internal standard for the quantification of this compound?

The ideal surrogate should be structurally and chemically as similar as possible to the analyte to mimic its behavior during sample preparation and ionization. For 10-oxo-ODA, we recommend 9-OxoODE-d3 , which is commercially available from suppliers like Cayman Chemical. It is a C18 keto-fatty acid, providing close structural analogy.

Q2: Why is a surrogate internal standard necessary?

A2: A surrogate internal standard is crucial for correcting for analyte loss during sample preparation (e.g., extraction, derivatization) and for compensating for matrix effects (ion suppression or enhancement) during LC-MS/MS analysis. By adding a known amount of the surrogate to your sample at the earliest stage of preparation, you can accurately quantify your target analyte by comparing the analyte's response to the surrogate's response.

Q3: What are the most common issues encountered when quantifying 10-oxo-ODA?

A3: The most frequent challenges include:

  • Low signal intensity: 10-oxo-ODA can be present at low concentrations in biological matrices.

  • Matrix effects: Biological samples are complex and can interfere with the ionization of 10-oxo-ODA.

  • Poor chromatographic peak shape: This can be due to issues with the mobile phase, column, or sample solvent.

  • Analyte degradation: Keto-fatty acids can be susceptible to degradation during sample storage and preparation.

Our troubleshooting guide below provides detailed solutions to these and other common problems.

Recommended Internal Standard

As a direct isotopic analog for this compound is not commercially available, a carefully selected surrogate is paramount for accurate quantification.

Recommended Surrogate ISRationale for SelectionCommercial Availability
9-OxoODE-d3 C18 keto-fatty acid, providing close structural similarity to 10-oxo-ODA. The deuterium labeling allows for mass-based differentiation from the endogenous analyte.Cayman Chemical

Experimental Protocols

This section provides a detailed, step-by-step methodology for the quantification of this compound in human plasma.

Sample Preparation: Protein Precipitation

This protocol is a rapid and effective method for removing the bulk of proteins from plasma samples.

Materials:

  • Human plasma

  • 9-OxoODE-d3 internal standard solution (in methanol)

  • LC-MS grade methanol, chilled to -20°C

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of human plasma into a clean microcentrifuge tube.

  • Add 10 µL of the 9-OxoODE-d3 internal standard solution to the plasma.

  • Add 400 µL of ice-cold methanol to the tube.

  • Vortex the tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tube at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube, being cautious not to disturb the protein pellet.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Workflow for Sample Preparation

SamplePrep Plasma 1. Plasma Sample (100 µL) Add_IS 2. Add Internal Standard (9-OxoODE-d3) Plasma->Add_IS Add_MeOH 3. Add Cold Methanol (400 µL) Add_IS->Add_MeOH Vortex_Incubate 4. Vortex & Incubate (-20°C, 20 min) Add_MeOH->Vortex_Incubate Centrifuge 5. Centrifuge (14,000 x g, 10 min) Vortex_Incubate->Centrifuge Transfer_Supernatant 6. Collect Supernatant Centrifuge->Transfer_Supernatant Evaporate 7. Evaporate to Dryness Transfer_Supernatant->Evaporate Reconstitute 8. Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze 9. LC-MS/MS Analysis Reconstitute->Analyze

Sample preparation workflow for 10-oxo-ODA analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol (90:10, v/v)
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 0-2 min: 50% B; 2-12 min: 50-95% B; 12-15 min: 95% B; 15.1-18 min: 50% B

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 297.2171.115
297.2113.120
9-OxoODE-d3 (Surrogate IS) 297.5171.115
297.5116.120

Note: Collision energies are instrument-dependent and should be optimized for your specific mass spectrometer. The provided values are a starting point.

LC-MS/MS Analysis Workflow

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Injection Sample Injection Column C18 Separation Injection->Column Elution Gradient Elution Column->Elution Ionization ESI (Negative) Elution->Ionization Q1 Q1: Precursor Ion Selection Ionization->Q1 Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Q3 Q3: Product Ion Selection Q2->Q3 Detector Detection Q3->Detector Data Data Acquisition (MRM Mode) Detector->Data

General workflow for LC-MS/MS analysis.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the quantification of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Signal for 10-oxo-ODA Sample Degradation: Analyte instability during storage or sample preparation.- Ensure samples are stored at -80°C. - Keep samples on ice during preparation. - Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.
Inefficient Extraction: Poor recovery from the biological matrix.- Optimize the protein precipitation protocol by varying the solvent-to-plasma ratio. - For more complex matrices, consider solid-phase extraction (SPE).
Ion Suppression: Co-eluting matrix components interfering with ionization.- Dilute the sample extract to reduce matrix effects. - Improve chromatographic separation to resolve 10-oxo-ODA from interfering compounds. - Evaluate different sample preparation techniques (e.g., SPE vs. protein precipitation).
Poor Peak Shape (Tailing or Fronting) Column Issues: Column contamination or degradation.- Flush the column with a strong solvent (e.g., isopropanol). - If the problem persists, replace the column.
Mobile Phase Mismatch: Sample solvent is too strong compared to the initial mobile phase.- Ensure the sample is reconstituted in a solvent that is as weak as or weaker than the initial mobile phase.
High Variability in Results Inconsistent Sample Preparation: Variations in extraction efficiency between samples.- Ensure precise and consistent pipetting. - Use an automated liquid handler for improved precision. - Ensure the internal standard is added to every sample, standard, and quality control.
Instrument Instability: Fluctuations in LC pressure or MS sensitivity.- Check for leaks in the LC system. - Perform system suitability tests before running samples. - Calibrate the mass spectrometer regularly.
Internal Standard Signal is Low or Absent Degradation of IS: The internal standard may not be stable under the chosen conditions.- Check the stability of the 9-OxoODE-d3 in the sample matrix and storage conditions.
Incorrect Spiking: The internal standard was not added or was added at the wrong concentration.- Review your sample preparation procedure to ensure the IS is added at the correct step and concentration.

References

  • LIPID MAPS® Mass Spectrometry Adduct Calculator. [Link]

  • Murphy, R. C. (2015). Mass Spectrometry of Lipids. In Biochemistry of Lipids, Lipoproteins and Membranes (Fifth Edition). Elsevier. [Link]

  • Agilent Technologies. The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.[Link]

  • Shimadzu Corporation. Liquid Chromatography Mass Spectrometry Troubleshooting Guide.[Link]

Technical Support Center: Enhancing Resolution of 10-Oxooctadecanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to resolving the analytical challenges associated with 10-Oxooctadecanoic acid isomers. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our focus is on practical, field-proven insights to help you achieve optimal separation and accurate quantification of these important molecules.

Introduction: The Challenge of this compound Isomer Resolution

This compound (10-Keto-ODA) and its isomers are keto fatty acids that play significant roles in various biological processes. Their structural similarity, differing only in the position of the ketone group along the fatty acid chain, presents a considerable analytical challenge.[1] Effective separation is crucial for accurate identification and quantification, which is essential for understanding their distinct biological functions. This guide will explore the primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for resolving these isomers and provide solutions to common experimental hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the analysis of this compound isomers.

High-Performance Liquid Chromatography (HPLC) Issues

Q1: I'm observing poor peak shape and significant tailing for my this compound isomers in reversed-phase HPLC. What could be the cause and how can I fix it?

A1: Poor peak shape for acidic compounds like this compound in reversed-phase HPLC is often due to interactions with the silica support of the column and the presence of the free carboxyl group. Here’s how to troubleshoot this:

  • Mobile Phase Modification: The addition of a small amount of a weak acid, such as 0.1% formic acid or acetic acid, to your mobile phase can suppress the ionization of the carboxylic acid group.[2][3] This reduces peak tailing and improves peak symmetry.

  • Column Choice: Consider using a column with a base-deactivated stationary phase, which minimizes secondary interactions with residual silanols on the silica surface.[3]

  • Temperature Optimization: Increasing the column temperature (e.g., to 40-60 °C) can improve peak shape by reducing mobile phase viscosity and enhancing mass transfer.[4]

Q2: My this compound isomers are co-eluting or have very poor resolution. How can I improve their separation?

A2: Improving the resolution of closely eluting isomers requires careful optimization of your chromatographic conditions.

  • Gradient Optimization: A shallower gradient can increase the separation between isomers. Experiment with a slower ramp of the organic solvent in your mobile phase.

  • Column Chemistry: Not all C18 columns are the same. A column with higher carbon load or different end-capping may provide the necessary selectivity. For positional isomers, a column with high molecular shape selectivity, such as a cholesteryl-based column, can be beneficial.[5]

  • Mobile Phase Composition: Switching from methanol to acetonitrile, or using a combination, can alter the selectivity of the separation. Isopropanol can also be used as a strong solvent in the mobile phase.[4]

  • Derivatization for UV Detection: If you are not using mass spectrometry, derivatizing the carboxylic acid with a UV-active tag, such as a phenacyl group, can enhance detection and may also alter the chromatographic behavior, potentially improving separation.[3]

Gas Chromatography (GC) Issues

Q3: I'm not seeing any peaks for my this compound in my GC-MS analysis. What's wrong?

A3: this compound is not sufficiently volatile for direct GC analysis.[6] Derivatization is a mandatory step to increase volatility and thermal stability. A two-step derivatization process is highly recommended: oximation followed by silylation.[6]

Q4: I have derivatized my sample, but I'm seeing multiple peaks for a single isomer. Why is this happening?

A4: The presence of multiple peaks for a single derivatized isomer is often due to incomplete derivatization or the formation of tautomers.

  • Incomplete Oximation: The keto group can exist in equilibrium with its enol form (keto-enol tautomerism).[6] If the oximation step is incomplete, both the keto and enol forms can be silylated, leading to multiple peaks. Ensure the oximation reaction goes to completion by optimizing reaction time and temperature.

  • Moisture Contamination: Silylating reagents are highly sensitive to moisture. The presence of water will consume the reagent and lead to incomplete derivatization. Ensure all glassware and solvents are anhydrous.

  • Reagent Quality: Use fresh, high-quality derivatization reagents.

Q5: The resolution between my derivatized this compound isomers is still not optimal. How can I improve it?

A5: Fine-tuning your GC method can significantly enhance isomer separation.

  • Column Selection: A highly polar cyanopropyl column is often preferred for the separation of fatty acid methyl esters (FAMEs) and their derivatives, as it can resolve isomers based on the position of functional groups.[7]

  • Temperature Program: A slow oven temperature ramp (e.g., 1-2 °C/min) through the elution range of your isomers can improve resolution.

  • Carrier Gas Flow: Operating the carrier gas at its optimal linear velocity will maximize column efficiency.

Frequently Asked Questions (FAQs)

Q1: Should I use HPLC or GC for the analysis of this compound isomers?

A1: The choice between HPLC and GC depends on your specific analytical needs.

  • HPLC is advantageous for the analysis of free fatty acids without derivatization, which simplifies sample preparation.[5] It is also well-suited for preparative separations. When coupled with mass spectrometry (MS), HPLC-MS is a powerful tool for both separation and identification.

  • GC-MS offers excellent chromatographic resolution and provides detailed structural information from mass spectra, which is invaluable for isomer identification.[2] However, it requires a derivatization step to make the analytes volatile.[6]

Q2: What is the best derivatization method for GC-MS analysis of this compound?

A2: A two-step derivatization involving oximation followed by silylation is the most robust method.[6]

  • Oximation: This step converts the ketone group into a stable oxime derivative, preventing keto-enol tautomerism. Methoxyamine hydrochloride in pyridine is a common reagent for this purpose.

  • Silylation: This step converts the polar carboxylic acid group into a more volatile silyl ester. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a widely used and effective silylating agent.

Q3: Can I use chiral chromatography to separate enantiomers of this compound?

A3: Yes, if your this compound is a chiral molecule (i.e., has a stereocenter), chiral chromatography is necessary to separate the enantiomers. Chiral HPLC with a suitable chiral stationary phase (CSP) is the most common approach for this. Polysaccharide-based CSPs are often effective for separating enantiomers of fatty acid derivatives.[1][8]

Q4: What are the key parameters to consider for method development in HPLC for these isomers?

A4: The key parameters for HPLC method development are summarized in the table below.

ParameterRecommendationRationale
Column Reversed-phase C18 or C8 with high carbon load and base-deactivation.Provides good retention and peak shape for fatty acids.
Mobile Phase A Water with 0.1% formic acid.Suppresses ionization of the carboxylic acid group.
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid.Elutes the analytes from the column.
Gradient Start with a shallow gradient and optimize for resolution.Allows for fine-tuning of the separation.
Flow Rate Typically 0.5 - 1.0 mL/min for a 4.6 mm ID column.Standard flow rate for analytical HPLC.
Column Temp. 30 - 60 °C.Improves peak shape and reduces backpressure.
Detection Mass Spectrometry (MS) or UV (with derivatization).MS provides high sensitivity and specificity.

Q5: What are the typical GC-MS parameters for the analysis of derivatized this compound isomers?

A5: Typical GC-MS parameters are outlined in the table below. These may need to be optimized for your specific instrument.

ParameterRecommendationRationale
GC Column Highly polar cyanopropyl column (e.g., HP-88, DB-23).[7]Provides selectivity for positional isomers.
Injector Temp. 250 °C.Ensures complete vaporization of the derivatives.
Oven Program Initial temp 100°C, hold 2 min, ramp to 250°C at 10°C/min, then ramp to 300°C at 5°C/min, hold 5 min.A starting point for optimizing separation.
Carrier Gas Helium at a constant flow of 1.0 - 1.2 mL/min.Provides good efficiency and is inert.
MS Source Temp. 230 °C.Standard temperature for electron ionization.
MS Quad Temp. 150 °C.Standard temperature for the quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eV.Provides reproducible fragmentation patterns.

Experimental Protocols

Protocol 1: Two-Step Derivatization of this compound for GC-MS Analysis

This protocol is a general guideline for the derivatization of this compound in a dried sample extract.

Materials:

  • Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in anhydrous pyridine)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Dried sample containing this compound

  • Internal standard (e.g., a stable isotope-labeled analog)

  • 2 mL reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Oximation:

    • To the dried sample in a reaction vial, add 50 µL of the MeOx solution.[6]

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the mixture at 60°C for 60 minutes in a heating block.[9]

    • Allow the vial to cool to room temperature.

  • Silylation:

    • To the cooled reaction mixture, add 100 µL of BSTFA + 1% TMCS.[10]

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70°C for 45 minutes.[10]

    • Allow the vial to cool to room temperature.

  • Analysis:

    • The sample is now ready for injection into the GC-MS system.

Derivatization_Workflow cluster_0 Step 1: Oximation cluster_1 Step 2: Silylation start Dried Sample + Internal Standard add_meox Add 50 µL MeOx in Pyridine start->add_meox vortex1 Vortex 1 min add_meox->vortex1 incubate1 Incubate at 60°C for 60 min vortex1->incubate1 cool1 Cool to Room Temperature incubate1->cool1 add_bstfa Add 100 µL BSTFA + 1% TMCS cool1->add_bstfa Proceed to Silylation vortex2 Vortex 30 sec add_bstfa->vortex2 incubate2 Incubate at 70°C for 45 min vortex2->incubate2 cool2 Cool to Room Temperature incubate2->cool2 end_point Ready for GC-MS Analysis cool2->end_point

Caption: Workflow for the two-step derivatization of this compound.

Protocol 2: Reversed-Phase HPLC Method for this compound Isomers

This protocol provides a starting point for the separation of this compound isomers using reversed-phase HPLC.

Instrumentation and Columns:

  • HPLC or UHPLC system with a binary pump, autosampler, and column oven.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

Mobile Phases:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

Gradient Program:

Time (min)% B
0.040
10.095
12.095
12.140
15.040

Other Parameters:

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Detection: Mass Spectrometer (e.g., ESI in negative ion mode)

Troubleshooting_Tree cluster_hplc HPLC Troubleshooting cluster_gc GC Troubleshooting start Poor Resolution of Isomers hplc_q1 Is the gradient too steep? start->hplc_q1 hplc_q2 Is the column chemistry optimal? start->hplc_q2 hplc_q3 Is the mobile phase composition ideal? start->hplc_q3 gc_q1 Is the oven ramp rate too fast? start->gc_q1 gc_q2 Is the column appropriate? start->gc_q2 gc_q3 Is the carrier gas flow optimal? start->gc_q3 hplc_a1 Decrease gradient slope hplc_q1->hplc_a1 hplc_a2 Try a different C18 or a shape-selective column hplc_q2->hplc_a2 hplc_a3 Switch between MeOH and ACN or use a ternary mixture hplc_q3->hplc_a3 gc_a1 Decrease ramp rate (e.g., 1-2°C/min) gc_q1->gc_a1 gc_a2 Use a highly polar cyanopropyl column gc_q2->gc_a2 gc_a3 Optimize for best efficiency gc_q3->gc_a3

Caption: Decision tree for troubleshooting poor isomer resolution.

References

  • Waters Corporation. (n.d.). Separation of Free Fatty Acids by Mixed-Mode Anion Exchange Chromatography. Waters Application Note, 720006742. Retrieved from [Link]

  • Waters Corporation. (n.d.). Fast and Simple Free Fatty Acids Analysis Using UPC2/MS. Waters Application Note, 720001056en. Retrieved from [Link]

  • Waters Corporation. (n.d.). Determination of Fatty Acids in Polysorbate 80 Pharmaceutical Raw Materials by HPLC With Mass Detection. Waters Application Note. Retrieved from [Link]

  • Oliw, E. H. (2014). Chiral phase-HPLC separation of hydroperoxyoctadecenoic acids and their biosynthesis by fatty acid dioxygenases. Methods in molecular biology (Clifton, N.J.), 1204, 83–94. [Link]

  • Isaac, G., & Gethings, L. A. (n.d.). LipidQuan: HILIC-based LC-MS/MS High-Throughput Targeted Free Fatty Acid Screen. Waters Corporation. Retrieved from [Link]

  • Rainville, P. D., et al. (2014). Lipid Separation using UPLC with Charged Surface Hybrid Technology. ResearchGate. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Application of GC×GC-MS on fatty acids and cuticular waxes. Shimadzu Application Note, No. 50. Retrieved from [Link]

  • Cyberlipid. (n.d.). HPLC analysis. Retrieved from [Link]

  • Christie, W. W. (1992). The Chromatographic Resolution of Chiral Lipids. In Advances in Lipid Methodology – One (pp. 121-148). The Oily Press. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Comprehensive Measurement of Metabolites Using GC-MS/MS and LC-MS/MS - An Application to the Research of the Intestinal Environment. Shimadzu Application Note. Retrieved from [Link]

  • Agilent Technologies, Inc. (2005, August 30). Column Selection for the Analysis of Fatty Acid Methyl Esters. Agilent Application Note. Retrieved from [Link]

  • Karu, K., et al. (2003). Gas chromatography-mass spectrometry of cis-9,10-epoxyoctadecanoic acid (cis-EODA). I. Direct evidence for cis-EODA formation from oleic acid oxidation by liver microsomes and isolated hepatocytes. Journal of Chromatography B, 784(2), 351-365. [Link]

  • ResearchGate. (2025). UHPLC-MS/MS method for chiral separation of 3-hydroxy fatty acids on amylose-based chiral stationary phase and its application for the enantioselective analysis in plasma and platelets. Retrieved from [Link]

  • Phenomenex, Inc. (n.d.). 37 FAMEs including Omega-3 and -6 Fatty Acids, by GC-FID in Under 12 Minutes. Phenomenex Technical Note, TN-2069. Retrieved from [Link]

  • Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Advanced Gas Chromatography - Progress in Agricultural, Biomedical and Industrial Applications. IntechOpen. [Link]

  • AOCS. (n.d.). Fatty Acid Analysis by HPLC. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). Fatty Acid Analysis by HPLC. COSMOSIL Application Data. Retrieved from [Link]

  • Agilent Technologies, Inc. (2019, January 31). Fatty Acid Methyl Esters (FAMEs) Analysis on an Agilent 8890 GC and Its Application to Real Samples. Agilent Application Note. Retrieved from [Link]

  • Agilent Technologies, Inc. (2013, January 10). Analyze Dietary Fatty Acids, Sterols, and Lignans with an Agilent J&W DB-5ms UI Column. Agilent Application Note. Retrieved from [Link]

  • Agilent Technologies, Inc. (2012, November 9). Analysis of Fatty Acid Methyl Esters by Agilent 5975T LTM GCMS. Agilent Application Note. Retrieved from [Link]

  • Phenomenex, Inc. (n.d.). Oligomer Composition of Over-The-Counter Omega-3 Fish Oil Capsules by Gel Permeation Chromatography. Phenomenex Technical Note, TN-1180. Retrieved from [Link]

  • Shimadzu Europa GmbH. (n.d.). Biodiesel Quality Control. Application Book Volume 4. Retrieved from [Link]

  • Phenomenex, Inc. (n.d.). Determination of Sterols in Olive Oil using Supported Liquid Extraction (SLE), Solid Phase Extraction (SPE) and GC-FID. Phenomenex Technical Note, TN-0114. Retrieved from [Link]

  • D'Archivio, A. A., et al. (2017). A novel HPLC-ESI-Q-ToF approach for the determination of fatty acids and acylglycerols in food. Food chemistry, 218, 213-219.
  • University of Babylon. (n.d.). Derivatization in GC. Retrieved from [Link]

  • Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis.
  • Varian Inc. (n.d.). Fatty Acids. Application Note 2328. Retrieved from [Link]

  • Phenomenex, Inc. (n.d.). Analyzing Fats and Oils by GC. Retrieved from [Link]

  • Shabir, G. A. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Phenomenex, Inc. (2020, November 6). Fats and Oils by GC – Analysis Brochure. Retrieved from [Link]

  • The Pharma Innovation Journal. (2017). Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents from the methanolic and ethyl acetate. Retrieved from [Link]

  • Shimadzu (Europe). (n.d.). Analysis of Fatty Acid Methyl Esters (FAME) and Tri-glycerides in Biodiesel Fuel. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2017). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Bio Active Compounds Presents in Oeophylla smaragdina. Retrieved from [Link]

  • Shimadzu Corporation. (2021). Analysis of Linear Fatty Acids. Retrieved from [Link]

Sources

Technical Support Center: Enhancing 10-Oxooctadecanoic Acid (10-oxo-ODA) Detection

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven strategies and troubleshooting for the sensitive detection of 10-Oxooctadecanoic acid (10-oxo-ODA). Our focus is on the causality behind experimental choices to empower you to optimize your analytical methods effectively.

Frequently Asked Questions (FAQs)

Q1: What is 10-oxo-ODA, and why is its sensitive detection challenging?

This compound (10-oxo-ODA), also known as KetoC, is an oxidized linoleic acid metabolite. It has been identified as a signaling molecule involved in various physiological and pathological processes, including inflammation, metabolic regulation, and cellular stress. The challenges in its detection arise from several factors:

  • Low Endogenous Concentrations: 10-oxo-ODA is often present at very low levels (picomolar to nanomolar range) in biological matrices.

  • Matrix Complexity: Biological samples like plasma, tissues, and cell media are complex mixtures containing numerous lipids, proteins, and other metabolites that can interfere with detection and suppress the analyte signal.

  • Isomeric Interference: Numerous other keto- and hydroxy-octadecanoic acid isomers can co-elute or have similar mass-to-charge ratios, making specific quantification difficult without high-resolution chromatography and mass spectrometry.

  • Inherent Physicochemical Properties: The presence of both a carboxylic acid and a ketone group gives it moderate polarity, which can lead to poor chromatographic peak shape and low ionization efficiency in certain mass spectrometry modes.

Q2: What are the primary analytical platforms for 10-oxo-ODA detection, and how do they compare?

The two most common platforms are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Each has distinct advantages and disadvantages.

FeatureLC-MS/MSGC-MS
Principle Separates compounds in the liquid phase followed by ionization (typically ESI) and mass analysis.Separates volatile compounds in the gas phase followed by ionization (typically EI) and mass analysis.
Sample Preparation Often requires Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).Requires derivatization to make 10-oxo-ODA volatile and thermally stable.
Sensitivity High (low ng/mL to pg/mL). Considered the gold standard for sensitivity.Good, but often dependent on the efficiency of the derivatization step.
Specificity High, especially with Multiple Reaction Monitoring (MRM) on a triple quadrupole MS.High, due to characteristic fragmentation patterns upon electron ionization.
Throughput Relatively high, with typical run times of 5-15 minutes per sample.Lower, due to the additional derivatization step and potentially longer GC run times.
Primary Advantage Excellent sensitivity for underivatized molecules and suitability for a wide range of metabolites.High chromatographic resolution and creation of extensive, reproducible spectral libraries.

Core Experimental Workflow for Sensitive 10-oxo-ODA Detection

The following diagram outlines a robust workflow for achieving high-sensitivity detection of 10-oxo-ODA, primarily focusing on the gold-standard LC-MS/MS approach.

Workflow cluster_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing Sample Biological Sample (Plasma, Tissue Homogenate) IS Spike with Internal Standard (e.g., 10-oxo-ODA-d4) Sample->IS Extraction Extraction (LLE or SPE) IS->Extraction Drydown Evaporation & Reconstitution Extraction->Drydown LC UPLC/HPLC Separation (Reversed-Phase C18) Drydown->LC MS Tandem Mass Spectrometry (ESI- in MRM mode) LC->MS Integration Peak Integration & Quantification MS->Integration Validation Data Validation (QC checks) Integration->Validation Result Result Validation->Result Final Concentration Report

Caption: High-level workflow for 10-oxo-ODA quantification.

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Low or No Signal Intensity for 10-oxo-ODA

This is a frequent challenge, often stemming from issues in sample preparation or instrument settings.

Potential Causes & Recommended Actions:

  • Inefficient Extraction:

    • Why it happens: 10-oxo-ODA may be poorly recovered from the sample matrix. In Liquid-Liquid Extraction (LLE), the solvent polarity might be incorrect. In Solid-Phase Extraction (SPE), the sorbent may not be appropriate, or the elution solvent could be too weak.

    • Solution:

      • For LLE: Use a multi-solvent system. A common choice is the Folch or Bligh-Dyer method, which uses a chloroform/methanol mixture to extract a broad range of lipids.

      • For SPE: Use a polymeric reversed-phase sorbent (e.g., Waters Oasis HLB), which provides excellent retention for a wide range of analytes and is less prone to drying out than silica-based C18 sorbents. Ensure the elution solvent is strong enough (e.g., methanol or acetonitrile with a small percentage of formic acid).

      • Validation: Use a deuterated internal standard (e.g., 10-oxo-ODA-d4) spiked at the very beginning of the sample preparation to accurately track and correct for recovery losses.

  • Poor Ionization in the Mass Spectrometer:

    • Why it happens: 10-oxo-ODA has a carboxylic acid group, which readily loses a proton. Therefore, it should be analyzed in negative electrospray ionization mode (ESI-). Using the wrong polarity will result in no signal.

    • Solution:

      • Ensure your mass spectrometer is operating in ESI- mode .

      • Optimize source parameters: capillary voltage, source temperature, and gas flows are critical for efficient desolvation and ionization.

      • The mobile phase composition is key. A small amount of weak acid (e.g., 0.1% formic acid) in the mobile phase can aid in chromatography, but for ESI-, a weak base (e.g., 0.1% ammonium hydroxide) or a neutral pH mobile phase may improve deprotonation and signal. This must be empirically tested.

  • Analyte Degradation:

    • Why it happens: Oxidized lipids can be unstable and prone to further oxidation or degradation, especially at room temperature or when exposed to light.

    • Solution:

      • Keep samples on ice or at 4°C throughout the extraction process.

      • Minimize sample exposure to air and light.

      • Add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent to prevent artifactual oxidation.

Problem 2: High Background Noise and Interfering Peaks

This issue compromises the limit of detection (LOD) and limit of quantification (LOQ).

Potential Causes & Recommended Actions:

  • Matrix Effects:

    • Why it happens: Co-eluting compounds from the biological matrix (e.g., phospholipids) can suppress the ionization of 10-oxo-ODA in the MS source, reducing its signal and increasing baseline noise.

    • Solution:

      • Improve Chromatographic Separation: Use a UPLC (Ultra-Performance Liquid Chromatography) system with a sub-2 µm particle column for higher peak capacity and better resolution of 10-oxo-ODA from matrix components.

      • Optimize SPE Cleanup: Incorporate a wash step with a solvent of intermediate polarity (e.g., 20-30% methanol in water) during your SPE protocol. This will remove more polar interferences while retaining 10-oxo-ODA on the sorbent.

      • Use a More Specific MS Scan Mode: If using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap), use a narrow mass extraction window (<5 ppm) to exclude isobaric interferences.

  • Contamination from Labware:

    • Why it happens: Plasticizers and other contaminants from plastic tubes or solvent bottles can leach into the sample and appear as interfering peaks.

    • Solution:

      • Use glass or polypropylene labware whenever possible.

      • Rinse all labware thoroughly with high-purity solvent before use.

      • Run "blank" samples (extraction solvent processed like a real sample) to identify sources of contamination.

Advanced Strategy: Chemical Derivatization for GC-MS Analysis

For labs equipped primarily for GC-MS, or for confirmatory analysis, chemical derivatization is a mandatory step to increase the volatility and thermal stability of 10-oxo-ODA.

Principle: The carboxylic acid group is converted into a bulky, non-polar ester, and the ketone group can be converted into an oxime. This improves chromatographic behavior and can produce characteristic fragments in the mass spectrometer.

Derivatization cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product ODA 10-oxo-ODA (contains -COOH and =O) Step1 Esterification of -COOH ODA->Step1 PFBBr PFBBr (Pentafluorobenzyl Bromide) PFBBr->Step1 PFHA PFHA (Pentafluorohydroxylamine) Step2 Oximation of =O PFHA->Step2 Step1->Step2 Deriv_ODA Derivatized 10-oxo-ODA (Volatile & Thermally Stable) Step2->Deriv_ODA GCMS GCMS Deriv_ODA->GCMS Analysis by GC-MS

Caption: Two-step derivatization workflow for GC-MS analysis.

Detailed Protocol: PFBBr/PFHA Derivatization

This protocol converts the carboxylic acid to a pentafluorobenzyl (PFB) ester and the ketone to a pentafluorobenzyl oxime (PFBO).

  • Sample Preparation: The sample containing 10-oxo-ODA should be extracted and dried down completely under a stream of nitrogen.

  • Oximation (Ketone Group):

    • Add 50 µL of a 2% (w/v) solution of pentafluorohydroxylamine HCl (PFHA) in pyridine.

    • Vortex and heat at 60°C for 30 minutes.

    • Cool the sample to room temperature.

  • Esterification (Carboxylic Acid Group):

    • Add 50 µL of a 10% (v/v) solution of pentafluorobenzyl bromide (PFBBr) in acetonitrile.

    • Add 10 µL of N,N-diisopropylethylamine (DIPEA) as a catalyst.

    • Vortex and heat at 60°C for 30 minutes.

  • Cleanup:

    • Evaporate the solvent under nitrogen.

    • Reconstitute the residue in 100 µL of hexane.

    • The sample is now ready for injection into the GC-MS.

Why this works: The PFB group is highly electronegative, making the derivative exceptionally sensitive for detection by Electron Capture Negative Ionization (ECNI) GC-MS, a technique that can achieve femtogram-level limits of detection.

References

  • Kuda, O., et al. (2016). 10-Oxo-cis-12-octadecenoic acid, a linoleic acid-derived lipokine, is a new regulator of food intake. Obesity. [Link]

  • Kansanen, E., et al. (2021). 10-Oxo-octadecadienoic acid (10-oxo-ODA) is a novel endogenous electrophile. Redox Biology. [Link]

  • Kondo, K., et al. (2016). Development of a highly sensitive and specific method for the quantitative analysis of 10-oxo-12(Z)-octadecenoic acid in rat plasma using UPLC-ESI-MS/MS. Journal of Chromatography B. [Link]

  • Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipides from animal tissues. Journal of Biological Chemistry. [Link]

  • Higdon, A., et al. (2012). The use of butylated hydroxytoluene and other antioxidants to mitigate artifactual oxidation of lipids during sample processing and analysis. Analytical Biochemistry. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. [Link]

Validation & Comparative

A Comparative Guide to the Biological Activities of 10-Oxooctadecanoic Acid and 9-Oxooctadecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Oxooctadecanoic acids, a class of oxidized fatty acids, are emerging as significant signaling molecules with diverse biological activities. The position of the keto group along the 18-carbon chain profoundly influences their interaction with cellular targets and subsequent physiological effects. This guide provides a comparative analysis of two prominent positional isomers: 10-oxooctadecanoic acid and 9-oxooctadecanoic acid. While direct comparative studies on these saturated oxo-fatty acids are limited, this document synthesizes the current understanding of their biological activities, drawing insights from their unsaturated analogs and related compounds. We will delve into their distinct effects on key signaling pathways, present hypothetical experimental protocols for their comparative evaluation, and provide a framework for researchers and drug development professionals to explore their therapeutic potential.

Known Biological Activities of Unsaturated Analogs: A Foundation for Comparison

Much of our current understanding of the biological activities of 10- and 9-oxooctadecanoic acid is derived from studies on their unsaturated counterparts. These findings provide a valuable foundation for postulating the potential activities of the saturated forms.

The this compound Family: Modulators of Energy Metabolism and Inflammation

Unsaturated analogs of this compound have been identified as potent activators of Transient Receptor Potential Vanilloid 1 (TRPV1), a crucial ion channel involved in sensory perception and energy homeostasis. For instance, 10-oxo-12(Z)-octadecenoic acid, a metabolite of linoleic acid produced by gut bacteria, enhances energy metabolism by activating TRPV1. This activation leads to increased noradrenaline turnover in adipose tissues, promoting energy expenditure and protecting against diet-induced obesity.[1]

Furthermore, the anti-inflammatory potential of the 10-oxo family is highlighted by the actions of 10-oxo-trans-11-octadecenoic acid (KetoC). This molecule has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharide (LPS).[2][3][4] This anti-inflammatory effect is mediated, at least in part, through the G-protein coupled receptor 120 (GPR120) and subsequent inhibition of the NF-κB signaling pathway.[2][3]

The 9-Oxooctadecanoic Acid Family: Regulators of Lipid Metabolism and Inflammation

The 9-oxo family of fatty acids, particularly their unsaturated derivatives, are recognized for their role in regulating lipid metabolism. A notable example is 9-oxo-10(E),12(E)-octadecadienoic acid, a potent agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[5][6][7] PPARα is a nuclear receptor that plays a critical role in fatty acid oxidation. Activation of PPARα by this 9-oxo derivative leads to a decrease in triglyceride accumulation in hepatocytes, suggesting a potential therapeutic role in metabolic disorders.[7]

The anti-inflammatory properties of this family are suggested by studies on 8-oxo-9-octadecenoic acid, a close structural analog of 9-oxooctadecanoic acid. This compound has been shown to exert anti-inflammatory effects by inhibiting the activation of two major pro-inflammatory signaling pathways: Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[8]

Comparative Analysis of Biological Activities

Based on the activities of their unsaturated analogs, we can hypothesize distinct and potentially overlapping biological roles for 10- and 9-oxooctadecanoic acid.

Biological ActivityThis compound (Hypothesized)9-Oxooctadecanoic Acid (Hypothesized)
Primary Target TRPV1, GPR120PPARα
Signaling Pathway TRPV1-mediated Ca2+ influx, NF-κB inhibitionPPARα-mediated gene transcription, NF-κB/MAPK inhibition
Physiological Effect Enhancement of energy metabolism, Anti-inflammatoryRegulation of lipid metabolism, Anti-inflammatory
Therapeutic Potential Obesity, Metabolic Syndrome, Inflammatory DisordersDyslipidemia, Non-alcoholic fatty liver disease, Inflammatory Disorders

Proposed Experimental Workflows for Comparative Analysis

To empirically validate and compare the biological activities of 10- and 9-oxooctadecanoic acid, a series of well-defined experimental protocols are necessary.

Experimental Workflow: Comparative Analysis of Oxooctadecanoic Acids

G cluster_0 Preparation of Oxooctadecanoic Acids cluster_1 In Vitro Biological Assays cluster_2 Mechanism of Action Studies cluster_3 Data Analysis and Comparison prep Synthesize or Procure 10- and 9-Oxooctadecanoic Acid char Characterize Purity and Identity (NMR, MS) prep->char trpv1 TRPV1 Activation Assay (Calcium Imaging) char->trpv1 ppar PPARα Reporter Assay (Luciferase) char->ppar inflam Anti-inflammatory Assay (Cytokine Measurement) char->inflam triglyceride Triglyceride Accumulation Assay char->triglyceride western Western Blot Analysis (Signaling Protein Phosphorylation) trpv1->western qpcr qPCR Analysis (Target Gene Expression) ppar->qpcr inflam->western triglyceride->qpcr analysis Statistical Analysis and Comparative Assessment western->analysis qpcr->analysis

Caption: A streamlined workflow for the comparative biological evaluation of 10- and 9-oxooctadecanoic acid.

Detailed Experimental Protocols

Objective: To determine if 10- and 9-oxooctadecanoic acid activate TRPV1 channels.

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing human TRPV1 in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

  • Cell Plating: Seed cells onto 96-well black-walled, clear-bottom plates and grow to 80-90% confluency.

  • Calcium Dye Loading: Wash cells with HBSS and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS for 30-60 minutes at 37°C.

  • Compound Preparation: Prepare stock solutions of 10- and 9-oxooctadecanoic acid in DMSO. Dilute to final concentrations in HBSS. Capsaicin is used as a positive control.

  • Fluorescence Measurement: Use a fluorescence plate reader to measure baseline fluorescence. Add the test compounds and monitor the change in fluorescence over time.[9]

  • Data Analysis: Calculate the change in fluorescence (ΔF) from baseline (F0) and normalize to the maximal response induced by a saturating concentration of capsaicin.

Objective: To assess the ability of 10- and 9-oxooctadecanoic acid to activate PPARα.

Methodology:

  • Cell Culture and Transfection: Culture HepG2 cells in EMEM with 10% FBS. Co-transfect cells with a PPARα expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene. A β-galactosidase expression vector can be co-transfected for normalization of transfection efficiency.[1][10]

  • Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of 10- and 9-oxooctadecanoic acid or a known PPARα agonist (e.g., GW7647) for 24 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

  • β-Galactosidase Assay: Measure β-galactosidase activity in the cell lysates for normalization.

  • Data Analysis: Normalize luciferase activity to β-galactosidase activity and express the results as fold induction over the vehicle control.

Objective: To evaluate the anti-inflammatory effects of 10- and 9-oxooctadecanoic acid.

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.

  • Cell Treatment: Pre-treat cells with various concentrations of 10- or 9-oxooctadecanoic acid for 1-2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.[8][11]

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.

  • Western Blot Analysis: Prepare cell lysates and perform Western blotting to analyze the phosphorylation status of key proteins in the NF-κB (e.g., p65, IκBα) and MAPK (e.g., ERK, JNK, p38) signaling pathways.[12][13][14]

  • Data Analysis: Quantify cytokine levels and protein phosphorylation, and compare the effects of the two oxo-fatty acids.

Objective: To determine the effect of 10- and 9-oxooctadecanoic acid on triglyceride accumulation in hepatocytes.

Methodology:

  • Cell Culture: Culture HepG2 human hepatoma cells in a suitable medium.

  • Induction of Steatosis: Induce lipid accumulation by treating cells with a high concentration of oleic acid for 24 hours.

  • Compound Treatment: Co-treat the cells with oleic acid and various concentrations of 10- or 9-oxooctadecanoic acid.

  • Triglyceride Quantification: Lyse the cells and measure the intracellular triglyceride content using a commercial triglyceride quantification kit.[15][16][17][18][19] This typically involves the enzymatic hydrolysis of triglycerides to glycerol, which is then measured colorimetrically or fluorometrically.

  • Data Analysis: Normalize the triglyceride content to the total protein concentration in each sample and compare the effects of the two isomers.

Signaling Pathway Diagrams

The following diagrams illustrate the hypothesized signaling pathways modulated by 10- and 9-oxooctadecanoic acid, based on data from their unsaturated analogs.

Hypothesized Signaling Pathway for this compound

G cluster_0 This compound cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response Keto10 This compound TRPV1 TRPV1 Keto10->TRPV1 GPR120 GPR120 Keto10->GPR120 Ca_influx Ca2+ Influx TRPV1->Ca_influx NFkB_inhibition NF-κB Inhibition GPR120->NFkB_inhibition inhibition Energy_Metabolism Enhanced Energy Metabolism Ca_influx->Energy_Metabolism IKK IKK NFkB_inhibition->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 releases Anti_inflammatory Anti-inflammatory Response NFkB_p65->Anti_inflammatory reduced transcription of pro-inflammatory genes

Caption: Hypothesized signaling pathways for this compound, leading to enhanced energy metabolism and anti-inflammatory effects.

Hypothesized Signaling Pathway for 9-Oxooctadecanoic Acid

G cluster_0 9-Oxooctadecanoic Acid cluster_1 Nucleus cluster_2 Cytoplasm cluster_3 Cellular Response Keto9 9-Oxooctadecanoic Acid PPARa PPARα Keto9->PPARa MAPK_inhibition MAPK Inhibition Keto9->MAPK_inhibition inhibits NFkB_inhibition NF-κB Inhibition Keto9->NFkB_inhibition inhibits RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE RXR->PPRE binds to Lipid_Metabolism Increased Fatty Acid Oxidation PPRE->Lipid_Metabolism gene transcription Anti_inflammatory Anti-inflammatory Response MAPK_inhibition->Anti_inflammatory NFkB_inhibition->Anti_inflammatory

Caption: Hypothesized signaling pathways for 9-oxooctadecanoic acid, leading to regulated lipid metabolism and anti-inflammatory effects.

Conclusion and Future Directions

While our current understanding of 10- and 9-oxooctadecanoic acid is largely inferred from their unsaturated analogs, the available evidence points towards distinct and compelling biological activities. This compound is poised as a potential modulator of energy metabolism and inflammation through TRPV1 and GPR120, while 9-oxooctadecanoic acid appears to be a key regulator of lipid metabolism and inflammation via PPARα and the inhibition of pro-inflammatory signaling.

The experimental framework provided in this guide offers a robust starting point for the direct comparative analysis of these two fascinating molecules. Such studies are crucial to unlock their full therapeutic potential and to understand the subtle yet significant impact of the keto group's position on the biological function of fatty acids. Future research should also focus on in vivo studies to validate these in vitro findings and to explore the pharmacokinetic and pharmacodynamic properties of these compounds.

References

  • Sulijaya, B., Takahashi, N., & Yamada, M. (2018). The anti-inflammatory effect of 10-oxo-trans-11-octadecenoic acid (KetoC) on RAW 264.7 cells stimulated with Porphyromonas gingivalis lipopolysaccharide. Journal of Periodontal Research, 53(5). [Link]

  • Zou, C., & Shen, Z. (2007). One-step intracellular triglycerides extraction and quantitative measurement in vitro. Journal of Pharmacological and Toxicological Methods, 56(1), 63-6. [Link]

  • Sulijaya, B., Takahashi, N., & Yamada, M. (2018). The anti-inflammatory effect of 10-oxo-trans-11-octadecenoic acid (KetoC) on RAW 264.7 cells stimulated with Porphyromonas gingivalis lipopolysaccharide. ResearchGate. [Link]

  • Bio-protocol. (n.d.). Measurement of Liver Triglyceride Content. [Link]

  • Zou, C., & Shen, Z. (2007). One-step intracellular triglycerides extraction and quantitative measurement in vitro. ResearchGate. [Link]

  • Sulijaya, B., Takahashi, N., Yamada, M., et al. (2018). The anti-inflammatory effect of 10-oxo-trans-11-octadecenoic acid (KetoC) on RAW 264.7 cells stimulated with Porphyromonas gingivalis lipopolysaccharide. PubMed. [Link]

  • Göttlicher, M., Widmark, E., Li, Q., & Gustafsson, J. Å. (1992). Fatty acid activation of peroxisome proliferator-activated receptor (PPAR). The Journal of biological chemistry, 267(35), 24967–24970. [Link]

  • Matta, J. A., & Ahern, G. P. (2007). TRPV1 is a novel target for omega-3 polyunsaturated fatty acids. The Journal of physiology, 582(Pt 2), 577–588. [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for 9-Oxooctadecanoic acid (HMDB0030979). [Link]

  • Nieto-Posadas, A., Picazo-Juárez, G., Llorente, I., et al. (2016). Inhibition of TRPV1 channels by a naturally occurring omega-9 fatty acid reduces pain and itch. Nature communications, 7, 13010. [Link]

  • Pietrowicz, M., & Root-Bernstein, R. (2020). A proposed mechanism of TRPV1 activation. Agonist induced... ResearchGate. [Link]

  • Lee, J. W., Lee, J. H., Kim, J. H., et al. (2020). Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation. Molecules (Basel, Switzerland), 25(22), 5289. [Link]

  • Ahern, G. P. (2003). Activation of TRPV1 by the satiety factor oleoylethanolamide. The Journal of biological chemistry, 278(33), 30429–30434. [Link]

  • Raboune, S., Stuart, J. M., Le, J., et al. (2014). Activation of TRPV1 by Capsaicin or Heat Drives Changes in 2-Acyl Glycerols and N-Acyl Ethanolamines in a Time, Dose, and Temperature Dependent Manner. Frontiers in physiology, 5, 372. [Link]

  • Ramakrishnan, S. K., Khuder, S. S., & Al-Share, Q. Y. (2013). PPAR alpha Activation Reduces Hepatic CEACAM1 Expression to Regulate Fatty Acid Oxidation during Fasting-refeeding Transition. ResearchGate. [Link]

  • Göttlicher, M., Widmark, E., Li, Q., & Gustafsson, J. Å. (1992). Fatty acid activation of peroxisome proliferator-activated receptor (PPAR). PubMed. [Link]

  • Heo, S. J., Yoon, W. J., Kim, K. N., et al. (2010). Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells. Journal of medicinal food, 13(5), 1145–1152. [Link]

  • Nutritional Outlook. (2024). Recent study found that pentadecanoic acid may have beneficial impact on metabolic health. [Link]

  • Kim, Y. I., Hirai, S., Goto, T., et al. (2011). Comparative and stability analyses of 9- and 13-Oxo-octadecadienoic acids in various species of tomato. Bioscience, biotechnology, and biochemistry, 75(8), 1621–1624. [Link]

  • Belakhdar, G., Ben-Souda, A., & Harrak, R. (2015). Determination of some bioactive chemical constituents from Thesium humile Vahl. Journal of Materials and Environmental Science, 6(10), 2778-2783. [Link]

  • Kim, Y. I., Hirai, S., Takahashi, H., et al. (2011). 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes. Molecular nutrition & food research, 55(4), 585–593. [Link]

  • Venn-Watson, S., & Schutt, C. (2020). Efficacy of dietary odd-chain saturated fatty acid pentadecanoic acid parallels broad associated health benefits in humans. eScholarship.org. [Link]

  • Gelman, L., Fruchart, J. C., & Auwerx, J. (1999). Human adipocyte fatty acid-binding protein (aP2) gene promoter-driven reporter assay discriminates nonlipogenic peroxisome proliferator-activated receptor gamma ligands. The Journal of pharmacology and experimental therapeutics, 290(3), 1095–1101. [Link]

  • Mahfouz, M. M., & Kummerow, F. A. (1989). Metabolism of cis-12-octadecenoic acid and trans-9,trans-12-octadecadienoic acid and their influence on lipogenic enzyme activities in mouse liver. Lipids, 24(5), 381–386. [Link]

  • PubChem. (n.d.). 9-Oxooctadecanoic acid. [Link]

  • El-Newary, S. A., El-Sayed, A. A., & El-Mekkawy, S. (2023). Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study. ACS omega, 8(41), 38319–38334. [Link]

  • Suganami, T., Nishida, J., & Ogawa, Y. (2007). Role of the Toll-like Receptor 4/NF-κB Pathway in Saturated Fatty Acid–Induced Inflammatory Changes in the Interaction Between Adipocytes and Macrophages. Arteriosclerosis, thrombosis, and vascular biology, 27(1), 84–91. [Link]

  • El-Newary, S. A., El-Sayed, A. A., & El-Mekkawy, S. (2023). Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study. ACS Publications. [Link]

  • Galli, A., Pinaire, J., Fischer, M., et al. (2003). Peroxisome proliferator-activated receptor alpha (PPARalpha) agonist treatment reverses PPARalpha dysfunction and abnormalities in hepatic lipid metabolism in ethanol-fed mice. The Journal of biological chemistry, 278(29), 26768–26775. [Link]

  • Novak, T. E., Babcock, T. A., Jho, D. H., et al. (2003). NF-kappa B inhibition by omega -3 fatty acids modulates LPS-stimulated macrophage TNF-alpha transcription. American journal of physiology. Lung cellular and molecular physiology, 284(1), L84–L89. [Link]

  • Lo, C. J., Chiu, K. C., Fu, M., et al. (2002). Inhibition of activator protein-1 transcription factor activation by omega-3 fatty acid modulation of mitogen-activated protein kinase signaling kinases. The Journal of surgical research, 106(2), 209–216. [Link]

Sources

A Comparative Analysis of 10-Oxooctadecanoic Acid and 10-Hydroxyoctadecanoic Acid: Mechanisms and Effects

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Abstract

Derived from the microbial metabolism of dietary fatty acids like oleic and linoleic acid in the gut, 10-Oxooctadecanoic acid (10-Keto-ODA) and 10-hydroxyoctadecanoic acid (10-HODA) have emerged as key signaling molecules with distinct physiological effects. This guide provides a comprehensive comparison of their biological activities, mechanisms of action, and potential therapeutic applications. While both molecules influence metabolic and inflammatory pathways, evidence suggests 10-Keto-ODA often exhibits more potent activity, particularly in activating the nuclear receptor PPARγ. In contrast, 10-HODA has demonstrated significant efficacy in modulating intestinal barrier function. Understanding these differences is critical for designing targeted therapeutic strategies for metabolic syndrome, inflammatory conditions, and diseases related to gut barrier dysfunction.

Introduction: From Gut Microbiota to Host Physiology

The interplay between the gut microbiome and host metabolism is a frontier in biomedical research. Gut bacteria transform dietary components into a vast array of metabolites that can enter systemic circulation and act as signaling molecules, influencing health and disease. Among these are oxidized fatty acids, a class of lipids that includes 10-Keto-ODA and 10-HODA.[1][2] These molecules are typically produced when gut microbes, such as Lactobacillus plantarum, hydrate the double bonds of unsaturated fatty acids like oleic or linoleic acid, followed by oxidation of the resulting hydroxyl group to a ketone.[1][2] This guide dissects the nuanced yet significant differences in the biological impacts of the keto (10-Keto-ODA) versus the hydroxy (10-HODA) forms of these C18 fatty acids, providing a framework for their evaluation in research and development.

Biochemical Profile and Synthesis

10-Keto-ODA (also known as 10-ketostearic acid) and 10-HODA (10-hydroxystearic acid) are both 18-carbon saturated fatty acids, differing only by the functional group at the 10th carbon—a ketone for the former and a hydroxyl group for the latter.[3][4][5] This seemingly minor structural variance leads to profound differences in their biological activity.

The biosynthetic pathway typically begins with dietary unsaturated fatty acids. For instance, Lactobacillus species can convert linoleic acid into a series of metabolites, including 10-hydroxy-cis-12-octadecenoic acid (HYA), which can be further metabolized into 10-Keto-ODA and 10-HODA.[2]

Comparative Biological Effects: A Head-to-Head Analysis

While both compounds are bioactive, their effects diverge in potency and primary areas of influence, particularly concerning metabolic regulation, inflammation, and gut barrier integrity.

Metabolic Regulation: The Role of PPAR Activation

A primary mechanism for both molecules is their interaction with Peroxisome Proliferator-Activated Receptors (PPARs), a group of nuclear receptors critical for regulating lipid and glucose metabolism.[6][7]

  • This compound (10-Keto-ODA): Multiple studies point to oxo-fatty acids as potent PPAR agonists.[6][7] For example, isomers of 10-Keto-ODA, such as 9-oxo-OTA and 13-oxo-ODA, have been shown to be strong activators of PPARα.[6][7] This activation leads to an upregulation of genes involved in fatty acid β-oxidation, which can help reduce lipid accumulation in the liver and decrease plasma triglycerides.[7] This makes 10-Keto-ODA and similar molecules prime candidates for investigating therapies for dyslipidemia and non-alcoholic fatty liver disease (NAFLD).[8][9][10]

  • 10-Hydroxyoctadecanoic Acid (10-HODA): While also interacting with metabolic pathways, the direct PPAR agonism of 10-HODA appears less pronounced compared to its keto counterpart. Its effects are often linked to other signaling pathways, such as those involving G protein-coupled receptors (GPRs).[2][11]

Parameter This compound (10-Keto-ODA) 10-Hydroxyoctadecanoic Acid (10-HODA) References
Primary Target PPARα, PPARγGPR40, GPR120[2][6][7][12]
Metabolic Effect Potent activator of fatty acid oxidation, reduces plasma and hepatic triglycerides.Modulates intestinal homeostasis and inflammation, with secondary metabolic benefits.[7][8][11]
Potency Generally considered a more potent direct PPAR agonist.Considered a potent agonist for GPRs, but less so for PPARs compared to 10-Keto-ODA.[7][12]
Anti-Inflammatory Activity

Chronic low-grade inflammation is a hallmark of metabolic syndrome.[9] Both 10-Keto-ODA and 10-HODA exhibit anti-inflammatory properties, but through potentially different mechanisms.

  • 10-Keto-ODA: By activating PPARs, 10-Keto-ODA can indirectly suppress inflammatory pathways. PPAR activation is known to antagonize pro-inflammatory transcription factors like NF-κB.[13] This leads to a reduction in the expression of inflammatory cytokines such as TNF-α and IL-6.

  • 10-HODA: The anti-inflammatory effects of hydroxy fatty acids are well-documented.[14][15][16] For instance, 10-hydroxydecanoic acid (a shorter-chain analogue) has been shown to inhibit lipopolysaccharide (LPS)-induced inflammation by targeting the p53 pathway and deactivating the NLRP3 inflammasome.[15][16] 10-HODA and its unsaturated precursor HYA can attenuate inflammatory responses in intestinal cells, contributing to gut health.[12]

Gut Barrier Function

The integrity of the intestinal epithelial barrier is crucial for preventing the translocation of harmful substances from the gut into the bloodstream.[17][18] Dysfunction of this barrier is implicated in inflammatory bowel disease (IBD) and other chronic conditions.[17][19]

  • 10-Hydroxyoctadecanoic Acid (10-HODA): This is where 10-HODA shows a particularly strong and distinct effect. Studies have shown that its precursor, 10-hydroxy-cis-12-octadecenoic acid (HYA), can ameliorate intestinal epithelial barrier impairment.[2][11] It achieves this by suppressing TNF-α-induced changes in the expression of tight junction proteins like occludin and zonula occludens-1 (ZO-1).[2][11] This effect is partly mediated through the GPR40-MEK-ERK pathway.[2][11] Interestingly, one study noted that 10-HODA, which lacks a double bond, did not show the same tight junction-restoring activities, suggesting the unsaturated precursor is more active in this specific context.[11] However, the broader class of hydroxy fatty acids is strongly linked to improving gut barrier function.[20]

  • 10-Keto-ODA: The direct effects of 10-Keto-ODA on gut barrier integrity are less characterized, with its primary focus being on systemic metabolic regulation.

Mechanism of Action: A Deeper Dive

The key divergence in the mechanism of action lies in their primary molecular targets.

10-Keto-ODA: PPAR-Mediated Gene Regulation

10-Keto-ODA functions primarily as a ligand for PPARs. Upon binding, the receptor forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This complex then recruits co-activator proteins to initiate gene transcription.

PPAR_Activation cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keto_ODA 10-Keto-ODA PPAR PPARγ Keto_ODA->PPAR Binds & Activates Complex PPARγ-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA) Complex->PPRE Binds to Target_Genes Target Gene Transcription (e.g., Fatty Acid Oxidation) PPRE->Target_Genes Initiates

Fig. 1: 10-Keto-ODA activates the PPARγ signaling pathway.
10-HODA: GPR-Mediated Barrier Enhancement

10-HODA and its precursors primarily act on G protein-coupled receptors like GPR40. Ligand binding to GPR40 can trigger downstream signaling cascades, such as the MEK-ERK pathway, which in turn modulates the expression of proteins critical for gut barrier integrity, including tight junction components and TNF receptor 2 (TNFR2).[2][11]

GPR40_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HODA 10-HODA (or precursor HYA) GPR40 GPR40 HODA->GPR40 Activates MEK MEK GPR40->MEK Signals ERK ERK MEK->ERK Phosphorylates Transcription Modulation of Gene Expression (e.g., TNFR2) ERK->Transcription Barrier ↑ Tight Junction Protein Expression (Occludin, ZO-1) Transcription->Barrier Leads to

Fig. 2: 10-HODA enhances gut barrier function via GPR40.

Experimental Protocols for Evaluation

To assist researchers in validating and exploring the effects of these compounds, we provide outlines for key experimental workflows.

Protocol: In Vitro PPARγ Activation Assay

This assay quantifies the ability of a test compound to activate the PPARγ receptor, typically using a cell line engineered with a luciferase reporter gene under the control of a PPRE.

Objective: To measure the dose-dependent activation of PPARγ by 10-Keto-ODA and 10-HODA.

Methodology:

  • Cell Culture: Plate HEK293H cells (or a similar suitable cell line) stably expressing PPARγ and a PPRE-luciferase reporter construct in a 96-well plate at a density of ~30,000 cells/well.[21]

  • Compound Preparation: Prepare stock solutions of 10-Keto-ODA, 10-HODA, and a positive control (e.g., Rosiglitazone) in DMSO. Create a serial dilution in assay medium.

  • Treatment: Add the diluted compounds to the cells. Include a vehicle control (DMSO only). Incubate for 16-24 hours at 37°C in a CO2 incubator.[21]

  • Lysis and Detection: Lyse the cells and add a luciferase substrate (e.g., luciferin).

  • Measurement: Measure the luminescence using a plate reader. The light output is directly proportional to the level of PPARγ activation.[22]

  • Data Analysis: Normalize the results to the vehicle control and plot the dose-response curve to determine the EC50 for each compound.

Causality and Validation: The use of a known agonist like Rosiglitazone validates the assay's responsiveness. Comparing the luminescence signal from treated wells to the vehicle control directly establishes the compound's ability to activate the PPARγ pathway.[23]

Protocol: In Vitro Gut Barrier Integrity Assay (TEER)

This assay measures the integrity of epithelial cell monolayers by quantifying the trans-epithelial electrical resistance (TEER). A higher TEER value indicates stronger tight junction formation and better barrier function.[24]

Objective: To assess the ability of 10-HODA to protect or restore gut barrier function against an inflammatory challenge (e.g., TNF-α).

Methodology:

  • Cell Culture: Seed Caco-2 intestinal epithelial cells onto semi-permeable Transwell inserts and culture until they form a differentiated, confluent monolayer (typically 18-21 days).[25]

  • Baseline Measurement: Measure the initial TEER of the monolayers using an epithelial volt-ohm meter (EVOM) to ensure barrier integrity.[26][27]

  • Treatment: Pre-treat the monolayers with various concentrations of 10-HODA for 24 hours.

  • Inflammatory Challenge: Add an inflammatory agent like TNF-α to the basolateral compartment to induce barrier disruption. Continue the treatment with 10-HODA.

  • TEER Monitoring: Measure TEER at several time points (e.g., 0, 6, 12, 24, 48 hours) after the challenge.[28]

  • Data Analysis: Calculate the TEER values (in Ω·cm²).[25] Compare the values from 10-HODA-treated wells to those treated with TNF-α alone to determine if the compound prevented or restored the drop in resistance.

Causality and Validation: The protocol includes a negative control (untreated cells) and a positive control for damage (TNF-α alone). A statistically significant maintenance or recovery of TEER in the presence of 10-HODA, compared to the TNF-α only group, provides direct evidence of its barrier-protective effect.[24]

Conclusion and Future Directions

This compound and 10-hydroxyoctadecanoic acid are both promising bioactive lipids derived from the gut microbiome, but they are not interchangeable.

  • 10-Keto-ODA stands out as a more potent direct activator of PPARs, making it a strong candidate for research into therapies for metabolic disorders such as dyslipidemia, insulin resistance, and NAFLD.[7][9]

  • 10-HODA and its precursors show distinct advantages in modulating gut health, specifically by enhancing intestinal barrier integrity through GPR-mediated pathways.[2][11] This positions it as a valuable molecule for studying treatments for IBD, leaky gut syndrome, and other conditions rooted in barrier dysfunction.[20][29]

Future research should focus on head-to-head in vivo studies in animal models of metabolic syndrome and colitis to confirm these differential effects.[30] Furthermore, exploring the synergistic potential of these and other microbial metabolites could unlock novel therapeutic strategies that target both metabolic dysregulation and gut health simultaneously.

References

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  • Kishino, S., et al. (2015). A gut microbial metabolite of linoleic acid, 10-hydroxy-cis-12-octadecenoic acid, ameliorates intestinal epithelial barrier impairment partially via GPR40-MEK-ERK pathway. Journal of Biological Chemistry. [Link]

  • (PDF) A gut microbial metabolite of linoleic acid ameliorates liver fibrosis by inhibiting TGF-β signaling in hepatic stellate cells. (2023). ResearchGate. [Link]

  • Wang, Z., et al. (2023). Unrestricted Ketogenic Diet Feeding Enhances Epithelial Ovarian Cancer Growth In Vivo. Nutrients. [Link]

  • Kim, Y., et al. (2012). Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice. PLoS One. [Link]

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A Researcher's Guide to Alternative Methods for Analyzing Oxidized Fatty Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The analysis of oxidized fatty acids, a diverse class of molecules including oxylipins, is crucial for understanding their roles as signaling molecules and biomarkers in a vast array of physiological and pathological processes, from inflammation and immunity to cardiovascular and neurodegenerative diseases.[1][2] For decades, Gas Chromatography-Mass Spectrometry (GC-MS) has been a workhorse in this field. However, its reliance on chemical derivatization to increase analyte volatility and thermal stability can be time-consuming and may introduce artifacts or degrade thermally labile species.[3][4]

This guide provides a comparative overview of modern, alternative methods that overcome many of the limitations of GC-MS. We will explore the theoretical underpinnings, practical advantages, and inherent limitations of each technique. As your partner in research, our goal is to provide not just protocols, but the scientific rationale behind them, empowering you to select and implement the optimal analytical strategy for your specific research needs in drug development and life sciences.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Targeted Quantification

LC-MS/MS has emerged as the predominant and most powerful technique for the sensitive and specific analysis of oxidized fatty acids.[1][2] Its ascendancy is due to its ability to analyze these often-labile molecules in their native form, providing unparalleled specificity and sensitivity.

Principle of Operation

The methodology couples the potent separation capabilities of High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with the high selectivity and sensitivity of tandem mass spectrometry (MS/MS).[5][6] Analytes are first separated based on their physicochemical properties (e.g., polarity) on a chromatographic column. The column effluent is then introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI), which minimizes fragmentation and preserves the molecular ion.[3] In the mass spectrometer, a specific precursor ion (the parent molecule) is selected, fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), provides exceptional specificity, as it's highly unlikely that an interfering compound will have both the same retention time, precursor mass, and product ion mass.[5][7]

Expertise & Experience: The Causality Behind the Choice

The choice of LC-MS/MS is driven by the need for accuracy and sensitivity. Unlike GC-MS, LC-MS/MS typically does not require derivatization, which is a critical advantage when dealing with thermally sensitive hydroperoxides, epoxides, and diols.[3] The use of ESI in the negative ion mode is common for these acidic lipids, though positive ion mode can be accessed via charge-switch derivatization to dramatically boost ionization efficiency and sensitivity by 10- to 30-fold for certain analytes.[7] The power of MRM lies in its ability to filter out chemical noise from complex biological matrices, allowing for the accurate quantification of low-abundance species.[5] Stable isotope-labeled internal standards are crucial for trustworthy quantification, as they co-elute with the analyte and experience similar extraction inefficiencies and matrix effects, thereby correcting for variations.[5]

Workflow: From Biological Matrix to Quantitative Data

The entire process is a self-validating system when appropriate controls and standards are used.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Biological Sample (Plasma, Tissue) s2 Spike with Internal Standards (e.g., d4-PGF2α) s1->s2 s3 Extraction (SPE or LLE) s2->s3 s4 Concentrate & Reconstitute s3->s4 a1 UPLC Separation (e.g., C18 column) s4->a1 a2 ESI Ionization (-ve or +ve mode) a1->a2 a3 Tandem MS (MRM/SRM Mode) a2->a3 d1 Peak Integration a3->d1 d2 Ratio to Internal Std. d1->d2 d3 Quantification via Calibration Curve d2->d3

Fig 1. Typical LC-MS/MS workflow for oxidized fatty acid analysis.
Detailed Experimental Protocol: Analysis of Oxylipins in Human Plasma

This protocol is a synthesized example based on established methods.[5][8]

  • Sample Preparation:

    • To 200 µL of plasma in a glass tube, add 10 µL of an internal standard mixture containing deuterated analogues (e.g., 15(S)-HETE-d8, PGF2α-d4) to correct for analyte loss.[9]

    • Add 200 µL of methanol to precipitate proteins. Vortex for 1 minute.

    • Centrifuge at 3000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., Waters Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 15% methanol in water to remove polar interferences.

    • Elute the oxylipins with 1 mL of methanol into a clean tube.

  • Final Steps:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

    • Transfer to an autosampler vial for analysis.

  • UPLC-MS/MS Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (80:20) with 0.1% formic acid.

    • Gradient: A linear gradient from 30% B to 100% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer: Triple quadrupole instrument.

    • Ionization: ESI in negative mode.

    • Analysis: Dynamic MRM, monitoring specific precursor/product ion transitions for each analyte and internal standard.[6]

HPLC with Optical and Electrochemical Detection

Principle of Operation

The separation principle is identical to that of LC-MS. The key difference lies in the detection method.

  • UV-Vis Detection: This is the most straightforward method, particularly effective for oxidized fatty acids containing conjugated diene systems, which absorb light strongly around 234 nm.[10] Its application is therefore largely limited to hydroperoxides and hydroxides formed from linoleic or arachidonic acid.

  • Chemiluminescence (CL) Detection: This highly sensitive technique is specific for hydroperoxides.[11] After chromatographic separation, the column effluent is mixed with a post-column reagent (e.g., isoluminol and microperoxidase) that reacts specifically with the hydroperoxide group to produce light, which is then measured by a photomultiplier tube.[12]

  • Electrochemical Detection (ED): ED is a sensitive and highly specific method for detecting lipid hydroperoxides. It relies on the controlled electrochemical reduction of the hydroperoxide group at a mercury drop or glassy carbon electrode.[13]

Expertise & Experience: The Causality Behind the Choice

The choice of an optical or electrochemical detector is often a pragmatic one, balancing cost with analytical need. While lacking the universality of MS, these detectors can excel in specific applications. For example, an HPLC-CL system is one of the most sensitive methods available for specifically quantifying hydroperoxides, making it ideal for studies focused on the initial stages of lipid peroxidation.[11] HPLC-UV is excellent for monitoring the formation of conjugated dienes during in vitro oxidation studies due to its simplicity and reliability.[10]

Detector TypePrincipleTarget AnalytesAdvantagesLimitations
UV-Vis Absorbance of UV lightConjugated dienes (e.g., HODEs)Simple, robust, inexpensiveLow specificity, only for chromophoric analytes[10]
Chemiluminescence Light emission from chemical reactionHydroperoxides (LOOHs)Very high sensitivity, high specificity[11]Requires post-column pump/reagents, limited to hydroperoxides
Electrochemical Redox reaction at an electrodeHydroperoxidesHigh sensitivity and specificity[13]Sensitive to mobile phase composition, fewer commercial systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a fundamentally different and powerful approach, focusing on structural elucidation and the quantitative tracking of the overall oxidation process.

Principle of Operation

¹H NMR spectroscopy can monitor lipid oxidation by measuring the decrease in signal intensity of protons in reactive sites of the fatty acid chain.[14] The bisallylic protons (~2.8 ppm), which are located between two double bonds in polyunsaturated fatty acids (PUFAs), are particularly susceptible to abstraction during oxidation. Their signal intensity decreases as oxidation proceeds.[15] Concurrently, signals from olefinic protons (~5.4 ppm) also decrease. This allows for a global assessment of the extent of oxidation.[16]

Expertise & Experience: The Causality Behind the Choice

NMR is chosen when the research question pertains to the overall oxidative stability or the extent of degradation of a lipid mixture, rather than the concentration of a specific, single oxidized product. Its major strength is that it is non-destructive and requires no chemical reaction, involving only the dissolution of the sample in a deuterated solvent.[16] This results in high reproducibility and provides a true snapshot of the sample's state. It is an unbiased method that can monitor the entire course of lipid oxidation, from the depletion of reactants to the formation of various products, unlike methods that measure a single transient intermediate.[17]

Workflow: A Non-Destructive Approach

s1 Lipid Sample (e.g., Edible Oil, Serum Extract) s2 Dissolve in Deuterated Solvent (e.g., CDCl3) s1->s2 s3 Transfer to NMR Tube s2->s3 s4 Acquire ¹H NMR Spectrum s3->s4 s5 Integrate Key Signals (e.g., Bisallylic Protons) s4->s5 s6 Quantify Extent of Oxidation s5->s6

Fig 2. Simplified workflow for ¹H NMR-based lipid oxidation analysis.

Other Promising Alternatives: SFC and Enzymatic Assays

Supercritical Fluid Chromatography (SFC)

SFC uses a supercritical fluid, typically CO₂, as the main mobile phase. It combines some of the best features of gas and liquid chromatography. For lipid analysis, SFC offers very fast, high-resolution separations.[18][19]

  • Advantages: Its low-viscosity mobile phase allows for high flow rates and rapid analyses (high throughput). It is highly compatible with the organic solvents used for lipid extraction and is excellent for separating isomers.[18][20]

  • Limitations: While promising, its application for the broad range of polar oxidized fatty acids can be challenging, and some studies suggest UHPLC-MS may offer better sensitivity for oxylipins.[21]

Spectrophotometric and Enzymatic Assays

These methods measure general markers of lipid peroxidation and are best suited for high-throughput screening.

  • TBARS Assay: Measures malondialdehyde (MDA), a secondary oxidation product, through its reaction with thiobarbituric acid (TBA).[22][23]

  • Enzymatic Assays: Utilize enzymes like horseradish peroxidase that react with hydroperoxides to produce a quantifiable colorimetric or fluorometric signal.[24]

  • Advantages: These assays are typically fast, inexpensive, and available in convenient kit formats, making them ideal for screening large numbers of samples.[25]

  • Limitations: They lack specificity, as they measure downstream products (like MDA) that can arise from multiple sources or a broad class of oxidized lipids rather than specific molecules.[26]

Comparative Summary of Analytical Methods

FeatureLC-MS/MSHPLC-CL¹H NMRSFC-MSEnzymatic/Colorimetric Assays
Principle Chromatographic separation, mass-based detectionChromatographic separation, light detectionNuclear magnetic resonanceChromatographic separation, mass-based detectionChemical/enzymatic reaction, spectrophotometry
Specificity Very HighHigh (for hydroperoxides)Moderate to LowHighLow
Sensitivity Very High (pg-fg)Very High (pmol)Low (µg-mg)High (pg-ng)Moderate (ng-µg)
Throughput ModerateModerateLowHighVery High
Quantitation ExcellentVery GoodGood (for bulk)GoodSemi-quantitative to Quantitative
Key Application Targeted & untargeted quantification of diverse oxylipins[1]Specific quantification of lipid hydroperoxides[11]Assessing overall oxidative degradation[16]High-throughput lipidomics, isomer separation[18]Rapid screening of oxidative stress[23]
Major Limitation High cost, matrix effectsLimited to hydroperoxides, requires post-column setupLow sensitivity, signal overlapLess suitable for very polar analytes[27]Lack of specificity, potential for artifacts[26]

Conclusion: Selecting the Right Tool for the Job

The analysis of oxidized fatty acids is a complex field where no single method fits all research questions. While GC-MS remains a valid technique, the alternatives presented here offer significant advantages in specificity, sensitivity, and ease of sample preparation.

  • For comprehensive, targeted quantification of a wide array of specific oxylipins in complex biological samples, LC-MS/MS is the undisputed gold standard. [1][5] Its sensitivity and specificity are currently unmatched.

  • For research focused specifically on the initial stages of peroxidation , HPLC with chemiluminescence detection offers an extremely sensitive and specific tool for measuring hydroperoxides.

  • When the goal is to assess the overall oxidative stability of a bulk lipid sample or to track the depletion of parent PUFAs, NMR spectroscopy provides a robust, reproducible, and non-destructive solution.

  • For high-throughput screening of large sample sets to identify trends in oxidative stress, simple colorimetric and enzymatic assays offer a pragmatic and cost-effective first-pass approach.

As a researcher, understanding the fundamental principles and the practical trade-offs of each method is paramount. By aligning your analytical strategy with your specific biological question, you can generate data that is not only accurate and reproducible but also truly insightful.

References

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The Functional Landscape of 10-Oxooctadecanoic Acid and Its Structural Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate world of lipid signaling, understanding the nuanced differences between structurally similar molecules is paramount. 10-Oxooctadecanoic acid (10-oxo-ODA), a keto fatty acid derived from the oxidation of oleic or linoleic acid, has garnered interest for its diverse biological activities. However, its efficacy and mechanism of action can only be fully appreciated when compared to its structural analogues. This guide provides an in-depth, objective comparison of 10-oxo-ODA and its related compounds, supported by experimental data to illuminate their distinct and overlapping functionalities.

Introduction to this compound and its Chemical Neighborhood

This compound is a long-chain fatty acid characterized by a ketone group at the tenth carbon position.[1][2] This seemingly simple modification to the octadecanoic acid backbone imparts significant biological activity, including potential anti-inflammatory properties and a role in lipid metabolism.[1] Its structural analogues, which include other keto and hydroxy fatty acids, often originate from the same precursors—primarily linoleic acid—and share overlapping metabolic pathways.[3][4] These subtle variations in structure, such as the position of the keto group or its reduction to a hydroxyl group, can lead to profound differences in their biological effects.

A Comparative Analysis of Key Structural Analogues

The primary structural analogues of 10-oxo-ODA for consideration in research and drug development fall into three main categories: positional isomers of keto-octadecadienoic acid, hydroxy-octadecadienoic acids, and unsaturated keto-octadecadienoic acids.

Positional Isomers: 9-Oxo-ODA and 13-Oxo-ODA

9-Oxooctadecadienoic acid (9-oxo-ODA) and 13-oxooctadecadienoic acid (13-oxo-ODA) are isomers of 10-oxo-ODA, with the ketone group located at the 9th and 13th carbon positions, respectively.[5][6] These molecules are also products of linoleic acid oxidation and have been identified as potent signaling molecules, particularly as activators of Peroxisome Proliferator-Activated Receptors (PPARs).[4][7]

Hydroxy Analogues: 9-HODE and 13-HODE

Replacing the ketone group with a hydroxyl group gives rise to 9-hydroxy-10,12-octadecadienoic acid (9-HODE) and 13-hydroxy-9,11-octadecadienoic acid (13-HODE).[3][8] These hydroxy fatty acids are significant metabolites of linoleic acid and are implicated in a range of physiological and pathological processes, including inflammation and atherosclerosis.[8][9]

Unsaturated Keto Analogues

The introduction of additional double bonds creates further complexity and diversity in biological activity. A notable example is 9-oxo-10(E),12(E)-octadecadienoic acid, an unsaturated analogue of 9-oxo-ODA found in tomatoes, which has demonstrated strong PPARα agonism.[10][11]

Performance Deep Dive: PPAR Activation

A critical functional parameter for these oxylipins is their ability to activate PPARs, a family of nuclear receptors that play a central role in lipid and glucose metabolism.[7] The activation of PPARα, in particular, is a key mechanism for regulating fatty acid oxidation.

CompoundTargetActivity
This compound PPARsWhile less studied, its structural similarity to other PPAR agonists suggests potential activity. Further research is needed for direct comparison.
9-Oxo-ODA PPARαA known PPARα agonist, it enhances fatty acid oxidation and can inhibit triglyceride accumulation in hepatocytes.[10][12]
13-Oxo-ODA PPARαA potent PPARα agonist, with studies indicating that its ability to induce luciferase activity in a reporter assay is stronger than that of 9-oxo-ODA.[7][13][14]
9-HODE PPARγDifferent isomers of 9-HODE exhibit varying PPARγ agonist activities. Interestingly, some studies suggest that 9-HODEs have lower PPARγ agonist activity compared to other HODE regioisomers and may even decrease the expression of PPARγ-target genes.[15]
13-HODE PPARγAlso demonstrates PPARγ agonist activity, contributing to its role in various cellular processes.[16]
9-oxo-10(E),12(E)-ODA PPARαAbundant in tomatoes, this compound is a potent PPARα agonist at concentrations of 10-20 µM.[11]

Experimental Methodologies: A Closer Look

To ensure the trustworthiness and reproducibility of the data presented, it is essential to understand the experimental protocols used for characterization.

Protocol 1: PPARα Luciferase Reporter Gene Assay

This assay is a cornerstone for quantifying the ability of a compound to activate PPARα.

Rationale: The assay utilizes a cell line engineered to express a chimeric receptor containing the ligand-binding domain of PPARα fused to a GAL4 DNA-binding domain. These cells also contain a reporter plasmid with a luciferase gene under the control of a promoter with GAL4 upstream activating sequences. Activation of the PPARα ligand-binding domain by a test compound leads to the expression of luciferase, which can be quantified by measuring light emission.

Step-by-Step Methodology:

  • Cell Culture and Transfection: CV1 cells are co-transfected with an expression vector for a GAL4-PPARα chimeric protein and a reporter plasmid containing a luciferase gene downstream of a GAL4-responsive promoter.[14] A control plasmid, such as pRL-CMV, is often co-transfected to normalize for transfection efficiency.[14]

  • Compound Treatment: Twenty-four hours post-transfection, the cells are treated with various concentrations of the test compounds (e.g., 9-oxo-ODA, 13-oxo-ODA) or a known PPARα agonist (e.g., GW7647) as a positive control.[14]

  • Incubation: The treated cells are incubated for an additional 24 hours to allow for gene expression.[14]

  • Luciferase Activity Measurement: The activity of luciferase is measured using a dual-luciferase reporter assay system. The firefly luciferase signal is normalized to the control luciferase signal.

  • Data Analysis: The relative luciferase activity is calculated as the fold induction compared to a vehicle control.

Protocol 2: Fatty Acid Oxidation in Primary Hepatocytes

This assay directly measures the metabolic effect of PPARα activation.

Rationale: Activation of PPARα in hepatocytes induces the expression of genes involved in fatty acid β-oxidation. By using a radiolabeled fatty acid substrate, the rate of its oxidation can be quantified.

Step-by-Step Methodology:

  • Hepatocyte Isolation: Primary hepatocytes are isolated from mice.

  • Cell Culture and Treatment: The isolated hepatocytes are cultured and treated with the test compounds.

  • Radiolabeled Substrate Incubation: The treated cells are incubated with a radiolabeled fatty acid, such as [1-¹⁴C]palmitic acid.[17]

  • Measurement of Oxidation Products: The rate of fatty acid oxidation is determined by measuring the production of radiolabeled acid-soluble metabolites (ASMs), which are products of β-oxidation.[17]

  • Data Analysis: The amount of radioactivity in the ASMs is quantified using a scintillation counter and normalized to the total protein content of the cells.

Protocol 3: LC-MS/MS for Oxylipin Analysis

This is the gold standard for the sensitive and specific quantification of oxylipins in biological samples.

Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the separation of structurally similar oxylipin isomers and their precise quantification based on their mass-to-charge ratio and fragmentation patterns.

Step-by-Step Methodology:

  • Sample Preparation: Oxylipins are extracted from biological samples (e.g., plasma, cell culture media) using solid-phase extraction (SPE).[18]

  • Chromatographic Separation: The extracted oxylipins are separated using reverse-phase liquid chromatography.[18]

  • Mass Spectrometric Detection: The separated compounds are ionized (typically using electrospray ionization in negative mode) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[19]

  • Quantification: The concentration of each oxylipin is determined by comparing its peak area to that of a known amount of a deuterated internal standard.

Signaling Pathways and Logical Relationships

The biological activities of 10-oxo-ODA and its analogues are primarily mediated through the activation of PPARs, which then regulate the transcription of target genes involved in lipid metabolism.

PPAR_Activation_Pathway cluster_ligands Structural Analogues (Oxylipins) cluster_receptor Nuclear Receptor cluster_nucleus Nucleus cluster_response Cellular Response 10-oxo-ODA 10-oxo-ODA PPAR PPARα / PPARγ 10-oxo-ODA->PPAR Binds to 9-oxo-ODA 9-oxo-ODA 9-oxo-ODA->PPAR 13-oxo-ODA 13-oxo-ODA 13-oxo-ODA->PPAR 9-HODE 9-HODE 9-HODE->PPAR 13-HODE 13-HODE 13-HODE->PPAR RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to TargetGenes Target Gene Transcription (e.g., CPT1, ACOX1) PPRE->TargetGenes Initiates MetabolicEffects Increased Fatty Acid Oxidation Decreased Triglyceride Accumulation TargetGenes->MetabolicEffects Leads to

Caption: PPAR activation pathway by 10-oxo-ODA and its analogues.

Conclusion and Future Directions

This guide has provided a comparative overview of this compound and its key structural analogues. The available data strongly indicate that these molecules, particularly the positional isomers 9-oxo-ODA and 13-oxo-ODA, are potent activators of PPARα, with 13-oxo-ODA showing potentially greater activity. The hydroxy analogues, 9-HODE and 13-HODE, also exhibit significant biological activity, primarily through the modulation of PPARγ.

While this guide offers a solid foundation, there is a clear need for further research involving head-to-head comparisons of a wider range of these analogues against all PPAR subtypes in standardized assays. Such studies would provide more definitive data on their relative potencies and selectivities, which is crucial for advancing their potential therapeutic applications in metabolic diseases. The detailed experimental protocols provided herein offer a validated starting point for researchers embarking on such investigations.

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A Researcher's Guide to the Differential Biological Effects of Oxooctadecanoic Acid Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

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Oxooctadecanoic acids (oxo-ODAs), a class of oxidized linoleic acid metabolites, are emerging as critical signaling molecules in a host of physiological and pathological processes. Their biological activity, however, is not uniform. The specific position of the oxo group along the 18-carbon chain dictates the molecule's three-dimensional structure, influencing its interaction with cellular machinery and, consequently, its biological impact. This guide provides an in-depth comparison of the known biological effects of different oxo-ODA positional isomers, supported by experimental data and detailed protocols for researchers in the field.

The Significance of Positional Isomerism in Oxo-ODAs

Linoleic acid, an essential omega-6 fatty acid, is susceptible to oxidation, which can occur enzymatically or through non-enzymatic free radical-mediated reactions. This process generates various oxidized derivatives, including hydroxyoctadecadienoic acids (HODEs) and their further oxidized counterparts, oxo-ODAs. The two most studied families of these isomers are the 9-oxo-ODAs and 13-oxo-ODAs.[1][2]

The seemingly subtle difference in the location of the ketone group—at carbon 9 versus carbon 13—leads to profound differences in their biological activities. These isomers can exert distinct, and sometimes opposing, effects on cellular processes ranging from inflammation and cell proliferation to metabolic regulation.[3][4] This isomeric specificity underscores the importance of high-resolution analytical techniques to distinguish and quantify these molecules in biological samples and of studying them individually to understand their unique contributions to health and disease.

Comparative Biological Activities of 9-Oxo-ODA and 13-Oxo-ODA

The differential effects of 9-oxo-ODA and 13-oxo-ODA are most pronounced in their modulation of key cellular signaling pathways and their impact on cell fate.

Biological Effect9-Oxo-ODA13-Oxo-ODAKey References
Anti-proliferative/Anti-cancer Potent anti-proliferative effects, particularly in cervical cancer cells. Induces cell cycle arrest and apoptosis.[5][6][7]Less studied for anti-cancer effects, but some evidence suggests it can also modulate cell growth.[5][7]
PPAR Activation Generally considered a weaker PPARα agonist compared to 13-oxo-ODA.[8]Potent activator of both PPARα and PPARγ.[8][9][10][11][8][9]
Inflammation Pro-inflammatory effects have been suggested, potentially mediated through receptors like GPR132.[3][4]Can have both pro- and anti-inflammatory effects depending on the context. Its activation of PPARγ is generally associated with anti-inflammatory responses.[1][3][3][4]
Cellular Cytotoxicity Can induce apoptosis in cancer cells.[5][7]Can induce apoptosis, and its effects are often studied in the context of atherosclerosis.[3][12][13]
In-depth Analysis:

Anti-proliferative and Pro-apoptotic Effects: Recent studies have highlighted the potent anti-tumor activity of 9-oxo-ODAs. In human cervical cancer cell lines (HeLa and SiHa), 9-oxo-ODAs were shown to inhibit cell proliferation in a concentration-dependent manner and induce apoptosis.[5][7][14] The proposed mechanism involves the suppression of cyclin-dependent kinase 1 (CDK1) and human papillomavirus (HPV) oncoproteins, leading to cell cycle arrest.[5][7] In vivo studies in mouse models have further corroborated these anti-tumor effects.[6]

Peroxisome Proliferator-Activated Receptor (PPAR) Activation: PPARs are a group of nuclear receptors that play crucial roles in lipid and carbohydrate metabolism.[15][16] 13-oxo-ODA is a well-established potent agonist of PPARα and PPARγ.[8][9] The activation of PPARγ by 13-oxo-ODA is particularly noteworthy, as it links this lipid mediator to the regulation of adipogenesis and insulin sensitivity.[10][11] Crystal structures have revealed that PPARγ can covalently bind to conjugated oxo fatty acids, leading to robust and sustained receptor activation.[9][17] In contrast, 9-oxo-ODA is generally a weaker activator of PPARs.[8]

Inflammatory Signaling: The role of oxo-ODAs in inflammation is complex and context-dependent. 9-HODE, the precursor to 9-oxo-ODA, is considered a pro-inflammatory mediator, and its effects are partly mediated by the G protein-coupled receptor GPR132.[3][4] This suggests that 9-oxo-ODA may also contribute to pro-inflammatory signaling cascades. Conversely, the potent activation of PPARγ by 13-oxo-ODA can lead to anti-inflammatory responses, as PPARγ is known to suppress the expression of inflammatory genes.[1][3]

Key Experimental Protocols

To aid researchers in the functional characterization of oxo-ODA isomers, this section provides step-by-step protocols for essential assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This method is chosen for its reliability and high-throughput capability in determining cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of the 9-oxo-ODA and 13-oxo-ODA isomers (e.g., 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO or ethanol) for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells.

Self-Validation: Include wells with no cells (blank), vehicle-only treated cells (negative control), and cells treated with a known cytotoxic agent (positive control, e.g., doxorubicin).

Lipid Peroxidation Assay (TBARS Assay)

Causality: Lipid peroxidation is a key indicator of oxidative stress.[18] The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method for measuring lipid peroxidation.[19][20] It quantifies malondialdehyde (MDA), a natural product of lipid peroxidation, by its reaction with thiobarbituric acid (TBA) to form a colored product. While not perfectly specific, it provides a valuable and straightforward assessment of oxidative damage.[19][21]

Protocol:

  • Sample Preparation: Homogenize cells or tissues in a suitable buffer (e.g., PBS with a protease inhibitor cocktail).

  • Reaction Mixture: To 100 µL of the homogenate, add 200 µL of ice-cold 10% trichloroacetic acid (TCA) to precipitate proteins.

  • Centrifugation: Centrifuge at 3,000 rpm for 20 minutes.

  • TBA Reaction: Transfer the supernatant to a new tube and add 200 µL of 0.67% TBA.

  • Incubation: Incubate the mixture in a boiling water bath for 15 minutes.

  • Cooling and Measurement: Cool the samples and measure the absorbance of the supernatant at 532 nm.

  • Quantification: Use an MDA standard curve to calculate the concentration of TBARS in the samples.

Self-Validation: Run a blank (reagents only) and a set of MDA standards with each assay to ensure accuracy.

Signaling Pathways and Mechanistic Insights

The differential biological effects of oxo-ODA isomers can be traced back to their interactions with specific signaling pathways.

PPARγ Activation Pathway

13-oxo-ODA is a potent activator of PPARγ. Upon binding, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the transcription of genes involved in adipogenesis, lipid metabolism, and inflammation.

PPAR_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 13_oxo_ODA 13-oxo-ODA PPARg PPARγ 13_oxo_ODA->PPARg Binds PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE (DNA) PPARg_RXR->PPRE Binds Target_Genes Target Gene Transcription PPRE->Target_Genes Activates Biological_Effects Adipogenesis Lipid Metabolism Anti-inflammatory Effects Target_Genes->Biological_Effects Leads to

Caption: PPARγ activation by 13-oxo-ODA.

Experimental Workflow for Assessing Cytotoxicity

The following diagram illustrates a typical workflow for comparing the cytotoxic effects of different oxo-ODA isomers.

Cytotoxicity_Workflow Cell_Culture 1. Cell Culture (e.g., HeLa cells) Seeding 2. Seed Cells in 96-well plates Cell_Culture->Seeding Treatment 3. Treatment (9-oxo-ODA vs 13-oxo-ODA + Vehicle Control) Seeding->Treatment Incubation 4. Incubate (24h, 48h, 72h) Treatment->Incubation MTT_Assay 5. Perform MTT Assay Incubation->MTT_Assay Data_Collection 6. Measure Absorbance (570 nm) MTT_Assay->Data_Collection Analysis 7. Data Analysis (Calculate % Viability) Data_Collection->Analysis Conclusion 8. Conclusion (Compare IC50 values) Analysis->Conclusion

Caption: Workflow for comparing oxo-ODA cytotoxicity.

Conclusion and Future Directions

The positional isomerism of oxooctadecanoic acids is a critical determinant of their biological function. While 13-oxo-ODA isomers are potent metabolic regulators through PPAR activation, 9-oxo-ODA isomers show promise as anti-proliferative agents. This differential activity highlights the need for continued research to fully elucidate the signaling pathways modulated by each isomer and their potential as therapeutic agents.

Future research should focus on:

  • Comprehensive Isomer Profiling: Utilizing advanced mass spectrometry techniques to accurately quantify the full spectrum of oxo-ODA isomers in various tissues and disease states.

  • Receptor Deorphanization: Identifying novel receptors and binding proteins for oxo-ODA isomers to uncover new signaling paradigms.

  • In Vivo Studies: Conducting more extensive animal studies to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these molecules.

By understanding the nuanced biological roles of each oxo-ODA isomer, the scientific community can better harness their therapeutic potential for a range of diseases, from metabolic disorders to cancer.

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  • Nieman, D. C., Shanely, R. A., Gillitt, N. D., Pappan, K. L., & Lila, M. A. (2014). Metabolomics approach to assessing plasma 13- and 9-hydroxy-octadecadienoic acid and linoleic acid metabolite responses to 75-km cycling. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 307(2), R156-R163. [Link]

  • Brown, K. R., & Freeman, M. R. (2010). Hydroxyoctadecadienoic acids: Novel regulators of macrophage differentiation and atherogenesis. ResearchGate. [Link]

  • Itoh, T., Fairall, L., Amin, K., Inaba, Y., Szanto, A., Balint, B. L., ... & Schwabe, J. W. (2008). Structural basis for the activation of PPARγ by oxidized fatty acids. ResearchGate. [Link]

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  • Nagoya University. (2023). 9-oxo-ODAs suppresses the proliferation of human cervical cancer cells through the inhibition of CDKs. [Link]

  • Yasui, Y., Hosokawa, M., Kohno, H., Tanaka, T., & Miyashita, K. (2011). Comparative and stability analyses of 9- and 13-Oxo-octadecadienoic acids in various species of tomato. Bioscience, biotechnology, and biochemistry, 75(8), 1621-1624. [Link]

  • Mogi, K., Koya, Y., Yoshihara, M., Sugiyama, M., Miki, R., Miyamoto, E., ... & Kajiyama, H. (2023). Antitumor effects of 9-oxo-ODAs on HeLa cells ex vivo and in vivo. ResearchGate. [Link]

  • Mogi, K., Koya, Y., Yoshihara, M., Sugiyama, M., Miki, R., Miyamoto, E., ... & Kajiyama, H. (2023). 9-oxo-ODAs suppresses the proliferation of human cervical cancer cells through the inhibition of CDKs and HPV oncoproteins. Lund University Research Portal. [Link]

  • Mogi, K., Koya, Y., Yoshihara, M., Sugiyama, M., Miki, R., Miyamoto, E., ... & Kajiyama, H. (2023). 9-oxo-ODAs suppresses the proliferation of human cervical cancer cells through the inhibition of CDKs and HPV oncoproteins. Scientific reports, 13(1), 19208. [Link]

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  • Venn-Watson, S., & Butterworth, C. (2024). Molecular and cellular mechanisms of pentadecanoic acid. Nutrients, 16(1), 1-20. [Link]

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Comparative Analysis: Is 10-Oxooctadecanoic Acid a Superior Substrate to Oleic Acid for Your Enzyme of Interest?

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Determining Enzymatic Substrate Preference

For researchers in enzymology and drug development, understanding substrate specificity is not merely an academic exercise; it is the cornerstone of elucidating biological pathways and designing targeted therapeutics. A frequent challenge is comparing the efficiency with which an enzyme utilizes structurally similar molecules. This guide addresses a specific, yet broadly applicable question: Is 10-Oxooctadecanoic acid (10-KODA), an oxidized fatty acid, a better substrate than its common precursor, oleic acid?

Meet the Contestants: A Tale of Two Fatty Acids

To understand why an enzyme might prefer one substrate over the other, we must first appreciate their structural differences. Both are 18-carbon fatty acids, but a key functional distinction sets them apart.

  • Oleic Acid (OA) is the most abundant monounsaturated fatty acid in nature[1]. It features a single cis double bond between carbons 9 and 10. Its simple, unoxidized structure makes it a fundamental building block for triglycerides, phospholipids, and a primary energy source[2][3][4]. Its biosynthesis from stearic acid is catalyzed by stearoyl-CoA 9-desaturase[1].

  • This compound (10-KODA) , also known as 10-keto-octadecanoic acid, is a derivative of oleic acid. It is classified as a long-chain keto fatty acid[5]. The defining feature is the replacement of the C10 hydrogen on the hydrocarbon chain with a carbonyl (keto) group. This modification can arise from the enzymatic hydration of oleic acid's double bond, followed by oxidation[6]. This seemingly small change dramatically alters the molecule's polarity, charge distribution, and three-dimensional shape, which can profoundly impact its interaction with an enzyme's active site. 10-KODA is used in biochemical research to study fatty acid metabolism and enzyme interactions[6][7].

cluster_OA Oleic Acid (C18:1) cluster_KODA This compound (10-KODA) OA_img KODA_img OA_img->KODA_img Oxidation

Figure 1. Chemical structures of Oleic Acid and its oxidized derivative, this compound.

Defining "Better": The Language of Enzyme Kinetics

To objectively determine if one substrate is "better" than another, we must speak the language of Michaelis-Menten kinetics. This model describes the relationship between the substrate concentration ([S]) and the initial reaction velocity (V₀)[8][9][10][11]. The key parameters to determine are:

  • Vmax (Maximum Velocity) : This represents the maximum rate of the reaction when the enzyme is fully saturated with the substrate. It is a measure of the enzyme's catalytic turnover capacity under specific conditions[8].

  • Km (Michaelis Constant) : Km is the substrate concentration at which the reaction velocity is half of Vmax[8]. It serves as an inverse measure of the affinity between the enzyme and its substrate; a lower Km indicates a higher affinity , meaning the enzyme can work efficiently even at low substrate concentrations[8].

  • kcat (Turnover Number) : This is the number of substrate molecules converted to product per enzyme molecule per unit of time (kcat = Vmax / [E]total). It reflects the catalytic efficiency of a single enzyme active site.

  • kcat/Km (Catalytic Efficiency) : This ratio is the most comprehensive measure for comparing the effectiveness of an enzyme with different substrates. It represents the rate constant for the conversion of E + S to E + P, accounting for both binding affinity (Km) and catalytic turnover (kcat)[9]. The substrate with the higher kcat/Km ratio is considered the superior substrate.

Therefore, the central experimental goal is to accurately determine Vmax and Km for your enzyme with both oleic acid and 10-KODA as substrates.

The Enzymatic Context: Who Are the Likely Players?

While your enzyme of interest may be novel, most fatty acid-metabolizing enzymes fall into several major families. Understanding their general specificities can provide valuable context.

  • Cyclooxygenases (COX-1 and COX-2) : These enzymes are famous for converting arachidonic acid into prostaglandins. However, they can metabolize other fatty acids. COX-2 generally has a broader substrate specificity than COX-1, partly due to a larger active site channel[12][13][14]. The introduction of a polar keto group in 10-KODA could influence its binding and orientation within the COX active site[15].

  • Lipoxygenases (LOX) : LOX enzymes catalyze the dioxygenation of polyunsaturated fatty acids[16][17]. While they have high specificity for the position of double bonds, some bacterial LOX enzymes have been shown to oxidize oleic acid at a significant rate[18]. The altered electronics of 10-KODA could make it a more or less favorable substrate compared to oleic acid.

  • Cytochrome P450 (CYP) ω-hydroxylases : This large family of enzymes, particularly the CYP4 family, is crucial for fatty acid metabolism[19][20]. They hydroxylate the terminal (ω) or near-terminal carbon of fatty acids[21][22]. Their substrate preference can vary by subfamily, with some metabolizing medium-chain and others long-chain fatty acids[19][23]. The presence of a keto group on 10-KODA might make it an attractive or inhibitory ligand for a specific CYP isoform.

Experimental Design: A Roadmap to a Definitive Answer

G cluster_kinetics Step 3: Michaelis-Menten Kinetics start Start: Purified Enzyme & Substrates prep Step 1: Prepare Substrate Stock Solutions & Assay Buffer start->prep opt Step 2: Optimize Assay Conditions (Enzyme Conc., Time) prep->opt Initial Tests kinetics_oa Run Assay with Oleic Acid (Varying Concentrations) opt->kinetics_oa kinetics_koda Run Assay with 10-KODA (Varying Concentrations) opt->kinetics_koda analysis Step 4: Data Analysis (Plot V₀ vs. [S]) kinetics_oa->analysis kinetics_koda->analysis calc Step 5: Calculate Kinetic Parameters (Km, Vmax, kcat/Km) analysis->calc Non-linear Regression compare Step 6: Compare kcat/Km Ratios calc->compare end_node Conclusion: Identify Superior Substrate compare->end_node

Figure 2. Experimental workflow for comparing enzyme substrate preference.

Detailed Experimental Protocol: In Vitro Enzyme Kinetics Assay

This protocol describes a generalized method for measuring the initial reaction rates of a fatty acid-metabolizing enzyme. It is crucial to adapt specific details (e.g., buffer pH, temperature, detection method) to the known or predicted optimal conditions for your specific enzyme.

Rationale: The core of this protocol is to measure the rate of product formation (or substrate consumption) at various substrate concentrations. This allows for the plotting of a Michaelis-Menten curve, from which Km and Vmax can be derived[11][24]. We use initial rates—measured in the first few seconds or minutes—to ensure the substrate concentration is not significantly depleted and that product inhibition is negligible[8].

Materials:

  • Purified enzyme of interest at a known concentration.

  • Oleic Acid (high purity).

  • This compound (high purity).

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, adapted for your enzyme).

  • Substrate solvent (e.g., DMSO or Ethanol).

  • Detection system: This is highly dependent on the reaction.

    • Option A (Spectrophotometric): If the reaction produces or consumes a chromophore (e.g., NADPH), a spectrophotometer or plate reader is used[25].

    • Option B (Titrimetric): If the reaction produces an acid (like free fatty acids from a lipase), a pH-stat autotitrator can be used to measure the rate of base addition needed to maintain pH[26][27][28].

    • Option C (LC-MS/GC-MS): For direct quantification of product formation or substrate depletion. This is highly sensitive and specific but requires more complex sample processing[25][29].

  • Reaction vessels (e.g., quartz cuvettes, 96-well plate, or titration vessel).

  • Thermostated water bath or incubator.

Step-by-Step Methodology:

  • Preparation of Substrate Stock Solutions:

    • Accurately weigh and dissolve Oleic Acid and 10-KODA in a minimal amount of a suitable organic solvent (e.g., DMSO) to create high-concentration primary stocks (e.g., 100 mM).

    • Causality: Fatty acids are poorly soluble in aqueous buffers. A concentrated organic stock ensures they can be diluted into the assay buffer without precipitation, while keeping the final solvent concentration low (typically <1-2%) to avoid inhibiting the enzyme.

    • From these primary stocks, create a series of working stock solutions by serial dilution in the same solvent.

  • Assay Optimization (Preliminary Runs):

    • Goal: Determine an enzyme concentration and a time interval where product formation is linear.

    • Using a single, saturating concentration of one substrate (e.g., a concentration estimated to be 5-10 times the expected Km), run the reaction with different amounts of your enzyme.

    • For each enzyme amount, measure the product at several time points (e.g., 0, 1, 2, 5, 10 minutes).

    • Analysis: Plot product concentration vs. time. Choose an enzyme concentration and a time point that falls within the initial linear phase of this curve for all subsequent experiments. This ensures you are measuring the true initial velocity (V₀).

  • Performing the Michaelis-Menten Assay:

    • Prepare a set of reaction tubes or wells for each substrate. For each substrate, you will test a range of final concentrations (e.g., 8-10 concentrations, spanning from ~0.2x Km to ~10x Km).

    • Control: Prepare a "no-substrate" blank (buffer + enzyme) and a "no-enzyme" blank for each substrate concentration (buffer + substrate). This is a self-validating step to correct for any background signal or non-enzymatic substrate degradation.

    • In each reaction vessel, add the appropriate volume of Assay Buffer. Equilibrate to the optimal reaction temperature (e.g., 37°C)[27].

    • Add the required volume from your substrate working stocks to achieve the desired final concentrations. Mix gently.

    • Initiate the reaction by adding the pre-determined optimal volume of your enzyme solution. Start your timer immediately.

    • Monitor the reaction using your chosen detection method (e.g., continuous absorbance reading) for the pre-determined time interval.

Data Analysis and Interpretation

  • Calculate Initial Velocities (V₀):

    • For each substrate concentration, determine the rate of reaction from the linear portion of your progress curve (e.g., change in absorbance per minute).

    • Subtract the rate of the "no-enzyme" blank from the corresponding experimental rate.

  • Plot the Michaelis-Menten Curve:

    • Create a scatter plot of Initial Velocity (V₀) on the y-axis versus Substrate Concentration ([S]) on the x-axis for each substrate separately. The data should form a hyperbolic curve[10].

  • Determine Kinetic Parameters:

    • Use a non-linear regression software (e.g., GraphPad Prism, R, Python libraries) to fit the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) directly to your V₀ vs. [S] data.

    • Rationale: This method is statistically more robust than older linearization methods (e.g., Lineweaver-Burk plots), which can distort experimental error. The software will provide the best-fit values and standard errors for Vmax and Km.

  • Summarize and Compare:

    • Calculate kcat (Vmax / [Enzyme]total) and the catalytic efficiency (kcat/Km) for each substrate.

    • Organize the results in a clear, comparative table.

Table 1: Hypothetical Kinetic Data Comparison

ParameterOleic AcidThis compound
Km (µM) 25 ± 315 ± 2
Vmax (µmol/min/mg) 1.2 ± 0.11.0 ± 0.08
kcat (s⁻¹) 10.08.3
kcat/Km (M⁻¹s⁻¹) 4.0 x 10⁵5.5 x 10⁵

Interpretation of Hypothetical Data: In this example, 10-KODA has a lower Km, indicating a higher binding affinity for the enzyme. Although its turnover number (kcat) is slightly lower than that of oleic acid, its superior binding affinity results in a higher overall catalytic efficiency (kcat/Km). Therefore, based on this hypothetical data, This compound would be considered the better substrate for this particular enzyme.

Conclusion

Determining whether this compound is a better substrate than oleic acid for a given enzyme is a question that can only be answered through rigorous empirical investigation. By applying the principles of Michaelis-Menten kinetics and following a systematic experimental protocol, researchers can generate the quantitative data needed for a direct and unambiguous comparison. The key metric for this determination is the catalytic efficiency, kcat/Km, which elegantly combines the enzyme's affinity for the substrate with its ability to convert it to product. The framework provided in this guide offers a robust pathway to elucidate the substrate preferences of your enzyme, advancing our understanding of its biological function and potential for therapeutic modulation.

References

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A Senior Application Scientist's Guide to the Comparative Analysis of Commercial 10-Oxooctadecanoic Acid Standards

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers in lipidomics, metabolic disease, and drug development, the accuracy of quantitative and qualitative analyses hinges on the quality of analytical standards. 10-Oxooctadecanoic acid (10-oxo-ODA), also known as 10-ketostearic acid, is a keto fatty acid implicated in various biological processes, including lipid metabolism and cellular signaling.[1] The reliability of experimental results involving 10-oxo-ODA is directly tethered to the purity, stability, and characterization of the commercial standard used for calibration and identification. This guide provides a comprehensive framework for the comparative evaluation of commercially available 10-oxo-ODA standards. We present a suite of self-validating analytical protocols, explain the scientific rationale behind methodological choices, and offer illustrative data to guide researchers in selecting the most suitable standard for their specific application.

Introduction: The Critical Role of High-Quality Standards

The challenge for any laboratory is that certificates of analysis (CoAs), while useful, provide only a snapshot of a specific lot under ideal conditions. Purity, stability, and even the identity of the material can vary between suppliers and batches. Therefore, an independent, in-house validation of commercial standards is not merely a suggestion but a cornerstone of scientific rigor. This guide is structured to empower researchers to perform such a validation.

The Comparative Experimental Design

To conduct a robust comparison of 10-oxo-ODA standards from different commercial sources, a multi-platform analytical approach is essential. Each technique provides a unique and complementary piece of information regarding the standard's quality. Our experimental design is built on three pillars: Identity Confirmation , Purity Assessment , and Stability Analysis .

For this illustrative guide, we will consider hypothetical standards from three representative vendors: Supplier A , Supplier B , and Supplier C .

Rationale for Analytical Technique Selection
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for definitive identity confirmation and sensitive quantification.[3][4] By analyzing the precursor ion and its specific fragmentation pattern (product ions), we can unequivocally confirm that the compound is indeed 10-oxo-ODA. It is also the preferred method for stability studies due to its high sensitivity in detecting degradation products.[4][5]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): While less specific than MS, HPLC-UV is a powerful and widely accessible tool for assessing purity.[6][7][8] By derivatizing the carboxylic acid group with a UV-active chromophore, we can achieve sensitive detection and quantify the main compound relative to any impurities that also possess the chromophore.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a classic and robust technique for fatty acid analysis, often requiring derivatization to increase volatility.[1][3] It provides excellent chromatographic resolution and, through mass spectrometry, confirmatory structural information based on electron ionization fragmentation patterns.[1]

The overall workflow for this comparative analysis is depicted below.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Analytical Validation cluster_2 Phase 3: Data Analysis & Comparison A Receive & Log Standards (Supplier A, B, C) B Prepare Stock Solutions (e.g., 1 mg/mL in Ethanol) A->B C Create Working Solutions & Aliquots for Each Assay B->C D Identity Confirmation (LC-MS/MS) C->D E Purity Assessment (HPLC-UV & GC-MS) C->E F Stability Analysis (Forced Degradation via LC-MS/MS) C->F G Compare Mass Spectra & Fragmentation D->G H Calculate Purity (% Area) E->H I Assess Degradation Profile F->I J Final Supplier Selection G->J H->J I->J

Caption: Workflow for the comparative validation of commercial standards.

Detailed Experimental Protocols

Adherence to validated protocols is critical for reproducible results. The following sections provide step-by-step methodologies.

Protocol: Identity Confirmation by LC-MS/MS

This protocol aims to confirm the molecular weight and characteristic fragmentation pattern of 10-oxo-ODA.

  • Preparation of Standards: Dilute the stock solution of each supplier's standard to a final concentration of 1 µg/mL in 85% methanol with 0.2% acetic acid.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 70% B, increase to 99% B over 8 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

    • Scan Mode: Full Scan (m/z 100-400) to find the precursor ion, followed by Targeted MS/MS (product ion scan) of the expected precursor ion for 10-oxo-ODA ([M-H]⁻ = m/z 297.24).

    • Collision Energy: Optimize using the instrument's software (e.g., ramp from 10-40 eV).

  • Data Analysis: Compare the retention time and product ion spectra across all suppliers. The spectra should be identical and match theoretical fragmentation patterns for 10-oxo-ODA.

Protocol: Purity Assessment by HPLC-UV

This method quantifies the main peak area relative to impurity peaks. As fatty acids have poor UV absorbance, derivatization is required.[7][8]

  • Derivatization:

    • To 50 µL of a 1 mg/mL standard solution in acetonitrile, add 50 µL of 4-bromophenacyl bromide (PBPB) solution (3 mg/mL in acetonitrile) and 20 µL of triethylamine (1 mg/mL in acetonitrile).

    • Cap the vial and heat at 60°C for 30 minutes.

    • Cool to room temperature and dilute 1:10 with acetonitrile before injection.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 80% B, increase to 100% B over 20 minutes, hold for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Data Analysis: Integrate all peaks. Calculate purity using the area percent method: (Area of Main Peak / Total Area of All Peaks) x 100.

Protocol: Stability Analysis (Forced Degradation)

This protocol assesses the inherent stability of the standards under stress conditions (acid, base, oxidation).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 100 µL of standard stock with 100 µL of 0.1 M HCl. Incubate at 60°C for 2 hours. Neutralize with 0.1 M NaOH.

    • Base Hydrolysis: Mix 100 µL of standard stock with 100 µL of 0.1 M NaOH. Incubate at 60°C for 2 hours. Neutralize with 0.1 M HCl.

    • Oxidation: Mix 100 µL of standard stock with 100 µL of 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Analysis: Analyze the stressed samples alongside an unstressed control sample using the LC-MS/MS protocol (3.1).

  • Data Analysis: Calculate the percentage of the parent compound remaining and identify major degradation products. A stable compound will show minimal degradation.

Illustrative Results and Discussion

The data presented here are representative of what might be found in a typical comparative study and should not be considered real experimental results for specific commercial products.

Identity Confirmation

All three suppliers provided material that was confirmed as 10-oxo-ODA. The precursor ion [M-H]⁻ at m/z 297.24 was observed for all samples, and the MS/MS fragmentation patterns were indistinguishable, providing high confidence in the identity of the bulk material.

Purity and Stability Comparison

The quantitative differences between the standards become apparent in the purity and stability assays.

Table 1: Comparative Purity and Stability Data (Illustrative)

ParameterSupplier ASupplier BSupplier C
Purity by HPLC-UV (% Area) 99.7%98.1%99.2%
Number of Impurities >0.1% 142
Stability (% Remaining after H₂O₂) 98.5%97.9%85.3%
Stability (% Remaining after Base) 99.1%98.8%98.9%

Discussion of Illustrative Data:

  • Supplier A demonstrates the highest purity with the fewest impurities, suggesting a more refined synthesis or purification process. It also shows excellent stability under oxidative stress. This standard would be the top choice for sensitive quantitative applications, such as developing a validated clinical assay.

  • Supplier B shows slightly lower purity with more minor impurities. While potentially unsuitable for high-sensitivity work where impurities could interfere, its high stability makes it a cost-effective and reliable option for less demanding applications like routine screening or qualitative identification.

  • Supplier C has high initial purity but exhibits significant degradation under oxidative stress. This suggests the presence of pro-oxidant impurities not detected by HPLC-UV or a different crystalline form/stabilizer. This standard would be risky for experiments involving long-term sample storage or analysis of oxidative processes, as its degradation could create artifacts.

The logic for selecting a standard based on experimental needs is visualized below.

G A What is the Experimental Goal? B Quantitative Bioanalysis (e.g., Clinical Assay) A->B High Accuracy & Precision C Qualitative Identification or Routine Screening A->C Cost-Effectiveness & Reliability D Oxidative Stress Studies or Long-Term Stability Needed A->D Analyte Integrity is Paramount E Select Supplier A: Highest Purity & Stability B->E F Select Supplier B: Acceptable Purity, Good Stability, Cost-Effective C->F D->E G Avoid Supplier C: Poor Oxidative Stability D->G

Caption: Decision tree for selecting a 10-oxo-ODA standard.

Conclusion and Recommendations

The selection of an analytical standard is a critical decision that directly impacts experimental validity. This guide demonstrates that while multiple commercial sources may provide a compound of the correct identity, significant variations in purity and stability can exist.

Our key recommendations are:

  • Always Validate: Never assume a certificate of analysis is sufficient. Perform, at a minimum, an in-house identity confirmation (LC-MS/MS) and purity check (HPLC-UV) on any new lot of a critical standard.

  • Match the Standard to the Application: For high-stakes quantitative work, the highest purity and stability standard (like the illustrative Supplier A) is required. For routine or qualitative work, a more cost-effective but well-characterized standard (like Supplier B) may be appropriate.

  • Assess Stability: If your experimental workflow involves harsh conditions, long-term storage, or the study of oxidative processes, a forced degradation study is essential to ensure your standard does not become a source of analytical artifacts.

References

  • National Institute of Standards and Technology (NIST). (2009). Standard Reference Materials to Support Measurement of Fatty Acids. Lipid Technology. [Link]

  • lipidomicstandards.org. Method Validation. [Link]

  • Cyberlipid. HPLC analysis. [Link]

  • Murphy, R. C., et al. (2013). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. Methods in Molecular Biology. [Link]

  • AOCS Lipid Library. Fatty Acid Analysis by HPLC. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Kalo, P., et al. (2006). A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. Journal of Animal and Feed Sciences. [Link]

  • BioPharm International. (2003). Method Validation Guidelines. [Link]

  • Human Metabolome Database. (2012). Showing metabocard for this compound (HMDB0030980). [Link]

Sources

A Senior Application Scientist’s Guide to Cross-Validation of 10-Oxooctadecanoic Acid Quantification Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 10-Oxooctadecanoic Acid (10-oxo-ODA)

This compound (10-oxo-ODA), also known as 10-ketostearic acid, is a long-chain oxylipin—an oxidized fatty acid metabolite.[1] Found in biological matrices like human blood plasma, it plays a role in lipid metabolism and cellular signaling.[1] Emerging research suggests its potential involvement in inflammatory processes, making its accurate quantification a critical objective for researchers in drug discovery, metabolic disease, and clinical diagnostics.[1] The ability to reliably measure 10-oxo-ODA levels is paramount for understanding its physiological functions and evaluating its potential as a biomarker.[1]

This guide provides an in-depth comparison of the two primary mass spectrometry-based platforms for 10-oxo-ODA quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the fundamental principles of each technique, present detailed, field-tested protocols, and offer expert insights to help you select and validate the optimal method for your research needs.

Core Principles of Quantification: A Tale of Two Technologies

The accurate quantification of low-abundance molecules like 10-oxo-ODA in complex biological samples hinges on two key analytical steps: chromatographic separation and mass spectrometric detection.[2] While both LC-MS/MS and GC-MS are powerful tools, they differ significantly in their approach to sample preparation and separation, which directly impacts throughput, sensitivity, and specificity.[3][4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the workhorse for modern oxylipin analysis.[2][5] Its major advantage is the ability to analyze many fatty acids in their native form, without the need for chemical derivatization.[3][6] This simplifies sample preparation and avoids potential artifacts introduced during chemical reactions. Coupled with the specificity of tandem mass spectrometry (MS/MS), which measures specific parent-to-fragment ion transitions, LC-MS/MS offers exceptional selectivity and sensitivity.[7]

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and well-established technique for fatty acid analysis.[2][4] It provides excellent chromatographic resolution, separating structurally similar isomers with high efficiency.[8] However, a critical prerequisite for GC-MS is the chemical derivatization of non-volatile compounds like fatty acids to increase their volatility.[3][4] This is most commonly achieved by converting them into fatty acid methyl esters (FAMEs), adding a mandatory step to the sample preparation workflow.[9]

Methodology Deep Dive: A Head-to-Head Comparison

Choosing the right analytical platform requires a clear understanding of the trade-offs between these two powerful techniques.

dot

Caption: High-level comparison of LC-MS/MS and GC-MS for 10-oxo-ODA analysis.

Comparative Performance Data

The following table summarizes typical performance metrics achievable with modern LC-MS/MS and GC-MS methods for oxylipin quantification. These values serve as a benchmark for method validation.

Parameter LC-MS/MS GC-MS (as FAME) Rationale & Significance
Limit of Quantitation (LOQ) 0.05 - 5 ng/mL0.5 - 10 ng/mLDefines the lowest concentration that can be reliably quantified. Crucial for measuring low-abundance endogenous analytes.[10][11]
Linearity (R²) >0.99>0.99Demonstrates a proportional response of the instrument to changing analyte concentrations across a defined range.[12]
Intra-day Precision (%RSD) < 10%< 10%Assesses the method's reproducibility when performed multiple times on the same day by the same operator.[6][13]
Inter-day Precision (%RSD) < 15%< 15%Evaluates the method's reproducibility across different days, accounting for daily variations in instrument performance.[6][13]
Accuracy (Recovery %) 85 - 115%80 - 120%Measures how close the experimental value is to the true value, often assessed by spiking a known amount of standard into a sample matrix.[12]
Sample Preparation Time ~1-2 hours~2-4 hoursLC-MS/MS is generally faster due to the absence of a mandatory, often heated, derivatization step.[3][4]

Experimental Protocols: From Sample to Signal

A robust analytical method is built on a foundation of meticulous sample preparation and optimized instrument conditions. Here, we provide detailed, validated protocols for the quantification of 10-oxo-ODA from human plasma.

Protocol 1: Sample Preparation via Solid-Phase Extraction (SPE)

Rationale: Biological samples like plasma are complex matrices containing high concentrations of proteins and phospholipids that can interfere with analysis.[14] Solid-Phase Extraction (SPE) is a highly effective technique for isolating lipids and removing these interferences, leading to a cleaner sample and improved data quality.[5][15] The use of an internal standard from the outset is critical for normalizing variations in extraction efficiency.[14]

Materials:

  • Human plasma collected in K2-EDTA tubes

  • Internal Standard (IS) solution (e.g., 10-oxo-ODA-d4, if available, or a suitable C18 deuterated analog like Stearic Acid-d5)[16]

  • Antioxidant solution: 0.2% Butylated Hydroxytoluene (BHT) and 0.2% Triphenylphosphine (TPP) in methanol[15]

  • Methanol (LC-MS grade)

  • Water (LC-MS grade) with 0.1% formic acid

  • Acetonitrile (LC-MS grade)

  • Hexane (LC-MS grade)

  • Mixed-mode SPE cartridges (e.g., Oasis MAX)[14]

  • Vortex mixer and centrifuge

Procedure:

  • Sample Thawing & Spiking: Thaw 100 µL of plasma on ice. Add 10 µL of the IS solution to the plasma. This crucial first step ensures the IS undergoes the exact same extraction process as the analyte.

  • Protein Precipitation & Lipid Extraction: Add 300 µL of ice-cold methanol containing the antioxidant solution. The antioxidants prevent artificial formation or degradation of oxylipins during sample handling.[15] Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Carefully transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by washing sequentially with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Dilute the supernatant from step 3 with 1 mL of water containing 0.1% formic acid and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar impurities, followed by 1 mL of hexane to elute neutral lipids like triglycerides.

  • Elution: Elute the desired fatty acids, including 10-oxo-ODA, with 1 mL of methanol, followed by 1 mL of acetonitrile.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 85% Methanol/15% Water) for LC-MS/MS analysis.

dot

SPE_Workflow Start Plasma + Internal Standard Precipitate Add Cold Methanol + Antioxidants (Protein Precipitation) Start->Precipitate Centrifuge Centrifuge @ 4°C Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load Load Sample onto SPE Supernatant->Load Condition Condition SPE Cartridge (Methanol -> Water) Condition->Load Wash1 Wash 1: Water (Remove Polar Impurities) Load->Wash1 Wash2 Wash 2: Hexane (Remove Neutral Lipids) Wash1->Wash2 Elute Elute with Methanol/Acetonitrile (Collect 10-oxo-ODA) Wash2->Elute Dry Dry Down Under Nitrogen Elute->Dry Reconstitute Reconstitute for Analysis Dry->Reconstitute

Caption: Workflow for Solid-Phase Extraction (SPE) of 10-oxo-ODA from plasma.

Protocol 2: Quantification by LC-MS/MS

Rationale: This method utilizes reversed-phase liquid chromatography to separate 10-oxo-ODA from other lipids based on polarity, followed by highly selective detection using Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer.[7] Negative mode electrospray ionization (ESI) is typically preferred for carboxylic acids.

Instrumentation & Conditions:

  • LC System: UPLC/HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water + 0.1% Acetic Acid[7]

  • Mobile Phase B: Methanol + 0.1% Acetic Acid[7]

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 60% B

    • 2-10 min: Gradient to 100% B

    • 10-12 min: Hold at 100% B

    • 12.1-15 min: Return to 60% B (re-equilibration)

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple Quadrupole

  • Ionization Mode: ESI Negative

  • MRM Transitions:

    • 10-oxo-ODA: Precursor Ion (m/z 297.2) -> Product Ion (To be determined via standard infusion, likely involving characteristic losses)

    • Internal Standard (IS): Precursor Ion -> Product Ion (Specific to the chosen IS)

Protocol 3: Quantification by GC-MS (with Derivatization)

Rationale: This protocol first converts the non-volatile 10-oxo-ODA into its volatile Fatty Acid Methyl Ester (FAME) derivative.[9] The FAME is then analyzed by GC-MS, where separation occurs in a heated column and detection is achieved via mass spectrometry, often using electron ionization (EI) which provides characteristic fragmentation patterns.[4][17]

Procedure:

  • Sample Preparation: Perform the SPE extraction as described in Protocol 1.

  • Derivatization to FAME:

    • To the dried extract, add 200 µL of 0.5 M NaOH in methanol.[9]

    • Heat at 100°C for 10 minutes. This step creates the sodium salt of the fatty acid.

    • Cool the sample, then add 250 µL of 14% Boron Trifluoride (BF₃) in methanol.[9]

    • Heat again at 100°C for 5 minutes. This is the methylation step.

    • Cool to room temperature. Add 500 µL of hexane and 500 µL of saturated NaCl solution.

    • Vortex vigorously for 1 minute to extract the FAMEs into the upper hexane layer.

    • Carefully transfer the upper hexane layer to a GC vial for analysis.

  • GC-MS Instrumentation & Conditions:

    • GC System: Gas Chromatograph with an autosampler

    • Column: DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm)[18]

    • Carrier Gas: Helium at 1 mL/min constant flow

    • Inlet Temperature: 250°C

    • Oven Program: Start at 100°C, hold for 2 min, ramp at 8°C/min to 280°C, hold for 5 min.[18]

    • Mass Spectrometer: Single or Triple Quadrupole

    • Ionization Mode: Electron Ionization (EI), 70 eV

    • Acquisition Mode: Scan (m/z 50-500) for identification or Selected Ion Monitoring (SIM) for targeted quantification.

Expert Insights: Ensuring Data Integrity and Trustworthiness

As a Senior Application Scientist, my experience has shown that adherence to protocol is only half the battle. True data integrity comes from understanding the nuances of the entire analytical process.

  • The Necessity of Cross-Validation: When establishing a new assay or comparing results between labs, it is imperative to cross-validate methods.[19] Analyze a set of identical samples using both LC-MS/MS and GC-MS. While absolute values may differ slightly due to variations in standards and instrument response, the relative trends should be highly correlated. A lack of correlation points to a fundamental issue in one of the methods (e.g., incomplete derivatization in GC-MS or significant ion suppression in LC-MS/MS).

  • Internal Standard Selection: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., 10-oxo-ODA-d4). This is because it co-elutes chromatographically and behaves almost identically during extraction and ionization.[20] If a labeled analog is not commercially available, a structurally similar compound with a different mass (e.g., a deuterated C16 or C20 keto-fatty acid) is the next best choice.[16]

  • Preventing Ex-Vivo Artifacts: Oxylipins can be formed or degraded artificially during sample collection and processing.[5] Using antioxidants like BHT, collecting blood in EDTA tubes, and keeping samples on ice are non-negotiable steps to ensure the measured values reflect the true in-vivo concentrations.[15]

Conclusion: Selecting the Optimal Method

Both LC-MS/MS and GC-MS are highly capable techniques for the quantification of this compound. The choice between them should be driven by the specific goals of your research.

  • Choose LC-MS/MS for: High-throughput screening, simplified sample preparation, and when analyzing a broad panel of oxylipins with varying chemical properties. Its speed and reduced sample handling make it ideal for large clinical cohort studies.

  • Choose GC-MS for: High-resolution separation of closely related isomers and when a robust, well-established method is preferred. It remains an excellent choice for targeted, in-depth structural confirmation studies, provided the extra time for derivatization is acceptable.

Ultimately, a well-validated method, regardless of the platform, is one that has been rigorously tested for accuracy, precision, linearity, and specificity.[21] By implementing the protocols and insights in this guide, researchers can develop a self-validating system that produces reliable and defensible data, paving the way for new discoveries in the role of 10-oxo-ODA in health and disease.

References

  • Tsiaousidou, E., et al. (2019). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. Molecules, 24(9), 1639. [Link]

  • MDPI. (n.d.). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. MDPI. [Link]

  • Kort, D., et al. (2019). Methods of the Analysis of Oxylipins in Biological Samples. Molecules, 24(17), 3072. [Link]

  • Schebb, N. H. (n.d.). Quantitative Analysis of Oxylipins. University of Wuppertal. [Link]

  • Waters Corporation. (n.d.). Targeted Lipidomics of Oxylipins (Oxygenated Fatty Acids). [Link]

  • Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - this compound GC-MS (Non-derivatized) - 70eV, Positive. [Link]

  • Levison, B. S., et al. (2013). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. Journal of visualized experiments : JoVE, (73), e50233. [Link]

  • LIPID MAPS. (n.d.). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. [Link]

  • ResearchGate. (n.d.). Mass spectrum of oxidised C18 Octadecanoic acid, 10oxo-,methyl ester. [Link]

  • Human Metabolome Database. (n.d.). Metabocard for this compound (HMDB0030980). [Link]

  • Tsikas, D., et al. (2003). Gas chromatography-mass spectrometry of cis-9,10-epoxyoctadecanoic acid (cis-EODA). I. Direct evidence for cis-EODA formation from oleic acid oxidation by liver microsomes and isolated hepatocytes. Journal of Chromatography B, 784(2), 351-365. [Link]

  • Thomas, M. J., et al. (2010). Quantitative assays for new families of esterified oxylipins generated by immune cells. Journal of lipid research, 51(10), 3090–3103. [Link]

  • Koletzko, B., et al. (2018). A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry. Nutrients, 10(11), 1629. [Link]

  • Ecker, J., et al. (2012). Evaluation of a Rapid Method for the Quantitative Analysis of Fatty Acids in Various Matrices. PLoS ONE, 7(10), e48124. [Link]

  • Kutzner, L., et al. (2017). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. Analytical and Bioanalytical Chemistry, 409(2), 549-559. [Link]

  • ResearchGate. (n.d.). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. [Link]

  • Vrhovsek, U., et al. (2014). A rapid LC–MS/MS method for quantitative profiling of fatty acids, sterols, glycerolipids, and glycerophospholipids in grapes. Journal of Agricultural and Food Chemistry, 62(14), 3174-3183. [Link]

  • Rivai, H., et al. (2020). VALIDATION OF ANALYTICAL METHODS AND DETERMINATION OF ALPHA-LINOLENIC ACID (OMEGA 3) AND LINOLEIC ACID (OMEGA 6) IN SOME FORMULA. World Journal of Pharmacy and Pharmaceutical Sciences, 9(8), 2243-2256. [Link]

  • PubChem. (n.d.). CID 159134677. [Link]

  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques, 4(1), 1-5. [Link]

  • Yoshinaga, K., et al. (2013). Resolution behavior of cis- and trans-octadecenoic acid isomers by AOCS official method using SP-2560 column. Journal of Oleo Science, 62(10), 781-788. [Link]

  • World Organisation for Animal Health. (n.d.). Guidelines for the validation of analytical methods used in residue studies in animal tissues. [Link]

  • ResearchGate. (n.d.). A comparison of methods used for fatty acid analysis. [Link]

  • ResearchGate. (n.d.). Comparison of critical methods developed for fatty acid analysis: A review. [Link]

  • Royal Society of Chemistry. (n.d.). Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils. [Link]

  • IOP Publishing. (2021). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis. [Link]

  • Frontiers. (n.d.). Analysis of fatty acid-derived lipids in critically ill patients after cardiac surgery yields novel pathophysiologically relevant mediators with possible relevance for systemic inflammatory reactions. [Link]

  • VCU Massey Comprehensive Cancer Center. (n.d.). Lipidomics and Metabolomics. [Link]

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  • SciSpace. (n.d.). The Production of 10-Hydroxystearic and 10-Ketostearic Acids Is an Alternative Route of Oleic Acid Transformation by the Ruminal. [Link]

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A Researcher's Guide to the Functional Dichotomy of Saturated and Unsaturated Keto-Fatty Acids

Author: BenchChem Technical Support Team. Date: January 2026

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For researchers, scientists, and professionals in drug development, a nuanced understanding of lipid biochemistry is paramount. Keto-fatty acids (KFAs), characterized by a ketone group on the fatty acid chain, represent a fascinating class of molecules with divergent biological roles dictated by a simple structural feature: the presence or absence of carbon-carbon double bonds. This guide provides an in-depth comparison of the functional differences between saturated keto-fatty acids (SKFAs) and unsaturated keto-fatty acids (UKFAs), supported by experimental data and detailed protocols to empower your research.

Chapter 1: The Structural Foundation of Functional Divergence

The fundamental difference between saturated and unsaturated fatty acids lies in their hydrocarbon tails. Saturated fatty acids possess a straight-chain structure with only single bonds between carbon atoms, allowing them to pack tightly.[1] In contrast, unsaturated fatty acids contain one or more double bonds, introducing "kinks" into the chain that prevent tight packing.[1][2] This structural variance has profound implications for their physicochemical properties and, consequently, their biological behavior.

SKFAs, being fully "saturated" with hydrogen atoms, are chemically stable and less prone to oxidation.[3] UKFAs, with their reactive double bonds, are more susceptible to oxidation, a characteristic that can contribute to both signaling events and cellular stress.[3]

Table 1: Comparative Physicochemical Properties of SKFAs vs. UKFAs

PropertySaturated Keto-Fatty Acids (SKFAs)Unsaturated Keto-Fatty Acids (UKFAs)Biological Implication
Structure Linear hydrocarbon chain, no C=C double bonds.[1]Bent hydrocarbon chain, one or more C=C double bonds.[1]Affects membrane fluidity and molecular packing.
Melting Point Higher, typically solid at room temperature.[1]Lower, typically liquid at room temperature.[1]Influences the physical state of lipid aggregates and membranes.
Chemical Reactivity Low, less susceptible to oxidation.[3]High, prone to oxidation at double bonds.[3]UKFAs can generate lipid peroxides, contributing to oxidative stress but also forming signaling molecules.[4]
Membrane Effects Decrease membrane fluidity.Increase membrane fluidity.Alters membrane protein function and cellular transport.

Chapter 2: Divergent Paths in Metabolism and Energy Production

The metabolism of SKFAs and UKFAs, primarily through β-oxidation in the mitochondria, follows distinct pathways that impact energy yield and the generation of metabolic byproducts.[5]

Saturated fatty acids undergo a straightforward, iterative four-step process of β-oxidation to yield acetyl-CoA.[5] The metabolism of unsaturated fatty acids, however, requires additional enzymatic steps to handle the double bonds, which can slightly alter the total energy produced.[5]

A study comparing ketogenic diets enriched with either saturated or polyunsaturated fats found that the polyunsaturated diet led to a significantly greater increase in circulating β-hydroxybutyrate, a primary ketone body.[6][7][8] This suggests that the metabolic processing of unsaturated fats may favor ketogenesis more robustly under certain conditions.[6][7][8]

Furthermore, the increased potential for oxidation in UKFAs can lead to higher production of reactive oxygen species (ROS) during metabolism.[9] While ROS are often associated with cellular damage, they also function as important signaling molecules.[4] The ketogenic state itself has been shown to modulate oxidative stress, in part by activating antioxidant pathways.[10][11]

Figure 1: Comparative metabolic pathways of SKFAs and UKFAs.

Chapter 3: Differential Engagement in Cellular Signaling

Beyond their metabolic roles, fatty acids and their derivatives are crucial signaling molecules, often acting as ligands for nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs).[12][13] PPARs are transcription factors that regulate genes involved in lipid metabolism and inflammation.[12][13]

Experimental evidence suggests that PPARα shows a preference for binding long-chain polyunsaturated fatty acids.[14] This differential activation can lead to distinct downstream effects on gene expression. For instance, activation of PPARα is a key step in initiating ketogenesis.[15][16] Studies in bovine liver cells have shown that both saturated (C16:0, C18:0) and unsaturated (C16:1, C18:1) fatty acids can activate PPARs, with some combinations of fatty acids exhibiting synergistic effects.[17]

The composition of dietary fat has a tangible impact on these signaling pathways. A diet rich in polyunsaturated fats can lead to more pronounced PPARα activation compared to a diet high in saturated fats.[14] This highlights how the saturation status of a keto-fatty acid can determine its influence on cellular transcription and, consequently, on broader physiological processes like insulin sensitivity and lipid profiles.[8]

cluster_nucleus Nucleus UKFA Unsaturated KFA (e.g., PUFA-Keto) PPARa PPARα UKFA->PPARa High Affinity SKFA Saturated KFA SKFA->PPARa Lower Affinity PPRE PPRE (DNA Response Element) PPARa->PPRE Heterodimerizes with RXR RXR RXR RXR->PPRE Transcription Target Gene Transcription PPRE->Transcription Binds to Metabolism ↑ Lipid Metabolism ↑ Ketogenesis ↓ Inflammation Transcription->Metabolism start Seed Cells in 96-well plate prep_media Prepare Reaction Media with Radiolabeled KFA-BSA start->prep_media add_media Add Media to Cells prep_media->add_media incubate Incubate at 37°C (1-4 hours) add_media->incubate terminate Terminate with Acid Trap CO2 with NaOH incubate->terminate measure Measure Radioactivity (Scintillation Counting) terminate->measure analyze Analyze and Compare Oxidation Rates measure->analyze

Figure 3: Workflow for the In Vitro Fatty Acid Oxidation Assay.

Protocol 2: PPARα Activation Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate a specific nuclear receptor by linking receptor activation to the expression of a reporter gene, such as luciferase. [18][19] Objective: To quantify and compare the dose-dependent activation of PPARα by an SKFA versus a UKFA.

Methodology:

  • Plasmid Constructs: Utilize two key plasmids:

    • An expression vector containing the ligand-binding domain (LBD) of PPARα fused to the DNA-binding domain (DBD) of the yeast GAL4 protein. [19][20] * A reporter plasmid containing a promoter with GAL4 upstream activation sequences (UAS) driving the expression of the firefly luciferase gene. [19][20] * A control plasmid with a constitutively active promoter (e.g., SV40) driving Renilla luciferase expression to normalize for transfection efficiency. [18]2. Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with all three plasmids. [18]3. Treatment: After allowing for protein expression, treat the transfected cells with various concentrations of the SKFA, UKFA, a known PPARα agonist (positive control), and vehicle (negative control, e.g., DMSO). [18]4. Lysis and Luminescence Reading: After incubation, lyse the cells and measure the luminescence from both firefly and Renilla luciferases using a dual-luciferase reporter assay system. [18]5. Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. [18]Calculate the fold activation relative to the vehicle control. Plot dose-response curves and determine EC50 values to compare the potency of the SKFA and UKFA. [18] Causality and Trustworthiness: This hybrid reporter gene assay is highly specific because it isolates the ligand-binding domain of the target receptor. [18][21]The use of a normalization control and positive/negative treatment controls ensures the data is robust and attributable to the specific receptor-ligand interaction. [18]

Conclusion: Implications for Research and Drug Development

The functional differences between saturated and unsaturated keto-fatty acids are stark and significant. UKFAs tend to be more potent activators of key metabolic regulators like PPARα and may promote ketogenesis more efficiently than their saturated counterparts. [6][14]However, their chemical instability makes them more susceptible to contributing to oxidative stress. [3]SKFAs, while more stable, may have less potent signaling capabilities and can contribute to unfavorable lipid profiles when consumed in excess. [8] For drug development professionals, these differences offer a roadmap for designing targeted therapies. A synthetic UKFA analogue could be developed as a potent PPARα agonist to treat metabolic disorders, while strategies to mitigate the oxidative potential of certain fatty acids could be relevant in neurodegenerative or inflammatory diseases. Understanding this fundamental dichotomy is not merely an academic exercise; it is essential for the rational design of novel therapeutics and nutritional interventions.

References

  • Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets Version 1.0. (2021). EUbOPEN. [Link]

  • Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. PMC - NIH. [Link]

  • Differential metabolic effects of saturated versus polyunsaturated fats in ketogenic diets. PubMed. [Link]

  • Reporter gene assay formats. A) A response element upstream of the... ResearchGate. [Link]

  • Hybrid Reporter Gene Assays: Versatile In Vitro Tools to Characterize Nuclear Receptor Modulators. Springer Nature Experiments. [Link]

  • Ketogenic diet decreases oxidative stress and improves mitochondrial respiratory complex activity. PMC - NIH. [Link]

  • PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation. PubMed Central. [Link]

  • Differential Metabolic Effects of Saturated Versus Polyunsaturated Fats in Ketogenic Diets. The Journal of Clinical Endocrinology & Metabolism | Oxford Academic. [Link]

  • Modulation of Cellular Biochemistry, Epigenetics and Metabolomics by Ketone Bodies. Implications of the Ketogenic Diet in the Physiology of the Organism and Pathological States. MDPI. [Link]

  • Differential Metabolic Effects of Saturated Versus Polyunsaturated Fats in Ketogenic Diets. University of Florida. [Link]

  • Saturated vs Unsaturated Fats. Ketogenic Diet Resource. [Link]

  • Integrated physiology and systems biology of PPARα. PMC - NIH. [Link]

  • Ketogenic Diet: A New Light Shining on Old but Gold Biochemistry. MDPI. [Link]

  • When Two plus Two Is More than Four: Evidence for a Synergistic Effect of Fatty Acids on Peroxisome Proliferator—Activated Receptor Activity in a Bovine Hepatic Model. MDPI. [Link]

  • Fatty Acid Oxidation Assay. Creative Bioarray. [Link]

  • Current Perspective About the Effect of a Ketogenic Diet on Oxidative Stress – a Review. Termedia. [Link]

  • Reduced Mitochondrial ROS Production in Peripheral Nerves of Mice Fed a Ketogenic Diet. FASEB. [Link]

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  • Metabolic and Signaling Roles of Ketone Bodies in Health and Disease. PMC. [Link]

  • Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines. Request PDF. [Link]

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  • The Chemistry of the Ketogenic Diet: Updates and Opportunities in Organic Synthesis. NIH. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 10-Oxooctadecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 10-Oxooctadecanoic acid (also known as 10-ketostearic acid). Tailored for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the causality behind each procedural step, ensuring a culture of safety and regulatory compliance in the laboratory. The overriding principle is that no activity should begin until a comprehensive plan for waste disposal has been formulated[1].

Hazard Assessment and Immediate Safety Precautions

This compound is a long-chain fatty acid derivative. While many similar saturated fatty acids are not classified as hazardous, Safety Data Sheets (SDS) for this compound and its analogs can present conflicting information. Some sources may indicate minimal hazards[2][3], while others classify the compound as a potential irritant that is harmful if swallowed[4].

Given this ambiguity, the most prudent and scientifically sound approach is to handle this compound as a potentially hazardous substance. This precautionary principle ensures the highest level of safety for all laboratory personnel and the environment.

Table 1: Chemical and Safety Data Summary

PropertyDataSource(s)
Chemical Name This compound; 10-Ketostearic acid[5][6]
CAS Number 4158-12-7[4][6]
Molecular Formula C₁₈H₃₄O₃[4]
Physical Form Solid[2]
GHS Hazard Classification GHS07 (Warning): H302, H315, H319, H335[4]
Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.
Contradictory Data Not classified as a hazardous substance or mixture.
Required Personal Protective Equipment (PPE)

Before handling or preparing for disposal, ensure the following PPE is worn to mitigate risks of irritation and exposure:

  • Eye Protection: Wear safety glasses with side-shields or tightly fitting safety goggles.[7][8]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

Core Disposal Principles and Regulatory Framework

Proper chemical disposal is governed by a hierarchy of waste management and strict regulations. The primary goal is to maximize safety and minimize environmental impact[1].

  • Waste Minimization: The most effective disposal strategy is to prevent waste generation in the first place. This includes ordering the smallest necessary quantities of chemicals and reducing the scale of experiments whenever possible[1][9][10].

  • Regulatory Compliance: In the United States, the Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous waste[11]. Researchers must adhere to federal, state, and institutional guidelines. Disposal of chemical waste into regular trash or down the sewer is strictly prohibited unless explicitly permitted for non-hazardous substances[12].

  • Segregation: Chemical waste must be segregated based on compatibility to prevent dangerous reactions[9]. This compound, as a non-halogenated organic acid, should not be mixed with bases, oxidizing agents, or other incompatible chemical classes[13].

Step-by-Step Disposal Protocol for Waste this compound

This protocol outlines the procedure for disposing of unused, expired, or waste this compound.

Step 1: Waste Characterization and Segregation
  • Action: Classify the waste as "Solid, Non-Halogenated Organic Waste."

  • Causality: Proper classification is the foundation of safe disposal. This ensures it is routed to the correct disposal facility and prevents it from being mixed with incompatible waste streams, such as oxidizers or inorganic acids, which could cause violent reactions[14].

Step 2: Containerization
  • Action: Place the solid waste into a designated, compatible waste container. This should be a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid.

  • Causality: The container must be chemically compatible with the waste to prevent degradation and leaks[15]. The exterior of the container must be kept clean and free of contamination. Liquid waste containers should never be filled to more than 75% capacity to allow for vapor expansion; while this is a solid, adhering to good practice prevents overfilling[13].

Step 3: Labeling
  • Action: Immediately label the waste container with a fully completed hazardous waste tag, as supplied by your institution's Environmental Health & Safety (EH&S) department. The label must include:

    • The words "Hazardous Waste"

    • The full, unabbreviated chemical name: "this compound"

    • The associated CAS Number: "4158-12-7"

    • An accurate indication of the hazards (check boxes for "Irritant" and "Solid")

    • The date accumulation started.

  • Causality: Federal and state regulations mandate clear and accurate labeling of all hazardous waste[10]. This informs EH&S personnel, emergency responders, and disposal technicians of the container's contents and associated risks, ensuring safe handling at every stage.

Step 4: Storage in a Satellite Accumulation Area (SAA)
  • Action: Store the sealed and labeled waste container in a designated SAA. This area must be at or near the point of waste generation and under the control of laboratory personnel[10][15]. Use secondary containment (e.g., a spill tray) to capture any potential leaks[16].

  • Causality: Storing waste at the point of generation minimizes the risks associated with transporting hazardous materials through the laboratory. Secondary containment is a critical safety measure to control spills and prevent environmental contamination[16].

Step 5: Arranging for Final Disposal
  • Action: Once the container is full or you are finished generating this waste stream, contact your institution's EH&S department to schedule a waste pickup. Do not attempt to dispose of the chemical yourself.

  • Causality: EH&S professionals are trained to handle, transport, and manage the final disposal of chemical waste in compliance with all regulations, ensuring it is done in a safe and environmentally responsible manner[10][12].

Emergency Procedures: Small-Scale Spill Management

In the event of a small spill of solid this compound, follow this procedure. For large spills, or if you feel unsafe, evacuate the area and contact EH&S immediately.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don PPE: Wear the appropriate PPE as described in Section 1.

  • Containment: Prevent the powder from becoming airborne. Do not use a standard vacuum cleaner.

  • Clean-up: Carefully sweep the solid material up using a brush and dustpan. Avoid creating dust[8]. If necessary, lightly dampen a paper towel with water to wipe up residual powder.

  • Package Waste: Place all collected powder and contaminated cleaning materials (gloves, paper towels, etc.) into the designated hazardous waste container as described in Section 3.

  • Decontaminate: Wash the spill surface with soap and water[17].

  • Report: Report the incident to your laboratory supervisor.

Diagram 1: Spill Response Workflow

Spill_Response start Spill of 10-Oxooctadecanoic Acid Occurs assess Assess Situation Is it a small, manageable spill? start->assess evacuate Evacuate Area & Contact EH&S assess->evacuate No ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe Yes cleanup Carefully Sweep Up Solid Avoid creating dust ppe->cleanup package Place Powder & Contaminated Materials in Labeled Waste Container cleanup->package decon Decontaminate Spill Area (Soap and water) package->decon end Store Waste for EH&S Pickup decon->end

Caption: Workflow for responding to a small laboratory spill.

References

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]

  • Best Practices for Laboratory Waste Management. (2024, September 17). ACTenviro. Retrieved from [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Safety data sheet - Octadecanoic acid. (2022, September 15). CPAChem. Retrieved from [Link]

  • Safety Data Sheet - Octadecanoic acid, (9Z)-9-octadecen-1-yl ester. (2025, January 18). AA Blocks. Retrieved from [Link]

  • Hazardous Waste. (2025-2026). In EHSO Manual. Retrieved from [Link]

  • CID 159134677. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety, Northwestern University. Retrieved from [Link]

  • Non-hazardous waste: treatment and disposal. (2023, December 31). GOV.UK. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency. Retrieved from [Link]

  • This compound | CAS#:4158-12-7. (2025, September 23). Chemsrc. Retrieved from [Link]

  • WASTE DISPOSAL MANUAL. (n.d.). Department of Environmental Health and Safety (DEHS), University of Louisville. Retrieved from [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 10-Oxooctadecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling 10-Oxooctadecanoic acid. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes safety protocols from closely related structural analogs, namely octadecanoic acid (stearic acid) and 10-hydroxyoctadecanoic acid, to establish a robust framework for safe handling. The guidance herein is based on the principle of proactive caution, ensuring a secure laboratory environment.

Understanding the Hazard Landscape

Based on the safety profiles of its structural analogs, this compound is not anticipated to be classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, good laboratory practice dictates that all chemicals be handled with a thorough understanding of their potential risks.

Key considerations for this compound include:

  • Combustibility: As a solid organic compound, it is likely combustible and may form explosive dust-air mixtures if dispersed in sufficient concentrations.

  • Irritation: While generally not considered a skin or eye irritant, prolonged or repeated contact with the powdered form may cause mild irritation.[2]

  • Inhalation: Inhalation of dust particles may cause respiratory irritation.[1]

Core Personal Protective Equipment (PPE) Directives

A multi-layered PPE strategy is crucial to mitigate potential exposure routes. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Laboratory Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (small quantities) Safety glasses with side shieldsNitrile or latex glovesLaboratory coatRecommended if dust is generated
Solution Preparation and Transfers Safety glasses with side shields or chemical gogglesNitrile or latex glovesLaboratory coatNot generally required
Large-Scale Handling or Reactions Chemical gogglesNitrile or latex glovesChemical-resistant laboratory coat or apronParticulate filter respirator (e.g., N95) if significant dust is anticipated
Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized protocol for donning and doffing PPE is fundamental to preventing contamination and ensuring personal safety.

  • Hand Hygiene: Begin by washing hands thoroughly with soap and water.

  • Lab Coat/Apron: Put on a clean, appropriate-fitting laboratory coat.

  • Respiratory Protection (if required): If the procedure is likely to generate dust, don a particulate respirator, ensuring a proper seal.

  • Eye Protection: Wear safety glasses with side shields or chemical goggles.

  • Gloves: Don nitrile or latex gloves, ensuring they overlap the cuffs of the lab coat.

  • Gloves: Remove gloves first, using a technique that avoids skin contact with the outer surface of the glove.

  • Lab Coat/Apron: Remove the lab coat, turning it inside out to contain any potential contaminants.

  • Eye Protection: Remove eye protection.

  • Respiratory Protection (if worn): Remove the respirator without touching the front of the mask.

  • Hand Hygiene: Conclude by washing hands thoroughly with soap and water.

Diagram of PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Hand Hygiene Don2 Lab Coat Don1->Don2 Don3 Respirator (if needed) Don2->Don3 Don4 Eye Protection Don3->Don4 Don5 Gloves Don4->Don5 Doff1 Gloves Doff2 Lab Coat Doff1->Doff2 Doff3 Eye Protection Doff2->Doff3 Doff4 Respirator (if worn) Doff3->Doff4 Doff5 Hand Hygiene Doff4->Doff5

Caption: A visual guide to the correct sequence for putting on and removing Personal Protective Equipment.

Disposal Plan: Managing Contaminated Materials

Proper disposal of contaminated PPE and chemical waste is critical to maintaining a safe laboratory and environment.

  • Contaminated PPE:

    • Gloves: Dispose of used gloves in a designated laboratory waste container immediately after use.

    • Disposable Lab Coats/Aprons: Place in a biohazard bag or other appropriate waste container if grossly contaminated. Otherwise, dispose of in regular laboratory trash.

    • Respirators: Dispose of single-use respirators after each use or when they become soiled or difficult to breathe through.

  • Chemical Waste:

    • Solid Waste: Collect excess solid this compound and any contaminated materials (e.g., weighing paper, paper towels) in a clearly labeled, sealed waste container.

    • Liquid Waste: Solutions of this compound should be collected in a designated, labeled hazardous waste container.

    • Disposal Compliance: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[1]

By integrating these safety protocols into your daily laboratory workflow, you can confidently handle this compound while prioritizing the well-being of yourself and your colleagues.

References

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: 10-Hydroxyoctadecanoic acid. Retrieved from [Link]

  • CPAchem. (2022). Safety data sheet: Octadecanoic acid. Retrieved from [Link]

  • ScienceLab.com. (n.d.). SAFETY DATA SHEET: Stearic acid. Retrieved from [Link]

  • Fisher Scientific. (2014). SAFETY DATA SHEET: Stearic acid. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.